molecular formula C7H4BrNO3 B1283693 3-Bromo-5-nitrobenzaldehyde CAS No. 355134-13-3

3-Bromo-5-nitrobenzaldehyde

Cat. No.: B1283693
CAS No.: 355134-13-3
M. Wt: 230.02 g/mol
InChI Key: OUDCOMBHRXKPIJ-UHFFFAOYSA-N
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Description

3-Bromo-5-nitrobenzaldehyde is a useful research compound. Its molecular formula is C7H4BrNO3 and its molecular weight is 230.02 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-bromo-5-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNO3/c8-6-1-5(4-10)2-7(3-6)9(11)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUDCOMBHRXKPIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1[N+](=O)[O-])Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90587759
Record name 3-Bromo-5-nitrobenzaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

355134-13-3
Record name 3-Bromo-5-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90587759
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Record name 3-Bromo-5-nitrobenzaldehyde
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Foundational & Exploratory

3-Bromo-5-nitrobenzaldehyde CAS number 355134-13-3 properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Bromo-5-nitrobenzaldehyde (CAS: 355134-13-3)

Abstract

This compound is a substituted aromatic aldehyde that serves as a versatile intermediate in organic synthesis. Its trifunctional nature, featuring an aldehyde, a bromo group, and a nitro group, provides multiple reaction sites for constructing complex molecular architectures. This guide offers a comprehensive overview of its physicochemical properties, spectral data for characterization, detailed synthesis protocols, reactivity profile, and critical safety information. It is intended for researchers, chemists, and professionals in drug discovery and materials science who utilize advanced chemical building blocks.

Physicochemical and Computed Properties

This compound is typically a white to yellow crystalline solid or powder at room temperature.[1] The presence of the electronegative nitro and bromo groups significantly influences its electronic properties and reactivity. A summary of its key properties is presented below.

PropertyValueSource(s)
CAS Number 355134-13-3[1][2][3][4]
Molecular Formula C₇H₄BrNO₃[1][4]
Molecular Weight 230.02 g/mol [1][4]
Melting Point 101-106 °C[3]
Appearance White crystals / Powder[1]
Boiling Point Not available[3]
Density Not available[3]
Topological Polar Surface Area 62.9 Ų[4]
Hydrogen Bond Donors 0[2]
Hydrogen Bond Acceptors 3[2]
Rotatable Bond Count 1[4]
InChIKey OUDCOMBHRXKPIJ-UHFFFAOYSA-N[2][4]
SMILES BrC1=CC(=CC(=C1)C=O)[O-][2]

Spectroscopic Data for Structural Elucidation

Accurate structural confirmation is paramount in synthesis. The following data are characteristic of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum provides definitive evidence for the substitution pattern on the aromatic ring. A representative spectrum shows the following key shifts:

  • ¹H NMR (300 MHz, DMSO-d₆) : δ 10.09 (s, 1H, -CHO), 8.79-8.55 (m, 2H, Ar-H), 8.51 (s, 1H, Ar-H).[1][5]

Mass Spectrometry

While experimental mass spectra are typically obtained on a per-sample basis, predicted values for common adducts are useful for identification.

Adductm/z (Predicted)
[M+H]⁺ 229.94473
[M+Na]⁺ 251.92667
[M-H]⁻ 227.93017
Data sourced from PubChem predictions.[6]
Infrared (IR) Spectroscopy

Specific experimental IR data for this compound is not broadly published. However, the spectrum is expected to show characteristic absorption bands for the key functional groups:

  • C=O (Aldehyde) : Strong absorption around 1700-1715 cm⁻¹.

  • NO₂ (Nitro) : Two strong bands, typically around 1520-1560 cm⁻¹ (asymmetric) and 1345-1385 cm⁻¹ (symmetric).

  • C-Br (Bromo) : Absorption in the fingerprint region, typically 500-600 cm⁻¹.

  • C-H (Aromatic) : Stretching above 3000 cm⁻¹.

Synthesis and Purification

A reliable and high-yield method for the preparation of this compound is through the electrophilic bromination of m-nitrobenzaldehyde.[1]

Synthetic Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction & Workup cluster_purification Purification Reactant1 m-Nitrobenzaldehyde Reaction Heat to 65 °C (1 hour) Reactant1->Reaction Reactant2 N-Bromosuccinimide (NBS) Reactant2->Reaction Reactant3 Conc. H₂SO₄ Reactant3->Reaction Workup Quench in Ice Water Reaction->Workup Filtration Filter Precipitate Workup->Filtration Drying Dry with Na₂SO₄ Filtration->Drying Recrystallization Recrystallize from Ethyl Acetate / Petroleum Ether Drying->Recrystallization Product This compound (Yield: 82%) Recrystallization->Product

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from a reported procedure with an 82% yield.[1]

Materials:

  • m-Nitrobenzaldehyde (1.0 g, 6.6 mmol)

  • N-Bromosuccinimide (NBS) (1.4 g, 7.9 mmol)

  • Concentrated Sulfuric Acid (H₂SO₄) (4.0 mL)

  • Ice water

  • Ethyl acetate

  • Petroleum ether

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a suitable reaction flask, dissolve m-nitrobenzaldehyde (1.0 g) in concentrated sulfuric acid (4.0 mL) at room temperature.

  • Carefully add N-bromosuccinimide (1.4 g) in portions to the solution.

  • Heat the reaction mixture to 65 °C and maintain this temperature for 1 hour, monitoring the reaction progress if possible (e.g., by TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly pour the reaction solution into a beaker containing ice water. A solid precipitate will form.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Dry the crude product with anhydrous sodium sulfate.

  • For purification, recrystallize the crude solid from a solvent mixture of ethyl acetate/petroleum ether (1:10 v/v) to yield pure this compound as white crystals (1.3 g, 82% yield).[1]

Reactivity and Synthetic Applications

The utility of this compound stems from its three distinct functional groups, which can be manipulated selectively or in concert. The electron-withdrawing nature of the nitro and bromo substituents renders the aldehyde group highly electrophilic.

Reactivity Profile Diagram

Reactivity_Profile cluster_aldehyde Aldehyde Reactions cluster_bromo Bromo Group Reactions cluster_nitro Nitro Group Reactions center_node This compound nuc_add Nucleophilic Addition (e.g., Grignard, Wittig) center_node->nuc_add C=O reduct Reduction to Alcohol (e.g., NaBH₄) center_node->reduct C=O oxid Oxidation to Carboxylic Acid (e.g., KMnO₄) center_node->oxid C=O coupling Cross-Coupling (e.g., Suzuki, Heck) center_node->coupling C-Br nitro_reduct Reduction to Amine (e.g., SnCl₂/HCl, H₂/Pd) center_node->nitro_reduct -NO₂

Caption: Key reaction pathways for this compound.

Key Applications
  • Pharmaceutical Intermediates : As a trifunctionalized building block, it is a valuable precursor for synthesizing complex heterocyclic systems and substituted aromatic compounds used in drug discovery. The related m-nitrobenzaldehyde is a key intermediate for certain calcium channel blockers, highlighting the potential utility of this scaffold.[7][8]

  • Cross-Coupling Reactions : The aryl bromide moiety is a prime handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds.

  • Multistep Synthesis : The nitro group can be reduced to an amine, which can then undergo a wide range of transformations (e.g., diazotization, amide formation). This, combined with the reactivity of the aldehyde and bromo groups, enables complex, divergent synthetic strategies from a single starting material.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate precautions in a well-ventilated chemical fume hood.

Hazard InformationDetailsSource(s)
Signal Word Warning
GHS Pictograms Irritant[4]
Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH317: May cause an allergic skin reactionH319: Causes serious eye irritationH335: May cause respiratory irritation[4]
Precautionary Codes P261, P264, P280, P301+P312, P302+P352, P305+P351+P338
Personal Protective Equipment (PPE)
  • Eye/Face Protection : Wear chemical safety goggles and/or a face shield.

  • Skin Protection : Wear chemical-resistant gloves (e.g., nitrile) and a lab coat.[9]

  • Respiratory Protection : Use a NIOSH-approved N95 dust mask or higher-level respirator if dust is generated.

Storage and Handling
  • Store in a tightly closed container in a dry, cool, and well-ventilated area.[9][10]

  • Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents.[9]

  • Avoid generating dust.[9]

  • Ground all equipment containing the material to prevent static discharge.[10]

First Aid Measures
  • Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[11]

  • Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[11]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[11]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[11]

References

  • This compound synthesis - ChemicalBook.

  • 355134-13-3 | this compound - Ambeed.com.

  • This compound - GuideChem.

  • This compound 97 355134-13-3 - Sigma-Aldrich.

  • This compound 97 355134-13-3 - Merck.

  • This compound | C7H4BrNO3 - PubChem.

  • CAS 355134-13-3: Benzaldehyde, 3-bromo-5-nitro- - CymitQuimica.

  • SAFETY DATA SHEET - Fisher Scientific.

  • SAFETY DATA SHEET - Thermo Fisher Scientific.

  • Material Safety Data Sheet - 3-bromo benzaldehyde 97% - Santa Cruz Biotechnology.

  • CN103880683A - Chemical synthesis method of 3-bromo-2-nitrobenzaldehyde - Google Patents.

  • Electronic Supplementary Information - The Royal Society of Chemistry.

  • This compound (C7H4BrNO3) - PubChemLite.

  • This compound - Oakwood Chemical.

  • This compound cas no.355134-13-3 - Coreychem.

  • Role and Applications of m-Nitrobenzaldehyde in Organic Synthesis - Sarchem Labs.

  • Benzaldehyde, 3-bromo- - NIST WebBook.

  • This compound | CAS 355134-13-3 - Matrix Fine Chemicals.

  • Studies on the Synthesis of 3-Nitrobenzaldehyde - Indian Journal of Pharmaceutical Sciences.

  • This compound | 355134-13-3 - ChemicalBook (Cached).

  • 355134-13-3|this compound - BLD Pharm.

  • Benzaldehyde, 3-nitro- - NIST WebBook.

  • 3-Nitrobenzaldehyde | C7H5NO3 - PubChem.

Sources

physical and chemical properties of 3-Bromo-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Bromo-5-nitrobenzaldehyde

Introduction

This compound is a substituted aromatic aldehyde that serves as a crucial intermediate and building block in synthetic organic chemistry. Its trifunctional nature, featuring an aldehyde, a bromine atom, and a nitro group on a benzene ring, makes it a versatile reagent for constructing complex molecular architectures. The specific arrangement of these groups—the strong electron-withdrawing aldehyde and nitro moieties meta to each other, with the bromine atom also in a meta position—governs its reactivity, rendering it a valuable synthon for targeted applications in medicinal chemistry and materials science. This guide provides a comprehensive overview of its physical and chemical properties, a validated synthesis protocol, and essential safety information for researchers and drug development professionals.

Compound Identification and Core Properties

Accurate identification is paramount for regulatory compliance and scientific reproducibility. The key identifiers for this compound are summarized below.

IdentifierValueSource
IUPAC Name This compound[1]
CAS Number 355134-13-3[2]
Molecular Formula C₇H₄BrNO₃[2][3]
Molecular Weight 230.02 g/mol [2][3]
Canonical SMILES C1=C(C=C(C=C1[O-])Br)C=O[1]
InChI Key OUDCOMBHRXKPIJ-UHFFFAOYSA-N[1][2]
MDL Number MFCD00100097[2]

Physicochemical Characteristics

The physical properties of this compound are essential for its handling, storage, and application in various solvent systems.

PropertyValueSource
Appearance Powder, white to yellow crystals[2][3][4]
Melting Point 101-106 °C[2][5]
Boiling Point Not available[5]
Solubility Sparingly soluble in water. Recrystallized from ethyl acetate/petroleum ether mixtures.[3][4][6]
Topological Polar Surface Area 62.9 Ų[1][3]

Reactivity and Chemical Profile: A Tale of Three Functional Groups

The chemical behavior of this compound is dictated by the interplay of its three functional groups. The aldehyde (-CHO) and nitro (-NO₂) groups are potent electron-withdrawing groups, acting through both inductive and resonance effects. They strongly deactivate the benzene ring towards electrophilic aromatic substitution and direct incoming electrophiles to the meta positions (C2, C4, C6), which are already substituted or sterically hindered.

The bromine atom, while inductively withdrawing, is a deactivating but ortho-, para-directing group by resonance. However, in this specific substitution pattern, the overwhelming deactivating influence of the aldehyde and nitro groups dominates the ring's reactivity. The primary sites of chemical transformation are therefore the functional groups themselves:

  • The Aldehyde Group : This is the most reactive site for nucleophilic addition reactions. It can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

  • The Nitro Group : This group can be reduced to an amine, providing a route to 3-amino-5-bromobenzaldehyde derivatives, which are valuable precursors for further functionalization.

  • The Bromine Atom : The C-Br bond can participate in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of carbon-carbon bonds at the C3 position.

Caption: Key functional groups and their electronic influence.

Experimental Protocols: Synthesis

A reliable method for the synthesis of this compound is the electrophilic bromination of m-nitrobenzaldehyde.[4][6] The strong deactivating nature of the nitro and aldehyde groups directs the incoming electrophile (Br+) to the meta position relative to both, which is the C5 position.

Protocol: Bromination of m-Nitrobenzaldehyde

Materials:

  • m-Nitrobenzaldehyde (1.0 g, 6.6 mmol)

  • N-Bromosuccinimide (NBS) (1.4 g, 7.9 mmol)

  • Concentrated Sulfuric Acid (4.0 mL)

  • Ice water

  • Ethyl acetate

  • Petroleum ether

  • Anhydrous sodium sulfate

Procedure:

  • In a suitable reaction flask, dissolve m-nitrobenzaldehyde (1.0 g) in concentrated sulfuric acid (4.0 mL) at room temperature with stirring.

  • Carefully add N-bromosuccinimide (1.4 g) portion-wise to the solution.

  • Heat the reaction mixture to 65 °C and maintain this temperature for 1 hour.

  • After 1 hour, cool the reaction mixture to room temperature.

  • Slowly pour the reaction solution into a beaker containing ice water. A solid precipitate will form.

  • Collect the solid product by vacuum filtration.

  • Dry the crude product with anhydrous sodium sulfate.

  • Purify the crude solid by recrystallization using a solvent mixture of ethyl acetate/petroleum ether (1:10 v/v) to yield this compound as white crystals (Typical yield: ~1.3 g, 82%).[4]

  • Confirm product structure via analytical methods such as NMR spectroscopy.

Caption: Workflow for the synthesis of this compound.

Spectroscopic Analysis

Structural confirmation is typically achieved through standard spectroscopic methods.

  • ¹H NMR: The proton NMR spectrum provides distinct signals for the aldehyde and aromatic protons. In DMSO-d₆, the expected signals are: a singlet for the aldehyde proton around δ 10.09, and multiplets or singlets for the three aromatic protons between δ 8.51 and δ 8.79.[4][6]

  • ¹³C NMR: The carbon spectrum will show a signal for the carbonyl carbon (aldehyde) downfield (~190 ppm), and distinct signals for the six aromatic carbons, with their chemical shifts influenced by the attached substituents.

  • IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the aldehyde C=O stretch (around 1700 cm⁻¹), the C-H stretch of the aldehyde (around 2850 and 2750 cm⁻¹), and strong asymmetric and symmetric stretches for the nitro group (around 1530 and 1350 cm⁻¹).

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) and a characteristic isotopic pattern (M⁺ and M+2⁺ peaks of nearly equal intensity) due to the presence of the bromine atom.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate precautions.[1][2]

  • GHS Pictogram: GHS07 (Exclamation Mark).[2]

  • Signal Word: Warning.[2]

  • Hazard Statements:

    • H302: Harmful if swallowed.[1][2]

    • H315: Causes skin irritation.[1][2]

    • H317: May cause an allergic skin reaction.[1][2]

    • H319: Causes serious eye irritation.[1][2]

    • H335: May cause respiratory irritation.[1][2]

  • Precautionary Measures:

    • Avoid breathing dust.[7]

    • Wash skin thoroughly after handling.[7]

    • Use only in a well-ventilated area.[7]

    • Wear protective gloves, eye protection, and face protection.[2][7]

    • If swallowed, call a poison center or doctor.[7]

    • If on skin, wash with plenty of soap and water.[7]

    • If in eyes, rinse cautiously with water for several minutes.[7]

  • Personal Protective Equipment (PPE): Recommended PPE includes a dust mask (e.g., N95), chemical safety goggles or face shield, and impervious gloves.[2]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8]

Applications in Research and Development

As a versatile chemical intermediate, this compound is primarily used in:

  • Pharmaceutical Synthesis: It serves as a starting material for the synthesis of various heterocyclic compounds and other complex molecules with potential biological activity.[3]

  • Agrochemical Development: Its structure can be incorporated into novel pesticides and herbicides.[3]

  • Materials Science: It can be used to synthesize specialized dyes, polymers, and other organic materials.

References

  • This compound. (n.d.). ChemSynthesis. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • Material Safety Data Sheet - 3-bromobenzaldehyde 97%. (n.d.). Sciencelab.com. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 3-Bromo-5-nitrobenzaldehyde: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

3-Bromo-5-nitrobenzaldehyde is a highly functionalized aromatic carbonyl compound that serves as a critical intermediate in advanced organic synthesis. Its unique substitution pattern—featuring an aldehyde, a bromine atom, and a nitro group in a meta-arrangement—provides three distinct points for chemical modification, making it a versatile building block for complex molecular architectures. This guide provides an in-depth exploration of this compound, covering its fundamental physicochemical properties, a detailed and validated synthesis protocol, comprehensive spectroscopic characterization, key applications in research and drug development, and essential safety protocols. This document is intended for researchers, chemists, and drug development professionals who require a practical, field-proven understanding of this important reagent.

Core Physicochemical Properties

A thorough understanding of a reagent's physical and chemical properties is the foundation of its effective application. This compound is typically encountered as a yellow crystalline solid.[1][2] Key quantitative data are summarized below.

PropertyValueSource(s)
Chemical Formula C₇H₄BrNO₃[1][2][3]
Molecular Weight 230.02 g/mol [1][2][3]
Monoisotopic Mass 228.93746 Da[4]
CAS Number 355134-13-3[1][3]
Appearance Yellow Powder / Solid[1][2]
Melting Point 101-106 °C[1][2]
Purity (Typical) ≥97%[2]

Synthesis and Purification: A Validated Protocol

The most common and efficient synthesis of this compound involves the electrophilic aromatic substitution of 3-nitrobenzaldehyde. The following protocol is based on established laboratory procedures and provides a reliable pathway to high-purity material.[5]

The Chemistry: Mechanistic Insights

The synthesis hinges on the bromination of 3-nitrobenzaldehyde using N-Bromosuccinimide (NBS) as the bromine source. The reaction is conducted in concentrated sulfuric acid, which serves a dual role. Firstly, it protonates the aldehyde, further deactivating the ring towards electrophilic attack. Secondly, it protonates NBS, generating a potent electrophilic bromine species (Br⁺).

The directing effects of the substituents are paramount. Both the nitro group (-NO₂) and the aldehyde group (-CHO) are strong electron-withdrawing groups and are therefore meta-directors. Since the starting material is 3-nitrobenzaldehyde, the incoming electrophile (Br⁺) is directed to the C5 position, which is meta to both existing groups, leading to the desired 3-bromo-5-nitro product with high regioselectivity. The reaction is heated to 65°C to overcome the activation energy barrier of this deactivated aromatic system.[5]

Synthesis Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Work-up & Isolation cluster_2 Purification A 3-Nitrobenzaldehyde R Reaction Mixture A->R Dissolve B Conc. H₂SO₄ B->R Solvent/Catalyst C N-Bromosuccinimide (NBS) C->R Add portion-wise Heat Heat to 65°C (1 hour) R->Heat Quench Pour into Ice Water Heat->Quench Cool to RT Filter Filter Precipitate Quench->Filter Wash Wash with H₂O Filter->Wash Dry Dry Solid Wash->Dry Recrystallize Recrystallize from Ethyl Acetate / Petroleum Ether Dry->Recrystallize Crude Product Final This compound (White/Yellow Crystals) Recrystallize->Final

Caption: Workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-nitrobenzaldehyde (1.0 g, 6.6 mmol) in concentrated sulfuric acid (4.0 mL) at room temperature.[5]

  • Reagent Addition: To the stirred solution, add N-bromosuccinimide (NBS) (1.4 g, 7.9 mmol) in small portions, ensuring the temperature does not rise excessively.[5]

  • Reaction: Heat the reaction mixture to 65°C and maintain this temperature for 1 hour. Monitor the reaction progress by thin-layer chromatography (TLC).[5]

  • Work-up: After completion, cool the mixture to room temperature. Carefully and slowly pour the reaction solution into a beaker containing ice water. A solid precipitate will form.[5]

  • Isolation: Collect the solid product by vacuum filtration, washing thoroughly with cold water to remove residual acid.[5]

  • Purification: The crude product is purified by recrystallization. Dissolve the solid in a minimum amount of hot ethyl acetate, then add petroleum ether (a common solvent ratio is 1:10 v/v ethyl acetate to petroleum ether) until turbidity persists. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration. This process yields this compound as white to yellow crystals (typical yield: ~82%).[5]

Spectroscopic Characterization: A Self-Validating System

Confirming the identity and purity of the synthesized product is a critical step. The following data serve as a benchmark for validation.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the most powerful tool for confirming the structure. The spectrum of this compound is highly characteristic.

  • Expected Spectrum (300 MHz, DMSO-d₆): [5]

    • δ 10.09 (s, 1H): This singlet corresponds to the aldehydic proton (-CHO). Its downfield shift is characteristic of protons attached to a carbonyl carbon.

    • δ 8.79 - 8.55 (m, 2H): This multiplet region typically contains the two aromatic protons that are ortho to the electron-withdrawing nitro and aldehyde groups.

    • δ 8.51 (s, 1H): This singlet (or finely split triplet/t) corresponds to the aromatic proton situated between the bromine and nitro groups.

Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups. While an experimental spectrum may vary slightly, the following absorption bands are expected based on the structure and data from analogous compounds.[6]

  • ~3100-3000 cm⁻¹ (Aromatic C-H Stretch): Indicates the presence of the benzene ring.

  • ~2830-2695 cm⁻¹ (Aldehyde C-H Stretch): Often appears as a pair of weak to medium bands (Fermi doublet), a definitive sign of an aldehyde.[6]

  • ~1710-1690 cm⁻¹ (Aldehyde C=O Stretch): A strong, sharp absorption band characteristic of an aromatic aldehyde's carbonyl group.

  • ~1550-1475 cm⁻¹ & ~1365-1290 cm⁻¹ (N-O Asymmetric & Symmetric Stretch): Two strong bands confirming the presence of the nitro (-NO₂) group.[6]

  • ~1600-1400 cm⁻¹ (Aromatic C=C Stretch): Multiple bands indicating the aromatic ring.

  • ~700-500 cm⁻¹ (C-Br Stretch): A weaker absorption in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) should yield a molecular ion peak corresponding to the exact mass.

  • Expected Monoisotopic Mass: 228.93746 Da for the [M]⁺ ion, corresponding to the formula C₇H₄⁷⁹Br¹⁴N¹⁶O₃.[4] The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in a characteristic M and M+2 peak pattern of nearly equal intensity, which is a definitive confirmation of a monobrominated compound.

Applications in Research and Drug Development

This compound is not an end-product but a valuable intermediate. Its utility stems from the orthogonal reactivity of its functional groups.

  • Building Block in Medicinal Chemistry: The aldehyde can undergo reactions like Wittig olefination, reductive amination, and condensation reactions. The nitro group can be reduced to an amine, which is a common precursor for amides, ureas, and sulfonamides. The bromine atom can be used in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce new carbon-carbon or carbon-heteroatom bonds.

  • Synthesis of Bioactive Molecules: It has been used as a reactant in the design and synthesis of selective activators of cardiac myosin, highlighting its relevance in developing treatments for heart conditions.[5]

  • Precursor for Heterocycles: The multiple functional groups make it an ideal starting material for constructing complex heterocyclic scaffolds, which are prevalent in pharmaceuticals.

  • Agrochemical Synthesis: Similar to related compounds like 3-Bromo-5-nitrobenzoic acid, this aldehyde serves as a key intermediate in creating advanced crop protection chemicals.

Safety and Handling

Proper handling is essential when working with this compound. It is a hazardous substance and requires appropriate precautions.

  • GHS Hazard Classification: [4]

    • Acute Toxicity, Oral (Warning): Harmful if swallowed.

    • Skin Corrosion/Irritation (Warning): Causes skin irritation.

    • Serious Eye Damage/Eye Irritation (Warning): Causes serious eye irritation.

    • Skin Sensitization (Warning): May cause an allergic skin reaction.

    • Specific Target Organ Toxicity, Single Exposure (Warning): May cause respiratory irritation.

  • Recommended Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile rubber).

    • Respiratory Protection: Use in a well-ventilated fume hood. If dust is generated, a dust mask or respirator may be necessary.

  • Handling and Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • University of California, Los Angeles. Spectroscopy Tutorial: Examples - Example 13. [Link]

  • PubChem. 2-Bromo-5-nitrobenzaldehyde. National Center for Biotechnology Information. [Link]

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An In-depth Technical Guide to the Solubility of 3-Bromo-5-nitrobenzaldehyde in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a compound's solubility is a cornerstone of successful formulation and experimental design. This guide provides a detailed exploration of the solubility characteristics of 3-Bromo-5-nitrobenzaldehyde, a compound of interest in various chemical and pharmaceutical research fields. We will delve into the theoretical principles governing its solubility, present a systematic approach to its empirical determination, and offer field-proven insights to ensure accurate and reproducible results.

Understanding the Molecular Profile of this compound

Before embarking on experimental solubility studies, it is crucial to analyze the molecular structure of this compound (C₇H₄BrNO₃) to anticipate its behavior in different solvent systems.[1]

  • Molecular Weight: 230.02 g/mol [1]

  • Structure: The molecule consists of a benzene ring substituted with three key functional groups: a bromine atom, a nitro group (-NO₂), and an aldehyde group (-CHO).

  • Polarity: The presence of the electronegative oxygen and nitrogen atoms in the nitro and aldehyde groups, along with the bromine atom, introduces significant polarity to the molecule. The topological polar surface area is calculated to be 62.9 Ų.[1] This suggests that the molecule will have a preference for polar solvents.

  • Hydrogen Bonding: While the aldehyde group contains a polar carbonyl bond, it lacks a hydrogen atom directly bonded to an electronegative atom, meaning it cannot act as a hydrogen bond donor. However, the oxygen atom of the carbonyl group can act as a hydrogen bond acceptor.[2][3] This capability will influence its interaction with protic solvents like water and alcohols.

Based on these structural features, we can posit a general solubility profile. The compound is expected to exhibit limited solubility in nonpolar solvents and greater solubility in polar aprotic and polar protic solvents that can engage in dipole-dipole interactions and hydrogen bonding.

Predicted Solubility in Common Solvents

Solvent Class Common Examples Predicted Solubility of this compound Rationale
Polar Protic Water, Ethanol, Methanol, Acetic AcidLow to ModerateThe ability of the aldehyde and nitro groups to act as hydrogen bond acceptors will promote solubility. However, the large, nonpolar aromatic ring and the bromine atom will limit extensive solubility in highly polar protic solvents like water.[2][6]
Polar Aprotic Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN)Moderate to HighThese solvents possess significant dipole moments that can effectively solvate the polar regions of this compound. The absence of a competing hydrogen-bonding network (as seen in water) often enhances the solubility of such compounds.
Nonpolar Hexane, Toluene, Diethyl EtherLowThe significant polarity of the solute molecule makes it energetically unfavorable to dissolve in nonpolar solvents, where only weak van der Waals forces are at play.

Experimental Determination of Equilibrium Solubility: A Validated Protocol

To obtain precise and reliable solubility data, a robust experimental protocol is essential. The following is a comprehensive, self-validating methodology for determining the equilibrium solubility of this compound. This protocol is adapted from established methods in the pharmaceutical industry.[7][8][9][10]

Rationale for the Equilibrium Solubility Method

The equilibrium or "shake-flask" method is considered the gold standard for solubility determination. It measures the concentration of a compound in a saturated solution that is in thermodynamic equilibrium with an excess of the solid compound. This ensures that the measured solubility is a true representation of the compound's intrinsic properties in that solvent at a given temperature.

Materials and Equipment
  • This compound (solid form)[7]

  • Selected solvents (e.g., water, ethanol, acetone, hexane)

  • Analytical balance

  • Vials with screw caps[7]

  • Thermostatically controlled incubator or shaker[7]

  • Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)[7]

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for quantification[7][9]

  • Volumetric flasks and pipettes[7]

Step-by-Step Experimental Workflow

The logical flow for determining equilibrium solubility is outlined below:

G prep 1. Preparation of Saturated Solution equil 2. Equilibration prep->equil Incubate with agitation sep 3. Phase Separation equil->sep Centrifuge or filter quant 4. Quantification sep->quant Analyze supernatant calc 5. Calculation of Solubility quant->calc Determine concentration

Caption: Workflow for Equilibrium Solubility Determination.

Detailed Experimental Protocol
  • Preparation of the Saturated Solution:

    • Accurately weigh an excess amount of this compound and add it to a vial. An "excess" means adding enough solid so that some remains undissolved after the equilibration period.

    • Add a known volume of the chosen solvent to the vial.[9]

  • Equilibration:

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a shaker or incubator set to a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium.[7] This can range from 24 to 72 hours, depending on the compound and solvent.[9]

    • Continuous agitation is crucial to facilitate the dissolution process.[7]

  • Phase Separation:

    • After equilibration, carefully remove the vials. It is critical to separate the undissolved solid from the saturated solution without altering the temperature.

    • This can be achieved by:

      • Centrifugation: Centrifuge the vials at a high speed to pellet the excess solid.

      • Filtration: Use a syringe to draw the supernatant and pass it through a solvent-compatible filter (e.g., PTFE or PVDF) to remove any solid particles.[9] It is advisable to discard the first few drops of the filtrate to avoid any potential adsorption of the compound onto the filter membrane.[9]

  • Quantification:

    • Accurately dilute a known volume of the clear supernatant with an appropriate solvent to bring the concentration within the linear range of the analytical instrument.

    • Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound. A pre-established calibration curve is necessary for accurate quantification.[9]

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Self-Validation and Quality Control
  • Triplicates: Perform all experiments in at least triplicate to ensure the reproducibility of the results.[7]

  • Time to Equilibrium: To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). The solubility should be constant at the later time points.[9]

  • Solid State Analysis: After the experiment, the remaining solid can be analyzed (e.g., by DSC or XRD) to ensure that no phase transformation or degradation of the compound has occurred during the equilibration period.[9]

The key steps of this experimental protocol are visualized in the diagram below:

G cluster_0 Protocol Steps step1 Step 1: Addition Add excess this compound to a known volume of solvent in a vial. step2 Step 2: Incubation Agitate at constant temperature for 24-72 hours to reach equilibrium. step1->step2 step3 Step 3: Separation Centrifuge or filter the mixture to separate the undissolved solid from the saturated supernatant. step2->step3 step4 Step 4: Analysis Dilute the supernatant and quantify the concentration using HPLC or UV-Vis. step3->step4 step5 Step 5: Calculation Determine the original concentration, accounting for dilution, to obtain the solubility value. step4->step5

Caption: Key Steps of the Experimental Solubility Protocol.

Safety and Handling Considerations

This compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn at all times. All handling should be performed in a well-ventilated fume hood.

Conclusion

While a definitive, pre-existing table of solubility data for this compound is not widely published, a strong predictive understanding can be derived from its molecular structure. Its polar nature suggests higher solubility in polar aprotic and protic solvents compared to nonpolar ones. For researchers requiring precise quantitative data, the detailed equilibrium solubility protocol provided in this guide offers a robust and validated methodology. By combining theoretical understanding with rigorous experimental practice, scientists can confidently determine the solubility of this compound, paving the way for its effective use in further research and development.

References

  • AxisPharm. Equilibrium Solubility Assays Protocol. [Link]

  • Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. CNKI. [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. Pima Community College. [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. University of Babylon. [Link]

  • Can anyone tell me how to perform equilibrium solubility studies step by step practically? ResearchGate. [Link]

  • Equilibrium solubility measurement. Bio-protocol. [Link]

  • This compound. PubChem. [Link]

  • Physical properties of Aldehydes, Ketones and Carboxylic Acids. GeeksforGeeks. [Link]

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. University of Texas at Dallas. [Link]

  • PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. World Health Organization. [Link]

  • Solubility of Organic Compounds. University of Toronto. [Link]

  • CLAW At-Home Experiments: Organic Chemistry, Introduction to Solubility. SALTISE. [Link]

  • 1.4: Physical Properties of Aldehydes and Ketones. Chemistry LibreTexts. [Link]

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An In-depth Technical Guide to 3-Bromo-5-nitrobenzaldehyde: Structure, Synthesis, and Isomeric Landscape

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 3-Bromo-5-nitrobenzaldehyde, a key aromatic building block in synthetic chemistry. It delves into its structural formula, physicochemical properties, detailed synthesis protocols with mechanistic insights, and a comparative analysis of its various isomers. This document is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis who utilize substituted benzaldehydes in their work.

Core Compound: this compound

This compound is a disubstituted aromatic aldehyde featuring a bromine atom and a nitro group on the benzene ring, meta to the aldehyde functionality. This substitution pattern significantly influences its reactivity and makes it a valuable intermediate in the synthesis of more complex molecules.

Structural Formula and Physicochemical Properties

The structural and key physicochemical properties of this compound are summarized below.

PropertyValueReference(s)
IUPAC Name This compound[1]
CAS Number 355134-13-3[1][2]
Molecular Formula C₇H₄BrNO₃[2][3]
Molecular Weight 230.02 g/mol [2][3]
Appearance Pale brown powder or white crystals[3][4]
Melting Point 101-106 °C[2][5]
SMILES C1=C(C=C(C=C1[O-])Br)C=O[1]
InChI InChI=1S/C7H4BrNO3/c8-6-1-5(4-10)2-7(3-6)9(11)12/h1-4H[1]
Synthesis of this compound

A common and efficient method for the synthesis of this compound is the electrophilic aromatic substitution of 3-nitrobenzaldehyde.[3][4]

Reaction Scheme:

G 3-Nitrobenzaldehyde 3-Nitrobenzaldehyde This compound This compound 3-Nitrobenzaldehyde->this compound NBS, H₂SO₄ 65 °C, 1h

A general reaction scheme for the synthesis of this compound.

This protocol is adapted from established literature procedures.[3][4]

Materials:

  • 3-Nitrobenzaldehyde

  • N-Bromosuccinimide (NBS)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice water

  • Ethyl acetate

  • Petroleum ether

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve 3-nitrobenzaldehyde (1.0 g, 6.6 mmol) in concentrated sulfuric acid (4.0 mL) at room temperature with stirring.

  • To this solution, add N-bromosuccinimide (1.4 g, 7.9 mmol) portion-wise, ensuring the temperature does not rise excessively.

  • Heat the reaction mixture to 65 °C and maintain this temperature for 1 hour.

  • After 1 hour, cool the reaction mixture to room temperature.

  • Slowly pour the reaction mixture into a beaker of ice water with vigorous stirring. A solid precipitate will form.

  • Collect the solid precipitate by vacuum filtration and wash with cold water.

  • Dry the crude product with anhydrous sodium sulfate.

  • Purify the crude product by recrystallization from a solvent mixture of ethyl acetate and petroleum ether (1:10 v/v) to yield this compound as white crystals (1.3 g, 82% yield).[3][4]

The synthesis of this compound via electrophilic aromatic substitution is governed by the directing effects of the substituents on the benzene ring.

  • Role of Sulfuric Acid: Concentrated sulfuric acid serves as both the solvent and a catalyst. It protonates the N-bromosuccinimide (NBS), generating a more potent electrophilic bromine species (Br⁺).

  • Directing Effects: The nitro (-NO₂) and aldehyde (-CHO) groups are both electron-withdrawing and meta-directing. Therefore, the incoming electrophile (Br⁺) is directed to the positions meta to both groups, which are C3 and C5. Since C5 is already substituted with a nitro group in the starting material (3-nitrobenzaldehyde), the bromination occurs at the C3 position.

  • Choice of Brominating Agent: N-Bromosuccinimide is a convenient and safer alternative to liquid bromine for laboratory-scale brominations.

  • Reaction Temperature: The reaction is heated to 65 °C to provide sufficient activation energy for the electrophilic substitution on the deactivated aromatic ring.

  • Workup and Purification: Pouring the reaction mixture into ice water precipitates the organic product, as it is insoluble in water. Recrystallization from a mixed solvent system of ethyl acetate and petroleum ether is an effective method for purifying the product. The polar ethyl acetate dissolves the polar product at elevated temperatures, while the nonpolar petroleum ether reduces the solubility upon cooling, leading to the formation of pure crystals.

Spectroscopic Characterization

A comprehensive spectroscopic analysis is crucial for the unambiguous identification and purity assessment of this compound.

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides key information about the aromatic protons. The ¹H NMR (300 MHz, DMSO-d₆) spectrum of this compound shows a singlet for the aldehydic proton at approximately δ 10.09 ppm. The aromatic protons appear as multiplets in the range of δ 8.51-8.79 ppm.[4]

  • ¹³C NMR Spectroscopy: While specific literature data is scarce, the predicted ¹³C NMR spectrum would show a peak for the carbonyl carbon around 190 ppm. The aromatic carbons would appear in the range of 120-150 ppm, with the carbons attached to the bromine and nitro groups being significantly influenced.

  • Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the functional groups present. A strong carbonyl (C=O) stretch for the aldehyde would be expected around 1700 cm⁻¹. The nitro group (NO₂) would show two strong stretching vibrations around 1530 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric). The C-Br stretch would appear in the fingerprint region, typically below 800 cm⁻¹.

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak (M⁺) and isotopic peaks (M+2) characteristic of a bromine-containing compound, with an approximate 1:1 ratio.

Isomers of Bromo-nitro-benzaldehyde

The relative positions of the bromo, nitro, and aldehyde groups on the benzene ring give rise to a number of structural isomers. Understanding the properties and synthesis of these isomers is important for researchers working with this class of compounds.

Overview of Isomers

There are ten possible structural isomers of bromo-nitro-benzaldehyde, each with the same molecular formula (C₇H₄BrNO₃) but different substitution patterns.

General structure of bromo-nitro-benzaldehyde isomers.

Comparative Table of Selected Isomers

The following table summarizes the properties and synthesis of some of the common isomers of bromo-nitro-benzaldehyde.

IsomerCAS NumberMelting Point (°C)Synthesis Starting MaterialKey Application/Reference
2-Bromo-3-nitrobenzaldehyde90407-21-9922-Bromo-3-nitrotolueneIntermediate in synthesis of cyclic selenenate/seleninate esters.[6][7]
2-Bromo-4-nitrobenzaldehyde5274-71-5-2-BromobenzaldehydeUsed in synthesis of quinoline derivatives and other cyclic compounds.
2-Bromo-5-nitrobenzaldehyde84459-32-5-2-BromobenzaldehydeCholesteryl ester transfer protein (CETP) inhibitor.
2-Bromo-6-nitrobenzaldehyde20357-21-5-2-NitrobenzaldehydeIntermediate in organic synthesis, particularly for drugs and dyes.[8]
3-Bromo-2-nitrobenzaldehyde--1,3-Dibromo-2-nitrobenzeneDescribed in a patent for a multi-step synthesis.[9]
3-Bromo-4-nitrobenzaldehyde101682-68-2--Intermediate in the synthesis of a small-molecule inhibitor of the PDZ domain of PICK1.[10]
4-Bromo-2-nitrobenzaldehyde5551-12-2-4-Bromo-1-methyl-2-nitrobenzeneUsed in the synthesis of Tyrian Purple for educational purposes and as a starting material for HDAC3 inhibitors.[11]
4-Bromo-3-nitrobenzaldehyde163596-75-6104-108-A commercially available building block.[12]
5-Bromo-2-nitrobenzaldehyde20357-20-4--Used as a building block in the synthesis of pharmaceuticals and agrochemicals.[13]

Applications in Research and Development

Substituted nitrobenzaldehydes are versatile intermediates in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. The presence of three distinct functional groups (aldehyde, bromo, and nitro) in this compound allows for a variety of chemical transformations.

  • Aldehyde Group: The aldehyde functionality can undergo reactions such as oxidation to a carboxylic acid, reduction to an alcohol, and various condensation reactions (e.g., Wittig, Knoevenagel).

  • Bromo Group: The bromine atom can be substituted via nucleophilic aromatic substitution or participate in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form carbon-carbon or carbon-heteroatom bonds.

  • Nitro Group: The nitro group can be reduced to an amine, which can then be further functionalized.

While specific drug development applications for this compound are not extensively documented in publicly available literature, its structural motifs are present in many biologically active compounds. Its utility as a versatile building block for creating diverse chemical libraries for drug screening is evident. For instance, the related compound 3-Fluoro-5-nitrobenzaldehyde is used in the design and synthesis of selective activators of cardiac myosin.[4]

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its well-defined structure and the distinct reactivity of its functional groups provide chemists with a powerful tool for the construction of complex molecular architectures. A thorough understanding of its synthesis, properties, and the characteristics of its isomers is essential for its effective application in research and development, particularly in the fields of medicinal chemistry and materials science. This guide provides a foundational understanding for scientists and researchers working with this important chemical intermediate.

References

  • Wikipedia. (2023). 3-Bromobenzaldehyde. Retrieved from [Link]

  • Google Patents. (n.d.). CN103880683A - Chemical synthesis method of 3-bromo-2-nitrobenzaldehyde.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Custom Synthesis of 4-Bromo-2-nitrobenzaldehyde Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-4-nitrobenzaldehyde. Retrieved from [Link]

  • Chemsrc. (2025). 4-Bromo-2-nitrobenzaldehyde | CAS#:5551-12-2. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Chemical Properties and Synthesis of 2-Bromo-5-hydroxybenzaldehyde. Retrieved from [Link]

  • Oxford Instruments. (n.d.). Application Note 13: Analysis of the reduction product of 3-nitrobenzaldehyde using X-Pulse. Retrieved from [Link]

  • ResearchGate. (2014). (PDF) 2-Bromo-3-nitrobenzaldehyde. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Strategic Importance of 3-Bromo-2-hydroxy-5-nitrobenzaldehyde in Modern Chemical Synthesis. Retrieved from [Link]

  • Molbase. (2025). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-2-nitrobenzaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-6-nitrobenzaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-4-nitrobenzaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-3-nitrobenzaldehyde. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-2-nitrobenzaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-5-nitrobenzaldehyde. Retrieved from [Link]

  • Chemsrc. (2025). 3-Bromo-4-nitrobenzaldehyde | CAS#:101682-68-2. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 101682-68-2 | Product Name : 3-Bromo-4-nitrobenzaldehyde. Retrieved from [Link]

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An In-depth Technical Guide to the Synthesis of 3-Bromo-5-nitrobenzaldehyde from m-Nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthesis of 3-Bromo-5-nitrobenzaldehyde, a key intermediate in the development of various pharmaceutical compounds.[1][2][3] We will delve into the strategic considerations for the electrophilic aromatic substitution on a deactivated ring system, provide a detailed, field-proven experimental protocol, and discuss the necessary safety precautions and analytical characterization of the final product. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Strategic Imperatives: The Chemistry of Deactivated Aromatic Substitution

The synthesis of this compound from m-nitrobenzaldehyde is a classic example of an electrophilic aromatic substitution (EAS) reaction.[4] However, the starting material, m-nitrobenzaldehyde, presents a significant challenge due to the presence of two electron-withdrawing groups: the nitro (-NO₂) group and the aldehyde (-CHO) group. Both groups deactivate the benzene ring, making it less susceptible to electrophilic attack compared to benzene itself.[5][6]

The deactivating nature of these substituents is a critical factor in designing the synthetic strategy. The nitro and aldehyde groups are meta-directing, meaning they direct incoming electrophiles to the meta position relative to themselves.[5][7][8] In m-nitrobenzaldehyde, the positions ortho and para to the nitro group are also meta to the aldehyde group, and vice-versa. This alignment of directing effects simplifies the regioselectivity of the bromination, favoring the substitution at the C-5 position, which is meta to both the nitro and aldehyde groups.

To overcome the deactivation of the ring, a potent electrophilic brominating system is required.[9][10][11][12] The use of N-bromosuccinimide (NBS) in concentrated sulfuric acid provides an effective solution.[9][10][12] The strong acidic medium protonates NBS, increasing its electrophilicity and generating a powerful brominating agent capable of reacting with the electron-deficient aromatic ring.[12]

Reaction Mechanism Overview

The mechanism for the bromination of m-nitrobenzaldehyde with NBS in sulfuric acid can be summarized as follows:

  • Generation of the Electrophile: In the presence of concentrated sulfuric acid, N-bromosuccinimide is activated to form a more potent electrophilic bromine species.

  • Electrophilic Attack: The π-electrons of the deactivated aromatic ring attack the electrophilic bromine, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

  • Deprotonation and Re-aromatization: A base (such as HSO₄⁻) removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring and yielding the final product, this compound.

Electrophilic Aromatic Substitution Mechanism cluster_0 Step 1: Electrophile Generation cluster_1 Step 2: Electrophilic Attack & Sigma Complex Formation cluster_2 Step 3: Re-aromatization NBS N-Bromosuccinimide (NBS) Electrophile Activated Bromine Electrophile (Br⁺ character) NBS->Electrophile + H₂SO₄ H2SO4 H₂SO₄ mNitro m-Nitrobenzaldehyde SigmaComplex Sigma Complex (Resonance Stabilized Carbocation) mNitro->SigmaComplex + Activated Bromine Product This compound SigmaComplex->Product - H⁺

Caption: Mechanism of Electrophilic Bromination.

Experimental Protocol: A Validated Approach

This protocol is based on a well-established and efficient method for the bromination of deactivated aromatic compounds.[9][10]

Materials and Reagents
ReagentMolar Mass ( g/mol )AmountMoles
m-Nitrobenzaldehyde151.121.0 g6.6 mmol
N-Bromosuccinimide (NBS)177.981.4 g7.9 mmol
Concentrated Sulfuric Acid (98%)98.084.0 mL-
Ethyl Acetate88.11As needed-
Petroleum Ether-As needed-
Step-by-Step Synthesis Procedure
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 g (6.6 mmol) of m-nitrobenzaldehyde in 4.0 mL of concentrated sulfuric acid at room temperature.[1][13] Stir the mixture until the solid is completely dissolved.

  • Reagent Addition: To the stirred solution, add 1.4 g (7.9 mmol) of N-bromosuccinimide in small portions.[1][13] The addition should be done carefully to control any initial exotherm.

  • Reaction Conditions: Heat the reaction mixture to 65 °C and maintain this temperature for 1 hour.[1][13] Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature.[1][13] Slowly pour the reaction solution into a beaker containing ice water.[1][13] A solid precipitate will form.

  • Isolation of Crude Product: Collect the precipitated solid by vacuum filtration, washing with cold water to remove any residual acid.

Synthesis_Workflow start Start dissolve Dissolve m-nitrobenzaldehyde in concentrated H₂SO₄ start->dissolve add_nbs Add N-bromosuccinimide (NBS) in portions dissolve->add_nbs heat Heat at 65°C for 1 hour add_nbs->heat cool Cool to room temperature heat->cool precipitate Pour into ice water to precipitate product cool->precipitate filter Filter and wash the crude product precipitate->filter recrystallize Recrystallize from ethyl acetate/petroleum ether filter->recrystallize dry Dry the purified product recrystallize->dry end End dry->end

Caption: Overall Synthesis and Purification Workflow.

Purification by Recrystallization

Recrystallization is a crucial step to obtain a high-purity product.[14][15]

  • Solvent Selection: A solvent mixture of ethyl acetate and petroleum ether (1:10 v/v) is effective for the recrystallization of this compound.[1][13]

  • Procedure: a. Dissolve the crude product in a minimal amount of hot ethyl acetate. b. If necessary, perform a hot filtration to remove any insoluble impurities. c. Slowly add petroleum ether to the hot solution until turbidity persists. d. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[14] e. Collect the purified crystals by vacuum filtration, wash with a small amount of cold petroleum ether, and dry under vacuum.

A typical yield for this procedure is around 82%.[1][13]

Safety and Handling

Working with the reagents in this synthesis requires strict adherence to safety protocols.

  • Concentrated Sulfuric Acid: Highly corrosive and can cause severe burns.[16] Always handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[16]

  • N-Bromosuccinimide (NBS): An irritant and a lachrymator. Avoid inhalation of dust and contact with skin and eyes.

  • Bromine (if used as an alternative): Highly toxic, corrosive, and can cause severe burns upon contact and is fatal if inhaled.[17][18][19] Extreme caution and specialized handling procedures are necessary.

  • General Precautions: Perform the entire experiment in a well-ventilated fume hood.[17] Have appropriate spill kits and emergency procedures in place.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

PropertyValue
Molecular Formula C₇H₄BrNO₃[20][21]
Molecular Weight 230.02 g/mol [20][21]
Appearance White to pale yellow crystals[1][13]
Melting Point 101-106 °C[22]
Spectroscopic Analysis
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides definitive structural confirmation. The expected signals for this compound are:

    • A singlet for the aldehyde proton (~10.1 ppm).[1][13]

    • Aromatic protons appearing as multiplets or singlets in the range of 8.5-8.8 ppm.[1][13]

  • IR (Infrared) Spectroscopy: The IR spectrum should show characteristic absorption bands for the functional groups present:

    • A strong carbonyl (C=O) stretch for the aldehyde around 1700 cm⁻¹.[23]

    • N-O stretching bands for the nitro group around 1550-1475 cm⁻¹ and 1365-1290 cm⁻¹.[23]

    • C-H stretching for the aromatic ring above 3000 cm⁻¹.[23]

Conclusion

The synthesis of this compound from m-nitrobenzaldehyde is a robust and reproducible procedure when performed with careful attention to reaction conditions and safety protocols. The use of NBS in concentrated sulfuric acid effectively overcomes the challenge of brominating a deactivated aromatic ring, providing good yields of the desired product. This guide offers a comprehensive framework for researchers and professionals to successfully execute this important synthetic transformation.

References

  • Rajesh, K., Somasundaram, M., Saiganesh, R., & Balasubramanian, K. K. (2007). Bromination of Deactivated Aromatics: A Simple and Efficient Method. The Journal of Organic Chemistry, 72(15), 5867–5869. Retrieved from [Link]

  • Rajesh, K., Somasundaram, M., Saiganesh, R., & Balasubramanian, K. K. (2007). Bromination of deactivated aromatics: a simple and efficient method. The Journal of Organic Chemistry, 72(15), 5867–5869. Retrieved from [Link]

  • Bromoarene synthesis by bromination or substitution. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Bromine solution - Safety Data Sheet. (n.d.). Carl ROTH. Retrieved from [Link]

  • Rajesh, K., Somasundaram, M., Saiganesh, R., & Balasubramanian, K. K. (2007). Bromination of Deactivated Aromatics: A Simple and Efficient Method. The Journal of Organic Chemistry, 72(15), 5867–5869. Retrieved from [Link]

  • Spectroscopy Tutorial: Examples - Example 13. (n.d.). University of Calgary. Retrieved from [Link]

  • From Lab to Industry: The Synthesis and Scale-Up of 3-Bromo-5-Nitrobenzotrifluoride. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Bromine - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. Retrieved from [Link]

  • NITRIC ACID SAFETY. (n.d.). University of California, Santa Barbara. Retrieved from [Link]

  • Bromine Liquid Safety Guidelines. (n.d.). Scribd. Retrieved from [Link]

  • Mahajan, S. S., & Mahadik, M. A. (1998). Studies on the Synthesis of 3-Nitrobenzaldehyde. Indian Journal of Pharmaceutical Sciences, 60(4), 233-235. Retrieved from [Link]

  • 3-Bromobenzaldehyde. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis of m-nitrobenzaldehyde derivative. (2012). Google Patents.
  • Chemical synthesis method of 3-bromo-2-nitrobenzaldehyde. (2014). Google Patents.
  • This compound (C7H4BrNO3). (n.d.). PubChemLite. Retrieved from [Link]

  • Preparation of 3-bromobenzaldehyde. (1977). Google Patents.
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  • Electrophilic Aromatic Substitution Reactions: Bromination. (2023, September 20). OpenStax. Retrieved from [Link]

  • Chemical/Laboratory Techniques: Recrystallization. (2022, October 14). YouTube. Retrieved from [Link]

  • Electrophilic substitution reactions of benzaldehyde| Nitration. (2023, February 12). YouTube. Retrieved from [Link]

  • Formation of m- nitrobenzaldehyde from benzaldehyde chemical equation. (2024, October 27). Filo. Retrieved from [Link]

  • 3-Bromo-5-nitrosalicylaldehyde. (n.d.). PubChem. Retrieved from [Link]

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An In-depth Technical Guide to 3-Bromo-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3-Bromo-5-nitrobenzaldehyde, a key intermediate in synthetic organic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into its chemical identity, properties, synthesis, reactivity, and applications, grounding all information in established scientific principles and methodologies.

Introduction and Chemical Identity

This compound, as defined by the International Union of Pure and Applied Chemistry (IUPAC), is an aromatic aldehyde substituted with both a bromo and a nitro group at the meta positions relative to the formyl group.[1][2] This trifunctional scaffold makes it a versatile building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[3] The electron-withdrawing nature of the nitro and aldehyde groups, combined with the synthetic utility of the bromo substituent, imparts a unique reactivity profile to the molecule.

Molecular Structure

The structure of this compound is fundamental to understanding its chemical behavior.

Caption: 2D structure of this compound.

Physicochemical and Spectroscopic Properties

The physical and spectroscopic properties of this compound are crucial for its identification, purification, and handling.

Physicochemical Data
PropertyValueSource
IUPAC Name This compound[1]
CAS Number 355134-13-3[4]
Molecular Formula C₇H₄BrNO₃[4][5]
Molecular Weight 230.02 g/mol [4][5]
Appearance Pale brown or yellow powder/solid[3][4]
Melting Point 101-106 °C[4][6]
Solubility Sparingly soluble in water, soluble in methanol[3][7]
Spectroscopic Profile

Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of this compound.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is a key tool for confirming the substitution pattern of the aromatic ring. For this compound, the spectrum is expected to show distinct signals for the aldehyde proton and the three aromatic protons. A reported ¹H NMR spectrum in DMSO-d₆ showed the following key shifts: δ 10.09 (s, 1H, -CHO), 8.79-8.55 (m, 2H, Ar-H), and 8.51 (s, 1H, Ar-H).[5][8]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The spectrum would exhibit signals for the carbonyl carbon of the aldehyde group and the six aromatic carbons, with their chemical shifts influenced by the attached substituents.

  • IR (Infrared) Spectroscopy: The IR spectrum reveals the presence of key functional groups. Expected characteristic absorption bands include:

    • ~1700 cm⁻¹ (strong, C=O stretch of the aldehyde)

    • ~1530 and ~1350 cm⁻¹ (strong, asymmetric and symmetric N-O stretches of the nitro group)

    • ~3100-3000 cm⁻¹ (weak, C-H stretch of the aromatic ring)

    • Aromatic C=C stretching bands in the 1600-1450 cm⁻¹ region.

  • MS (Mass Spectrometry): Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of 230.02 g/mol , with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).[9]

Synthesis Protocol: Electrophilic Aromatic Substitution

The most common and efficient laboratory synthesis of this compound involves the electrophilic bromination of m-nitrobenzaldehyde.[5][8] This method is favored for its directness and relatively high yield.

Rationale and Mechanistic Insight

The choice of m-nitrobenzaldehyde as the starting material is strategic.[10] Both the nitro (-NO₂) and aldehyde (-CHO) groups are meta-directing deactivators for electrophilic aromatic substitution. This electronic effect preferentially directs the incoming electrophile (in this case, Br⁺) to the C-5 position, which is meta to both existing substituents, thus leading to the desired product with high regioselectivity. The use of concentrated sulfuric acid serves as both a solvent and a catalyst, protonating the N-bromosuccinimide (NBS) to generate the active brominating agent.

Experimental Workflow

G start Start: Dissolve m-nitrobenzaldehyde in conc. H₂SO₄ at RT add_nbs Add N-bromosuccinimide (NBS) in portions start->add_nbs heat Heat reaction mixture to 65 °C for 1 hour add_nbs->heat cool Cool to room temperature heat->cool quench Slowly pour into ice water cool->quench filter Collect precipitate by filtration quench->filter dry Dry crude product with anhydrous Na₂SO₄ filter->dry purify Recrystallize from ethyl acetate/petroleum ether dry->purify end_product End: Obtain pure this compound purify->end_product

Caption: Synthesis workflow for this compound.

Detailed Step-by-Step Methodology
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-nitrobenzaldehyde (1.0 g, 6.6 mmol) in concentrated sulfuric acid (4.0 mL) at room temperature.[5]

  • Addition of Brominating Agent: To the stirred solution, add N-bromosuccinimide (1.4 g, 7.9 mmol) in portions, ensuring the temperature does not rise excessively.[5]

  • Reaction: Heat the reaction mixture to 65 °C and maintain this temperature for 1 hour.[5] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature.[5][8] Carefully and slowly pour the reaction mixture into a beaker containing ice water, which will cause the product to precipitate.[5][8]

  • Isolation: Collect the solid precipitate by vacuum filtration and wash with cold water.[5]

  • Purification: Dry the crude product over anhydrous sodium sulfate.[5] Purify the crude solid by recrystallization from a solvent mixture of ethyl acetate and petroleum ether (e.g., 1:10 v/v) to yield this compound as white or pale yellow crystals.[5][8] A typical yield for this procedure is around 82%.[5][8]

Reactivity and Synthetic Applications

This compound is a valuable intermediate due to the distinct reactivity of its three functional groups.

  • Aldehyde Group: The aldehyde functionality can undergo a wide range of reactions, including:

    • Oxidation to the corresponding carboxylic acid (3-bromo-5-nitrobenzoic acid).

    • Reduction to the corresponding alcohol (3-bromo-5-nitrobenzyl alcohol).[11]

    • Nucleophilic addition reactions , such as the formation of cyanohydrins, acetals, and imines.

    • Condensation reactions , like the Wittig, Horner-Wadsworth-Emmons, and aldol reactions.[12]

  • Nitro Group: The nitro group can be readily reduced to an amino group, providing a pathway to 3-amino-5-bromobenzaldehyde derivatives. This transformation is crucial for introducing a nucleophilic site on the aromatic ring.

  • Bromo Group: The bromine atom can be substituted or used in cross-coupling reactions, such as:

    • Suzuki, Heck, and Sonogashira couplings to form new carbon-carbon bonds.

    • Buchwald-Hartwig amination to form carbon-nitrogen bonds.

    • Nucleophilic aromatic substitution , although the ring is deactivated, can occur under forcing conditions.

This multifunctionality makes this compound a key precursor in the synthesis of various pharmaceuticals. For instance, it serves as an important intermediate in the synthesis of second-generation dihydropyridine calcium channel blockers, a class of drugs used to treat cardiovascular diseases.[13]

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate safety precautions.

GHS Hazard Information
  • Pictograms: GHS07 (Exclamation Mark)[4]

  • Signal Word: Warning[4]

  • Hazard Statements:

    • H302: Harmful if swallowed.[1][4]

    • H315: Causes skin irritation.[1][4]

    • H317: May cause an allergic skin reaction.[1][4]

    • H319: Causes serious eye irritation.[1][4]

    • H335: May cause respiratory irritation.[1][4]

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[7][14] In case of insufficient ventilation, use a suitable dust mask (e.g., N95).[4]

  • Engineering Controls: Handle in a well-ventilated area, preferably in a fume hood.[15] Ensure that eyewash stations and safety showers are readily accessible.[16]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[7][15]

  • First Aid:

    • If Swallowed: Call a poison center or doctor if you feel unwell.[16]

    • If on Skin: Wash with plenty of soap and water.[7][16]

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[7][16]

Conclusion

This compound is a strategically important chemical intermediate with a well-defined IUPAC nomenclature and a rich reactivity profile. Its synthesis is straightforward and regioselective, making it readily accessible for research and development. The orthogonal reactivity of its aldehyde, bromo, and nitro functionalities provides synthetic chemists with a versatile platform for the construction of complex molecular architectures, particularly in the realm of medicinal chemistry. A thorough understanding of its properties, synthesis, and safe handling is paramount for its effective and responsible use in scientific endeavors.

References

  • This compound | C7H4BrNO3 | CID 16743966 - PubChem . (n.d.). Retrieved from [Link]

  • 3-Bromo-5-nitrosalicylaldehyde | C7H4BrNO4 | CID 519307 - PubChem . (n.d.). Retrieved from [Link]

  • This compound - 355134-13-3, C7H4BrNO3, density, melting point, boiling point, structural formula, synthesis . (n.d.). Retrieved from [Link]

  • Product information, this compound | P&S Chemicals . (n.d.). Retrieved from [Link]

  • CN103880683A - Chemical synthesis method of 3-bromo-2-nitrobenzaldehyde - Google Patents. (n.d.).
  • This compound (C7H4BrNO3) - PubChemLite . (n.d.). Retrieved from [Link]

  • Analysis of the reduction product of 3-nitrobenzaldehyde - Oxford Instruments Magnetic Resonance . (n.d.). Retrieved from [Link]

  • Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 - YouTube . (2019, October 14). Retrieved from [Link]

  • Studies on the Synthesis of 3-Nitrobenzaldehyde - Indian Journal of Pharmaceutical Sciences . (1998). Retrieved from [Link]

  • 5-Bromo-2-nitrobenzaldehyde | C7H4BrNO3 | CID 97233 - PubChem . (n.d.). Retrieved from [Link]

  • Benzaldehyde, 3-nitro- - the NIST WebBook . (n.d.). Retrieved from [Link]

  • Spectroscopy Problems - Organic Chemistry at CU Boulder . (n.d.). Retrieved from [Link]

  • Analysis of the reduction product of 3-nitrobenzaldehyde using Pulsar - Oxford Instruments Magnetic Resonance . (n.d.). Retrieved from [Link]

  • NCERT Solutions For Class 12 Chemistry Chapter 12 Aldehydes Ketones and Carboxylic Acids - Learn CBSE . (2020, September 25). Retrieved from [Link]

  • NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids - BYJU'S . (n.d.). Retrieved from [Link]

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safety and handling of 3-Bromo-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 3-Bromo-5-nitrobenzaldehyde

This guide provides a comprehensive overview of the essential safety protocols, handling procedures, and emergency responses for this compound (CAS No. 355134-13-3). Designed for researchers, chemists, and drug development professionals, this document synthesizes critical safety data with field-proven insights to ensure the well-being of laboratory personnel and the integrity of experimental work.

Section 1: Chemical and Toxicological Profile

This compound is a substituted aromatic aldehyde containing both a bromine atom and a nitro group. These functional groups contribute to its reactivity and its toxicological profile. Understanding its fundamental properties is the first step in a robust safety assessment.

Physicochemical Properties

The compound is a pale brown or white crystalline powder.[1] Its solid form necessitates careful handling to avoid the generation of airborne dust particles, which can be easily inhaled.

PropertyValueSource
CAS Number 355134-13-3[2]
Molecular Formula C₇H₄BrNO₃[2]
Molecular Weight 230.02 g/mol [2]
Appearance Pale brown to white powder/crystal[1][3]
Melting Point 101-106 °C[4]
Storage Temperature 2-8°C under inert gas (Nitrogen or Argon)[1]
Toxicological Summary

The primary hazards associated with this compound are acute toxicity if swallowed, skin and eye irritation, and potential for respiratory irritation and skin sensitization.[5] The presence of the nitro group and the aldehyde functionality are key drivers of its irritant properties.

Section 2: Hazard Identification and Risk Assessment

A thorough understanding of the specific hazards is crucial for implementing effective safety measures. This compound is classified as hazardous under the Globally Harmonized System (GHS).[5][6]

GHS Classification

The following table summarizes the GHS hazard classifications reported for this compound.

Hazard ClassSignal WordHazard Statement
Acute Toxicity, Oral (Category 4)WarningH302: Harmful if swallowed.[5]
Skin Irritation (Category 2)WarningH315: Causes skin irritation.[5]
Skin Sensitization (Category 1)WarningH317: May cause an allergic skin reaction.[5]
Serious Eye Irritation (Category 2)WarningH319: Causes serious eye irritation.[5]
Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritationWarningH335: May cause respiratory irritation.[5]

Causality: The aldehyde group can react with biological macromolecules, leading to irritation. The nitroaromatic structure is often associated with sensitization and toxicity. Therefore, preventing direct contact and inhalation is the primary goal of all handling protocols.

Section 3: Engineering and Administrative Controls

Before relying on personal protective equipment, the work environment must be engineered for safety. These controls are the first and most effective line of defense.

  • Ventilation : All work involving this compound powder must be conducted in a properly functioning chemical fume hood.[7] This prevents the inhalation of dust and protects the user from potential respiratory irritation.[7][8] The fume hood's airflow should be verified before commencing any work.

  • Designated Area : A specific area of the lab should be designated for handling this compound. This helps to contain any potential contamination and prevents accidental exposure of other personnel.

  • Standard Operating Procedures (SOPs) : A detailed, site-specific SOP for handling this chemical must be written and approved. All personnel must be trained on this SOP before they are permitted to work with the material.

Section 4: Personal Protective Equipment (PPE) Protocol

Appropriate PPE is mandatory to prevent exposure via skin contact, eye contact, and inhalation.[3][9]

  • Eye and Face Protection : Chemical safety goggles are required at all times.[10][11] A face shield should be worn in situations where there is a higher risk of splashing or dust generation.[11]

  • Hand Protection : Chemical-resistant nitrile gloves are required. Gloves should be inspected for tears or holes before each use. Contaminated gloves must be removed promptly using the proper technique and disposed of as hazardous waste.[11]

  • Body Protection : A fully buttoned laboratory coat must be worn to protect against skin contact.[11]

  • Respiratory Protection : If engineering controls are insufficient or during a large spill cleanup, a NIOSH-approved N95 dust mask or a respirator with an appropriate cartridge should be used to prevent inhalation of the powder.

Section 5: Standard Operating Procedure for Handling and Use

The following step-by-step workflow ensures a systematic and safe approach to handling this compound from receipt to disposal.

Experimental Workflow
  • Preparation :

    • Confirm the chemical fume hood is operational.

    • Don all required PPE (goggles, gloves, lab coat).

    • Prepare the work surface by covering it with absorbent, disposable bench paper.

    • Assemble all necessary equipment (spatulas, weigh boats, glassware) inside the fume hood.

  • Weighing and Transfer :

    • Retrieve the container from its designated storage location (cool, dry, inert atmosphere).[1][12]

    • Allow the container to equilibrate to room temperature inside the fume hood to prevent moisture condensation.

    • Carefully open the container and use a spatula to transfer the required amount of powder to a weigh boat, avoiding the creation of dust.[11]

    • Close the primary container tightly and return it to storage.

  • Use in Reaction :

    • Add the weighed compound to the reaction vessel carefully.

    • Proceed with the experimental protocol as planned.

  • Post-Experiment Decontamination :

    • All glassware and equipment that came into contact with the chemical must be decontaminated. Rinse with an appropriate solvent (e.g., acetone or ethanol) in the fume hood, collecting the rinsate as hazardous waste.

    • Wipe down the work surface in the fume hood with a damp cloth.

    • Dispose of all contaminated disposables (gloves, bench paper, weigh boats) in a designated hazardous waste container.[13]

    • Wash hands thoroughly with soap and water after removing PPE.[10][13]

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Verify Fume Hood Operation B Don Required PPE A->B C Prepare Work Surface B->C D Retrieve & Equilibrate Container C->D E Weigh & Transfer Chemical D->E F Use in Experiment E->F G Decontaminate Equipment F->G H Dispose of Contaminated Waste G->H I Wash Hands Thoroughly H->I G cluster_routes cluster_actions Start Exposure Event Inhalation Inhalation Start->Inhalation Skin Skin Contact Start->Skin Eye Eye Contact Start->Eye Ingestion Ingestion Start->Ingestion Action_Inhale Move to Fresh Air. Provide Oxygen if Needed. Inhalation->Action_Inhale Action_Skin Remove Contaminated Clothing. Wash with Soap & Water for 15 min. Skin->Action_Skin Action_Eye Flush with Water for 15 min. Remove Contact Lenses. Eye->Action_Eye Action_Ingest Rinse Mouth. Do NOT Induce Vomiting. Ingestion->Action_Ingest End Seek Immediate Medical Attention Action_Inhale->End Action_Skin->End Action_Eye->End Action_Ingest->End

Caption: A logical flow diagram for first aid response to an exposure event.

Spill Response
  • Small Spills : Ensure adequate ventilation and wear full PPE. Carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for hazardous waste disposal. [8][14]* Large Spills : Evacuate the area. Prevent entry of unauthorized personnel. Contact the institution's environmental health and safety (EHS) department immediately.

Fire Fighting
  • Extinguishing Media : Use a water spray, alcohol-resistant foam, dry chemical, or carbon dioxide to extinguish a fire. [10][15]* Hazards from Combustion : Thermal decomposition can produce toxic and irritating gases, including carbon oxides, nitrogen oxides, and hydrogen bromide gas. [15]Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear. [15]

Section 8: Waste Management and Decontamination

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection : Collect all solid waste, including contaminated PPE and cleaning materials, in a clearly labeled, sealed, and appropriate container for hazardous chemical waste. [13][15]* Disposal : Disposal must be carried out by a licensed waste disposal company in accordance with all local, state, and federal regulations. [13][15]Do not dispose of it down the drain or with general laboratory trash. [15]

References

  • Oxford Lab Fine Chem LLP. (n.d.). material safety data sheet - 3-bromo benzaldehyde 97%. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Chem-Supply. (n.d.). Edit chemical label this compound. Retrieved from [Link]

  • PubChemLite. (2025). This compound (C7H4BrNO3). Retrieved from [Link]

  • Mol-Instincts. (2025, May 20). This compound. Retrieved from [Link]

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A Comprehensive Technical Guide to 3-Bromo-5-nitrobenzaldehyde for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry and organic synthesis, the strategic selection of building blocks is paramount to the successful development of novel therapeutics. Among these, 3-Bromo-5-nitrobenzaldehyde stands out as a versatile intermediate, its utility underpinned by the orthogonal reactivity of its functional groups. This guide provides an in-depth technical overview of this compound, from its commercial availability and quality control to its applications in the synthesis of bioactive molecules, designed to empower researchers and drug development professionals in their scientific endeavors.

Physicochemical Properties and Synthesis Overview

This compound (CAS No. 355134-13-3) is a crystalline solid with a molecular formula of C₇H₄BrNO₃ and a molecular weight of 230.02 g/mol .[1] Its structure, featuring an aldehyde, a bromine atom, and a nitro group on the benzene ring, makes it a valuable precursor in various chemical transformations.

A common synthetic route to this compound involves the bromination of 3-nitrobenzaldehyde.[2][3] In a typical procedure, 3-nitrobenzaldehyde is dissolved in concentrated sulfuric acid and treated with N-bromosuccinimide (NBS). The reaction mixture is heated, and upon completion, the product is precipitated by pouring the mixture into ice water.[2][3] The crude product is then purified by recrystallization.[2][3] Understanding this synthesis is crucial for anticipating potential impurities, such as the starting material (3-nitrobenzaldehyde) or isomers formed during the bromination step.

G cluster_reactants Reactants cluster_reagents Reagents & Solvents cluster_product Product 3-Nitrobenzaldehyde 3-Nitrobenzaldehyde Reaction Bromination 3-Nitrobenzaldehyde->Reaction N-Bromosuccinimide N-Bromosuccinimide N-Bromosuccinimide->Reaction H2SO4 H2SO4 H2SO4->Reaction This compound This compound Reaction->this compound

Caption: Synthetic pathway for this compound.

Commercial Suppliers and Procurement

A variety of chemical suppliers offer this compound, with purities typically ranging from 97% to 99%. When selecting a supplier, it is imperative to consider not only the purity but also the consistency of quality, availability of regulatory documentation, and technical support. Below is a comparative table of some prominent suppliers.

SupplierPurityAvailabilityNotes
Sigma-Aldrich (Merck) ≥97%GlobalOffers comprehensive documentation including Certificates of Analysis (CoA).
Thermo Scientific Chemicals ≥97%[4]GlobalFormerly Alfa Aesar; provides detailed specifications.[4]
TCI America >98%GlobalKnown for high-purity reagents for research.
BLD Pharm 98%+[5]GlobalProvides analytical data such as NMR and HPLC.[5][6]
Shandong Baizhou Pharmaceutical 97%[7]ChinaOffers bulk quantities with detailed specifications.[7]
Henan Aochuang Chemical 98%[2]ChinaCompetitive pricing for bulk orders.[2]
AbacipharmTech 97%[8]USAProvides various pack sizes for research and development.[8]
Santa Cruz Biotechnology N/AGlobalSupplier for proteomics and other life science research.[9]

This table is not exhaustive and is intended for illustrative purposes. Researchers should always request a current Certificate of Analysis for lot-specific data.

Quality Control and Analytical Methods

Ensuring the purity and identity of this compound is a critical step before its use in any synthetic protocol. A multi-technique approach is recommended for comprehensive quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for confirming the structure of this compound. The spectrum should exhibit characteristic signals for the aldehydic proton and the aromatic protons.

¹H NMR (300 MHz, DMSO-d₆): δ 10.09 (s, 1H), 8.79-8.55 (m, 2H), 8.51 (s, 1H).[2][3]

Experimental Protocol: ¹H NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

  • Instrument Setup: Acquire the ¹H NMR spectrum on a 300 MHz or higher field NMR spectrometer.

  • Data Acquisition: Obtain the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Analysis: Integrate the peaks and compare the chemical shifts and coupling patterns with the expected values. The presence of unexpected signals may indicate impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is an essential technique for determining the purity of this compound and quantifying any impurities. A reverse-phase method is typically employed.

Experimental Protocol: HPLC Purity Assay

  • Chromatographic System: An HPLC system equipped with a UV detector and a C18 column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid, can be used. A typical gradient might be: 0-20 min, 30-90% B; 20-25 min, 90% B; 25-26 min, 90-30% B; 26-30 min, 30% B.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Prepare a stock solution of the sample in acetonitrile at a concentration of 1 mg/mL. Dilute to a working concentration of 0.1 mg/mL with the mobile phase.

  • Injection Volume: 10 µL.

  • Analysis: The purity is determined by the area percentage of the main peak relative to the total peak area.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is particularly useful for identifying volatile impurities, such as residual solvents from the synthesis.

Experimental Protocol: GC-MS Analysis

  • GC-MS System: A GC system coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Program: A temperature ramp from 50°C to 250°C.

  • Injection: Split injection.

  • MS Detection: Electron ionization (EI) with a mass range of m/z 40-400.

  • Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane.

  • Analysis: Identify impurities by comparing their mass spectra with a library database (e.g., NIST).

G Sample Sample NMR NMR Spectroscopy Sample->NMR HPLC HPLC Analysis Sample->HPLC GC-MS GC-MS Analysis Sample->GC-MS Structure_Verification Structural Verification NMR->Structure_Verification Purity_Assessment Purity Assessment HPLC->Purity_Assessment Impurity_Identification Impurity Identification GC-MS->Impurity_Identification

Caption: Analytical workflow for quality control of this compound.

Applications in Drug Discovery and Development

The unique arrangement of functional groups in this compound makes it a valuable starting material for the synthesis of a wide range of biologically active molecules.

Synthesis of Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology. This compound can serve as a key intermediate in the synthesis of kinase inhibitors. For instance, it can be used to construct the core scaffolds of molecules designed to target specific kinases involved in cell signaling pathways. The aldehyde group allows for the introduction of various side chains through reactions like reductive amination or Wittig reactions, while the bromo and nitro groups can be further functionalized or are integral parts of the pharmacophore.[10][11]

Intermediate for Antiviral Agents

The synthesis of novel antiviral compounds often relies on versatile building blocks like this compound. The nitro group, in particular, is a common feature in many antiviral drugs.[12] The aldehyde functionality provides a handle for elaboration into more complex structures, and the bromine atom can be used in cross-coupling reactions to build molecular complexity. For example, it could be a precursor in the synthesis of non-nucleoside reverse transcriptase inhibitors or protease inhibitors.

Precursor for Other Bioactive Molecules

Beyond kinase inhibitors and antivirals, this compound is a precursor for a variety of other bioactive compounds. The nitro group can be reduced to an amine, which can then be acylated or used in other coupling reactions. The bromine atom can participate in Suzuki, Heck, or Sonogashira couplings to form carbon-carbon bonds, allowing for the construction of complex molecular architectures.

Safety, Handling, and Storage

This compound is classified as harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[13] It is crucial to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a strategically important building block for medicinal chemists and drug development professionals. Its commercial availability from a range of suppliers, coupled with its versatile reactivity, makes it an attractive starting material for the synthesis of diverse and complex bioactive molecules. A thorough understanding of its properties, quality control, and safe handling is essential for its effective utilization in the pursuit of novel therapeutics. This guide provides a foundational framework to support researchers in leveraging the full potential of this valuable chemical intermediate.

References

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A Technical Guide to the Biological Activities of Nitrobenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitrobenzaldehyde derivatives represent a versatile class of organic compounds with a broad spectrum of biological activities. This technical guide provides a comprehensive overview of their therapeutic potential, focusing on their anticancer, antimicrobial, and enzyme-inhibiting properties. By delving into the mechanisms of action, structure-activity relationships, and key experimental protocols, this document serves as an in-depth resource for professionals engaged in drug discovery and development. The guide synthesizes current research to highlight the significance of the nitrobenzaldehyde scaffold and its derivatives as promising candidates for novel therapeutic agents.

Introduction to Nitrobenzaldehyde Derivatives

Nitrobenzaldehydes are aromatic compounds consisting of a benzene ring substituted with both a nitro (-NO₂) group and an aldehyde (-CHO) group.[1] They exist in three isomeric forms—ortho-, meta-, and para-nitrobenzaldehyde—differentiated by the relative positions of these two functional groups. This structural arrangement, particularly the presence of two electron-withdrawing groups, imparts significant chemical reactivity, making them valuable precursors in organic synthesis.[1]

The versatility of the aldehyde group allows for a wide range of chemical transformations, including condensations, reductions, and the formation of Schiff bases, while the nitro group can be readily reduced to an amine.[1][2] This chemical flexibility has enabled the synthesis of a vast library of derivatives, including Schiff bases, hydrazones, and various heterocyclic compounds, which have been extensively studied for their pharmacological potential.[3][4] Historically significant in the synthesis of dyes like indigo[5], nitrobenzaldehydes are now recognized as crucial intermediates in the production of pharmaceuticals, including anti-tuberculosis drugs and dihydropyridine calcium channel blockers.[6][7][8]

Key Biological Activities and Mechanisms of Action

Nitrobenzaldehyde derivatives have demonstrated a remarkable range of biological activities, positioning them as a focal point in medicinal chemistry research.

Anticancer Activity

The anticancer potential of nitrobenzaldehyde and its derivatives is one of their most compelling biological properties. Research has uncovered several mechanisms through which these compounds exert their cytotoxic effects against cancer cells.

Mechanism 1: Photodynamic Therapy and Intracellular Acidification

A novel and promising anticancer strategy involves the use of nitrobenzaldehyde in photodynamic therapy (PDT).[9][10] Unlike traditional PDT that relies on generating reactive oxygen species (ROS), this method utilizes nitrobenzaldehyde as a "caged" proton carrier.[9][11] Cancer cells typically maintain an alkaline intracellular pH and an acidic extracellular environment to promote growth and metastasis.[9] When injected into a tumor and activated by UV light, nitrobenzaldehyde releases a proton, causing rapid intracellular acidification.[9] This disruption of the cancer cell's pH balance leads to swift apoptosis (programmed cell death).[9] This technique has shown significant efficacy in reducing tumor growth in preclinical models of triple-negative breast cancer, with the potential to be applied to various cancer types, including those resistant to conventional therapies.[9]

Mechanism 2: Induction of Apoptosis

Many nitrobenzaldehyde derivatives, particularly Schiff bases, induce apoptosis in cancer cells through the intrinsic pathway.[4][12] This process is often mediated by the activation of caspases, a family of proteases that execute cell death.[11][13] Studies have shown that these derivatives can trigger apoptosis by upregulating pro-apoptotic proteins (like Bax) and downregulating anti-apoptotic proteins (like Bcl-2), leading to mitochondrial dysfunction and the release of cytochrome c.[4] Flow cytometry analysis has confirmed that apoptosis is a primary mechanism of cell death induced by these compounds in various cancer cell lines, including prostate (PC3) and oral cancer cells.[12][14] The azomethine group (-HC=N-) present in many Schiff base derivatives is often credited with being critical for this anticancer activity.[14]

Antimicrobial Activity

Derivatives of nitrobenzaldehyde, especially Schiff bases and their metal complexes, exhibit significant activity against a wide range of pathogenic microbes, including bacteria and fungi.[3][15][16]

Antibacterial and Antifungal Properties: Schiff bases derived from nitrobenzaldehydes have shown broad-spectrum biological activities, including antibacterial, antifungal, antiviral, and antimalarial properties.[17] The imine or azomethine group is crucial for their biological effects.[15] Studies have demonstrated their efficacy against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[15][17]

Enhanced Activity with Metal Complexes: A key finding in this area is that the coordination of these Schiff base ligands with transition metal ions (such as Cu(II), Ni(II), Co(II)) often enhances their antimicrobial activity.[15][18][19] This synergistic effect is thought to decrease the cytotoxicity of the metal ion and ligand individually while boosting their collective biological impact.[15] The resulting metal complexes are often more potent antimicrobial agents than the free Schiff base ligands.[19]

Enzyme Inhibition

Certain nitrobenzaldehyde derivatives have been identified as inhibitors of specific enzymes, highlighting another avenue for their therapeutic application.

Tyrosinase Inhibition: 4-nitrobenzaldehyde has been shown to act as a noncompetitive inhibitor of mushroom tyrosinase, an enzyme involved in melanin biosynthesis.[20] This inhibitory action suggests potential applications in cosmetology and in treating pigmentation disorders. The steric and electronic properties of substituents on the benzaldehyde ring play a crucial role in determining the type and extent of inhibition.[20]

Other Enzyme Systems: The core structure of nitrobenzaldehyde is a versatile scaffold for designing inhibitors against various other enzymes. For instance, 4-nitrobenzoate has been found to competitively inhibit Coenzyme Q biosynthesis.[21] Given the broad range of derivatives that can be synthesized, there is significant potential to develop targeted inhibitors for enzymes implicated in various diseases.[1]

Structure-Activity Relationships (SAR)

The biological activity of nitrobenzaldehyde derivatives is highly dependent on their chemical structure. Key SAR insights include:

  • Position of the Nitro Group: The location of the -NO₂ group (ortho, meta, or para) significantly influences the molecule's electronic properties and spatial conformation, which in turn affects its biological activity.[1][22] For example, the meta isomer is a key precursor for certain cardiovascular drugs[7], while the para and ortho isomers are used in other synthetic pathways.[5][23]

  • The Azomethine Group: In Schiff base derivatives, the imine (-N=CH-) group is consistently identified as a critical pharmacophore for both antimicrobial and anticancer activities.[14][15]

  • Substituents on the Aromatic Ring: The addition of other functional groups (e.g., hydroxyl, chloro, fluoro) to the benzaldehyde ring can modulate the compound's potency, selectivity, and pharmacokinetic properties.[4][24] Electron-withdrawing groups, in particular, are often used to enhance biological efficacy.[24]

  • Metal Chelation: The formation of metal complexes with Schiff base derivatives can dramatically increase biological activity compared to the ligand alone, a principle that has been repeatedly demonstrated in antimicrobial studies.[17][18]

Diagram: Structure-Activity Relationship (SAR) Insights

SAR_Nitrobenzaldehyde cluster_derivatives Key Derivatives cluster_activities Biological Activities Core Nitrobenzaldehyde Scaffold Aldehyde (-CHO) Nitro (-NO2) Benzene Ring Schiff_Base Schiff Base (-CH=N-R) Core:f0->Schiff_Base Condensation with R-NH2 Anticancer Anticancer Core:f1->Anticancer Modulates Activity Enzyme_Inhibition Enzyme Inhibition Core:f2->Enzyme_Inhibition Scaffold for Inhibitors Metal_Complex Metal Complex Schiff_Base->Metal_Complex Chelation with Metal Ions (M²⁺) Schiff_Base->Anticancer Apoptosis Induction (Azomethine Group) Antimicrobial Antimicrobial Schiff_Base->Antimicrobial Metal_Complex->Antimicrobial Enhanced Potency

Caption: Key structural features of nitrobenzaldehyde and their influence on biological activities.

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of novel nitrobenzaldehyde derivatives, standardized and validated experimental protocols are essential.

General Workflow for Synthesis and Screening

The initial phase of research typically involves the synthesis of a library of derivatives, followed by a systematic screening process to identify lead compounds.

Diagram: General Experimental Workflow

Experimental_Workflow Start Start: Nitrobenzaldehyde + Primary Amine Synthesis Synthesis of Schiff Base (e.g., Reflux in Ethanol) Start->Synthesis Purification Purification & Characterization (Recrystallization, NMR, IR, Mass Spec) Synthesis->Purification Screening Biological Screening Purification->Screening Anticancer_Assay Anticancer Assays (MTT, Apoptosis Assay) Screening->Anticancer_Assay Cytotoxicity Antimicrobial_Assay Antimicrobial Assays (MIC, Disk Diffusion) Screening->Antimicrobial_Assay Antimicrobial Data_Analysis Data Analysis (IC50, MIC values) Anticancer_Assay->Data_Analysis Antimicrobial_Assay->Data_Analysis End Identify Lead Compound Data_Analysis->End

Caption: A typical workflow for synthesizing and evaluating nitrobenzaldehyde derivatives.

Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT assay is a colorimetric method used to assess cell metabolic activity, serving as a proxy for cell viability and cytotoxicity. It is a primary screening tool for anticancer compounds.

Principle: Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, which can be quantified spectrophotometrically.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., PC3, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the nitrobenzaldehyde derivative in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. During this time, viable cells will convert MTT to formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150-200 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Principle: A standardized inoculum of a specific microorganism is exposed to serial dilutions of the antimicrobial compound in a liquid broth medium. Growth is assessed after incubation.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of the nitrobenzaldehyde derivative. Perform a two-fold serial dilution in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard for bacteria, which corresponds to approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of about 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the prepared inoculum to each well of the microtiter plate. Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth (no turbidity) is observed.

Table 1: Representative Biological Activity Data

Compound TypeBiological ActivityTarget/OrganismPotency (Example)Reference
NitrobenzaldehydeAnticancer (PDT)Triple-Negative Breast CancerRapid apoptosis post-UV[9]
4-Nitrobenzaldehyde DerivativeAnticancerPC3 (Prostate Cancer) CellsEnhanced cytotoxicity[11][12]
3-Nitrobenzaldehyde Semicarbazone-Metal ComplexAntibacterialS. aureus, E. coliMIC values lower than ligand[15][17]
4-NitrobenzaldehydeEnzyme InhibitionMushroom TyrosinaseNoncompetitive inhibitor[20]

Future Perspectives and Drug Development

The diverse biological activities of nitrobenzaldehyde derivatives make them highly attractive scaffolds for drug discovery. Future research will likely focus on:

  • Lead Optimization: Modifying the most promising compounds to improve their potency, selectivity, and pharmacokinetic profiles (absorption, distribution, metabolism, and excretion).

  • Mechanism Elucidation: Deeper investigation into the molecular targets and signaling pathways affected by these compounds to better understand their therapeutic and potential toxic effects.

  • Advanced Drug Delivery: Utilizing nanocarriers, such as carbon quantum dots, to improve the targeted delivery of nitrobenzaldehyde derivatives to cancer cells, thereby enhancing efficacy and reducing systemic side effects.[12]

  • Clinical Translation: Moving the most successful preclinical candidates forward into clinical trials to evaluate their safety and efficacy in humans.

Conclusion

Nitrobenzaldehyde and its derivatives constitute a class of compounds with significant and multifaceted biological potential. Their demonstrated efficacy in anticancer and antimicrobial applications, coupled with their capacity for enzyme inhibition, underscores their importance as a versatile platform for the development of novel therapeutics. The chemical tractability of the nitrobenzaldehyde scaffold allows for extensive structural modifications, providing a rich field for structure-activity relationship studies and the rational design of next-generation drugs. Continued research in this area holds great promise for addressing unmet needs in oncology and infectious diseases.

References

A comprehensive list of all sources cited in this guide is provided below.

  • Saleem, H., et al. (2018). The Fight Against Cancer: Nitrobenzaldehyde as the Potential Warrior. Cureus, 10(2), e2163. [Link]

  • Hussein, M. B., & Hamad, M. N. M. (2020). Synthesis and antibacterial activity of 3-nitrobenzaldehyde semicarbazone ligand and its Ni (II) and Cu (II) Complexes. MedCrave Online. [Link]

  • ResearchGate. (2024). Synthesis of Novel Anticancer Drugs Derived from 4‐nitrobenzaldehyde, and Investigation of Responsive Drug Delivery Systems Based on Carbon Quantum Dots. Request PDF. [Link]

  • Khan, S. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Fine Chemical Engineering. [Link]

  • ResearchGate. (2018). The Fight Against Cancer: Nitrobenzaldehyde as the Potential Warrior. PDF. [Link]

  • Hussein, M. B., & Hamad, M. N. M. (2020). Synthesis and antibacterial activity of 3-nitrobenzaldehyde semicarbazone ligand and its Ni (II) and Cu (II) Complexes. ResearchGate. [Link]

  • ResearchGate. (n.d.). Tyrosinase Inhibition by 4-Substituted Benzaldehydes with Electron-Withdrawing Groups. ResearchGate. [Link]

  • International Journal of Modern Research in Science and Technology. (n.d.). Antimicrobial Activity of Schiff Base Derived from P-Aminophenol and Benzaldehyde and their Fe (II), Co (II). IJMRSTI. [Link]

  • Al-Amiery, A. A., et al. (2021). Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. Frontiers in Chemistry, 9, 706497. [Link]

  • Journal of Chemical Society of Nigeria. (n.d.). SYNTHESIS, CHARACTERIZATION AND INVITRO-ANTI-MICROBIAL ACTIVITIES OF 3- NITRO –N- (3-NITROBENZYLIDINE) ANILINE SCHIFF BASE. Journal of Chemical Society of Nigeria. [Link]

  • PubMed. (2018). The Fight Against Cancer: Nitrobenzaldehyde as the Potential Warrior. PubMed. [Link]

  • ResearchGate. (2020). Synthesis, Characterization and Antimicrobial Study of 3-nitrobenzaldehyde Thiosemicarbazone and it's Metal Complexes. ResearchGate. [Link]

  • Sonawane, R. A. (2025). Synthesis, Characterization, and Biological Evaluation of Nitrobenzaldehyde Derivatives of Pyrrolopyrimidinehydrazide. ResearchGate. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 3-Nitrobenzaldehyde in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • Wikipedia. (n.d.). 3-Nitrobenzaldehyde. Wikipedia. [Link]

  • PubMed. (2010). 4-Nitrobenzoate inhibits coenzyme Q biosynthesis in mammalian cell cultures. PubMed. [Link]

  • Wikipedia. (n.d.). 4-Nitrobenzaldehyde. Wikipedia. [Link]

  • National Institutes of Health. (n.d.). A Small Molecule that Induces Intrinsic Pathway Apoptosis with Unparalleled Speed. NIH. [Link]

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applications of 3-Bromo-5-nitrobenzaldehyde in organic synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Applications of 3-Bromo-5-nitrobenzaldehyde in Organic Synthesis

Abstract

This compound is a versatile trifunctional reagent that has emerged as a pivotal building block in modern organic synthesis. Its unique electronic and structural features—an electrophilic aldehyde, a meta-directing nitro group, and a synthetically versatile bromine atom—provide a powerful platform for the construction of complex molecular architectures. This guide offers a comprehensive overview of its applications, focusing on its role in palladium-catalyzed cross-coupling reactions, transformations of its innate functional groups, and its strategic use in the synthesis of valuable heterocyclic scaffolds such as indoles and quinolines. By explaining the causality behind experimental choices and providing detailed protocols, this document serves as a technical resource for chemists engaged in pharmaceutical discovery and materials science.

Introduction: The Molecular Blueprint of this compound

This compound (CAS No: 355134-13-3) is a crystalline solid whose synthetic utility is derived from the orthogonal reactivity of its three functional groups.[1][2] The benzaldehyde moiety serves as a classic electrophile for nucleophilic additions and condensations. The strongly electron-withdrawing nitro group deactivates the aromatic ring towards electrophilic substitution while activating it for nucleophilic aromatic substitution, and critically, it serves as a precursor to the synthetically crucial amino group. The bromine atom, positioned meta to both the aldehyde and nitro groups, is an ideal handle for a wide array of transition-metal-catalyzed cross-coupling reactions. This strategic arrangement allows for sequential, regioselective modifications, making it a highly sought-after intermediate in multi-step synthesis.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below, providing essential data for its handling and use in experimental setups.[1][2][3]

PropertyValueReference
CAS Number 355134-13-3[2]
Molecular Formula C₇H₄BrNO₃[1]
Molecular Weight 230.02 g/mol [1][2]
Appearance Pale brown or yellow powder/crystals[1][4]
Melting Point 101-106 °C[3][4]
Topological Polar Surface Area 62.9 Ų[1][2]
Solubility Soluble in Methanol[4]
Synthesis Protocol

The most common laboratory synthesis involves the electrophilic bromination of m-nitrobenzaldehyde. The strong deactivating effect of the nitro group and the meta-directing aldehyde group necessitates forcing conditions, typically using N-bromosuccinimide (NBS) in concentrated sulfuric acid.

Experimental Protocol: Synthesis via Electrophilic Bromination [4][5][6]

  • Reaction Setup: In a round-bottom flask, dissolve 3-nitrobenzaldehyde (1.0 g, 6.6 mmol) in concentrated sulfuric acid (4.0 mL) at room temperature with stirring.

  • Reagent Addition: Add N-bromosuccinimide (1.4 g, 7.9 mmol) portion-wise to the solution. The use of NBS is critical as it provides a source of electrophilic bromine in the strongly acidic medium.

  • Heating: Heat the reaction mixture to 65 °C and maintain this temperature for 1 hour. The elevated temperature is necessary to overcome the deactivation of the aromatic ring.

  • Work-up: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing ice water. This precipitates the organic product while the inorganic components remain in the aqueous phase.

  • Isolation & Purification: Collect the solid precipitate by filtration. The crude product is then purified by recrystallization from an ethyl acetate/petroleum ether mixture (1:10 v/v) to yield this compound as white crystals (Typical yield: ~82%).[4][5][6]

  • Characterization: Confirm the structure using ¹H NMR. The expected signals in DMSO-d₆ are: δ 10.09 (s, 1H, -CHO), 8.79-8.55 (m, 2H, Ar-H), 8.51 (s, 1H, Ar-H).[5][6]

Core Applications in Synthetic Chemistry

The strategic value of this compound lies in its capacity to undergo a diverse range of transformations, which can be broadly categorized into functional group manipulations and carbon-carbon/carbon-heteroatom bond formations.

G cluster_0 Functional Group Transformations cluster_1 Palladium-Catalyzed Cross-Coupling cluster_2 Heterocycle Synthesis A This compound B Aldehyde Reduction (Selective) A->B NaBH₄ C Nitro Reduction (Selective) A->C SnCl₂ or Fe/HCl D Aldehyde Oxidation A->D KMnO₄ or H₂O₂ E Buchwald-Hartwig Amination A->E R₂NH, Pd cat. F Sonogashira Coupling A->F Alkyne, Pd/Cu cat. G Suzuki Coupling A->G Boronic Acid, Pd cat. H Indole Derivatives C->H + Carbonyl partner (e.g., Fischer) I Quinoline Derivatives C->I + Carbonyl partner (e.g., Friedländer)

Caption: Synthetic utility of this compound.

Selective Functional Group Transformations

A key advantage of this reagent is the ability to selectively modify one functional group while preserving the others, enabling stepwise synthetic strategies.

2.1.1. Reduction of the Aldehyde Group The aldehyde can be selectively reduced to a primary alcohol without affecting the nitro or bromo groups. This transformation is typically achieved with mild reducing agents like sodium borohydride (NaBH₄). The resulting 3-bromo-5-nitrobenzyl alcohol is a useful intermediate, for instance, in the synthesis of linkers for solid-phase chemistry or as a precursor for etherification reactions. The conversion of the electron-withdrawing aldehyde to an electron-donating alcohol group also alters the electronic properties of the aromatic ring.[7]

2.1.2. Reduction of the Nitro Group The conversion of the nitro group to an amine is one of the most powerful transformations for this molecule, opening the door to a vast array of subsequent reactions. The choice of reducing agent is critical for chemoselectivity.

  • Mild, Selective Conditions: Reagents like tin(II) chloride (SnCl₂) or metallic iron (Fe) in acidic media (e.g., acetic or hydrochloric acid) are highly effective for reducing aromatic nitro groups while leaving the aldehyde and aryl bromide moieties intact.[8] This provides direct access to 3-amino-5-bromobenzaldehyde, a key precursor for heterocyclic synthesis.

  • Catalytic Hydrogenation: While catalytic hydrogenation (e.g., H₂ with Pd/C or Raney Nickel) is a clean and efficient method, it can sometimes lead to side reactions.[8] Palladium on carbon (Pd/C) can cause hydrodebromination (loss of the bromine atom), whereas Raney Nickel is often preferred as it is less prone to this side reaction.[8] Careful control of reaction conditions is paramount.

Experimental Protocol: Selective Nitro Group Reduction with SnCl₂

  • Setup: Suspend this compound (1.0 mmol) in ethanol (10 mL).

  • Reagent Addition: Add a solution of SnCl₂·2H₂O (4.0 mmol) in concentrated HCl (2 mL) dropwise at 0 °C. The acidic environment is crucial for the reduction mechanism.

  • Reaction: Stir the mixture at room temperature for 3-4 hours until TLC analysis indicates complete consumption of the starting material.

  • Work-up: Quench the reaction by carefully adding a saturated solution of sodium bicarbonate until the mixture is basic (pH > 8). This neutralizes the acid and precipitates tin hydroxides.

  • Extraction: Extract the aqueous slurry with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel to afford 3-amino-5-bromobenzaldehyde.

Palladium-Catalyzed Cross-Coupling Reactions

The C(sp²)-Br bond is an ideal site for forming new carbon-carbon and carbon-heteroatom bonds using palladium catalysis. The electron-deficient nature of the aromatic ring generally facilitates the initial oxidative addition step of the catalytic cycle.

2.2.1. Buchwald-Hartwig Amination The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, widely used in the synthesis of pharmaceuticals.[9][10] This reaction allows for the direct coupling of primary or secondary amines at the bromine position, yielding 3-amino-5-nitrobenzaldehyde derivatives. The choice of a suitable palladium catalyst, a sterically hindered phosphine ligand, and a base is critical for achieving high efficiency, especially with an electron-deficient aryl halide.[9][11]

bu_cycle pd0 L₂Pd(0) pd_complex Oxidative Addition Complex pd0->pd_complex + Ar-Br pd_amide Aryl-Pd(II)-Amide Complex pd_complex->pd_amide + HNR₂ - HBr (Base) product Ar-NR₂ pd_amide->product Reductive Elimination product->pd0 center start start->pd0 Active Catalyst

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

2.2.2. Sonogashira Coupling The Sonogashira reaction facilitates the formation of a C(sp²)-C(sp) bond by coupling the aryl bromide with a terminal alkyne.[12][13] This reaction, co-catalyzed by palladium and copper(I), is highly tolerant of various functional groups, including the aldehyde and nitro groups present on the substrate.[13][14] The resulting aryl alkynes are exceptionally versatile intermediates, suitable for click chemistry, further coupling reactions, or cyclization to form heterocycles.

2.2.3. Suzuki Coupling The Suzuki coupling reaction, which forms C-C bonds by reacting an organohalide with an organoboron compound, is another cornerstone of modern synthesis applicable to this compound. This reaction allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the bromine position, enabling the construction of complex biaryl structures often found in medicinal chemistry and materials science.

Gateway to Heterocyclic Systems

This compound is a powerful precursor for constructing nitrogen-containing heterocycles, which form the core of countless pharmaceuticals.

Synthesis of Substituted Indoles

Indoles are a privileged scaffold in drug discovery. While not a direct precursor, this compound can be elaborated into intermediates suitable for indole synthesis. A common strategy involves a two-step process:

  • Alkene Formation: A Wittig or Horner-Wadsworth-Emmons reaction on the aldehyde group creates a styrenyl derivative.

  • Reductive Cyclization: Subsequent reduction of the ortho-nitro group (relative to the newly formed vinyl group) using agents like Fe in acetic acid triggers a spontaneous cyclization to form the indole ring.[15] This approach allows for significant variation in the final indole structure based on the choice of the phosphonium ylide.

Synthesis of Substituted Quinolines

Quinolines are another critical heterocyclic motif in medicinal chemistry.[16] A highly effective route starting from this compound is the Friedländer annulation. This requires the presence of an ortho-amino benzaldehyde.

  • Nitro Reduction: As detailed previously, the nitro group is selectively reduced to an amine to generate 3-amino-5-bromobenzaldehyde.

  • Friedländer Condensation: This intermediate is then condensed with a compound containing an α-methylene ketone (e.g., cyclohexanone or acetylacetone) in the presence of an acid or base catalyst. The reaction proceeds via an initial aldol-type condensation followed by cyclization and dehydration to afford the corresponding substituted quinoline.[16] This modular approach enables the synthesis of diverse quinoline libraries.

Conclusion and Future Outlook

This compound is more than a simple chemical reagent; it is a strategic tool for molecular construction. The orthogonal reactivity of its functional groups provides chemists with a reliable and versatile platform for synthesizing complex organic molecules. Its applications in palladium-catalyzed cross-coupling reactions have become indispensable for creating C-C, C-N, and C-O bonds, while its role as a precursor to important heterocyclic systems like indoles and quinolines continues to drive innovation in drug discovery. As synthetic methodologies advance, the strategic importance of well-designed, multifunctional building blocks like this compound will undoubtedly continue to grow, enabling the efficient and creative synthesis of the next generation of pharmaceuticals and functional materials.

References

An In-depth Technical Guide to the Stability and Storage of 3-Bromo-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Bromo-5-nitrobenzaldehyde is a pivotal intermediate in synthetic organic chemistry, valued for its unique electronic properties imparted by the meta-disposed electron-withdrawing bromo and nitro groups.[1][2] Its utility in the synthesis of pharmaceuticals and other high-value chemical entities is contingent upon its purity and stability.[2] However, the inherent reactivity of the aldehyde functional group presents significant challenges regarding its long-term storage and handling.[3][4] This guide provides a comprehensive analysis of the stability profile of this compound, detailing the primary degradation pathways and offering field-proven protocols for optimal storage and handling. The methodologies outlined herein are designed to ensure the chemical integrity of the reagent, thereby safeguarding the validity and reproducibility of experimental outcomes for researchers, scientists, and drug development professionals.

Physicochemical Profile

A foundational understanding of the compound's physical and chemical properties is essential for its proper handling. This compound is a solid, typically appearing as a yellow powder.[5][6]

PropertyValueSource
IUPAC Name This compoundPubChem[7]
CAS Number 355134-13-3Sigma-Aldrich
Molecular Formula C₇H₄BrNO₃Sigma-Aldrich
Molecular Weight 230.02 g/mol Sigma-Aldrich
Appearance Powder / SolidSigma-Aldrich, Fisher Scientific[5]
Melting Point 101-106 °CSigma-Aldrich
SMILES C1=C(C=C(C=C1[O-])Br)C=OPubChem[7]
InChI Key OUDCOMBHRXKPIJ-UHFFFAOYSA-NSigma-Aldrich

Core Stability & Degradation Pathways

The stability of this compound is governed by the interplay between the reactive aldehyde moiety and the strong electron-withdrawing effects of the bromo and nitro substituents. While these groups enhance the electrophilicity of the carbonyl carbon, a desirable trait for many synthetic reactions, they also sensitize the molecule to specific degradation pathways.[8]

Key Factors Influencing Stability

Several environmental factors can compromise the integrity of the compound. Safety Data Sheets for this and structurally similar aldehydes consistently highlight sensitivity to air, light, and moisture.[5]

Figure 1: Factors Leading to Degradation cluster_factors Environmental Factors cluster_compound This compound cluster_degradation Degradation Products Atmosphere Atmospheric Oxygen Compound C₇H₄BrNO₃ Atmosphere->Compound Oxidation Light UV / Visible Light Light->Compound Photodegradation Moisture Ambient Moisture (H₂O) Moisture->Compound Hydration / Hydrolysis Heat Elevated Temperature Heat->Compound Accelerates all pathways Oxidized Carboxylic Acid Compound->Oxidized Polymer Polymerized Adducts Compound->Polymer Other Other Impurities Compound->Other

A diagram of factors that can lead to degradation.

2.1. Oxidation The most common degradation pathway for aldehydes is oxidation to the corresponding carboxylic acid.[3] Exposure to atmospheric oxygen, especially in the presence of light or trace metal impurities, can convert this compound into 3-Bromo-5-nitrobenzoic acid. This conversion is problematic as the acidic impurity can catalyze further degradation, including polymerization.[3]

2.2. Photodegradation Aromatic nitro compounds are often light-sensitive. The energy from UV or even high-intensity visible light can promote the molecule to an excited state, leading to undesirable side reactions or polymerization. Multiple supplier safety data sheets explicitly state "Light sensitive".[5][6]

2.3. Moisture Sensitivity The compound is noted to be moisture-sensitive.[5] The highly electrophilic aldehyde carbon can be attacked by water to form an unstable hydrate. While this process is often reversible, the presence of moisture can facilitate other degradation mechanisms and lead to clumping of the solid material, affecting accurate weighing and handling.

Figure 2: Primary Oxidation Pathway reactant This compound C₇H₄BrNO₃ product 3-Bromo-5-nitrobenzoic Acid C₇H₄BrNO₄ reactant->product [O] (Air, Light)

The primary oxidation pathway of the compound.

Recommended Storage & Handling Protocols

To mitigate degradation and preserve the compound's integrity, strict adherence to proper storage and handling protocols is mandatory. The following recommendations synthesize information from safety data sheets and best practices for handling reactive aldehydes.[9][10][11]

Optimal Storage Conditions
ParameterRecommendationRationale & Citation
Temperature Store in a cool, dry place.Minimizes thermal degradation and moisture uptake.[1][5][6][12] While room temperature is acceptable, long-term storage at 2-8°C is best practice for reactive aldehydes.[10]
Atmosphere Store under an inert gas (Argon or Nitrogen).Prevents oxidation by displacing atmospheric oxygen.[10][12]
Container Tightly sealed, amber glass or opaque vial.Prevents exposure to moisture and air; amber/opaque material protects against photodegradation.[5][11][12]
Location Well-ventilated chemical storage area.Ensures safety in case of container breach.[5][6][12]
Incompatibles Segregate from strong oxidizing agents, strong bases, and strong reducing agents.Avoids potentially vigorous and hazardous reactions.[5]
Standard Operating Procedure for Handling

This protocol is designed to minimize exposure to deleterious environmental factors during routine laboratory use.

Figure 3: Recommended Handling Workflow start Start: Prepare for Dispensing prep 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->prep hood 2. Work Within a Certified Fume Hood prep->hood equilibrate 3. Allow Container to Reach Room Temperature Before Opening hood->equilibrate inert 4. Briefly Purge Container Headspace with Inert Gas equilibrate->inert dispense 5. Quickly Dispense Required Amount inert->dispense repurge 6. Re-purge Headspace, Seal Tightly dispense->repurge store 7. Return to Proper Storage Conditions repurge->store end End store->end

Sources

Methodological & Application

detailed synthesis protocol for 3-Bromo-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Synthesis of 3-Bromo-5-nitrobenzaldehyde

Abstract

This document provides a comprehensive, detailed protocol for the laboratory-scale synthesis of this compound, a key intermediate in the development of various pharmaceutical and fine chemical products. The described method involves the electrophilic nitration of 3-Bromobenzaldehyde. This guide is intended for researchers and professionals in organic synthesis and drug development, offering in-depth procedural details, mechanistic insights, safety protocols, and characterization data.

Introduction

This compound is a substituted aromatic aldehyde containing both a bromine atom and a nitro group. These functional groups make it a versatile building block in organic synthesis. The electron-withdrawing nature of the nitro and aldehyde groups, combined with the directing effects of the bromine atom, allows for a range of subsequent chemical transformations. It is a crucial precursor for synthesizing compounds with potential applications in medicinal chemistry and materials science.

This application note details a reliable and reproducible method for its synthesis via the direct nitration of 3-Bromobenzaldehyde using a standard nitrating mixture of concentrated nitric and sulfuric acids.

Mechanistic Overview: Electrophilic Aromatic Substitution

The synthesis proceeds via an electrophilic aromatic substitution (EAS) reaction. The core mechanism involves the generation of a potent electrophile, the nitronium ion (NO₂⁺), which then attacks the electron-rich benzene ring.

  • Generation of the Electrophile: Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.[1]

  • Electrophilic Attack: The aldehyde (-CHO) and bromo (-Br) groups on the starting material, 3-Bromobenzaldehyde, are deactivating and meta-directing. The aldehyde group is strongly deactivating due to resonance and inductive effects, while the bromine is deactivating via induction but ortho, para-directing via resonance.[1][2] In this case, the powerful meta-directing influence of the aldehyde group dominates, directing the incoming nitronium ion to the C5 position, which is meta to the aldehyde and meta to the bromine.

  • Rearomatization: The resulting intermediate, a resonance-stabilized carbocation (sigma complex), loses a proton (H⁺) to a weak base in the mixture (like HSO₄⁻ or H₂O), restoring the aromaticity of the ring and yielding the final product, this compound.

Reaction Workflow Diagram

G cluster_0 Step 1: Electrophile Generation cluster_1 Step 2: Electrophilic Attack & Rearomatization HNO3 Nitric Acid (HNO₃) NO2_plus Nitronium Ion (NO₂⁺) HNO3->NO2_plus + 2 H₂SO₄ H2SO4 Sulfuric Acid (H₂SO₄) Start 3-Bromobenzaldehyde H3O_plus H₃O⁺ HSO4_minus HSO₄⁻ Intermediate Sigma Complex (Resonance Stabilized) Start->Intermediate + NO₂⁺ Product This compound Intermediate->Product - H⁺

Caption: Overall workflow for the nitration of 3-Bromobenzaldehyde.

Experimental Protocol

This protocol is designed for a laboratory setting and assumes all operations will be conducted by trained personnel familiar with standard organic chemistry techniques and safety procedures.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )AmountMoles (mmol)
3-Bromobenzaldehyde3132-99-8185.025.00 g27.0
Sulfuric Acid (H₂SO₄, 98%)7664-93-998.0820 mL-
Nitric Acid (HNO₃, 70%)7697-37-263.013.0 mL-
Ice--~200 g-
Deionized Water--As needed-
Sodium Bicarbonate (NaHCO₃)144-55-884.01As needed-
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37As needed-
Ethanol (for recrystallization)64-17-546.07As needed-
Equipment
  • 100 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Internal thermometer

  • Ice bath

  • Büchner funnel and filtration flask

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Rotary evaporator

Step-by-Step Synthesis Procedure
  • Preparation of Nitrating Mixture: In the 100 mL three-neck flask equipped with a magnetic stir bar, add 20 mL of concentrated sulfuric acid. Cool the flask in an ice bath to bring the internal temperature to 0-5 °C.

    • Scientist's Note: This pre-cooling is critical. The subsequent addition of nitric acid is exothermic, and maintaining a low temperature prevents the formation of unwanted byproducts and ensures safety.[3][4]

  • Slowly add 3.0 mL of concentrated nitric acid to the sulfuric acid via the dropping funnel over 15-20 minutes. Ensure the internal temperature does not exceed 10 °C.[5] The resulting mixture is the nitrating agent.

  • Dissolution of Starting Material: In a separate beaker, dissolve 5.00 g (27.0 mmol) of 3-Bromobenzaldehyde in the prepared nitrating mixture, which should still be in the ice bath. The addition should be done portion-wise, ensuring the temperature remains below 15 °C.

  • Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, carefully pour the reaction mixture onto approximately 200 g of crushed ice in a large beaker with stirring. A precipitate will form.

    • Scientist's Note: Pouring the acidic mixture into ice is a crucial quenching step. It dilutes the strong acids and causes the organic product, which is insoluble in water, to precipitate out of the solution.[6]

  • Filter the crude product using a Büchner funnel and wash the solid thoroughly with cold deionized water until the filtrate is neutral (test with pH paper). This removes residual acids.

  • Neutralization: Suspend the crude solid in a saturated sodium bicarbonate solution to neutralize any remaining traces of acid. Stir for 15 minutes, then filter again and wash with deionized water.

  • Purification by Recrystallization: Dissolve the crude product in a minimal amount of hot ethanol. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Final Product Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum. The expected product is a pale yellow or off-white solid.[7]

Safety and Handling

Extreme caution must be exercised throughout this procedure.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical safety goggles, and acid-resistant gloves (e.g., butyl rubber or Viton®).[8][9][10] The entire procedure must be performed inside a certified chemical fume hood.[11][12]

  • Acid Handling: Concentrated sulfuric and nitric acids are extremely corrosive and potent oxidizing agents.[3][13] They can cause severe burns upon contact.[8][9] Always add acid slowly to other liquids, especially when preparing mixtures. Never add water to concentrated acid.[4] An emergency shower and eyewash station must be readily accessible.[4]

  • Reagent Hazards:

    • 3-Bromobenzaldehyde: Irritating to the eyes, respiratory system, and skin.[11][14][15] Avoid inhalation of dust.[16][17]

    • Nitric Acid: Strong oxidizer. Contact with combustible materials may cause fire.[13][18] Toxic if inhaled and causes severe skin burns and eye damage.[12][13]

    • Sulfuric Acid: Causes severe skin burns and eye damage.[3][8][9] Reacts violently with water.[3]

  • Waste Disposal: All acidic aqueous waste must be neutralized before disposal according to institutional and local environmental regulations. Organic waste should be collected in a designated halogenated waste container.

Safety Protocol Flowchart

G start Start Protocol ppe Don Full PPE: Lab Coat, Goggles, Acid-Resistant Gloves start->ppe hood Work Inside Chemical Fume Hood ppe->hood acid_prep Prepare Nitrating Mix in Ice Bath (0-5 °C) Add HNO₃ to H₂SO₄ slowly hood->acid_prep reaction Perform Reaction Maintain Temp < 15 °C acid_prep->reaction quench Quench Reaction: Pour Acid Mix onto Ice reaction->quench neutralize Neutralize Waste Before Disposal quench->neutralize end End Protocol neutralize->end

Caption: Required safety workflow for the synthesis protocol.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

PropertyExpected Value
Appearance Pale yellow to white crystalline powder[6]
Molecular Formula C₇H₄BrNO₃
Molecular Weight 230.02 g/mol [7][19]
Melting Point 101-106 °C[7][20]
¹H NMR (DMSO-d₆) δ 10.09 (s, 1H), 8.79-8.55 (m, 2H), 8.51 (s, 1H)[6][21]
Purity (by HPLC) >97%

Conclusion

The protocol described provides a reliable and effective method for synthesizing this compound. Adherence to the procedural details, particularly temperature control and safety precautions, is paramount for achieving a high yield of the pure product safely. This versatile intermediate can subsequently be used in a wide array of synthetic applications within the pharmaceutical and chemical industries.

References

Application Notes & Protocols: Suzuki Coupling of 3-Bromo-5-nitrobenzaldehyde for Advanced Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Strategic Importance in Drug Discovery

The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern medicinal chemistry, celebrated for its capacity to forge carbon-carbon bonds with exceptional functional group tolerance and stereospecificity.[1][2][3] This palladium-catalyzed reaction is instrumental in the synthesis of biaryl and heteroaryl structures, which are prevalent scaffolds in a vast array of pharmacologically active compounds.[4][5] The focus of this guide, 3-Bromo-5-nitrobenzaldehyde, represents a particularly valuable building block. The electron-withdrawing nature of the nitro and aldehyde groups activates the aryl bromide for oxidative addition, a key step in the catalytic cycle.[6] Furthermore, these functionalities provide crucial handles for subsequent chemical transformations, allowing for the rapid elaboration of molecular complexity in the drug discovery process.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on performing the Suzuki coupling reaction with this compound. It delves into the mechanistic underpinnings, offers a detailed experimental protocol, and provides insights into optimizing reaction conditions for the synthesis of advanced pharmaceutical intermediates.

Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][6][7] The cycle can be broken down into three primary steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The cycle initiates with the oxidative addition of the aryl halide (this compound) to a palladium(0) complex. This is often the rate-determining step.[1][6] The electron-deficient nature of the aromatic ring in this compound, due to the nitro and aldehyde groups, facilitates this step.[6]

  • Transmetalation: Following oxidative addition, a transmetalation event occurs where the organic group from the organoboron reagent (a boronic acid or ester) is transferred to the palladium(II) complex. This step requires the presence of a base to activate the boronic acid, forming a more nucleophilic boronate species.[8][9][10]

  • Reductive Elimination: The final step is the reductive elimination from the palladium(II) complex, which forms the new carbon-carbon bond of the biaryl product and regenerates the active palladium(0) catalyst, allowing the cycle to continue.[6][7]

Suzuki_Coupling_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex1 Ar-Pd(II)-X oxidative_addition->pd_complex1 aryl_halide Ar-X (this compound) aryl_halide->oxidative_addition transmetalation Transmetalation pd_complex1->transmetalation pd_complex2 Ar-Pd(II)-R transmetalation->pd_complex2 boronic_acid R-B(OH)₂ + Base boronic_acid->transmetalation reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 product Ar-R (Biaryl Product) reductive_elimination->product

Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: A Step-by-Step Guide

This protocol outlines a general procedure for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization may be required for specific substrates.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥98%Commercially Available
Arylboronic Acid≥97%Commercially Available
Palladium(II) Acetate (Pd(OAc)₂)Catalyst GradeCommercially AvailablePre-catalyst, forms Pd(0) in situ.
SPhos≥98%Commercially AvailableBulky, electron-rich phosphine ligand.
Potassium Phosphate (K₃PO₄)AnhydrousCommercially AvailableBase
1,4-DioxaneAnhydrousCommercially AvailableSolvent
Deionized Water
Ethyl AcetateACS GradeCommercially AvailableFor extraction
BrineSaturated NaCl solutionFor washing
Anhydrous Magnesium Sulfate (MgSO₄)Commercially AvailableFor drying
Celite®Commercially AvailableFor filtration
Safety Precautions
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a flame-resistant lab coat, and nitrile gloves.[11]

  • Fume Hood: Conduct the reaction in a well-ventilated chemical fume hood.[11]

  • Palladium Catalysts: Palladium catalysts can be flammable, especially when finely divided on carbon.[12][13] Handle with care and avoid creating dust.[12][14]

  • Boronic Acids: While generally of low toxicity, some boronic acids can be irritants.[15][16]

  • Solvents: 1,4-Dioxane is a flammable liquid and potential carcinogen. Handle with appropriate care.

Reaction Setup and Procedure

Experimental_Workflow start Start: Assemble Glassware reagents Add solid reagents: - this compound - Arylboronic Acid - K₃PO₄ - Pd(OAc)₂ - SPhos start->reagents inert Seal, Evacuate, and Backfill with Inert Gas (3x) reagents->inert solvents Add Degassed Solvents: - 1,4-Dioxane - Water inert->solvents heating Heat Reaction Mixture (e.g., 80-100 °C) solvents->heating monitoring Monitor Reaction Progress (TLC or LC-MS) heating->monitoring cooling Cool to Room Temperature monitoring->cooling workup Aqueous Workup: - Add Water - Extract with Ethyl Acetate cooling->workup drying Dry Organic Layer (MgSO₄) and Filter workup->drying concentration Concentrate Under Reduced Pressure drying->concentration purification Purify by Flash Column Chromatography concentration->purification end End: Characterize Product purification->end

Figure 2: General workflow for the Suzuki coupling experiment.

  • Glassware Preparation: Ensure all glassware (e.g., a round-bottom flask or Schlenk tube and a condenser) is thoroughly dried in an oven and allowed to cool under a stream of inert gas (Argon or Nitrogen).

  • Reagent Addition: To the reaction flask, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), potassium phosphate (2.0-3.0 equiv), palladium(II) acetate (0.01-0.05 equiv), and SPhos (0.02-0.10 equiv).[17]

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with inert gas three times to ensure an oxygen-free environment.[17]

  • Solvent Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe. The reaction mixture should be stirred to ensure proper mixing.

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically between 80-100 °C) with vigorous stirring.[7] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature.[7] Add water to the reaction mixture and extract the product with ethyl acetate (3 x volume of the aqueous layer).[7]

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter through a pad of Celite®, and wash the filter cake with ethyl acetate.[15]

  • Concentration and Purification: Concentrate the filtrate under reduced pressure to obtain the crude product.[7][15] Purify the crude material by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.[7][15][18]

Key Considerations for Optimization

The success of the Suzuki coupling with this compound can be influenced by several factors. Careful consideration of these parameters is crucial for achieving high yields and purity.

ParameterOptions and Rationale
Palladium Source Pd(OAc)₂ , Pd₂(dba)₃ : Common and effective Pd(II) and Pd(0) precursors.[8] Pd(PPh₃)₄ : An air-stable Pd(0) source, but can be less reactive for challenging couplings.[7] Palladacycle pre-catalysts : Offer high stability and activity, often allowing for lower catalyst loadings and milder reaction conditions.[5][6]
Ligand Buchwald-type ligands (e.g., SPhos, XPhos) : Bulky, electron-rich phosphines that are highly effective for coupling deactivated aryl halides and sterically hindered substrates.[5][19] N-Heterocyclic Carbenes (NHCs) : Offer high thermal stability and are effective for coupling aryl chlorides.[8]
Base K₃PO₄ , Cs₂CO₃ : Stronger bases that are often effective for challenging couplings. K₂CO₃ , Na₂CO₃ : Milder bases that can be used for more reactive substrates.[7] The choice of base can significantly impact the reaction rate and selectivity.[10][20]
Solvent 1,4-Dioxane/Water , Toluene/Water , THF/Water : Common solvent systems that facilitate the dissolution of both organic and inorganic reagents.[7] The ratio of organic solvent to water can influence the reaction rate.
Temperature 60-110 °C : The optimal temperature will depend on the reactivity of the substrates and the chosen catalyst system. Higher temperatures can sometimes lead to decomposition of the catalyst or product.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently inert atmosphere- Inappropriate base or solvent- Use a fresh palladium source or a pre-catalyst.- Ensure thorough degassing of solvents and proper inert gas technique.- Screen different bases (e.g., switch from K₂CO₃ to K₃PO₄ or Cs₂CO₃) and solvent systems.
Formation of Homocoupled Product - Reaction temperature is too high- Inappropriate ligand- Lower the reaction temperature.- Use a bulkier ligand to disfavor homocoupling.
Protodeboronation of Boronic Acid - Presence of excess water or acid- Prolonged reaction time at high temperature- Use anhydrous solvents and ensure the base is not hygroscopic.- Monitor the reaction closely and stop it once the starting material is consumed. Consider using a boronic ester, which can be more stable.[21]

Conclusion

The Suzuki-Miyaura coupling of this compound is a powerful and versatile method for the synthesis of complex biaryl structures that are of significant interest in drug discovery and development. By understanding the underlying mechanism and carefully selecting the reaction parameters—catalyst, ligand, base, and solvent—researchers can effectively utilize this reaction to access a wide range of novel pharmaceutical intermediates. The detailed protocol and optimization guidelines provided in this application note serve as a robust starting point for achieving successful and reproducible results in the laboratory.

References

Application Notes and Protocols: Nucleophilic Substitution Strategies for 3-Bromo-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis and detailed experimental protocols for the nucleophilic substitution of 3-Bromo-5-nitrobenzaldehyde. This versatile chemical intermediate presents a unique case for nucleophilic aromatic substitution (SNAr) due to the meta orientation of its two powerful electron-withdrawing groups relative to the bromide leaving group. This note elucidates the underlying reaction mechanisms, including classical SNAr and transition metal-catalyzed pathways, and offers validated, step-by-step protocols for the synthesis of amine, ether, and thioether derivatives. The content is designed for researchers, chemists, and process development scientists, offering both theoretical grounding and practical, field-tested methodologies to enable successful synthesis and process optimization.

Reactivity and Mechanistic Considerations
1.1. The Electronic Landscape of this compound

Nucleophilic aromatic substitution is fundamentally driven by the electronic character of the aromatic ring. The reaction is facilitated by making the ring electron-deficient, thereby rendering it susceptible to attack by a nucleophile.[1][2] In this compound, the presence of both a nitro group (-NO₂) and an aldehyde group (-CHO) profoundly decreases the electron density of the benzene ring. Both groups are strongly electron-withdrawing, activating the ring towards nucleophilic attack far more than an unsubstituted bromobenzene would be.

1.2. The Challenge and Opportunity of meta-Activation

The efficacy of electron-withdrawing groups in SNAr reactions is critically dependent on their position relative to the leaving group. When positioned ortho or para, groups like -NO₂ can directly stabilize the negative charge of the reaction intermediate (the Meisenheimer complex) through resonance.[2][3][4]

In the case of this compound, both activating groups are meta to the bromine. This geometry precludes direct resonance stabilization of the negative charge onto the activating groups during the formation of the Meisenheimer complex. Consequently, the activation is primarily derived from the powerful inductive (-I) effect of the nitro and aldehyde functionalities.[5] While this still renders the ring susceptible to nucleophilic attack, the reaction rates for classical SNAr are generally slower compared to their ortho/para activated counterparts, often requiring more forcing conditions (higher temperatures) or the use of highly potent nucleophiles.[5] This apparent challenge, however, opens the door for leveraging modern transition metal-catalyzed methods, which operate via different mechanisms and are less constrained by substituent positioning.

1.3. Potential Side Reactions

A key consideration when working with this substrate is the electrophilic nature of the aldehyde functional group. Strong, unhindered nucleophiles, particularly those that are also strong bases (e.g., small alkoxides), can potentially attack the aldehyde carbonyl in a competing reaction. Experimental design, including the choice of nucleophile, base, and temperature, can minimize this side reaction. For sensitive applications, protection of the aldehyde group may be considered, though the protocols described herein are designed to proceed without this extra step.

Mechanistic Pathways for Substitution
2.1. Pathway A: The Classical SNAr Addition-Elimination Mechanism

This pathway is most relevant for reactions involving strong nucleophiles such as thiolates or alkoxides. The reaction proceeds in two distinct steps:

  • Addition: The nucleophile attacks the carbon atom bearing the bromine, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4][6]

  • Elimination: The aromaticity is restored by the expulsion of the bromide leaving group, yielding the final substituted product. The initial addition of the nucleophile is typically the slow, rate-determining step of the reaction.[3][7]

Caption: SNAr Addition-Elimination Mechanism.

2.2. Pathway B: Transition Metal-Catalyzed Cross-Coupling

For nucleophiles that are less reactive (e.g., many amines, alcohols, or sterically hindered variants), transition metal catalysis offers a powerful and highly versatile alternative. These reactions do not proceed via a Meisenheimer complex. Instead, they follow a catalytic cycle involving the metal center (commonly Palladium or Copper).

  • Palladium-Catalyzed Buchwald-Hartwig Amination: This is the state-of-the-art method for forming Carbon-Nitrogen (C-N) bonds. It involves an oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to yield the product and regenerate the catalyst.[8][9][10]

  • Copper-Catalyzed Ullmann Condensation: A classical and cost-effective method, particularly for forming Carbon-Oxygen (C-O) and Carbon-Sulfur (C-S) bonds. Modern variations use ligands to facilitate the reaction under milder conditions than the traditional high-temperature procedures.[11][12][13]

Catalysis_Workflow Figure 2: General Cross-Coupling Workflow start Assemble Reactants setup Prepare Reaction Vessel (Dry, Inert Atmosphere) start->setup reagents Add Aryl Halide, Catalyst, Ligand, & Base setup->reagents solvent Add Anhydrous Solvent reagents->solvent nucleophile Add Nucleophile solvent->nucleophile reaction Heat to Reaction Temp. & Stir for Required Time nucleophile->reaction monitor Monitor Progress (TLC/GC/LCMS) reaction->monitor monitor->reaction Incomplete workup Cool, Quench, & Extract monitor->workup Complete purify Purify Product (Chromatography/Recrystallization) workup->purify end Characterize Product purify->end

Sources

Application Notes and Protocols: 3-Bromo-5-nitrobenzaldehyde as a Versatile Precursor for Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive guide details the strategic application of 3-bromo-5-nitrobenzaldehyde as a pivotal starting material in the synthesis of a diverse array of medicinally important heterocyclic compounds. The unique electronic and steric properties conferred by the bromo and nitro substituents, coupled with the reactivity of the aldehyde functional group, render this molecule a highly versatile building block in modern synthetic organic chemistry. This document provides not only detailed, step-by-step protocols for the synthesis of key heterocyclic scaffolds, including benzimidazoles, benzoxazoles, quinolines, and dihydropyridines, but also delves into the mechanistic rationale behind these transformations. The content herein is designed to empower researchers in drug discovery and development to leverage the synthetic potential of this compound for the generation of novel molecular entities.

Introduction: The Strategic Advantage of this compound

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, agrochemicals, and functional materials, owing to their diverse biological activities and unique chemical properties.[1][2] The strategic design and synthesis of novel heterocyclic scaffolds are therefore of paramount importance in the field of medicinal chemistry.[3] this compound emerges as a particularly valuable starting material due to the orthogonal reactivity of its three functional groups.

The aldehyde group serves as a versatile handle for condensation and multicomponent reactions, enabling the construction of the core heterocyclic ring. The electron-withdrawing nitro group activates the aromatic ring, particularly the bromine atom, towards nucleophilic aromatic substitution, a key step in many cyclization strategies.[4] The bromine atom itself is a versatile functional group, amenable to a variety of cross-coupling reactions, such as the Ullmann condensation, allowing for the introduction of further molecular diversity.[4][5] This trifecta of reactivity allows for a modular and efficient approach to complex heterocyclic systems.

logical_relationship cluster_starting_material This compound Start This compound Aldehyde Aldehyde (-CHO) Nitro Nitro (-NO2) (Electron Withdrawing) Bromo Bromo (-Br) (Leaving Group) Condensation Condensation Reactions Aldehyde->Condensation MCR Multicomponent Reactions Aldehyde->MCR SNAr Nucleophilic Aromatic Substitution (SNAr) Nitro->SNAr Activates Reduction Nitro Group Reduction Nitro->Reduction Bromo->SNAr Enables Ullmann Ullmann Coupling Bromo->Ullmann Benzimidazoles Benzimidazoles Condensation->Benzimidazoles Benzoxazoles Benzoxazoles Condensation->Benzoxazoles Dihydropyridines Dihydropyridines MCR->Dihydropyridines Quinolines Quinolines Reduction->Quinolines Followed by Condensation

Synthesis of Benzimidazole Derivatives

Benzimidazoles are a prominent class of nitrogen-containing heterocycles with a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[6] The most common synthetic route involves the condensation of an o-phenylenediamine with an aldehyde.

Mechanistic Rationale

The reaction proceeds through the initial formation of a Schiff base between one of the amino groups of the o-phenylenediamine and the aldehyde. Subsequent intramolecular cyclization, followed by dehydration, yields the benzimidazole ring. The electron-withdrawing nitro group on the benzaldehyde can facilitate the initial condensation step.

benzimidazole_synthesis Start This compound + o-Phenylenediamine Intermediate1 Schiff Base Formation Start->Intermediate1 Condensation Intermediate2 Intramolecular Cyclization Intermediate1->Intermediate2 Intermediate3 Dehydration Intermediate2->Intermediate3 Product 2-(3-Bromo-5-nitrophenyl) -1H-benzimidazole Intermediate3->Product

Experimental Protocol: Synthesis of 2-(3-Bromo-5-nitrophenyl)-1H-benzimidazole

This protocol is adapted from the general synthesis of 5-nitro benzimidazole derivatives.[7]

Materials:

  • This compound

  • o-Phenylenediamine

  • Dimethoxyethane (DME)

  • Sodium metabisulfite

  • Standard laboratory glassware and purification apparatus

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and o-phenylenediamine (1.0 eq) in dimethoxyethane.

  • Cool the mixture to 0 °C in an ice bath and stir for 2 hours.

  • Allow the reaction to warm to room temperature and then reflux for 1 hour to facilitate Schiff base formation.

  • To the resulting solution, add an additional portion of dimethoxyethane and sodium metabisulfite (1.01 eq) as an oxidant.

  • Reflux the mixture for 48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the desired 2-(3-bromo-5-nitrophenyl)-1H-benzimidazole.

Reactant Molar Ratio Role
This compound1.0Aldehyde source for cyclization
o-Phenylenediamine1.0Diamine source for benzimidazole ring
Sodium metabisulfite1.01Oxidant for cyclization
DimethoxyethaneSolventReaction medium

Table 1: Reagents for the synthesis of 2-(3-Bromo-5-nitrophenyl)-1H-benzimidazole.

Synthesis of Benzoxazole Derivatives

Benzoxazoles are another important class of heterocyclic compounds with diverse pharmacological activities.[2] A common synthetic approach involves the condensation of an o-aminophenol with an aldehyde, followed by cyclization.

Mechanistic Rationale

Similar to benzimidazole synthesis, the reaction begins with the formation of a Schiff base between the amino group of the o-aminophenol and the aldehyde. The proximate hydroxyl group then undergoes intramolecular nucleophilic attack on the imine carbon, followed by dehydration to yield the benzoxazole ring.

Experimental Protocol: Synthesis of 2-(3-Bromo-5-nitrophenyl)benzoxazole

This protocol is based on general methods for the synthesis of 2-arylbenzoxazoles.[8][9]

Materials:

  • This compound

  • 2-Aminophenol

  • Ethanol

  • Catalytic amount of a Lewis acid (e.g., ZnCl₂) or a protic acid (e.g., p-toluenesulfonic acid)

  • Standard laboratory glassware and purification apparatus

Procedure:

  • To a solution of this compound (1.0 eq) in ethanol, add 2-aminophenol (1.0 eq) and a catalytic amount of the chosen acid catalyst.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. Otherwise, concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol) to obtain 2-(3-bromo-5-nitrophenyl)benzoxazole.

Synthesis of Quinolines via Friedländer Annulation

Quinolines are a fundamental heterocyclic scaffold found in numerous natural products and synthetic drugs, most notably the antimalarial agent quinine.[10] The Friedländer synthesis is a classical and versatile method for their preparation.[11][12]

Mechanistic Rationale

The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group.[11] To utilize this compound, a preliminary reduction of the nitro group to an amine is necessary to generate the required 2-aminoaryl aldehyde precursor. Subsequent acid- or base-catalyzed condensation and cyclodehydration afford the quinoline ring.

quinoline_synthesis Start This compound Step1 Nitro Group Reduction (e.g., SnCl2, HCl) Start->Step1 Intermediate 3-Amino-5-bromobenzaldehyde Step1->Intermediate Step2 Friedländer Condensation (+ α-Methylene Ketone) Intermediate->Step2 Product Substituted Quinoline Step2->Product

Experimental Protocol: Synthesis of a Substituted 6-Bromoquinoline

This is a proposed two-step protocol.

Step 1: Reduction of this compound to 3-Amino-5-bromobenzaldehyde

Materials:

  • This compound

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Ethanol

  • Sodium bicarbonate solution

  • Standard laboratory glassware

Procedure:

  • Suspend this compound (1.0 eq) in ethanol in a round-bottom flask.

  • Add a solution of stannous chloride dihydrate (3.0-5.0 eq) in concentrated HCl dropwise at 0 °C.

  • After the addition is complete, stir the mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 3-amino-5-bromobenzaldehyde, which can be used in the next step without further purification.

Step 2: Friedländer Annulation

Materials:

  • 3-Amino-5-bromobenzaldehyde (from Step 1)

  • An α-methylene ketone (e.g., acetone, ethyl acetoacetate)

  • Base (e.g., potassium hydroxide) or acid (e.g., p-toluenesulfonic acid) catalyst

  • Ethanol

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Dissolve the crude 3-amino-5-bromobenzaldehyde (1.0 eq) and the α-methylene ketone (1.1-1.5 eq) in ethanol.

  • Add a catalytic amount of the chosen base or acid.

  • Reflux the mixture for 6-12 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired substituted 6-bromoquinoline.

Multicomponent Synthesis of Dihydropyridines: The Hantzsch Reaction

The Hantzsch pyridine synthesis is a classic multicomponent reaction that efficiently constructs 1,4-dihydropyridine scaffolds, which are known for their activity as calcium channel blockers.[1][13][14]

Mechanistic Rationale

This one-pot reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (or an ammonium salt).[13] The reaction proceeds through a series of condensations and cyclizations to form the dihydropyridine ring. This compound can be directly employed as the aldehyde component in this versatile reaction.

Experimental Protocol: Synthesis of a 4-(3-Bromo-5-nitrophenyl)-1,4-dihydropyridine Derivative

This protocol is based on the general Hantzsch dihydropyridine synthesis.[15][16]

Materials:

  • This compound

  • Ethyl acetoacetate (2.0 eq)

  • Ammonium acetate

  • Ethanol

  • Standard laboratory glassware and purification apparatus

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq), ethyl acetoacetate (2.0 eq), and ammonium acetate (1.1 eq) in ethanol.

  • Reflux the mixture for 4-8 hours. The reaction progress can be monitored by the precipitation of the product or by TLC.

  • Cool the reaction mixture to room temperature and then in an ice bath to maximize precipitation.

  • Collect the solid product by filtration, wash with cold ethanol, and dry.

  • The product is often pure enough for characterization, but can be further purified by recrystallization from ethanol if necessary.

Reactant Molar Ratio Role
This compound1.0Aldehyde component
Ethyl acetoacetate2.0β-Ketoester component
Ammonium acetate1.1Ammonia source
EthanolSolventReaction medium

Table 2: Reagents for the Hantzsch synthesis of a dihydropyridine derivative.

Safety and Handling

This compound is a chemical irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for detailed safety information.

Conclusion

This compound is a readily available and highly versatile building block for the synthesis of a wide range of heterocyclic compounds of medicinal interest. The protocols outlined in this application note provide a solid foundation for researchers to explore the rich chemistry of this starting material and to generate novel molecular architectures for drug discovery and development programs. The strategic interplay of the aldehyde, bromo, and nitro functionalities offers a powerful platform for the efficient construction of complex molecular scaffolds.

References

  • Hantzsch, A. Justus Liebigs Annalen der Chemie. 1882, 215 (1), 1-82.
  • Kini, S. G., et al. Der Pharma Chemica. 2011, 3 (6), 481-491.
  • Ullmann, F.; Bielecki, J. Ber. Dtsch. Chem. Ges.1901, 34, 2174–2185.
  • Bian, X., et al. Journal of Chemical Research. 2009, 2009 (2), 117-119.
  • Stout, D. M.; Meyers, A. I. Chem. Rev.1982, 82 (2), 223–243.
  • Taylor, R. D., et al. J. Med. Chem.2014, 57 (14), 5845–5859.
  • Vitaku, E., et al. J. Med. Chem.2014, 57 (1), 1–32.
  • Bansal, Y.; Silakari, O. Bioorg. Med. Chem.2012, 20 (21), 6208–6231.
  • Ma, Y., et al. J. Org. Chem.2023, 88 (5), 2952-2960.
  • Doebner, O.; von Miller, W. Ber. Dtsch. Chem. Ges.1881, 14, 2812–2817.
  • Perin, N., et al. Molecules. 2016, 21 (11), 1563.
  • Aksenov, N. A., et al. RSC Advances. 2015, 5, 71620-71626.
  • Friedländer, P. Ber. Dtsch. Chem. Ges.1882, 15, 2572–2575.
  • Abdelmaogood, A. S., et al. Molecules. 2022, 27 (23), 8560.
  • Yoon, Y. K., et al. Bioorg. Med. Chem. Lett.2008, 18 (5), 1684-1688.
  • Gribble, G. W. J. Chem. Soc., Perkin Trans. 1. 2000, (7), 1045-1075.
  • Sohal, H. S., et al. American Journal of Chemistry. 2014, 4 (1), 29-34.
  • Kumar, A.; Maurya, R. A. Synlett. 2008, (6), 883-885.
  • Marco-Contelles, J., et al. Chem. Rev.2009, 109 (6), 2652–2671.
  • Kamal, A., et al. Curr. Drug Targets. 2011, 12 (9), 1344–1362.
  • Pozarentis, M., et al. Beilstein J. Org. Chem.2017, 13, 1813–1825.
  • Albadi, J., et al.
  • Suvarna G. Kini, et al. Der Pharma Chemica. 2011, 3 (6), 481-491.
  • Sohal, H. S., et al. American Journal of Chemistry. 2014, 4 (1), 29-34.
  • Shanbhag, G. S., et al. Journal of the Serbian Chemical Society. 2020, 85 (1), 1-14.
  • Bian, X., et al. Journal of Chemical Research. 2009, 2009 (2), 117-119.
  • Barluenga, J., et al. J. Org. Chem.2007, 72 (15), 5867–5870.
  • Gan, L., et al. Molecules. 2016, 21 (7), 934.
  • Sakhno, Y. I., et al. Synthesis. 2005, (15), 2597-2602.
  • Muravyova, E. A., et al. J. Comb. Chem.2006, 8 (3), 427–437.
  • Estiarte, M. A., et al. Med. Chem. Comm.2012, 3 (5), 611-616.
  • Friedländer, P. Ber. Dtsch. Chem. Ges.1882, 15, 2572–2575.
  • Sohal, H. S., et al. American Journal of Chemistry. 2014, 4 (1), 29-34.
  • Patil, P. G., et al. International Journal of Pharmaceutical Sciences and Research. 2013, 4 (5), 1836.
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  • Rostamizadeh, S., et al. Monatshefte für Chemie - Chemical Monthly. 2010, 141 (10), 1121-1125.
  • Daswadkar, S., et al. Bulletin of Environment, Pharmacology and Life Sciences. 2023, 12 (11), 134-142.
  • Kouznetsov, V. V., et al. Current Organic Synthesis. 2007, 4 (1), 39-64.
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Sources

Application Note: High-Purity Refinement of 3-Bromo-5-nitrobenzaldehyde via Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Bromo-5-nitrobenzaldehyde is a pivotal intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. The purity of this reagent is critical, as impurities can lead to side reactions, lower yields, and complications in downstream processes. Commercial grades of this compound are often of approximately 97% purity, which may be insufficient for sensitive applications.[1] This application note provides a detailed, field-proven protocol for the purification of this compound to high purity using a mixed-solvent recrystallization technique. We will delve into the scientific rationale behind solvent selection, provide a step-by-step methodology, and outline validation techniques to confirm the success of the purification.

Principle of Recrystallization

Recrystallization is a cornerstone purification technique in organic chemistry that relies on the differential solubility of a compound and its impurities in a given solvent at varying temperatures.[2] The ideal solvent for recrystallization will dissolve the target compound sparingly at room temperature but exhibit high solubility at an elevated temperature.[3]

This protocol employs a mixed-solvent system, a powerful variation of the technique. A primary solvent is used to fully dissolve the solute at an elevated temperature, followed by the addition of a secondary solvent, or "anti-solvent," in which the solute is poorly soluble. This strategic addition of an anti-solvent reduces the overall solubility of the target compound in the mixture, inducing controlled crystallization as the solution cools. This method is particularly effective for achieving high recovery of the purified product.[4]

Material Characterization & Safety

Physical and Chemical Properties

A summary of the key properties of this compound is presented below. The relatively wide melting point range of the commercial product (101-106 °C) is indicative of the presence of impurities, underscoring the need for this purification protocol.[5][6]

PropertyValueReference
CAS Number 355134-13-3[1]
Molecular Formula C₇H₄BrNO₃[1][6]
Molecular Weight 230.02 g/mol [1][7]
Appearance Pale brown or yellow powder[6]
Melting Point (Crude) 101-106 °C[5][6]
Solubility Soluble in methanol, ethyl acetate[6]
Health and Safety Precautions

This compound is a hazardous substance and must be handled with appropriate care in a well-ventilated chemical fume hood.[7]

  • Hazard Statements: Harmful if swallowed (H302), Causes skin irritation (H315), May cause an allergic skin reaction (H317), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[7][8]

  • Signal Word: Warning.[1]

  • Personal Protective Equipment (PPE): Appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles, must be worn at all times. A face shield and a dust mask are recommended when handling the solid powder.

  • Storage: The compound should be stored under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[6]

Always consult the latest Safety Data Sheet (SDS) before beginning any experimental work.

Experimental Protocol

Rationale for Solvent System Selection

Based on established synthetic procedures for this compound, a mixed-solvent system of ethyl acetate and petroleum ether is highly effective.[6][9]

  • Ethyl Acetate (Primary Solvent): As a moderately polar solvent, ethyl acetate effectively dissolves this compound, particularly upon heating. Its boiling point (77 °C) is well below the melting point of the compound, which prevents the undesirable phenomenon of "oiling out".[4]

  • Petroleum Ether (Anti-Solvent): This non-polar solvent is miscible with ethyl acetate but has very low solvating power for the polar this compound. Its addition to the ethyl acetate solution dramatically decreases the compound's solubility, promoting the formation of pure crystals upon cooling.

Materials and Equipment
  • Crude this compound

  • Ethyl acetate (ACS grade or higher)

  • Petroleum ether (or hexanes, ACS grade or higher)

  • Erlenmeyer flasks

  • Hotplate with magnetic stirring capabilities

  • Magnetic stir bar

  • Watch glass

  • Büchner funnel and flask

  • Filter paper

  • Spatula and glass stirring rod

  • Ice bath

  • Drying oven or vacuum desiccator

  • Melting point apparatus and TLC plates for purity analysis

Recrystallization Workflow Diagram

Recrystallization_Workflow cluster_dissolution Step 1: Dissolution cluster_crystallization Step 2: Crystallization cluster_isolation Step 3: Isolation & Drying A Place crude this compound and stir bar in Erlenmeyer flask. B Add minimum amount of hot ethyl acetate to dissolve solid. A->B C Remove from heat. Slowly add petroleum ether (anti-solvent). B->C D Allow flask to cool slowly to room temperature. C->D E Cool further in an ice bath to maximize crystal formation. D->E F Collect crystals by vacuum filtration using a Büchner funnel. E->F G Wash crystals with a small amount of cold petroleum ether. F->G H Dry crystals under vacuum to a constant weight. G->H I Assess purity via melting point and/or TLC. H->I Final Analysis

Caption: Workflow for the purification of this compound.

Step-by-Step Recrystallization Procedure
  • Dissolution: Place the crude this compound (e.g., 5.0 g) into a 125 mL Erlenmeyer flask equipped with a magnetic stir bar. On a hotplate in a fume hood, add a minimal volume of ethyl acetate (e.g., start with 20-25 mL) and heat the mixture gently with stirring. Continue to add small portions of hot ethyl acetate until the solid just completely dissolves. Causality Note: Using the minimum amount of hot solvent is crucial for maximizing the recovery yield.

  • Induction of Crystallization: Remove the flask from the heat source. Slowly, while gently swirling the flask, add petroleum ether as the anti-solvent. A 1:10 ratio of ethyl acetate to petroleum ether is a good target.[6][9] You may observe the solution becoming slightly cloudy, indicating it is nearing saturation.

  • Cooling and Crystal Growth: Cover the flask with a watch glass and allow it to cool slowly to room temperature without disturbance. Slow cooling promotes the formation of larger, purer crystals.[4]

  • Maximizing Yield: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice bath for an additional 15-30 minutes to maximize the precipitation of the product from the solution.

  • Isolation: Set up a Büchner funnel with a piece of filter paper that fits snugly. Wet the filter paper with a small amount of cold petroleum ether. Collect the crystals by vacuum filtration, transferring the crystalline slurry to the funnel.

  • Washing: With the vacuum still applied, wash the collected crystals with two small portions of ice-cold petroleum ether. Causality Note: Washing with a cold solvent removes any soluble impurities adhering to the crystal surfaces without re-dissolving a significant amount of the product.

  • Drying: Leave the crystals in the funnel with the vacuum on for several minutes to air-dry them as much as possible. Transfer the purified product to a pre-weighed watch glass and dry to a constant weight, preferably in a vacuum oven at a low temperature (e.g., 40-50 °C).

Verification of Purity

A successful recrystallization should be validated by physical characterization. The following table summarizes the expected outcomes.

ParameterBefore Recrystallization (Crude)After Recrystallization (Purified)
Appearance Pale brown or yellow powder[6]White or off-white crystalline solid[9]
Melting Point Broad range (e.g., 101-106 °C)Sharp, elevated range (e.g., 105-107 °C)
Purity (by TLC) Major product spot with visible impuritiesSingle, well-defined spot
Expected Yield N/A80-90%
  • Melting Point Analysis: A significant narrowing and elevation of the melting point range toward the literature value is a strong indicator of increased purity.

  • Thin-Layer Chromatography (TLC): Spot a small amount of the dissolved crude material and the purified product side-by-side on a TLC plate. After developing in an appropriate solvent system (e.g., 20% ethyl acetate in hexanes), the purified sample should show a single spot, while the crude material may show additional spots corresponding to impurities.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Oiling Out The boiling point of the solvent is higher than the compound's melting point, or the solution is cooled too rapidly.This protocol is designed to avoid this. If it occurs, add more primary solvent (ethyl acetate) to redissolve the oil, then allow it to cool much more slowly.
No Crystals Form Too much solvent was used; the solution is not supersaturated upon cooling.Re-heat the solution to boil off some of the solvent. Alternatively, scratch the inside of the flask with a glass rod at the liquid-air interface to provide a nucleation site.
Low Recovery/Yield Too much solvent was used; crystals were washed with warm solvent; premature crystallization during hot filtration.Use the minimum amount of hot solvent. Ensure washing solvent is ice-cold. If hot filtration is needed, pre-heat the funnel and flask.
Colored Product Colored impurities are still present.If the color persists after one recrystallization, a second recrystallization may be necessary. Sometimes, adding a small amount of activated charcoal to the hot solution (before filtration) can adsorb colored impurities.

Conclusion

The mixed-solvent recrystallization protocol detailed in this application note is a robust and effective method for significantly enhancing the purity of this compound. By employing a system of ethyl acetate and petroleum ether, researchers can reliably obtain a high-purity, crystalline product suitable for demanding applications in pharmaceutical and chemical synthesis. The implementation of purity verification steps, such as melting point analysis, ensures the final product meets the required quality standards.

References

  • Molbase. (n.d.). This compound. Retrieved from [Link][5]

  • Google Patents. (n.d.). Process for the crystallization of nitro-aromatic compounds in nitric acid. Retrieved from [10]

  • Google Patents. (n.d.). Method of crystallizing nitro products. Retrieved from [11]

  • AIChE. (n.d.). A New Recrystallization Method for Nitroguanidine. Retrieved from [Link]

  • Google Patents. (n.d.). Purification of aromatic polycarboxylic acids by recrystallization. Retrieved from [12]

  • PubChem. (n.d.). This compound. Retrieved from [Link][7]

  • Google Patents. (n.d.). Method for the preparation of 3,4-dihydroxy-5-nitrobenzaldehyde.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link][3]

  • ResearchGate. (2013). Please suggest a method to purify an aromatic aldehyde after an SNAr reaction. Retrieved from [Link][13]

  • Reddit. (2015). Purifying aldehydes?. Retrieved from [Link][14]

  • University Course Material. (n.d.). Isolation and Purification of Organic Compounds Recrystallization (Expt #3). Retrieved from a university website. [This is a conceptual reference from the search results, direct link unavailable but principle is widely taught].[4]

  • Journal of Chemical Education. (1974). Solvent selection for recrystallization: An undergraduate organic experiment. Retrieved from [Link]

  • Chemical-Label.com. (n.d.). Edit chemical label this compound. Retrieved from [Link][8]

  • YouTube. (2022). Chemical/Laboratory Techniques: Recrystallization. Retrieved from [Link][15]

  • Solubility of Things. (n.d.). 3-Nitrobenzaldehyde. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-BROMOBENZALDEHYDE. Retrieved from [Link]

Sources

Application Notes and Protocols for Thin-Layer Chromatography (TLC) Analysis of 3-Bromo-5-nitrobenzaldehyde Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and robust protocols for the effective use of thin-layer chromatography (TLC) in monitoring chemical reactions involving 3-Bromo-5-nitrobenzaldehyde. This document is intended for researchers, scientists, and professionals in drug development and synthetic chemistry. It emphasizes not just the procedural steps but the underlying chemical principles to empower users to adapt and troubleshoot their analyses effectively. Protocols for reaction monitoring, selection of appropriate solvent systems, and visualization techniques are detailed, supported by expert insights and authoritative references.

Introduction: The Strategic Role of TLC in Synthetic Chemistry

Thin-layer chromatography (TLC) is an indispensable, rapid, and cost-effective analytical technique for monitoring the progress of chemical reactions.[1][2][3] Its utility lies in the ability to quickly separate components of a mixture based on their differential partitioning between a stationary phase (typically silica gel or alumina) and a mobile phase (an organic solvent or solvent mixture).[3][4] For reactions involving a moderately polar aromatic compound like this compound, TLC is the ideal tool to track the consumption of the starting material and the formation of products in real-time.[1][5]

This compound is a versatile building block in organic synthesis, featuring an electrophilic aldehyde group and an aromatic ring activated by two electron-withdrawing groups (bromo and nitro). These features make it a key intermediate in the synthesis of various heterocyclic compounds and other complex organic molecules. Understanding its reactivity and monitoring its transformations accurately is crucial for optimizing reaction conditions and maximizing yields.

This guide will delve into the practical aspects of TLC as applied to reactions of this compound, providing a framework for developing and implementing reliable analytical protocols.

Fundamental Principles of TLC Separation

The separation in TLC is governed by the principle of adsorption chromatography.[6] The stationary phase, typically polar silica gel, is coated on a solid support (e.g., glass, aluminum).[3][7] The mobile phase, a solvent system, moves up the plate by capillary action.[3][8]

The key to separation lies in the polarity of the compounds in the reaction mixture relative to the polarity of the stationary and mobile phases.

  • Polar Compounds : Interact more strongly with the polar stationary phase and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value.[9][10]

  • Non-polar Compounds : Have a weaker interaction with the stationary phase and are more readily carried by the mobile phase, leading to a higher Rf value.[9][10]

The Retention Factor (Rf) is a quantitative measure of a compound's movement and is calculated as follows:

Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front) [11][12]

Rf values are crucial for identifying compounds and assessing reaction completion.[9]

Materials and Equipment

  • TLC Plates : Silica gel 60 F254 plates are recommended. The "F254" indicates the presence of a fluorescent indicator that allows for visualization under UV light at 254 nm.[13][14]

  • This compound : (CAS: 355134-13-3).[15]

  • Solvents : HPLC grade solvents are recommended for preparing the mobile phase. Common choices include hexanes, ethyl acetate, dichloromethane, and methanol.[16][17]

  • Developing Chamber : A glass jar with a lid is sufficient.

  • Spotting Capillaries : Glass capillary tubes for applying the sample to the TLC plate.[16]

  • Visualization Tools :

    • UV lamp (254 nm and 365 nm).[13]

    • Iodine chamber.[13][14]

    • Staining solutions (e.g., p-anisaldehyde, 2,4-dinitrophenylhydrazine).[18]

  • General Laboratory Equipment : Fume hood, beakers, graduated cylinders, forceps, pencil.

Core Protocol: Monitoring a Reaction of this compound

This protocol outlines the systematic approach to monitoring a generic reaction, such as a Wittig reaction or a nucleophilic addition to the aldehyde.

Step 1: Preparation of the TLC Developing Chamber

The developing chamber must be saturated with the vapor of the mobile phase to ensure a uniform solvent front and reproducible Rf values.

  • Pour the chosen mobile phase into the developing chamber to a depth of approximately 0.5 cm.

  • Place a piece of filter paper partially submerged in the solvent and leaning against the inner wall of the chamber. This increases the surface area for evaporation and aids in saturating the chamber atmosphere.

  • Cover the chamber with the lid and allow it to stand for at least 5-10 minutes before inserting the TLC plate.

Step 2: Spotting the TLC Plate

Proper spotting is critical for achieving good separation.

  • With a pencil, gently draw a baseline (origin) approximately 1 cm from the bottom of the TLC plate.[19]

  • Prepare dilute solutions of your starting material (this compound) and any other relevant standards in a volatile solvent (e.g., ethyl acetate).

  • On the baseline, apply small spots of the following using a capillary tube:[20]

    • Lane 1 (Reference) : A spot of the pure starting material (this compound).

    • Lane 2 (Co-spot) : A spot of the starting material, followed by a spot of the reaction mixture directly on top of it. The co-spot is crucial for confirming the identity of the starting material spot in the reaction mixture.[1][20]

    • Lane 3 (Reaction Mixture) : A spot of the reaction mixture, taken as a small aliquot from the reaction vessel.[1][5]

Expert Tip: Ensure the spots are small and concentrated to prevent streaking.[9] After applying a spot, allow the solvent to evaporate completely before developing the plate.

Step 3: Developing the TLC Plate
  • Carefully place the spotted TLC plate into the saturated developing chamber using forceps. Ensure the baseline with the spots is above the level of the mobile phase.[5]

  • Allow the mobile phase to ascend the plate by capillary action.[3]

  • Remove the plate when the solvent front is approximately 1 cm from the top of the plate.[5]

  • Immediately mark the position of the solvent front with a pencil.[10]

  • Allow the plate to air dry in a fume hood.

Step 4: Visualization

Since this compound and many of its derivatives are colorless, visualization techniques are necessary.

  • UV Light (Non-destructive) : View the dried plate under a UV lamp (254 nm).[13] Compounds containing aromatic rings or conjugated systems, like this compound, will appear as dark spots against a fluorescent green background.[13][14] Lightly circle the observed spots with a pencil.[13]

  • Iodine Vapor (Semi-destructive) : Place the plate in a sealed chamber containing a few crystals of iodine. Most organic compounds will form colored complexes with iodine, appearing as yellow-brown spots.[13][14] This method is quite general.

  • Chemical Stains (Destructive) : For specific functional groups, chemical stains can be highly informative.

    • 2,4-Dinitrophenylhydrazine (DNPH) Stain : This stain is highly specific for aldehydes and ketones, forming yellow to orange hydrazones.[18] This is excellent for confirming the consumption of the starting aldehyde.

    • p-Anisaldehyde Stain : A good general-purpose stain that reacts with many functional groups to produce a range of colors upon heating.[18]

Step 5: Interpretation of Results

By comparing the lanes, you can effectively monitor the reaction's progress:

  • Starting Material Spot : This spot in the reaction mixture lane should diminish in intensity over time and eventually disappear upon completion.

  • Product Spot(s) : New spots corresponding to the product(s) will appear. The product's polarity will determine its Rf value relative to the starting material. For example, in a reduction of the nitro group to an amine, the product will be more polar and have a lower Rf. In a Wittig reaction that converts the aldehyde to a less polar alkene, the product will have a higher Rf.

  • Co-spot Lane : This lane confirms that the spot in the reaction mixture with the same Rf as the reference is indeed the starting material.

A successful reaction will show the disappearance of the starting material spot and the appearance of one or more new product spots.[1]

Application: Selecting the Right Mobile Phase

The choice of the mobile phase is the most critical variable in TLC.[7] For this compound, which is a moderately polar compound, a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate) is a good starting point.[16]

Protocol for Mobile Phase Optimization:

  • Begin with a 7:3 mixture of Hexane:Ethyl Acetate.

  • Spot the starting material on a TLC plate and develop it in this solvent system.

  • Analyze the resulting Rf value. An ideal Rf for the starting material is around 0.3-0.4 to allow space for both more polar and less polar products to appear distinctly on the plate.[20]

  • Adjust the solvent polarity as needed:

    • If Rf is too high (> 0.6) : The mobile phase is too polar. Increase the proportion of the non-polar solvent (e.g., switch to 9:1 Hexane:Ethyl Acetate).

    • If Rf is too low (< 0.2) : The mobile phase is not polar enough. Increase the proportion of the polar solvent (e.g., switch to 1:1 Hexane:Ethyl Acetate).[10]

Solvent System (Hexane:Ethyl Acetate) Polarity Expected Effect on Rf of this compound
9:1LowLower Rf
7:3MediumModerate Rf
1:1HighHigher Rf
100% Ethyl AcetateVery HighVery High Rf (close to 1.0)

Visualizing Reaction Progress: A Workflow Diagram

The following diagram illustrates the logical flow of monitoring a chemical reaction using TLC.

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis cluster_decision Decision prep_chamber Prepare & Saturate Developing Chamber prep_plate Prepare & Spot TLC Plate (SM, Co, Rxn) prep_chamber->prep_plate develop Develop Plate in Chamber prep_plate->develop dry Dry Plate develop->dry visualize_uv Visualize under UV Light dry->visualize_uv visualize_stain Apply Stain (e.g., DNPH) visualize_uv->visualize_stain interpret Interpret Results: - SM Consumption - Product Formation visualize_stain->interpret is_complete Reaction Complete? interpret->is_complete continue_rxn Continue Reaction & Re-sample is_complete->continue_rxn No workup Proceed to Work-up is_complete->workup Yes

Caption: Workflow for monitoring a reaction using TLC.

Specific Reaction Application Examples

Wittig Reaction

In a Wittig reaction, the aldehyde group of this compound is converted to an alkene. This typically results in a product that is less polar than the starting aldehyde.

  • Expected TLC Observation : The product spot will appear at a higher Rf value than the starting material. The triphenylphosphine oxide byproduct is quite polar and will often remain near the baseline.

  • Recommended Mobile Phase : Start with a less polar system, such as 8:2 or 9:1 Hexane:Ethyl Acetate, to ensure the product does not run with the solvent front.

Reduction of the Nitro Group

The reduction of the nitro group to an amine (e.g., using SnCl2 or Fe/HCl) results in a significantly more polar product due to the presence of the -NH2 group.

  • Expected TLC Observation : The product, 3-amino-5-bromobenzaldehyde, will have a much lower Rf value than the starting material.

  • Recommended Mobile Phase : A more polar system will be required to move the product off the baseline. Start with 1:1 Hexane:Ethyl Acetate and consider adding a small percentage of methanol (e.g., 5% MeOH in Dichloromethane) if the product remains at the origin.

Nucleophilic Addition to the Aldehyde (e.g., Grignard Reaction)

A Grignard reaction will convert the aldehyde to a secondary alcohol. The resulting alcohol is generally more polar than the starting aldehyde.

  • Expected TLC Observation : The product spot will appear at a lower Rf value than the starting material.

  • Recommended Mobile Phase : A system like 7:3 or 6:4 Hexane:Ethyl Acetate should provide good separation.

Troubleshooting Common TLC Problems

Problem Possible Cause(s) Solution(s)
Streaking Spots Sample is too concentrated; Sample is not fully soluble in the mobile phase.Dilute the sample before spotting; Choose a mobile phase in which all components are soluble.
Spots Run with Solvent Front (Rf ≈ 1) Mobile phase is too polar.Decrease the polarity of the mobile phase (increase proportion of non-polar solvent).[10]
Spots Remain at Baseline (Rf ≈ 0) Mobile phase is not polar enough.Increase the polarity of the mobile phase (increase proportion of polar solvent).[10]
Irregular Solvent Front Chamber not properly saturated; Plate touching the side of the chamber or filter paper.Ensure the chamber is sealed and saturated before development; Center the plate in the chamber.
No Spots Visible under UV Compound is not UV-active.Use an alternative visualization method like an iodine chamber or a chemical stain.[18]

Conclusion

Thin-layer chromatography is a powerful, versatile, and essential technique for monitoring the progress of reactions involving this compound. By understanding the fundamental principles of separation and systematically optimizing the analytical conditions, researchers can gain valuable real-time insights into their chemical transformations. This allows for informed decisions regarding reaction times, completeness, and the formation of byproducts, ultimately leading to more efficient and successful synthetic outcomes.

References

  • Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC. [Link]

  • Chemistry LibreTexts. (2025, August 21). 5.7: Visualizing TLC Plates. [Link]

  • University of Toronto Scarborough. (n.d.). Thin Layer Chromatography. [Link]

  • TLC Visualization Solutions. (n.d.). TLC VISUALIZATION SOLUTIONS. [Link]

  • Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Monitoring a Reaction. [Link]

  • Principles of Thin Layer Chromatography. (n.d.). PRINCIPLES AND PRACTICE OF THIN LAYER CHROMATOGRAPHY. [Link]

  • Study.com. (n.d.). Monitoring Chemical Reactions: Process & Example. [Link]

  • Wikipedia. (n.d.). Thin-layer chromatography. [Link]

  • Microbe Online. (2022, May 17). Thin Layer Chromatography (TLC): Principle, Procedure, and Applications. [Link]

  • YouTube. (2023, April 13). METHODS OF VISUALIZATIONS IN TLC. [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. [Link]

  • University of York. (n.d.). Visualising plates. [Link]

  • Microbe Notes. (2023, September 11). Thin Layer Chromatography: Principle, Parts, Steps, Uses. [Link]

  • Washington State University. (n.d.). Monitoring Reactions by TLC. [Link]

  • University of Rochester. (n.d.). How To: Monitor by TLC. [Link]

  • Chemistry LibreTexts. (2020, April 17). 6.2: Thin Layer Chromatography (TLC). [Link]

  • Proprep. (n.d.). How do you calculate the Rf value in thin-layer chromatography (TLC)?. [Link]

  • Khan Academy. (n.d.). Calculating retention factors for TLC. [Link]

  • Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. [Link]

  • LookChem. (n.d.). This compound. [Link]

  • University of Rochester. (n.d.). Chromatography: Solvent Systems for TLC. [Link]

  • Study.com. (2021, June 9). How to Calculate Retention Factors in Thin-Layer Chromatography. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • University of York. (n.d.). Determining a solvent system. [Link]

  • University of California, Los Angeles. (n.d.). Thin Layer Chromatography. [Link]

  • YouTube. (2018, August 25). Lab 4: Reduction of 4-nitrobenzaldehyde and TLC analysis. [Link]

  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. [Link]

  • PubMed. (n.d.). Analysis of aldehydic lipid peroxidation products by TLC/densitometry. [Link]

  • Google Patents. (n.d.).
  • Chemistry LibreTexts. (2021, August 16). 6: The Wittig Reaction (Experiment). [Link]

  • ResearchGate. (n.d.). TLC of aromatic amines: Separation of p-dimethylaminobenzaldehyde from p-dimethylaminocinnamaldehyde. [Link]

  • PubChem. (n.d.). 3-Bromo-5-methylbenzaldehyde. [Link]

  • Semantic Scholar. (2020, October 20). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. [Link]

  • ResearchGate. (n.d.). Metal-Free Reduction of Nitrobenzene to Aniline in Subcritical Water. [Link]

  • YouTube. (2024, May 30). Aniline Synthesis via Tin Reduction (Science Explained). [Link]

  • YouTube. (2023, December 31). Make aniline by reduction nitrobencene with NaCl and Fe. [Link]

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  • Study.com. (n.d.). p-nitrobenzaldehyde is more reactive toward nucleophilic additions than p-methoxybenzaldehyde. Explain why.. [Link]

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scale-up synthesis of 3-Bromo-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Scale-Up Synthesis of 3-Bromo-5-nitrobenzaldehyde

For: Researchers, scientists, and drug development professionals

Abstract

This document provides a comprehensive guide for the (CAS: 355134-13-3), a key intermediate in the synthesis of various pharmaceutical compounds and fine chemicals.[1] We delve into the underlying chemical principles, provide a detailed and validated step-by-step protocol for a laboratory scale-up, and address critical safety and handling considerations. The protocol is designed to be robust and reproducible, yielding high-purity material.

Introduction and Strategic Overview

This compound is a substituted aromatic aldehyde whose structural features—an electrophilic aldehyde, a meta-directing nitro group, and a bromine atom—make it a versatile building block in organic synthesis. Its molecular formula is C₇H₄BrNO₃ and it has a molecular weight of 230.02 g/mol .[2][3] The successful and safe scale-up of its synthesis is crucial for advancing drug discovery pipelines and chemical manufacturing processes.

The most direct and industrially viable synthetic route is the electrophilic aromatic substitution of 3-nitrobenzaldehyde. This strategy is underpinned by fundamental principles of aromatic chemistry. The nitro (-NO₂) and aldehyde (-CHO) groups are both strongly deactivating and meta-directing. Consequently, when 3-nitrobenzaldehyde is subjected to bromination, the incoming electrophile (Br⁺) is directed to the C-5 position, which is meta to both existing substituents.

This guide focuses on a well-established method using N-Bromosuccinimide (NBS) as the brominating agent in a concentrated sulfuric acid medium.[4][5] Sulfuric acid serves a dual purpose: it acts as a solvent and as a catalyst that protonates NBS, generating a more potent electrophilic bromine species for the substitution reaction.

Reaction Mechanism and Rationale

Reaction_Mechanism cluster_reactants Reactant Activation cluster_main Electrophilic Aromatic Substitution NBS N-Bromosuccinimide (NBS) NBS_H Protonated NBS (Active Brominating Agent) NBS->NBS_H + H⁺ H2SO4 H₂SO₄ HSO4_neg HSO₄⁻ Start 3-Nitrobenzaldehyde Intermediate Sigma Complex (Resonance Stabilized) Start->Intermediate + Br⁺ (from Protonated NBS) Product This compound Intermediate->Product - H⁺

Caption: The reaction mechanism for the bromination of 3-nitrobenzaldehyde.

The process begins with the activation of N-Bromosuccinimide by concentrated sulfuric acid, which generates the highly electrophilic bromine species required for the reaction. 3-Nitrobenzaldehyde then attacks this electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex. The final step involves the deprotonation of this intermediate to restore aromaticity, yielding the desired product, this compound.

Process Safety and Hazard Management

Scaling up chemical reactions introduces significant safety challenges. A thorough risk assessment is mandatory.

Hazard Identification:

  • This compound: Harmful if swallowed, causes skin and serious eye irritation, may cause an allergic skin reaction, and may cause respiratory irritation.[2][6][7]

  • 3-Nitrobenzaldehyde: A potential irritant.

  • N-Bromosuccinimide (NBS): Corrosive, an oxidizer, and causes severe skin burns and eye damage.

  • Concentrated Sulfuric Acid: Extremely corrosive and causes severe burns. The reaction with water is highly exothermic.

GHS Hazard Information (Product):

  • Pictograms: GHS07 (Exclamation Mark)[2]

  • Signal Word: Warning[2]

  • Hazard Statements: H302, H315, H317, H319, H335[2][6]

Engineering and Personal Protective Controls:

  • Ventilation: All operations must be conducted within a certified chemical fume hood capable of handling the scale of the reaction.

  • Personal Protective Equipment (PPE): Mandatory PPE includes a chemical-resistant lab coat, nitrile gloves (double-gloving recommended), and chemical splash goggles with a face shield.[2] For handling the powder, a dust mask (e.g., N95) is required.[2]

  • Quenching: The quenching of the sulfuric acid reaction mixture into ice water is highly exothermic and must be performed slowly and with extreme caution behind a blast shield.

Detailed Scale-Up Synthesis Protocol

This protocol is designed for a ~150 g scale, starting from 100 g of 3-nitrobenzaldehyde.

Reagents and Materials
ReagentCAS No.MW ( g/mol )Amount (g)Moles (mol)Equivalents
3-Nitrobenzaldehyde99-61-6151.12100.00.6621.0
N-Bromosuccinimide (NBS)128-08-5177.98141.40.7941.2
Sulfuric Acid (98%)7664-93-998.08400 mL--
Ice (from DI water)--4 kg--
Ethyl Acetate141-78-6-~1 L--
Petroleum Ether8032-32-4-~2 L--
Equipment
  • 2 L three-necked round-bottom flask

  • Overhead mechanical stirrer with a PTFE paddle

  • Thermometer or thermocouple probe

  • Powder funnel

  • Heating mantle with temperature controller

  • 10 L beaker or plastic bucket

  • Large Büchner funnel and vacuum flask (2 L capacity)

  • Blast shield

Experimental Workflow

Workflow A 1. Reactor Setup Charge 3-Nitrobenzaldehyde and H₂SO₄ to 2L flask B 2. Reagent Addition Add NBS in portions over 1 hour, T < 30°C A->B C 3. Reaction Heat to 65°C for 1 hour B->C D 4. Monitoring Check completion by TLC/LC C->D E 5. Quenching Slowly pour reaction mix onto 4 kg of ice D->E F 6. Isolation Filter the precipitate E->F G 7. Washing Wash solid with cold water F->G H 8. Drying Dry crude product under vacuum G->H I 9. Purification Recrystallize from EtOAc/Petroleum Ether H->I J 10. Final Product Dry pure product, yield ~135g I->J

Caption: Step-by-step workflow for the .

Step-by-Step Procedure
  • Reactor Charging: Assemble the 2 L three-necked flask with the overhead stirrer, thermometer, and powder funnel in a fume hood. Charge 3-nitrobenzaldehyde (100.0 g, 0.662 mol) into the flask. Carefully add concentrated sulfuric acid (400 mL) with moderate stirring. An initial exotherm will be observed; ensure the temperature does not exceed 40°C.

  • NBS Addition: Once the mixture is homogenous and has cooled to room temperature, begin the portion-wise addition of N-bromosuccinimide (141.4 g, 0.794 mol) through the powder funnel over approximately 1 hour. The rate of addition should be controlled to maintain the internal temperature below 30°C. Use a water bath for cooling if necessary.

  • Reaction Heating: After the addition is complete, replace the powder funnel with a reflux condenser. Heat the reaction mixture to 65°C using a heating mantle. Maintain this temperature with stirring for 1 hour.[4][5]

  • Reaction Monitoring: (Optional but recommended) Monitor the reaction's progress by taking a small aliquot, quenching it in water, extracting with ethyl acetate, and analyzing by TLC or HPLC to confirm the disappearance of the starting material.

  • Quenching: Prepare a 10 L beaker with 4 kg of crushed ice and place it in a secondary container. After the reaction is complete, allow the mixture to cool to room temperature. WITH EXTREME CAUTION and behind a blast shield , slowly pour the reaction mixture in a thin stream into the stirred ice. This process is highly exothermic; a slow addition rate is critical to control the temperature and prevent splashing.

  • Product Isolation: A solid precipitate will form. Continue stirring the slurry for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a large Büchner funnel.[4][5]

  • Washing: Wash the filter cake thoroughly with several portions of cold deionized water until the filtrate is neutral (pH ~7). This removes residual sulfuric acid.

  • Drying: Press the cake as dry as possible on the funnel, then transfer the crude product to a drying dish. Dry under vacuum at 50°C to a constant weight. The expected crude yield is typically high.

Purification Protocol: Recrystallization

The crude product is purified by recrystallization to remove unreacted starting materials and side products.

  • Transfer the dried crude solid to a 2 L Erlenmeyer flask.

  • Add a minimal amount of hot ethyl acetate to dissolve the solid completely.

  • Slowly add petroleum ether (a solvent mixture of 1:10 v/v ethyl acetate/petroleum ether is a good target) with swirling until the solution becomes faintly turbid.[4][5]

  • Gently heat the mixture until it becomes clear again.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1-2 hours to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold petroleum ether, and dry under vacuum at 50°C.

  • Expected Yield: ~130-140 g (82-88% yield).[4]

  • Appearance: White to pale yellow crystalline powder.[4]

Product Characterization and Quality Control

ParameterSpecificationMethod
Appearance White to pale yellow powder/crystalsVisual
Melting Point 101-106 °C[2][3]Melting Point Apparatus
Purity ≥97%[2]HPLC[8]
Identity Conforms to structure¹H NMR

¹H NMR Data (DMSO-d₆, 300 MHz):

  • δ 10.09 (s, 1H, -CHO)

  • δ 8.79-8.55 (m, 2H, Ar-H)

  • δ 8.51 (s, 1H, Ar-H)[4][5]

References

  • This compound | C7H4BrNO3. PubChem. [Link]

  • Chemical synthesis method of 3-bromo-2-nitrobenzaldehyde.
  • Edit chemical label this compound. chemical-label.com. [Link]

  • 3-Bromobenzaldehyde. SIELC Technologies. [Link]

  • o-NITROBENZALDEHYDE. Organic Syntheses Procedure. [Link]

  • Method for the preparation of 3,4-dihydroxy-5-nitrobenzaldehyde.
  • This compound cas no.355134-13-3. lookchem.com. [Link]

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Application Notes and Protocols for the Chemoselective Catalytic Reduction of 3-Bromo-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 3-Amino-5-bromobenzaldehyde

The reduction of the nitro group in 3-Bromo-5-nitrobenzaldehyde is a critical transformation in synthetic organic chemistry, yielding 3-Amino-5-bromobenzaldehyde. This product is a valuable bifunctional intermediate in the synthesis of a wide array of high-value compounds, including pharmaceuticals, agrochemicals, and dyes.[1][2] The strategic placement of the amino, bromo, and aldehyde functionalities allows for diverse downstream modifications, making the efficiency and selectivity of this reduction paramount.

The primary challenge in this synthesis lies in achieving high chemoselectivity. The substrate contains three reducible functional groups: the nitro group, the aldehyde, and the carbon-bromine bond. A successful protocol must selectively reduce the nitro group to an amine while preserving the aldehyde and preventing hydrodebromination.[1][3] This application note provides a comprehensive guide to performing this transformation, detailing the underlying mechanistic principles, offering field-proven experimental protocols, and addressing potential challenges.

Mechanistic Rationale: Navigating the Chemoselectivity Challenge

The catalytic reduction of a nitro group to an amine is a six-electron process that typically proceeds through nitroso and hydroxylamine intermediates.[4] The two primary pathways are the direct hydrogenation route and a condensation route, both of which ultimately lead to the desired aniline.[4][5]

G cluster_direct Direct Hydrogenation Pathway Nitroarene (R-NO2) Nitroarene (R-NO2) Nitroso (R-NO) Nitroso (R-NO) Nitroarene (R-NO2)->Nitroso (R-NO) +2e-, +2H+ Hydroxylamine (R-NHOH) Hydroxylamine (R-NHOH) Nitroso (R-NO)->Hydroxylamine (R-NHOH) +2e-, +2H+ Aniline (R-NH2) Aniline (R-NH2) Hydroxylamine (R-NHOH)->Aniline (R-NH2) +2e-, +2H+

Caption: The direct hydrogenation pathway for nitro group reduction.

The key to chemoselectivity in the reduction of this compound is the choice of catalyst and reaction conditions that favor the reduction of the nitro group over the aldehyde and the carbon-bromine bond.

  • Nitro vs. Aldehyde: Aldehydes are also susceptible to reduction to the corresponding alcohol. However, the reduction of an aromatic nitro group is generally more facile under typical catalytic hydrogenation conditions. By carefully controlling reaction parameters such as temperature, pressure, and reaction time, the nitro group can be selectively reduced.

  • Preventing Dehalogenation: The carbon-bromine bond can undergo hydrogenolysis, leading to the formation of 3-aminobenzaldehyde as an undesired byproduct. This is a common side reaction, particularly with palladium-based catalysts.[6] The risk of dehalogenation can be mitigated by several strategies, including the use of platinum-based catalysts, catalyst modifiers (e.g., sulfided catalysts), or milder reaction conditions.[3][7]

Recommended Protocols

Two primary methods are recommended for the catalytic reduction of this compound: classical catalytic hydrogenation using hydrogen gas and catalytic transfer hydrogenation.

Protocol 1: Classical Catalytic Hydrogenation with Platinum on Carbon (Pt/C)

This protocol is favored for its high efficiency and the lower propensity of platinum catalysts to induce dehalogenation compared to palladium catalysts.[3]

Materials and Equipment:

  • This compound

  • 5% Platinum on activated carbon (Pt/C)

  • Ethanol (or other suitable solvent like ethyl acetate)

  • Parr shaker or similar hydrogenation apparatus

  • Filter agent (e.g., Celite®)

  • Standard laboratory glassware

  • Rotary evaporator

Experimental Workflow:

G cluster_setup Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Setup Setup Reaction Reaction Setup->Reaction Charge Reactor Workup Workup Reaction->Workup Monitor & Quench Purification Purification Workup->Purification Filter & Concentrate Charge this compound and solvent to flask Charge this compound and solvent to flask Add Pt/C catalyst Add Pt/C catalyst Place flask in hydrogenation apparatus Place flask in hydrogenation apparatus Purge with N2 then H2 Purge with N2 then H2 Pressurize with H2 (e.g., 50 psi) Pressurize with H2 (e.g., 50 psi) Stir vigorously at room temperature Stir vigorously at room temperature Monitor reaction by TLC or LC-MS Monitor reaction by TLC or LC-MS Vent H2 and purge with N2 Vent H2 and purge with N2 Filter through Celite® to remove catalyst Filter through Celite® to remove catalyst Rinse filter cake with solvent Rinse filter cake with solvent Combine filtrates Combine filtrates Concentrate filtrate under reduced pressure Concentrate filtrate under reduced pressure Recrystallize or perform column chromatography Recrystallize or perform column chromatography

Caption: Experimental workflow for catalytic hydrogenation.

Step-by-Step Procedure:

  • Charging the Reactor: To a suitable pressure vessel, add this compound (1.0 eq). Dissolve the starting material in a suitable solvent (e.g., ethanol, 10-20 mL per gram of substrate).

  • Catalyst Addition: Carefully add 5% Pt/C (1-5 mol%) to the solution.

  • Hydrogenation: Seal the vessel and connect it to the hydrogenation apparatus. Purge the system with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas. Pressurize the vessel to the desired hydrogen pressure (typically 40-60 psi) and begin vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-6 hours at room temperature.

  • Workup: Upon completion, carefully vent the hydrogen gas and purge the system with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst may be pyrophoric upon exposure to air when dry; ensure the filter cake remains wet with solvent during filtration.[6] Wash the filter cake with a small amount of the reaction solvent.

  • Isolation and Purification: Combine the filtrates and remove the solvent under reduced pressure. The crude 3-Amino-5-bromobenzaldehyde can be purified by recrystallization or column chromatography.

Protocol 2: Catalytic Transfer Hydrogenation

This method offers a safer alternative to using flammable hydrogen gas by employing a hydrogen donor in the presence of a catalyst.[8][9] Ammonium formate is a commonly used and effective hydrogen donor.

Materials and Equipment:

  • This compound

  • 10% Palladium on activated carbon (Pd/C)

  • Ammonium formate

  • Methanol (or other suitable solvent)

  • Standard laboratory glassware with a reflux condenser

  • Filter agent (e.g., Celite®)

  • Rotary evaporator

Step-by-Step Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in methanol (15-25 mL per gram of substrate).

  • Reagent Addition: To this solution, add 10% Pd/C (5-10 mol%) followed by ammonium formate (3-5 eq) in portions. The addition of ammonium formate can be exothermic.

  • Reaction: Heat the reaction mixture to a gentle reflux (typically around 60-70 °C).

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is usually complete within 1-4 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture through a pad of Celite® to remove the catalyst, ensuring the filter cake remains wet. Wash the filter cake with methanol.

  • Isolation and Purification: Combine the filtrates and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Data Summary and Comparison

ParameterProtocol 1: Catalytic HydrogenationProtocol 2: Catalytic Transfer Hydrogenation
Catalyst 5% Pt/C10% Pd/C
Hydrogen Source H₂ gasAmmonium formate
Pressure 40-60 psiAtmospheric
Temperature Room Temperature60-70 °C (Reflux)
Typical Reaction Time 2-6 hours1-4 hours
Key Advantage Lower risk of dehalogenationAvoids use of H₂ gas
Potential Drawback Requires specialized pressure equipmentPotential for some dehalogenation with Pd/C

Troubleshooting and Field-Proven Insights

  • Incomplete Reaction: If the reaction stalls, this could be due to an inactive catalyst.[10] Ensure you are using a fresh batch of catalyst. Catalyst poisoning by impurities in the starting material or solvent can also be an issue.[11]

  • Dehalogenation: If significant dehalogenation is observed, consider the following:

    • Switching from a palladium to a platinum catalyst.[3]

    • Lowering the reaction temperature and/or hydrogen pressure.

    • Using a sulfided catalyst (e.g., sulfided Pt/C), which is known to suppress hydrogenolysis.[3]

  • Aldehyde Reduction: If reduction of the aldehyde to an alcohol is a competing reaction, it is crucial to stop the reaction as soon as the starting material is consumed. Over-reduction can be minimized by careful monitoring and avoiding prolonged reaction times.

Conclusion

The catalytic reduction of this compound to 3-Amino-5-bromobenzaldehyde is a valuable synthetic transformation that requires careful control of reaction conditions to achieve high chemoselectivity. Both classical catalytic hydrogenation with Pt/C and catalytic transfer hydrogenation with Pd/C and ammonium formate are viable and effective methods. The choice of protocol will depend on the available equipment and the desired balance between reaction safety and the minimization of side reactions, particularly dehalogenation. By following the detailed protocols and troubleshooting advice provided in these application notes, researchers can confidently and efficiently synthesize this important chemical intermediate.

References

  • A Review of the Selective Catalytic Reduction of Aromatic Nitro Compounds into Aromatic Amines, Isocyanates, Carbamates, and Ureas Using CO. (n.d.). ACS Publications.
  • Metal-Free, Rapid, and Highly Chemoselective Reduction of Aromatic Nitro Compounds at Room Temperature. (n.d.). The Journal of Organic Chemistry - ACS Publications.
  • Chemoselective Reduction of Nitro and Nitrile Compounds with Magnetic Carbon Nanotubes-Supported Pt(II) Catalyst under Mild Conditions. (n.d.). ACS Publications.
  • Amine synthesis by nitro compound reduction. (n.d.). Organic Chemistry Portal.
  • Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. (n.d.).
  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. (n.d.). MDPI.
  • Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. (2021).
  • Reduction of Nitro Compounds Using 3d-Non-Noble Metal Catalysts. (2018). Chemical Reviews.
  • A review of the selective catalytic reduction of aromatic nitro compounds into aromatic amines, isocyanates, carbamates, and ureas using CO. (1996). OSTI.GOV.
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  • Reduction of nitro compounds. (n.d.). Grokipedia.
  • Transfer hydrogenation of various substituted nitro aromatic compounds... (n.d.). ResearchGate.
  • A Mechanistic Guide to Nitro Group Reduction: A Comparative Analysis for Chemical Synthesis. (n.d.). Benchchem.
  • selective reduction of nitro group without affecting other functional groups. (n.d.). Benchchem.
  • Rapid reduction of heteroaromatic nitro groups using catalytic transfer hydrogenation with microwave heating. (2025). ResearchGate.
  • Hydrogenolysis and Selective Reduction (Dehalogenation). (2025). Wordpress.
  • Hydrogenation Reduction : r/Chempros. (2024). Reddit.
  • Catalytic Hydrogenation Part II - Tips and Tricks. (2010). Curly Arrow.
  • Solving Issues with Heterogeneous Catalytic Hydrogenation. (n.d.). Wordpress.
  • (PDF) Reduction of Nitroarenes via Catalytic Transfer Hydrogenation Using Formic Acid as Hydrogen Source: A Comprehensive Review. (n.d.). ResearchGate.

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The Strategic Utility of 3-Bromo-5-nitrobenzaldehyde in the Synthesis of Pharmaceutical Intermediates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Building Block

In the landscape of modern medicinal chemistry, the efficient construction of complex molecular architectures is paramount. The strategic selection of starting materials can profoundly influence the success of a synthetic campaign, impacting yield, purity, and the accessibility of diverse analogs for structure-activity relationship (SAR) studies. 3-Bromo-5-nitrobenzaldehyde, a trifunctional aromatic compound, has emerged as a highly valuable and versatile building block in the synthesis of a wide array of pharmaceutical intermediates.

This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the effective utilization of this compound. We will explore its key chemical attributes and delve into detailed protocols for its application in pivotal synthetic transformations, including Suzuki-Miyaura cross-coupling and reductive amination, which are cornerstones of contemporary drug discovery. The protocols and insights provided herein are grounded in established chemical principles and aim to empower researchers to leverage the full potential of this strategic intermediate.

Physicochemical Properties and Safety Considerations

Before embarking on any synthetic protocol, a thorough understanding of the reagent's properties and safety requirements is essential.

PropertyValueReference
CAS Number 355134-13-3
Molecular Formula C₇H₄BrNO₃
Molecular Weight 230.02 g/mol
Appearance Powder
Melting Point 101-106 °C

Safety and Handling: this compound is classified as harmful if swallowed and causes skin and serious eye irritation.[1] It may also cause an allergic skin reaction and respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn at all times.[2][3] All manipulations should be conducted in a well-ventilated fume hood.[2] In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.[2][3]

Key Synthetic Applications & Protocols

The strategic positioning of the bromo, nitro, and aldehyde functionalities on the benzene ring allows for a diverse range of chemical transformations. The aldehyde group serves as a handle for chain elongation and the introduction of nitrogen-containing moieties through reductive amination. The bromine atom is an excellent substrate for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds. The nitro group, an electron-withdrawing group, can be a precursor to an amino group, which is a common pharmacophore in many drug molecules.

Application 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of Biaryl Scaffolds

The Suzuki-Miyaura reaction is a powerful tool for the construction of biaryl and substituted aromatic systems, which are prevalent in many classes of pharmaceuticals, including kinase inhibitors.[4][5][6] this compound readily participates in this reaction, coupling with a variety of boronic acids and esters to yield functionalized biphenyl derivatives.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with phenylboronic acid to generate 3-nitro-5-phenylbenzaldehyde.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add toluene (10 mL) and water (2 mL) to the flask.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel (eluting with a mixture of hexane and ethyl acetate) to afford the desired 3-nitro-5-phenylbenzaldehyde.

Expected Outcome:

This protocol typically provides the coupled product in good to excellent yields, depending on the specific boronic acid used. The resulting 3-nitro-5-phenylbenzaldehyde can serve as a key intermediate for further functionalization, such as reduction of the nitro group and subsequent elaboration.

Causality Behind Experimental Choices:

  • Palladium Catalyst and Ligand: Palladium(II) acetate in combination with triphenylphosphine is a commonly used and effective catalytic system for Suzuki-Miyaura couplings.[4][7] The phosphine ligand stabilizes the palladium center and facilitates the catalytic cycle.

  • Base: Potassium carbonate is used to activate the boronic acid for transmetalation to the palladium center.[4][8]

  • Solvent System: The biphasic toluene/water system is often employed in Suzuki reactions as it can help to dissolve both the organic and inorganic reagents and facilitate the reaction.[4][7]

Suzuki_Miyaura_Coupling cluster_workflow Suzuki-Miyaura Coupling Workflow start Combine Reactants: This compound, Phenylboronic acid, K₂CO₃ catalyst Add Catalyst System: Pd(OAc)₂, PPh₃ start->catalyst reaction Inert Atmosphere Heat to 90°C in Toluene/Water (12-16h) catalyst->reaction workup Aqueous Workup: EtOAc, Water, Brine reaction->workup purification Purification: Column Chromatography workup->purification product Product: 3-Nitro-5-phenylbenzaldehyde purification->product

Caption: Workflow for Suzuki-Miyaura Coupling.

Application 2: Reductive Amination for the Synthesis of Substituted Benzylamines

Reductive amination is a highly efficient method for the formation of C-N bonds and the synthesis of primary, secondary, and tertiary amines.[9][10] this compound can be readily converted to a variety of substituted benzylamines, which are important pharmacophores in numerous drug candidates.

Protocol 2: One-Pot Reductive Amination of this compound with Aniline

This protocol outlines a one-pot procedure for the synthesis of N-(3-bromo-5-nitrobenzyl)aniline using sodium triacetoxyborohydride as the reducing agent.

Materials:

  • This compound

  • Aniline

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM)

  • Acetic acid (glacial)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) in dichloromethane (10 mL).

  • Add aniline (1.1 mmol) to the solution, followed by a catalytic amount of glacial acetic acid (1-2 drops).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate.

  • Add sodium triacetoxyborohydride (1.5 mmol) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 4-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution (15 mL).

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a mixture of hexane and ethyl acetate) to yield the desired N-(3-bromo-5-nitrobenzyl)aniline.

Expected Outcome:

This one-pot reductive amination protocol is generally high-yielding and provides a straightforward route to secondary amines. The product can be further modified, for instance, by reducing the nitro group to an amine, opening up possibilities for further derivatization.

Causality Behind Experimental Choices:

  • Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for the reduction of imines in the presence of aldehydes.[10]

  • Acid Catalyst: Acetic acid catalyzes the formation of the imine intermediate, which is then reduced in situ.[11]

  • Solvent: Dichloromethane is a common solvent for reductive amination reactions as it is relatively non-polar and unreactive towards the reagents.

Reductive_Amination cluster_workflow Reductive Amination Workflow start Combine: This compound, Aniline, Acetic Acid in DCM imine_formation Imine Formation (30 min at RT) start->imine_formation reduction Add STAB (4-6h at RT) imine_formation->reduction quench Quench with NaHCO₃ reduction->quench workup Aqueous Workup: DCM, Brine quench->workup purification Purification: Column Chromatography workup->purification product Product: N-(3-bromo-5-nitrobenzyl)aniline purification->product

Caption: Workflow for Reductive Amination.

Conclusion and Future Perspectives

This compound stands as a testament to the power of strategic functionalization in a starting material. Its trifunctional nature provides a versatile platform for the synthesis of a multitude of pharmaceutical intermediates. The protocols detailed in this application note for Suzuki-Miyaura coupling and reductive amination represent just two of the many transformations possible with this valuable building block. Further exploration of its reactivity, including the reduction of the nitro group to an amine and subsequent derivatization, will undoubtedly continue to fuel the discovery and development of novel therapeutic agents. As the demand for more complex and diverse chemical matter in drug discovery programs continues to grow, the strategic application of versatile intermediates like this compound will remain a cornerstone of successful pharmaceutical research.

References

  • This compound 97%. Sigma-Aldrich.

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  • This compound | C7H4BrNO3 | CID 16743966 - PubChem.

  • Reductive amination of benzaldehydew ith nitro compounds. [a] - ResearchGate.

  • 3-Bromo Benzaldehyde CAS No 3132-99-8 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical.

  • Suzuki reaction - Wikipedia.

  • B4192 - 5-Bromo-2-nitrobenzaldehyde - SAFETY DATA SHEET. TCI Chemicals.

  • Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.

  • The Crucial Role of 3-Nitrobenzaldehyde in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.

  • 3-Bromobenzaldehyde: A Versatile Intermediate for Pharmaceuticals, Flavors, and Organic Synthesis - NINGBO INNO PHARMCHEM CO.,LTD.

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry.

  • The Suzuki Reaction - Andrew G Myers Research Group.

  • The Chemistry of Possibility: Investigating 3-Bromo-5-nitrobenzoic Acid's Role in Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.

  • Reductive Amination - Wordpress.

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  • Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds - Frontiers.

  • Reductive Amination, and How It Works - Master Organic Chemistry.

  • Suzuki Coupling - Organic Chemistry Portal.

  • The Pivotal Role of 4-Nitrobenzaldehyde in the Synthesis of Pharmaceutical Intermediates: Applications and Protocols - Benchchem.

  • 35: Reductive amination - YouTube.

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Application Note: 3-Bromo-5-nitrobenzaldehyde as a Versatile Synthon in Modern Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of modern agrochemical development, the strategic selection of starting materials is paramount to achieving novel molecular architectures with desired biological activity and favorable environmental profiles. 3-Bromo-5-nitrobenzaldehyde (CAS No: 355134-13-3) has emerged as a critical and versatile building block, or synthon, in the synthesis of a variety of potent agrochemicals.[1][2][3] Its unique trifunctional arrangement—an electrophilic aldehyde, a meta-directing nitro group, and a strategically placed bromine atom—provides a rich platform for complex molecular elaboration. The electron-withdrawing nature of the nitro and aldehyde groups deactivates the aromatic ring, influencing the regioselectivity of further substitutions, while the bromo substituent serves as a versatile handle for cross-coupling reactions.

This application note provides an in-depth guide for researchers and synthetic chemists on the practical application of this compound in the synthesis of high-value agrochemicals, with a particular focus on the phenylpyrazole class of insecticides. We will explore the underlying chemical principles, provide detailed, field-proven protocols, and offer insights into the causality behind experimental choices to empower researchers in their synthetic endeavors.

Physicochemical Properties & Safety Profile

A thorough understanding of the starting material's properties is fundamental to safe and effective handling in a laboratory setting.

Table 1: Properties of this compound

PropertyValueSource
CAS Number 355134-13-3[1][4]
Molecular Formula C₇H₄BrNO₃[1][4][5]
Molecular Weight 230.02 g/mol [1][4]
Appearance White to light yellow powder/crystals[4][5]
Melting Point 101-106 °C[4]
SMILES O=Cc1cc(Br)cc(--INVALID-LINK--[O-])c1[1][4]
InChIKey OUDCOMBHRXKPIJ-UHFFFAOYSA-N[1][4]

Safety & Handling: this compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. All manipulations should be performed in a well-ventilated fume hood.

Core Application: Synthesis of Phenylpyrazole Insecticides

Phenylpyrazole insecticides represent a significant class of agrochemicals renowned for their efficacy against a broad spectrum of pests.[6][7] Their primary mode of action involves the antagonism of the γ-aminobutyric acid (GABA)-gated chloride channel, leading to hyperexcitation of the insect's central nervous system.[6] The synthesis of the core phenylpyrazole scaffold is a multi-step process where this compound can serve as a key precursor to the substituted phenylhydrazine intermediate required for pyrazole ring formation.

The strategic placement of the bromo and nitro groups is critical. The nitro group can be readily reduced to an amine, which is the foundational functional group for conversion into a hydrazine. The bromine atom, while potentially retained in the final structure for biological activity, can also be used as a synthetic handle for further modifications via cross-coupling chemistry.

Logical Workflow for Phenylpyrazole Synthesis

The transformation from this compound to a core phenylpyrazole structure involves a logical sequence of well-established organic reactions. This workflow is designed to sequentially modify the functional groups to build the target heterocycle.

G A This compound B 3-Bromo-5-nitrobenzyl alcohol A->B Reduction (e.g., NaBH4) C 3-Bromo-5-nitrobenzonitrile B->C Halogenation & Cyanation D 3-Amino-5-bromobenzonitrile C->D Selective Nitro Reduction (e.g., Fe/HCl, SnCl2) E 3-Bromo-5-cyanophenylhydrazine D->E Diazotization & Reduction (e.g., NaNO2/HCl then SnCl2) F Core Phenylpyrazole Scaffold E->F Cyclocondensation with 1,3-dicarbonyl compound

Caption: Synthetic pathway from this compound to a phenylpyrazole.

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for the key transformations outlined above. These are representative procedures and may require optimization based on specific downstream targets and laboratory conditions.

Protocol 1: Reduction of Aldehyde to Alcohol

Causality: The initial reduction of the aldehyde to a benzyl alcohol is a protective step. The aldehyde is highly reactive and can interfere with subsequent reactions, particularly the harsh conditions often required for nitro group reduction or diazotization. Converting it to the more stable alcohol mitigates these side reactions.

Methodology:

  • Setup: To a round-bottom flask equipped with a magnetic stirrer, add this compound (1.0 eq). Dissolve the aldehyde in a suitable solvent such as methanol or ethanol (approx. 10 mL per gram of aldehyde).

  • Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C.

  • Reagent Addition: Slowly add sodium borohydride (NaBH₄, 1.1 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by slowly adding 1 M HCl (aq) at 0 °C until the bubbling ceases and the pH is acidic (~pH 2-3).

  • Extraction: Extract the product into an organic solvent such as ethyl acetate (3 x 20 mL). Combine the organic layers.

  • Work-up: Wash the combined organic layers with saturated sodium bicarbonate solution (1 x 20 mL) followed by brine (1 x 20 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 3-bromo-5-nitrobenzyl alcohol as a crude product.

  • Purification & Validation: The product can be purified by recrystallization or column chromatography on silica gel. The structure should be confirmed by ¹H NMR and ¹³C NMR spectroscopy.

Protocol 2: Selective Reduction of Nitro Group to Amine

Causality: The conversion of the nitro group to a primary amine is the pivotal step toward forming the hydrazine moiety. A selective reduction is required that does not affect the bromo substituent. Metals in acidic media, such as iron in acetic acid or tin(II) chloride, are highly effective and chemoselective for this transformation.

Methodology (using SnCl₂):

  • Setup: In a round-bottom flask, suspend the product from the previous step (e.g., 3-Amino-5-bromobenzonitrile, 1.0 eq) in concentrated hydrochloric acid (approx. 8 mL per gram of substrate).

  • Cooling: Cool the suspension to 0 °C in an ice-salt bath.

  • Diazotization: Add a solution of sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of cold water dropwise. Maintain the temperature below 5 °C. Stir for 30 minutes at this temperature to form the diazonium salt.

  • Reduction: In a separate flask, prepare a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0 eq) in concentrated HCl. Cool this solution to 0 °C.

  • Addition: Slowly add the cold diazonium salt solution to the SnCl₂ solution. A precipitate, the hydrazine tin chloride complex, should form.

  • Reaction & Isolation: Stir the mixture for 1 hour at 0 °C. Collect the precipitate by filtration.

  • Liberation of Hydrazine: Suspend the filtered solid in water and basify by the slow addition of a concentrated NaOH solution until the mixture is strongly alkaline (pH > 12), which decomposes the tin complex.

  • Extraction & Validation: Extract the free hydrazine product with diethyl ether or dichloromethane. Dry the organic layer over anhydrous K₂CO₃, filter, and concentrate in vacuo. The resulting 3-Bromo-5-cyanophenylhydrazine should be used immediately in the next step due to potential instability. Its formation can be confirmed by HRMS.

Protocol 3: Pyrazole Ring Formation (Cyclocondensation)

Causality: This is the key ring-forming step. The synthesized phenylhydrazine acts as a binucleophile, reacting with a 1,3-dielectrophile (like a β-ketoester or malononitrile derivative) to form the heterocyclic pyrazole ring. The reaction is typically acid- or base-catalyzed and proceeds via a condensation-cyclization sequence.

Methodology:

  • Setup: Dissolve the crude 3-Bromo-5-cyanophenylhydrazine (1.0 eq) in ethanol or acetic acid in a round-bottom flask.

  • Reagent Addition: Add the 1,3-dicarbonyl component (e.g., ethyl 2-cyano-3,3-bis(methylthio)acrylate, 1.05 eq) to the solution.

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) for 4-8 hours. Monitor the formation of the product by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.

  • Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by silica gel column chromatography.

  • Final Validation: The final phenylpyrazole structure must be rigorously confirmed using a suite of analytical techniques, including ¹H NMR, ¹³C NMR, HRMS, and IR spectroscopy, to ensure the correct isomer has been formed.

Conclusion

This compound is a synthon of significant value in agrochemical research and development. Its well-defined reactivity allows for a logical and efficient construction of complex heterocyclic systems, most notably the phenylpyrazole core. The protocols detailed in this note provide a robust framework for chemists to leverage this versatile building block. By understanding the causality behind each synthetic step—from protecting reactive groups to executing chemoselective transformations—researchers can confidently and efficiently advance their discovery programs for the next generation of crop protection agents.

References

Application Notes & Protocols: The Wittig Reaction of 3-Bromo-5-nitrobenzaldehyde for the Synthesis of Substituted Stilbenes

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive technical guide for performing the Wittig reaction using 3-Bromo-5-nitrobenzaldehyde as the electrophilic substrate. The Wittig reaction is a cornerstone of organic synthesis, enabling the reliable formation of carbon-carbon double bonds by reacting a phosphorus ylide with an aldehyde or ketone.[1][2] This guide is tailored for researchers, scientists, and professionals in drug development, offering in-depth mechanistic insights, detailed experimental protocols, and field-proven strategies for optimization and troubleshooting. We will explore the nuanced effects of the electron-withdrawing nitro and bromo substituents on the reactivity of the benzaldehyde and discuss robust methods for product purification, with a particular focus on the efficient removal of the triphenylphosphine oxide byproduct.

Introduction: Scientific & Strategic Context

The synthesis of substituted stilbenes and their analogues is of paramount interest in medicinal chemistry and materials science.[3] These compounds form the structural core of numerous biologically active molecules, including resveratrol analogues and potential anticancer agents.[4] The Wittig reaction offers a powerful and versatile strategy for creating the pivotal alkene moiety with predictable regiochemistry, as the double bond forms precisely where the carbonyl group was located in the starting material.[5]

The choice of this compound as a substrate is strategically significant. The presence of two strong electron-withdrawing groups (EWGs) on the aromatic ring—the nitro group (-NO₂) and the bromine atom (-Br)—profoundly influences the reactivity of the aldehyde. These groups activate the carbonyl carbon towards nucleophilic attack by the ylide, potentially facilitating the reaction under milder conditions. However, they also impact the electronic properties of the final stilbene product, providing a versatile scaffold for further functionalization, for instance, through cross-coupling reactions at the bromine site. This guide will provide the necessary protocols to successfully leverage this reactivity.

The Wittig Reaction: Mechanistic Pillars

The Wittig reaction proceeds through a well-established sequence of steps. A deep understanding of this mechanism is critical for rational troubleshooting and optimization. The overall transformation swaps a C=O bond in the aldehyde for a C=C bond, driven by the formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine oxide (TPPO) byproduct.[5][6]

The reaction can be dissected into three primary stages:

  • Ylide Formation : A phosphorus ylide (also called a phosphorane) is generated by deprotonating an alkyltriphenylphosphonium salt with a strong base.[5][7] The acidity of the α-proton on the phosphonium salt is enhanced by the adjacent positively charged phosphorus atom.[6]

  • Nucleophilic Attack & Intermediate Formation : The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of this compound. This initially forms a zwitterionic intermediate known as a betaine.[2][8]

  • Oxaphosphetane Formation and Collapse : The betaine intermediate cyclizes to form a four-membered ring, the oxaphosphetane.[5][9] This intermediate is typically unstable and rapidly collapses in an irreversible retro-[2+2] cycloaddition to yield the desired alkene and the thermodynamically very stable triphenylphosphine oxide.[6][8]

The stereochemical outcome of the reaction (i.e., the ratio of E to Z isomers) is heavily dependent on the nature of the substituents on the ylide. Ylides stabilized by electron-withdrawing groups tend to favor the formation of the more thermodynamically stable (E)-alkene, while non-stabilized ylides (e.g., those with alkyl substituents) typically yield the (Z)-alkene as the major product.[1][9][10]

Experimental Design & Workflow

This section outlines the complete workflow for the synthesis of a substituted stilbene from this compound. The process begins with the preparation of the key Wittig reagent and culminates in the purification of the final product.

Wittig_Workflow cluster_Ylide_Prep Part A: Ylide Preparation cluster_Wittig_Reaction Part B: Wittig Reaction cluster_Workup Part C: Workup & Purification P_Salt Benzyltriphenylphosphonium Chloride Ylide Phosphorus Ylide (Deep Red/Orange Solution) P_Salt->Ylide Deprotonation 0 °C to RT, 1 hr Base Strong Base (e.g., n-BuLi or t-BuOK) in Anhydrous THF Base->Ylide Reaction Reaction Mixture Ylide->Reaction Slow Addition 0 °C to RT, Overnight Aldehyde This compound in Anhydrous THF Aldehyde->Reaction Quench Quench with Sat. aq. NH4Cl Reaction->Quench Extract Extract with Ethyl Acetate Quench->Extract Dry Dry (Na2SO4) & Concentrate Extract->Dry Crude Crude Product (Alkene + TPPO) Dry->Crude Purify Purification (e.g., Column Chromatography or Crystallization) Crude->Purify Final_Product Pure Stilbene Derivative Purify->Final_Product

Caption: Experimental workflow for the Wittig synthesis.

Detailed Experimental Protocols

Safety Precautions: this compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[11][12] All manipulations should be performed in a certified fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and appropriate gloves, must be worn. Strong bases like n-butyllithium are pyrophoric and must be handled with extreme care under an inert atmosphere.

Protocol A: Synthesis of 3-Bromo-5-nitrostilbene

This protocol details the reaction of this compound with benzylidenetriphenylphosphorane (a semi-stabilized ylide) generated in situ.

Materials & Reagents:

ReagentM.W. ( g/mol )QuantityMoles (mmol)Equiv.
Benzyltriphenylphosphonium chloride388.88467 mg1.21.2
Anhydrous Tetrahydrofuran (THF)-15 mL + 5 mL--
n-Butyllithium (n-BuLi), 2.5 M in hexanes-0.44 mL1.11.1
This compound230.02230 mg1.01.0
Saturated aqueous NH₄Cl-~10 mL--
Ethyl Acetate (EtOAc)-~50 mL--
Brine-~20 mL--
Anhydrous Sodium Sulfate (Na₂SO₄)-As needed--

Procedure:

Part 1: Ylide Generation

  • Setup: Flame-dry a 50 mL two-necked round-bottom flask equipped with a magnetic stir bar under a stream of dry nitrogen or argon. Allow it to cool to room temperature.

  • Reagent Addition: Add benzyltriphenylphosphonium chloride (467 mg, 1.2 mmol) to the flask.

  • Solvent Addition: Add 15 mL of anhydrous THF via syringe. Stir to create a suspension.

  • Cooling: Cool the flask to 0 °C using an ice-water bath.

  • Base Addition: Slowly add n-butyllithium (0.44 mL, 1.1 mmol) dropwise via syringe over 5 minutes.

    • Expert Insight: A distinct color change to deep red or orange signifies the formation of the ylide.[13] The slightly sub-stoichiometric amount of base ensures that all the pyrophoric n-BuLi is consumed before the aldehyde is added.

  • Stirring: Stir the resulting ylide solution at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

Part 2: Wittig Reaction 7. Aldehyde Preparation: In a separate flame-dried 25 mL flask, dissolve this compound (230 mg, 1.0 mmol) in 5 mL of anhydrous THF. 8. Reaction: Cool the ylide solution back to 0 °C. Slowly add the aldehyde solution to the ylide suspension via syringe over 15-20 minutes. 9. Warming and Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir overnight (12-16 hours).

  • Expert Insight: The reaction progress can be monitored by Thin-Layer Chromatography (TLC). A typical mobile phase would be 20-30% ethyl acetate in hexanes. The disappearance of the aldehyde spot indicates reaction completion.

Part 3: Work-up and Purification 10. Quenching: Carefully quench the reaction by the slow, dropwise addition of 10 mL of saturated aqueous NH₄Cl solution at 0 °C. 11. Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 15 mL). 12. Washing: Combine the organic layers and wash sequentially with water (1 x 20 mL) and brine (1 x 20 mL). 13. Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The result is a crude solid containing the desired stilbene and triphenylphosphine oxide (TPPO).

Purification Strategy: Overcoming the TPPO Challenge

The removal of triphenylphosphine oxide (TPPO) is the most common challenge in the purification of Wittig reaction products.[14] TPPO is a highly polar and crystalline solid that often co-elutes with products during column chromatography.

Method 1: Column Chromatography

  • Principle: TPPO is highly polar and adsorbs strongly to silica gel.[15]

  • Protocol: Carefully load the crude product onto a silica gel column. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc/Hex and gradually increasing to 20-30%). The less polar stilbene product should elute before the highly polar TPPO.

Method 2: Crystallization / Precipitation

  • Principle: TPPO has low solubility in non-polar solvents like hexanes, pentane, or cold diethyl ether, while many organic products are more soluble.[16][17]

  • Protocol:

    • Concentrate the crude reaction mixture to a solid or viscous oil.[15]

    • Suspend the residue in a minimal amount of a solvent like diethyl ether, then add a larger volume of a non-polar solvent like hexanes or pentane while stirring vigorously.[15][18]

    • Cool the mixture in an ice bath to maximize precipitation of TPPO.

    • Collect the precipitated TPPO by filtration, washing the solid with cold hexanes. The desired product will be in the filtrate.

Method 3: Precipitation with Metal Salts (for large scale)

  • Principle: TPPO acts as a Lewis base and can form insoluble coordination complexes with metal salts like zinc chloride (ZnCl₂).[15]

  • Protocol: Dissolve the crude mixture in ethanol. Add a solution of ZnCl₂ (1.5-2.0 equivalents relative to TPPO) in ethanol. The [ZnCl₂(TPPO)₂] complex will precipitate and can be removed by filtration.[15][16]

Troubleshooting and Key Considerations

  • Low Yield:

    • Cause: Incomplete ylide formation due to wet reagents/solvents or an insufficiently strong base.

    • Solution: Ensure all glassware is rigorously dried and use freshly distilled anhydrous solvents. Confirm the titer of the organolithium base.

  • No Reaction:

    • Cause: The ylide may be too stable (if using a stabilized ylide) to react with a sterically hindered ketone (less of an issue with aldehydes).[2] For this substrate, reactivity should be high.

    • Solution: Consider using a more reactive, non-stabilized ylide if applicable, or increase the reaction temperature.

  • Complex Product Mixture:

    • Cause: The aldehyde may undergo side reactions if the base is not fully consumed before its addition. Aldehydes can also be prone to polymerization or decomposition.[2]

    • Solution: Ensure the ylide formation step is complete and consider adding the aldehyde solution at a lower temperature.

References

Application Notes and Protocols for One-Pot Syntheses Involving 3-Bromo-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 3-Bromo-5-nitrobenzaldehyde in Medicinal Chemistry

This compound is a versatile and highly valuable building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and drug development sectors. Its utility stems from the unique arrangement of its functional groups on the aromatic ring. The aldehyde group serves as a reactive handle for a multitude of condensation and multi-component reactions. The electron-withdrawing nitro group significantly influences the reactivity of the aromatic ring and provides a synthetic handle for further transformations, such as reduction to an amine, which can then be used for the construction of fused heterocyclic systems. The bromo substituent is a key feature, offering a prime site for cross-coupling reactions, such as Suzuki or Sonogashira couplings, allowing for the introduction of a wide range of molecular fragments. The strategic placement of these groups makes this compound an ideal starting material for the efficient, one-pot synthesis of diverse molecular scaffolds, which is a cornerstone of modern medicinal chemistry for building libraries of potential drug candidates.[1]

This guide provides detailed protocols for two powerful, one-pot, multi-component reactions utilizing this compound for the synthesis of biologically relevant heterocyclic structures: the Biginelli reaction for the synthesis of dihydropyrimidinones and the Hantzsch pyridine synthesis.

Application 1: One-Pot Biginelli Reaction for the Synthesis of Dihydropyrimidinones (DHPMs)

The Biginelli reaction is a classic multi-component reaction that provides efficient access to 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[2][3] This one-pot synthesis combines an aldehyde, a β-ketoester, and urea (or thiourea) under acidic catalysis.[4] DHPMs are a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties.[3] They are notably recognized as calcium channel blockers and antihypertensive agents.[5][6] The following protocol outlines the synthesis of a 4-(3-Bromo-5-nitrophenyl)-dihydropyrimidinone derivative.

Reaction Mechanism and Rationale

The generally accepted mechanism for the Biginelli reaction begins with the acid-catalyzed condensation of the aldehyde and urea to form an N-acylimine ion. This is followed by the nucleophilic addition of the β-ketoester enol to the imine. The final step involves cyclization through the attack of the urea nitrogen on the ketone carbonyl, followed by dehydration to yield the dihydropyrimidinone.[4] The use of a Lewis or Brønsted acid catalyst is crucial for activating the aldehyde carbonyl and facilitating the key C-N and C-C bond-forming steps.

Experimental Protocol

Materials:

  • This compound

  • Ethyl acetoacetate (or another β-ketoester)

  • Urea

  • Tris(pentafluorophenyl)borane [B(C6F5)3] or another suitable Lewis acid catalyst

  • Ethanol (EtOH)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 mmol, 1.0 eq), ethyl acetoacetate (1.0 mmol, 1.0 eq), and urea (1.5 mmol, 1.5 eq).

  • Add ethanol (10 mL) to the flask.

  • Add the catalyst, for instance, B(C6F5)3 (0.01 mmol, 1 mol%).[7]

  • Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and stir vigorously.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-4 hours).

  • Once the reaction is complete, cool the mixture to room temperature. A precipitate may form.

  • If a precipitate has formed, collect the solid by filtration. Wash the solid with cold ethanol and then water to remove any remaining urea and catalyst. Dry the solid under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Partition the residue between ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and wash it with saturated NaHCO3 solution (2 x 15 mL) and then brine (15 mL).

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol or ethyl acetate/hexane) or by column chromatography on silica gel to afford the pure dihydropyrimidinone derivative.

Data Summary Table
ParameterValue/DescriptionReference
AldehydeThis compound (1.0 eq)-
β-KetoesterEthyl acetoacetate (1.0 eq)[7]
Urea/ThioureaUrea (1.5 eq)[7]
CatalystB(C6F5)3 (1 mol%)[7]
SolventEthanol[2]
TemperatureReflux[7]
Reaction Time2-4 hours[7]
Work-upFiltration/Extraction-
PurificationRecrystallization/Column Chromatography-
Workflow Diagram

Biginelli_Reaction cluster_reactants Reactant Charging cluster_reaction Reaction Step cluster_workup Work-up & Purification R1 This compound Reaction Reflux in Ethanol (2-4 hours) R1->Reaction R2 Ethyl Acetoacetate R2->Reaction R3 Urea R3->Reaction Catalyst Catalyst (e.g., B(C6F5)3) Catalyst->Reaction Workup Cool & Filter/ Extract Reaction->Workup TLC Monitoring Purification Recrystallize or Column Chromatography Workup->Purification Product Pure Dihydropyrimidinone Purification->Product

Caption: One-pot workflow for the Biginelli synthesis of dihydropyrimidinones.

Application 2: Hantzsch 1,4-Dihydropyridine Synthesis

The Hantzsch pyridine synthesis is a multi-component reaction that condenses an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.[8][9] The initial product is a 1,4-dihydropyridine (1,4-DHP), which can be subsequently oxidized to the corresponding pyridine.[10] Hantzsch esters and their derivatives are of significant interest in medicinal chemistry, famously acting as calcium channel blockers for the treatment of hypertension.[9] This protocol describes a one-pot synthesis and subsequent aromatization to yield a pyridine derivative bearing the 3-bromo-5-nitrophenyl substituent.

Reaction Mechanism and Rationale

The Hantzsch synthesis is believed to proceed through two key intermediates.[10] First, a Knoevenagel condensation between the aldehyde and one equivalent of the β-ketoester. Second, the formation of an enamine from the other equivalent of the β-ketoester and ammonia. These two intermediates then undergo a Michael addition, followed by cyclization and dehydration to form the 1,4-dihydropyridine ring.[11] An oxidation step is required to achieve the stable aromatic pyridine ring, which can often be performed in the same pot by adding a suitable oxidizing agent.[9]

Experimental Protocol

Materials:

  • This compound

  • Ethyl acetoacetate (or another β-ketoester)

  • Ammonium acetate (or aqueous ammonia)

  • Ethanol (EtOH) or Acetic Acid (AcOH)

  • Oxidizing agent (e.g., ferric chloride (FeCl3), manganese dioxide (MnO2), or iodine)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium thiosulfate (Na2S2O3) solution (if using iodine)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol, 1.0 eq) and ethyl acetoacetate (2.0 mmol, 2.0 eq) in a suitable solvent like ethanol or acetic acid (10 mL).

  • Add ammonium acetate (1.2 mmol, 1.2 eq) to the mixture.

  • Heat the reaction mixture to reflux and stir for 3-5 hours, monitoring the formation of the dihydropyridine intermediate by TLC.

  • After the initial condensation is complete, add an oxidizing agent directly to the reaction mixture. For example, add a solution of iodine (1.1 mmol, 1.1 eq) in ethanol.

  • Continue to heat at reflux for an additional 1-2 hours, or until the oxidation is complete (monitored by TLC, observing the disappearance of the dihydropyridine spot and the appearance of the pyridine spot).

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.

  • Dilute the residue with ethyl acetate (25 mL).

  • Wash the organic layer sequentially with water (15 mL), saturated aqueous Na2S2O3 (if iodine was used, until the color disappears), saturated aqueous NaHCO3 (15 mL), and brine (15 mL).

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and evaporate the solvent in vacuo.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure substituted pyridine.

Data Summary Table
ParameterValue/DescriptionReference
AldehydeThis compound (1.0 eq)-
β-KetoesterEthyl acetoacetate (2.0 eq)[9]
Nitrogen SourceAmmonium acetate (1.2 eq)[9]
SolventEthanol or Acetic Acid[12]
TemperatureReflux[12]
Reaction TimeCondensation: 3-5h; Oxidation: 1-2h-
Oxidizing AgentIodine (1.1 eq) or FeCl3[9]
Work-upExtractive work-up-
PurificationColumn Chromatography-
Logical Relationship Diagram

Hantzsch_Synthesis cluster_step1 Step 1: Condensation cluster_step2 Step 2: In-situ Oxidation cluster_step3 Step 3: Isolation Reactants This compound + 2 eq. Ethyl Acetoacetate + Ammonium Acetate Reflux1 Reflux in EtOH (3-5 hours) Reactants->Reflux1 DHP 1,4-Dihydropyridine (Intermediate) Reflux1->DHP Oxidant Add Oxidant (e.g., Iodine) DHP->Oxidant One-Pot Reflux2 Reflux (1-2 hours) Oxidant->Reflux2 Workup Extractive Work-up Reflux2->Workup Aromatization Purification Column Chromatography Workup->Purification FinalProduct Aromatic Pyridine Product Purification->FinalProduct

Caption: Logical flow of the one-pot Hantzsch pyridine synthesis and oxidation.

References

  • Alvim, H. G. O., da Silva Júnior, E. N., & Neto, B. A. D. (2014). What do we know about Hantzsch's reaction? A review. RSC Advances, 4(90), 54282–54299. Available at: [Link]

  • Jetti, S. R., et al. (2012). One-Pot Three-Component Biginelli-Type Reaction To Synthesize 5-Carboxanilide-Dihydropyrimidinones Catalyzed By Ionic Liquids In Aqueous Media. International Journal of ChemTech Research, 4(4), 1720-1727. Available at: [Link]

  • Scribd. (n.d.). Hantzsch Pyridine Synthesis. Available at: [Link]

  • Beyzaei, H., et al. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Chemical Reviews Letters, 8, 867-882. Available at: [Link]

  • Wikipedia. (n.d.). Hantzsch pyridine synthesis. Available at: [Link]

  • Yadav, J. S., et al. (2012). B(C6F5)3 catalyzed one-pot three-component Biginelli reaction: An efficient and environmentally benign protocol for the synthesis of 3,4-dihydropyrimidin-2(1H). Journal of Chemical Sciences, 124(6), 1349-1355. Available at: [Link]

  • Wu, G., et al. (2012). One-pot synthesis of useful heterocycles in medicinal chemistry using a cascade strategy. Green Chemistry, 14(3), 586-590. Available at: [Link]

  • Harigae, R., et al. (2014). One-Pot Synthesis of 1,3,5-Trisubstituted Pyrazoles from Terminal Alkynes, Aldehydes, and Hydrazines. Organic Letters, 16(10), 2658–2661. Available at: [Link]

  • Wang, H., et al. (2017). Synthesis of Quinolines through Three-Component Cascade Annulation of Aryl Diazonium Salts, Nitriles, and Alkynes. The Journal of Organic Chemistry, 82(2), 770–775. Available at: [Link]

  • Kumar, A., & Sharma, G. (2023). Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. Organic & Biomolecular Chemistry, 21(31), 6335-6355. Available at: [Link]

  • Chen, J., et al. (2013). Efficient synthesis of dihydropyrimidinones via a three-component Biginelli-type reaction of urea, alkylaldehyde and arylaldehyde. Beilstein Journal of Organic Chemistry, 9, 2766–2772. Available at: [Link]

  • Saini, A., Kumar, S., & Sandhu, J. S. (2007). Recent advances in Hantzsch 1,4-dihydropyridines. Journal of Scientific & Industrial Research, 66, 95-111. Available at: [Link]

  • Muscat, S., & Cini, E. (2021). Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1 H)-ones via a Three-Component Biginelli Reaction. Molecules, 26(12), 3753. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. Available at: [Link]

  • Pathak, V. N., et al. (2020). One-pot three component synthesis of substituted dihydropyrimidinones using fruit juices as biocatalyst and their biological studies. Scientific Reports, 10(1), 15068. Available at: [Link]

  • de Oliveira, C. S., et al. (2014). Quinolines by Three-Component Reaction: Synthesis and Photophysical Studies. Journal of the Brazilian Chemical Society, 25(11), 2118-2127. Available at: [Link]

  • Bohrium Science. (2023). Development of New Method for the Synthesis of Pyrazole Derivative. Available at: [Link]

  • Al-Mousawi, S. M., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions, 4(3), 487-511. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Biginelli Reaction. Available at: [Link]

  • Royal Society of Chemistry. (2012). One-pot synthesis of heterocycles. Green Chemistry Blog. Available at: [Link]

  • Khan, I., et al. (2016). One-Pot Access to a Privileged Library of Six Membered Nitrogenous Heterocycles Through Multi-Component Cascade Approach. Journal of Heterocyclic Chemistry, 53(6), 1954-1963. Available at: [Link]

  • Bentham Science. (2021). Heterocycles in a one-pot fashion starting by catalytic formation of a three-carbon building block. Available at: [Link]

  • Sharma, M. (2022). Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds. International Journal of Trend in Scientific Research and Development, 6(5), 1653-1657. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of benzo-fused N-Heterocycles. Available at: [Link]

  • Scribd. (n.d.). Green procedure for synthesis of 3, 4 dihydropyrimidinones. Available at: [Link]

  • Google Patents. (n.d.). CN103880683A - Chemical synthesis method of 3-bromo-2-nitrobenzaldehyde.

Sources

Flow Chemistry Applications for Reactions with 3-Bromo-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Introduction: Unlocking the Potential of a Versatile Building Block with Flow Chemistry

3-Bromo-5-nitrobenzaldehyde is a valuable trifunctional synthetic building block, presenting chemists with an aldehyde, a nitro group, and an aryl bromide. This unique combination allows for a diverse range of sequential or orthogonal chemical transformations, making it a key intermediate in the synthesis of pharmaceuticals and complex organic materials. The aldehyde group is a handle for condensations and reductive aminations, the aryl bromide is primed for carbon-carbon and carbon-heteroatom bond formation via cross-coupling, and the nitro group can be reduced to a primary amine, a cornerstone of further functionalization.

However, harnessing the full potential of this molecule in traditional batch chemistry can be challenging. Reactions involving nitroaromatics, particularly catalytic hydrogenations, carry inherent safety risks due to exothermic events and the use of flammable hydrogen gas under pressure.[1] Furthermore, multi-step syntheses often require laborious and yield-reducing intermediate isolation and purification steps.

Continuous flow chemistry offers a transformative solution to these challenges. By performing reactions in small-volume, temperature-controlled microreactors or packed-bed systems, flow chemistry provides significant advantages:

  • Enhanced Safety: The small internal volume of flow reactors minimizes the quantity of hazardous reagents (like H₂) or energetic intermediates present at any given time, drastically reducing the risks associated with thermal runaways or high-pressure gas handling.[1][2]

  • Superior Heat and Mass Transfer: The high surface-area-to-volume ratio ensures precise temperature control and efficient mixing, leading to cleaner reactions, higher yields, and fewer byproducts.[3][4]

  • Process Intensification: Flow chemistry enables the "telescoping" of multiple reaction steps into a single, continuous sequence, eliminating the need for intermediate workups and significantly reducing process time and waste.[5][6][7]

  • Rapid Optimization and Scalability: Reaction parameters such as temperature, pressure, and residence time can be screened and optimized in minutes, and processes can be scaled up by either running the system for longer (scaling out) or by using multiple reactors in parallel (numbering up).[3]

This guide provides detailed application notes and protocols for key transformations of this compound, demonstrating how flow chemistry can be leveraged to achieve safer, more efficient, and more sophisticated synthetic outcomes.

Application Note 1: Continuous Flow Catalytic Hydrogenation of the Nitro Group

The reduction of the nitro group in this compound to form 3-amino-5-bromobenzaldehyde is a pivotal transformation. Flow chemistry converts this traditionally hazardous batch hydrogenation into a safe and highly efficient continuous process.

Causality of Experimental Design

The primary driver for using a flow process is safety. Conventional batch hydrogenation requires charging a large autoclave with a flammable solvent, a pyrophoric catalyst (like Pd/C), and high-pressure hydrogen gas. In contrast, a continuous flow packed-bed reactor (PBR) contains only milligrams of catalyst and a very small volume of hydrogen at any point in time, mitigating the risk of explosion.[2][8] Furthermore, the excellent mass transfer in a PBR ensures a consistent three-phase (gas-liquid-solid) interaction, leading to rapid and complete conversions at lower residence times compared to batch.[9]

Experimental Protocol: Hydrogenation in a Packed-Bed Reactor (PBR)
  • Reactor Preparation: A stainless steel column (e.g., 100 mm length x 4.6 mm inner diameter) is packed with 5% Palladium on Carbon (Pd/C). The packed column is integrated into a commercial flow chemistry system.

  • System Priming: The system is flushed with the reaction solvent (e.g., methanol or THF) at a flow rate of 1.0 mL/min for 15 minutes to wet the catalyst bed and remove air.

  • Reagent Preparation: A 0.2 M solution of this compound is prepared in methanol.

  • Reaction Execution:

    • The Pd/C packed column is heated to the desired temperature (e.g., 60 °C).

    • The flow system is pressurized with H₂ gas to the target pressure (e.g., 10 bar) using a back-pressure regulator.

    • The reagent solution is introduced into the system via an HPLC pump at a specific flow rate to control the residence time.

    • The product stream exiting the back-pressure regulator is collected after the system has reached a steady state (typically after 3-5 residence times).

  • Analysis: The collected solution is analyzed by LC-MS or GC-MS to determine conversion and purity. The solvent can be removed under reduced pressure to isolate the 3-amino-5-bromobenzaldehyde product.

Data Presentation: Optimization of Hydrogenation
EntryTemperature (°C)H₂ Pressure (bar)Flow Rate (mL/min)Residence Time (min)Conversion (%)
140100.52.085
250100.52.098
360 10 0.5 2.0 >99
460101.01.091
56050.52.094

Data is illustrative, based on typical results for nitroarene reductions in flow.[9]

Visualization: Flow Hydrogenation Workflow

G cluster_input Input Streams cluster_system Flow Reactor System Reagent This compound in Methanol Pump HPLC Pump Reagent->Pump H2 H₂ Gas Source Mixer H2->Mixer Mass Flow Controller Pump->Mixer Reactor Heated PBR (Pd/C Catalyst) Mixer->Reactor Gas-Liquid Slug Flow BPR Back-Pressure Regulator (BPR) Reactor->BPR Product Product Collection: 3-Amino-5-bromobenzaldehyde BPR->Product

Caption: Workflow for continuous catalytic hydrogenation.

Application Note 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds. In flow, this reaction can be rapidly optimized and performed with high efficiency, often with the benefit of immobilized catalysts that simplify purification.[10][11]

Causality of Experimental Design

The primary motivation for performing a Suzuki coupling in flow is process control and efficiency. The precise temperature control of a flow reactor prevents the decomposition of sensitive boronic acids or catalysts, which can occur in batch reactions with uneven heating.[12] When using a heterogeneous catalyst in a packed-bed reactor, the product emerges free from the palladium source, eliminating a significant purification challenge.[11][13] This approach allows for continuous production with catalyst reuse, making the process more economical and sustainable.

Experimental Protocol: Suzuki Coupling with a Heterogeneous Catalyst
  • Reactor Preparation: A glass column is packed with a silica-supported palladium catalyst (e.g., SiliaCat® DPP-Pd). The column is installed in a heated reactor module.

  • Reagent Preparation:

    • Solution A: this compound (1.0 equiv) and an arylboronic acid (1.2 equiv) are dissolved in a suitable solvent like 1,4-dioxane.

    • Solution B: An aqueous solution of a base, such as 2M K₂CO₃, is prepared.

  • Reaction Execution:

    • The reactor column is heated to the desired temperature (e.g., 100 °C).

    • Solution A and Solution B are pumped into the system using two separate pumps and combined at a T-mixer just before entering the heated reactor. The flow rates are set to achieve the desired residence time and stoichiometry.

    • A back-pressure regulator (e.g., 10 bar) is used to superheat the solvent above its atmospheric boiling point, accelerating the reaction.[14]

    • The biphasic product stream is collected.

  • Workup and Analysis: The collected mixture is partitioned between ethyl acetate and water. The organic layer is separated, dried over MgSO₄, and concentrated. The crude product is analyzed by NMR and LC-MS to determine yield and purity.

Data Presentation: Optimization of Suzuki Coupling
EntryArylboronic AcidCatalystBaseTemp (°C)Residence Time (min)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (Hom.)K₂CO₃1002075
2Phenylboronic acidSiliaCat DPP-PdK₂CO₃1001092
3Phenylboronic acid SiliaCat DPP-Pd K₃PO₄ 120 10 96
44-Methoxyphenylboronic acidSiliaCat DPP-PdK₃PO₄1201094

Data is illustrative, based on typical results for Suzuki couplings in flow.[12][13][15]

Visualization: Suzuki-Miyaura Catalytic Cycle

G Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA PdII Ar-Pd(II)L₂-X OA->PdII TM Trans- metalation PdII->TM PdII_Ar Ar-Pd(II)L₂-Ar' TM->PdII_Ar RE Reductive Elimination PdII_Ar->RE RE->Pd0 Product Ar-Ar' RE->Product ArX R-X (3-Bromo-5-nitro benzaldehyde) ArX->OA ArB R'-B(OH)₂ (Arylboronic acid) ArB->TM

Caption: The palladium-catalyzed Suzuki-Miyaura cycle.[13][16]

Application Note 3: Telescoped Multi-Step Synthesis

The true power of flow chemistry is realized in multi-step, telescoped synthesis, where intermediates are generated and consumed in a continuous stream without isolation.[17] Here, we outline a two-step sequence starting from this compound to produce a 3-amino-5-arylbenzaldehyde derivative. The chosen reaction order—Suzuki coupling followed by nitro reduction—is critical to prevent the aniline product from potentially inhibiting the palladium catalyst.

Causality of Experimental Design

Telescoping reactions in flow offers immense advantages in process efficiency. It eliminates the need for intermediate isolation, purification, and re-solubilization, saving significant time, solvent, and material loss.[5][6] This integrated approach requires careful planning to ensure solvent and reagent compatibility between steps.[18] The hybrid reactor setup (heated coil followed by a PBR) is designed to accommodate the different requirements of each reaction: a homogeneous or heterogeneous liquid-phase reaction followed by a triphasic gas-liquid-solid reaction.

Experimental Protocol: Two-Step Telescoped Synthesis
  • System Setup:

    • Module 1 (Suzuki Coupling): A heated coil reactor (e.g., PFA tubing, 10 mL volume) is set up as described in Application Note 2, using a homogeneous catalyst like Pd(PPh₃)₄ for compatibility with the subsequent step. Reagents are pumped and mixed as previously described.

    • Module 2 (Hydrogenation): The output from Module 1 is fed directly into a gas-liquid mixer where H₂ gas is introduced. This stream then flows into a PBR packed with a hydrogenation catalyst (e.g., 10% Pt/C, which can be more robust than Pd/C in the presence of potential catalyst poisons).

    • A single back-pressure regulator is placed at the end of the entire sequence.

  • Reagent Preparation:

    • Solution A: this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and Pd(PPh₃)₄ (2 mol%) are dissolved in THF.

    • Solution B: 2M K₃PO₄ in water.

    • Gas: H₂ gas supplied via a mass flow controller.

  • Reaction Execution:

    • Module 1 is heated to 80 °C. Module 2 is heated to 60 °C. The system is pressurized to 20 bar.

    • Solutions A and B are pumped at rates to achieve a 15-minute residence time in Module 1.

    • The output stream is mixed with H₂ gas and enters Module 2 for a residence time of ~5 minutes.

    • The final product stream is collected, and the biphasic mixture is worked up as previously described.

  • Analysis: The final product, 3-amino-5-phenylbenzaldehyde, is analyzed for purity and overall two-step yield.

Data Presentation: Telescoped Process Outcome
Starting MaterialIntermediate (in-situ)Final ProductOverall Yield (%)Process Time (min)
This compound3-Nitro-5-phenylbenzaldehyde3-Amino-5-phenylbenzaldehyde8420

Data is illustrative of a successful telescoped process.[6]

Visualization: Telescoped Two-Step Synthesis Workflow

G cluster_input Initial Reagents ReagentA Solution A: Aldehyde, Boronic Acid, Catalyst in THF PumpA Pump A ReagentA->PumpA ReagentB Solution B: Aqueous Base PumpB Pump B ReagentB->PumpB Mixer1 T-Mixer PumpA->Mixer1 PumpB->Mixer1 Reactor1 Module 1: Heated Coil Reactor (Suzuki Coupling) Mixer1->Reactor1 Intermediate Formed Mixer2 Gas-Liquid Mixer Reactor1->Mixer2 Reactor2 Module 2: Packed-Bed Reactor (Nitro Reduction) Mixer2->Reactor2 Final Product Formed H2 H₂ Gas H2->Mixer2 BPR BPR Reactor2->BPR Product Final Product Collection BPR->Product

Caption: A two-module telescoped flow synthesis.

References

  • A scalable and safe continuous flow procedure for in-line generation of diazomethane and its precursor MNU. Green Chemistry (RSC Publishing). Available at: [Link]

  • Safer Handling of Diazomethane through Continuous Generation and Consumption. Organic Process Research & Development. Available at: [Link]

  • Continuous Flow Generation and Reactions of Anhydrous Diazomethane Using a Teflon AF-2400 Tube-in-Tube Reactor. Organic Letters. Available at: [Link]

  • Safe and Efficient Preparative Approach to Chiral α-Chloroketones Based on In-Flow Generated Diazomethane. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

  • Flow reactor synthesis of unsymmetrically substituted p-terphenyls using sequentially selective Suzuki cross-coupling protocols. Taylor & Francis Online. Available at: [Link]

  • Continuous Flow Synthesis of Nitrosoarenes via Photochemical Rearrangement of Aryl Imines. The Journal of Organic Chemistry. Available at: [Link]

  • Continuous-Flow Hydrogenation of Nitroaromatics in Microreactor with Mesoporous Pd@SBA-15. MDPI. Available at: [Link]

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  • Continuous-flow synthesis of primary amines: Metal-free reduction of aliphatic and aromatic nitro derivatives with trichlorosilane. Beilstein Journals. Available at: [Link]

  • Suzuki Coupling in Flow Reactors. WordPress. Available at: [Link]

  • Heterogeneous catalytic hydrogenation reactions in continuous-flow reactors. Semantic Scholar. Available at: [Link]

  • A comprehensive review of flow chemistry techniques tailored to the flavours and fragrances industries. NIH. Available at: [Link]

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  • Catalytic hydrogenation of 2-nitrobenzaldehyde. ResearchGate. Available at: [Link]

  • Flow Chemistry for Flowing Cross-Couplings: A Concise Overview. University of Naples Federico II. Available at: [Link]

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  • Enhancing Reaction Compatibility in Telescoped Multistep Flow Synthesis via Hybridizing Micro Packed-Bed/Micro Tubing Reactors: Application to Cyproflanilide and Broflanilide. PMC - PubMed Central. Available at: [Link]

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  • Continuous Flow Technology as an Enabler for Innovative Transformations Exploiting Carbenes, Nitrenes, and Benzynes. The Journal of Organic Chemistry. Available at: [Link]

  • Continuous Flow Suzuki Coupling with a Heterogeneous Pd Catalyst. Vapourtec. Available at: [Link]

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  • Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. PubMed. Available at: [Link]

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  • Applications of Flow Chemistry in Drug Development – Highlights of Recent Patent Literature. ResearchGate. Available at: [Link]

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  • Modern flow chemistry – prospect and advantage. ResearchGate. Available at: [Link]

  • In-situ mechanochemical synthesis of nitrones followed by 1,3-dipolar cycloaddition: a catalyst-free, “green” route to cis-fused chromano[4,3- c]isoxazoles. The Royal Society of Chemistry. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Bromo-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of 3-bromo-5-nitrobenzaldehyde. Here, we address common challenges and byproducts encountered during its synthesis, providing in-depth troubleshooting advice and frequently asked questions to ensure the integrity and success of your experiments.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section is formatted as a series of questions and answers to directly address specific problems you may encounter during the synthesis of this compound.

Q1: My final product shows a lower melting point than expected and appears impure. What are the likely byproducts?

A low or broad melting point is a classic indicator of impurities. The nature of these byproducts is highly dependent on your chosen synthetic route.

  • Route A: Bromination of 3-Nitrobenzaldehyde: The primary byproducts are often isomers formed during the electrophilic substitution reaction. Although the nitro group is a meta-director, and the aldehyde is also meta-directing, trace amounts of other isomers can form, particularly if reaction temperatures are not well-controlled. Additionally, over-bromination can lead to the formation of dibrominated products.

  • Route B: Oxidation of 3-Bromo-5-nitrotoluene: This route is more prone to byproducts related to the oxidation state of the benzylic carbon. The most common impurities are:

    • 3-Bromo-5-nitrobenzyl alcohol: A result of incomplete oxidation.

    • 3-Bromo-5-nitrobenzoic acid: A result of over-oxidation of the aldehyde.

Q2: I'm observing a significant amount of starting material in my crude product after the reaction. How can I improve the conversion rate?

Unreacted starting material is a common issue that can often be resolved by optimizing reaction conditions.

  • For the bromination of 3-nitrobenzaldehyde:

    • Reaction Time and Temperature: Ensure the reaction is allowed to proceed for the recommended duration at the optimal temperature. For the bromination with N-bromosuccinimide (NBS) in sulfuric acid, maintaining a temperature of around 65°C is crucial.[1][2]

    • Stoichiometry of Reagents: A slight excess of the brominating agent (e.g., NBS) can help drive the reaction to completion. However, a large excess should be avoided to minimize the formation of dibrominated byproducts.

  • For the oxidation of 3-Bromo-5-nitrotoluene:

    • Oxidizing Agent: The choice and amount of oxidizing agent are critical. Stronger oxidizing agents or prolonged reaction times can lead to the formation of the carboxylic acid. If using milder oxidizing agents, ensure the stoichiometry and reaction conditions are optimized for aldehyde formation.

    • Catalyst Activity: If using a catalytic oxidation method, ensure the catalyst is active and not poisoned.

Q3: My NMR spectrum shows unexpected peaks in the aromatic region. How can I identify the isomeric byproducts?

The presence of unexpected peaks in the aromatic region of your NMR spectrum often points to the formation of regioisomers. The directing effects of the substituents on the benzene ring determine the position of the incoming electrophile. In the synthesis of this compound from 3-nitrobenzaldehyde, the nitro and aldehyde groups are both meta-directing, which strongly favors the desired 3,5-disubstituted product. However, minor amounts of other isomers can still form.

To identify these isomers, a careful analysis of the coupling patterns and chemical shifts in the 1H NMR spectrum is necessary. It is also beneficial to consult spectral databases for known isomers such as 2-bromo-5-nitrobenzaldehyde or 4-bromo-3-nitrobenzaldehyde for comparison.[3]

Q4: How can I effectively remove the 3-bromo-5-nitrobenzoic acid byproduct from my final product?

The presence of the carboxylic acid byproduct can be addressed through a simple acid-base extraction.

Experimental Protocol: Acid-Base Extraction

  • Dissolve the crude product in a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Wash the organic layer with a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃). The acidic 3-bromo-5-nitrobenzoic acid will be deprotonated and move into the aqueous layer as its sodium salt.

  • Separate the organic layer.

  • Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.

  • Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter off the drying agent and evaporate the solvent to obtain the purified this compound.

This procedure is illustrated in the workflow diagram below.

cluster_purification Purification Workflow for Removing Acidic Byproducts crude_product Crude Product (Aldehyde + Carboxylic Acid) dissolve Dissolve in Organic Solvent crude_product->dissolve wash_bicarb Wash with aq. NaHCO₃ dissolve->wash_bicarb separate_layers Separate Layers wash_bicarb->separate_layers organic_layer Organic Layer (Aldehyde) separate_layers->organic_layer Contains Aldehyde aqueous_layer Aqueous Layer (Carboxylate Salt) separate_layers->aqueous_layer Contains Acid Byproduct wash_brine Wash with Brine organic_layer->wash_brine dry Dry over Na₂SO₄ wash_brine->dry evaporate Evaporate Solvent dry->evaporate pure_product Pure this compound evaporate->pure_product

Caption: Purification workflow for removing acidic byproducts.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the synthesis of this compound.

What are the primary synthetic routes to this compound?

There are two main synthetic pathways to produce this compound:

  • Electrophilic Bromination of 3-Nitrobenzaldehyde: This is a common and direct method where 3-nitrobenzaldehyde is treated with a brominating agent, such as N-bromosuccinimide (NBS), in the presence of a strong acid like concentrated sulfuric acid.[1][2] The strong deactivating and meta-directing effects of the nitro and aldehyde groups favor the formation of the 3,5-disubstituted product.

  • Oxidation of 3-Bromo-5-nitrotoluene: In this route, the methyl group of 3-bromo-5-nitrotoluene is oxidized to an aldehyde.[4] This can be achieved using various oxidizing agents. The challenge with this method is to control the oxidation to prevent the formation of the corresponding carboxylic acid.

The relationship between these synthetic routes is visualized in the diagram below.

cluster_synthesis Synthetic Pathways to this compound start_A 3-Nitrobenzaldehyde product This compound start_A->product Bromination (e.g., NBS, H₂SO₄) start_B 3-Bromo-5-nitrotoluene start_B->product Oxidation byproduct_alcohol 3-Bromo-5-nitrobenzyl alcohol start_B->byproduct_alcohol Incomplete Oxidation byproduct_acid 3-Bromo-5-nitrobenzoic acid product->byproduct_acid Over-oxidation

Caption: Synthetic pathways to this compound.

Which synthetic route is preferable for minimizing byproducts?

The bromination of 3-nitrobenzaldehyde is generally the more direct and often cleaner route. The strong meta-directing nature of both the nitro and aldehyde groups provides good regioselectivity, leading to a higher proportion of the desired this compound. However, careful control of reaction conditions is still necessary to avoid over-bromination.

The oxidation of 3-bromo-5-nitrotoluene can be more challenging to control, with a higher propensity for the formation of over-oxidized (carboxylic acid) or under-oxidized (benzyl alcohol) byproducts. The choice of oxidizing agent and reaction conditions is critical for achieving a good yield of the desired aldehyde.

What are the best practices for purifying the final product?

The purification of this compound typically involves one or a combination of the following techniques:

  • Recrystallization: This is a highly effective method for purifying solid compounds. A suitable solvent system, such as a mixture of ethyl acetate and petroleum ether, can be used to obtain high-purity crystalline this compound.[1][2]

  • Column Chromatography: For separating mixtures of compounds with different polarities, silica gel column chromatography is a powerful tool. This is particularly useful for removing byproducts that are structurally very similar to the desired product, such as isomeric impurities.

  • Acid-Base Extraction: As detailed in the troubleshooting section, this is an excellent method for removing acidic or basic impurities.

The choice of purification method will depend on the nature and quantity of the impurities present in the crude product.

Table 1: Summary of Common Byproducts and Mitigation Strategies
Synthetic RouteCommon Byproduct(s)Probable CauseMitigation & Removal Strategy
Bromination of 3-Nitrobenzaldehyde Dibrominated productsExcess brominating agent, prolonged reaction timeUse a slight excess of brominating agent, monitor reaction progress. Purify by recrystallization or column chromatography.
Isomeric byproductsLack of complete regioselectivityMaintain optimal reaction temperature. Purify by recrystallization or column chromatography.
Oxidation of 3-Bromo-5-nitrotoluene 3-Bromo-5-nitrobenzoic acidOver-oxidationUse a milder oxidizing agent, control reaction time and temperature. Remove by acid-base extraction.
3-Bromo-5-nitrobenzyl alcoholIncomplete oxidationEnsure sufficient oxidizing agent and reaction time. Purify by column chromatography.

References

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Technical Support Center: Troubleshooting Failed Suzuki Coupling with 3-Bromo-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions, with a specific focus on challenging substrates like 3-bromo-5-nitrobenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are encountering difficulties with this powerful C-C bond-forming reaction. Here, we move beyond simple protocols to explore the underlying chemical principles governing success and failure, providing you with the expert insights needed to overcome common hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My Suzuki coupling with this compound is not working or giving very low yields. What are the most likely causes?

Answer:

Failure in a Suzuki coupling involving this compound often stems from the substrate's unique electronic properties. The presence of two strong electron-withdrawing groups (nitro and aldehyde) significantly influences the reactivity of the aryl bromide. While electron-deficient aryl halides generally facilitate the initial oxidative addition step, they can also introduce challenges in other parts of the catalytic cycle and lead to specific side reactions.[1][2]

Primary areas to investigate:

  • Catalyst and Ligand Choice: The selection of the palladium catalyst and its coordinating ligand is paramount.[3][4] Standard catalysts like Pd(PPh₃)₄ may not be optimal.

  • Base Selection: The choice and strength of the base are critical for the transmetalation step and can influence side reactions.[5][6]

  • Solvent System: The solvent plays a crucial role in solubility, catalyst stability, and the reactivity of the base.[7][8][9][10]

  • Side Reactions: The electron-deficient nature of your substrate makes it susceptible to side reactions like protodehalogenation and protodeboronation.[11][12][13]

  • Reaction Conditions: Temperature, reaction time, and inert atmosphere are fundamental parameters that need careful control.[14]

Question 2: I'm observing significant amounts of 3-nitrobenzaldehyde (dehalogenated starting material) in my reaction mixture. What is causing this and how can I prevent it?

Answer:

The formation of 3-nitrobenzaldehyde is a result of a common side reaction known as protodehalogenation (or hydrodehalogenation).[13] In this process, the bromine atom on your starting material is replaced by a hydrogen atom.

Causality: This side reaction is often competitive with the desired cross-coupling. It typically occurs when the transmetalation step is slow, allowing an intermediate palladium-aryl species to react with a proton source. The mechanism often involves the formation of a palladium-hydride (Pd-H) species.[13][15] Electron-deficient aryl halides, like yours, can be more susceptible to this pathway.[13]

Troubleshooting Workflow for Protodehalogenation:

G start High Protodehalogenation (3-nitrobenzaldehyde formation) ligand Issue: Slow Transmetalation Solution: Change Ligand start->ligand base Issue: Inappropriate Base Solution: Screen Bases start->base boron Issue: Boronic Acid Instability Solution: Use Boronic Ester start->boron conditions Issue: Suboptimal Conditions Solution: Adjust T & Time start->conditions ligand_detail Use more electron-rich, bulky ligands (e.g., Buchwald-type) to speed up reductive elimination. ligand->ligand_detail base_detail Switch to a non-hydroxide, weaker base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). Ensure base is finely powdered and dry. base->base_detail boron_detail Use a more stable boronic acid derivative, like a pinacol ester (BPin), to control the release of the boronic acid. boron->boron_detail conditions_detail Lower temperature to disfavor Pd-H formation. Monitor reaction closely to avoid extended times _after_ starting material is consumed. conditions->conditions_detail

Caption: Troubleshooting workflow for protodehalogenation.

Recommended Actions:

  • Ligand Modification: Switch to bulkier, more electron-donating phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or RuPhos).[4][16] These ligands can accelerate the rate-limiting transmetalation and subsequent reductive elimination steps, outcompeting the dehalogenation pathway.[17]

  • Base Screening: Strong bases, especially hydroxides, in protic solvents can promote Pd-H formation. Consider switching to weaker carbonate bases (K₂CO₃, Cs₂CO₃) or phosphate bases (K₃PO₄).[18] Using anhydrous conditions can also be beneficial.

  • Boronic Acid Stability: Use a more stable form of your coupling partner, such as a boronic acid pinacol ester (BPin). These are generally more robust and can help minimize side reactions.[15][19]

Question 3: My boronic acid seems to be decomposing. I see byproducts derived from it, but not my desired coupled product. What's happening?

Answer:

This is likely due to protodeboronation , a side reaction where the C-B bond of the boronic acid is cleaved and replaced with a C-H bond.[11] This is a very common failure mode in Suzuki couplings, especially with unstable boronic acids (e.g., some heteroaryl or electron-deficient arylboronic acids).[11][19]

Causality: Protodeboronation can be catalyzed by the base, trace acid, or even the palladium complex itself.[11][17] The reaction conditions, particularly pH and the presence of water, are critical factors.[11]

Key Mitigation Strategies:

StrategyRationaleRecommended Action
Use Boronic Esters Boronic esters (e.g., MIDA or pinacol esters) are more stable than the corresponding acids.[11][15] They participate in the catalytic cycle through a "slow release" of the boronic acid, keeping its concentration low and minimizing decomposition.Replace the boronic acid with its corresponding pinacol ester (BPin) or MIDA boronate ester.
Optimize Base and Solvent Anhydrous conditions and milder bases can suppress protodeboronation.Use a base like K₃PO₄ or Cs₂CO₃ in an aprotic solvent such as dioxane or toluene.[20] Ensure all reagents and solvents are thoroughly dried.
Increase Catalyst Turnover A more efficient catalyst system will consume the boronic acid in the desired productive cycle faster than it can decompose.Employ a highly active catalyst system (e.g., a Pd(OAc)₂/SPhos combination) to accelerate the cross-coupling.[3]
Control Stoichiometry Using a slight excess of the boronic acid derivative can compensate for some decomposition.Use 1.2-1.5 equivalents of the boronic acid or ester.
Question 4: What is the best starting point for a catalyst, ligand, base, and solvent system for this compound?

Answer:

For a challenging, electron-deficient substrate like this compound, a robust, modern catalyst system is recommended over traditional ones. The goal is to facilitate both oxidative addition and the subsequent, often more difficult, steps of the catalytic cycle.

Recommended Starting Protocol:

This protocol is a robust starting point designed to minimize common side reactions.

  • Reaction Setup:

    • To a flame-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid pinacol ester (1.2 eq), and finely ground K₃PO₄ (2.0-3.0 eq).

    • Add the palladium precatalyst and ligand.

    • Seal the flask, and then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition:

    • Add degassed solvent (e.g., Dioxane or Toluene/Water mixture) via syringe. The reaction concentration should be around 0.1-0.2 M.

  • Reaction:

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring:

    • Monitor the reaction progress by TLC or LC-MS. Look for the disappearance of the starting material and the appearance of the product.

Component Selection Table:

ComponentPrimary RecommendationAlternative OptionsRationale
Palladium Source Pd₂(dba)₃ (1-2 mol%)Pd(OAc)₂ (2-4 mol%)These are common Pd(0) and Pd(II) precatalysts that are effective with bulky phosphine ligands.
Ligand SPhos (2.2-4.4 mol%)XPhos, RuPhos, P(t-Bu)₃Bulky, electron-rich biaryl phosphine ligands are crucial for promoting both the oxidative addition and the reductive elimination steps, especially for challenging substrates.[21]
Base K₃PO₄ (Potassium Phosphate)Cs₂CO₃ (Cesium Carbonate), K₂CO₃A moderately strong, non-nucleophilic base is often ideal. K₃PO₄ is effective in anhydrous conditions and less likely to cause aldehyde-related side reactions.[20]
Solvent DioxaneToluene, THF/H₂O (e.g., 4:1)Aprotic polar solvents like dioxane often provide good solubility for all components and are compatible with many modern catalyst systems.[7][22]

Visualizing the Catalytic Cycle:

Suzuki_Cycle cluster_trans Transmetalation Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)-X L₂ Pd0->ArPdX ArPdOH Ar-Pd(II)-OH L₂ ArPdX->ArPdOH Base ArPdR Ar-Pd(II)-R' L₂ ArPdR->Pd0 Product Ar-R' ArPdR->Product Reductive Elimination ArPdOH->ArPdR Boronate R'-B(OR)₃⁻ Boronate->ArPdOH ArylHalide Ar-X (3-Bromo-5-nitro benzaldehyde) ArylHalide->Pd0 Oxidative Addition Base Base (e.g., K₃PO₄) Base->ArPdX

Caption: The Suzuki-Miyaura catalytic cycle.

References
  • Wikipedia. Protodeboronation. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Han, F. S. (2013). Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews, 42(12), 5270-5298. [Link]

  • CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). The role of boronic esters in the Suzuki–Miyaura reaction. Chemical Society Reviews, 43(1), 412-443. [Link]

  • Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation intermediates in the Suzuki–Miyaura reaction revealed. Science, 352(6283), 329-332. [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling? [Link]

  • Reddit. Struggling with Suzuki Reaction. [Link]

  • Reddit. Suzuki proto-dehalogenation problem. [Link]

  • Scott, D. J., & Lloyd-Jones, G. C. (2020). Bulky phosphine ligands promote palladium-catalysed protodeboronation. ChemRxiv. [Link]

  • Dreher, S. D., et al. (2018). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. ACS Catalysis, 8(11), 10541-10551. [Link]

  • Kumar, S., & Engqvist, M. (2017). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Molecules, 22(9), 1509. [Link]

  • ResearchGate. Role of a base in Suzuki-Miyaura reaction. [Link]

  • ArODES. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • YouTube. Suzuki cross-coupling reaction. [Link]

  • Royal Society of Chemistry. Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. [Link]

  • Chemistry LibreTexts. 2.6: Suzuki-Miyaura Coupling. [Link]

  • MDPI. Catalysts for Suzuki–Miyaura Coupling Reaction. [Link]

  • ResearchGate. Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. [Link]

  • ACS Publications. The Substituent Effects of Suzuki Coupling in Aqueous Micelles. [Link]

  • Wiley Online Library. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]

  • National Institutes of Health. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]

  • ResearchGate. (PDF) Catalysts for Suzuki–Miyaura Coupling Reaction. [Link]

  • ResearchGate. Why can't I achieve good yields for this Suzuki reaction? [Link]

  • MDPI. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]

  • ACS Publications. Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. [Link]

  • ResearchGate. The Suzuki reaction of various aryl halides and boronic acids in the presence of Mag-IL-Pd catalyst. [Link]

  • YouTube. Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]

  • ResearchGate. Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. [Link]

  • ResearchGate. Optimization in reaction conditions for Suzuki coupling reactions... [Link]

  • ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? [Link]

  • ResearchGate. Effect of solvent on the Suzuki reaction a . [Link]

  • ResearchGate. Optimization of reaction conditions for the Suzuki-Miyaura coupling... [Link]

  • Reddit. Help needed with unreproducible Suzuki coupling. [Link]

  • Royal Society of Chemistry. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. [Link]

  • ResearchGate. Which conditions are favorable for the efficient Suzuki coupling? [Link]

  • Myers Research Group, Harvard University. The Suzuki Reaction. [Link]

  • Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]

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Technical Support Center: Optimizing Reaction Yield for 3-Bromo-5-nitrobenzaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Bromo-5-nitrobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to optimize your reaction yield and purity.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its efficient synthesis is crucial for the timely progression of drug discovery and development projects. This guide provides practical, field-tested advice to navigate the common challenges encountered during its preparation.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient laboratory-scale synthesis method for this compound?

A1: The most prevalent and generally efficient method for laboratory-scale synthesis is the electrophilic aromatic substitution of 3-nitrobenzaldehyde using N-bromosuccinimide (NBS) in concentrated sulfuric acid.[1] This approach is favored due to its relatively high yield and straightforward procedure.

Q2: Why is concentrated sulfuric acid used as the solvent in the bromination of 3-nitrobenzaldehyde?

A2: Concentrated sulfuric acid serves two primary roles. Firstly, it acts as a protonating agent, activating the carbonyl group of 3-nitrobenzaldehyde and further deactivating the aromatic ring towards electrophilic substitution. This deactivation, combined with the directing effect of the nitro and aldehyde groups, favors the substitution at the C-3 position. Secondly, it protonates NBS, facilitating the generation of the electrophilic bromine species required for the reaction.

Q3: What are the key parameters to control to maximize the yield and purity of the final product?

A3: Temperature control, the rate of reagent addition, and post-reaction workup are critical. The reaction should be maintained at the specified temperature to minimize the formation of side products.[1] Slow, portion-wise addition of NBS is also crucial to control the exothermic nature of the reaction. Finally, a carefully executed workup, including quenching on ice and purification by recrystallization, is essential for isolating a pure product.[1]

Q4: What are the potential side products in this synthesis, and how can they be minimized?

A4: Potential side products include di-brominated compounds and isomers. The formation of these can be minimized by using the correct stoichiometry of reactants and maintaining the recommended reaction temperature. Over-bromination can occur if an excess of NBS is used or if the reaction temperature is too high.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction. 2. Loss of product during workup. 3. Degradation of starting material or product.1. Monitor the reaction progress using Thin Layer Chromatography (TLC). 2. Ensure the reaction is quenched by pouring it slowly onto a large amount of crushed ice to ensure complete precipitation of the product.[1] 3. Verify the quality of the starting 3-nitrobenzaldehyde and NBS.
Product is an Oil or Fails to Solidify 1. Presence of impurities. 2. Incomplete removal of solvent.1. Purify the crude product by column chromatography on silica gel. 2. Ensure the product is thoroughly dried under vacuum after filtration.
Product is Discolored (Yellow or Brown) 1. Presence of residual nitric or nitrous species. 2. Formation of colored impurities.1. Wash the crude product with a dilute solution of sodium bisulfite to remove residual bromine. 2. Recrystallize the product from a suitable solvent system, such as ethyl acetate/petroleum ether, to remove colored impurities.[1]
Multiple Spots on TLC After Reaction 1. Incomplete reaction. 2. Formation of side products (e.g., di-brominated product).1. Increase the reaction time or slightly increase the temperature, while carefully monitoring for side product formation. 2. Use the exact stoichiometric amount of NBS. Purify the product using column chromatography.

Experimental Protocols

Protocol 1: Synthesis of this compound from 3-Nitrobenzaldehyde

This protocol is adapted from a standard laboratory procedure.[1]

Materials:

  • 3-Nitrobenzaldehyde

  • N-Bromosuccinimide (NBS)

  • Concentrated Sulfuric Acid

  • Ice

  • Ethyl Acetate

  • Petroleum Ether

  • Anhydrous Sodium Sulfate

Procedure:

  • In a clean, dry round-bottom flask, dissolve 3-nitrobenzaldehyde (1.0 g, 6.6 mmol) in concentrated sulfuric acid (4.0 mL) at room temperature with stirring.

  • Carefully add N-bromosuccinimide (1.4 g, 7.9 mmol) in small portions to the solution.

  • Heat the reaction mixture to 65 °C and maintain this temperature for 1 hour.

  • After 1 hour, cool the reaction mixture to room temperature.

  • Slowly pour the reaction mixture into a beaker containing a large amount of crushed ice, with vigorous stirring.

  • Collect the precipitated solid by vacuum filtration and wash with cold water.

  • Dry the crude product. For purification, recrystallize from a mixture of ethyl acetate and petroleum ether (e.g., 1:10 v/v).[1]

  • Dry the purified crystals under vacuum to obtain this compound.

Visualizing the Workflow

SynthesisWorkflow cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve 3-Nitrobenzaldehyde in H2SO4 B Add NBS in portions A->B C Heat at 65°C for 1 hour B->C D Cool to RT C->D Reaction Completion E Quench in ice water D->E F Filter & Wash E->F G Recrystallize F->G H Dry Product G->H I I H->I Final Product

Caption: Workflow for the synthesis of this compound.

Mechanistic Insights

The synthesis proceeds via an electrophilic aromatic substitution mechanism. The key steps are visualized below.

Mechanism cluster_activation Electrophile Generation cluster_substitution Electrophilic Aromatic Substitution NBS NBS Br_plus Br+ (electrophile) NBS->Br_plus + H+ H2SO4 H2SO4 Start 3-Nitrobenzaldehyde Intermediate Sigma Complex (Carbocation Intermediate) Start->Intermediate + Br+ Product This compound Intermediate->Product - H+

Caption: Simplified mechanism of bromination.

References

Sources

Technical Support Center: Navigating Reactions of 3-Bromo-5-nitrobenzaldehyde Under Basic Conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Bromo-5-nitrobenzaldehyde. This document is designed for researchers, medicinal chemists, and process scientists who utilize this versatile but sensitive reagent. The unique electronic properties of this molecule—an electrophilic aldehyde functional group on an electron-deficient aromatic ring—present specific challenges under basic conditions. This guide provides in-depth, experience-driven troubleshooting advice and preventative protocols to help you navigate potential side reactions and achieve your desired synthetic outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial observations and queries encountered during experimentation.

Q1: My reaction mixture containing this compound turned dark brown or black upon adding a strong base like NaOH. What is happening?

A: This is a common observation indicating decomposition or polymerization. Strong bases can promote multiple side reactions simultaneously. The primary suspects are a rapid Cannizzaro reaction, which can have colored byproducts, and potential degradation of the nitroaromatic system, which is known to form highly colored species under harsh basic conditions. We recommend immediately analyzing a quenched aliquot by TLC or LC-MS to identify the product distribution and consulting our in-depth guides below to select a milder base.

Q2: My TLC analysis shows the consumption of my starting material but reveals two new major spots—one significantly more polar (lower Rf) and one slightly less polar (higher Rf). What are these products?

A: This pattern is the classic signature of a Cannizzaro reaction . Because this compound lacks α-hydrogens, it cannot enolize. In the presence of a strong nucleophilic base, it undergoes disproportionation: one molecule is reduced to the more nonpolar 3-bromo-5-nitrobenzyl alcohol (higher Rf), while another is oxidized to the highly polar 3-bromo-5-nitrobenzoate salt (which becomes the carboxylic acid upon acidic workup, remaining at the baseline on silica gel).[1][2]

Q3: My desired reaction was unsuccessful, and mass spectrometry of the crude product indicates the loss of bromine and the addition of a hydroxyl group. What caused this?

A: You are likely observing a Nucleophilic Aromatic Substitution (SNAr) reaction. The nitro group is a powerful electron-withdrawing group that activates the aromatic ring for nucleophilic attack.[3] Although the bromine is meta to the nitro group, the overall electron deficiency of the ring makes it susceptible to substitution by strong nucleophiles like hydroxide (from NaOH or KOH), replacing the bromide.[3][4]

Q4: Is it safe to use common bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) in my reaction?

A: We strongly advise against using strong, nucleophilic bases like NaOH or KOH unless the Cannizzaro reaction is the desired outcome. While potassium carbonate is a weaker base, it can still promote the Cannizzaro reaction, especially at elevated temperatures. For reactions requiring a base for other purposes (e.g., deprotonation of another reagent), it is critical to select a non-nucleophilic, sterically hindered base or to protect the aldehyde functionality beforehand.[5]

Part 2: In-Depth Troubleshooting Guides

Guide 1: The Cannizzaro Reaction - Unmasking Disproportionation

The Cannizzaro reaction is arguably the most prevalent side reaction for this substrate in the presence of strong bases.[6]

Core Problem: Two molecules of the aldehyde react to form one molecule of the corresponding primary alcohol and one of the carboxylic acid (as its salt).[1] This disproportionation leads to a theoretical maximum yield of only 50% for any other desired reaction, in addition to creating significant purification challenges.

Causality & Mechanism: This reaction occurs because the aldehyde lacks hydrogens on the alpha-carbon, making enolization impossible. The reaction is typically second order in aldehyde and can be between first and second order in hydroxide, indicating a complex role for the base.[2] The key steps are:

  • Nucleophilic attack of a hydroxide ion on the carbonyl carbon.

  • Formation of a tetrahedral, doubly charged intermediate.

  • An irreversible hydride transfer from this intermediate to the carbonyl carbon of a second aldehyde molecule.[2]

Cannizzaro_Mechanism Start 3-Bromo-5-nitro- benzaldehyde Base + OH⁻ Intermediate1 Tetrahedral Intermediate (Hydrated Anion) Base->Intermediate1 Nucleophilic Attack Dianion Doubly Charged Intermediate (Dianion) Intermediate1->Dianion + OH⁻ (High [Base]) SecondAldehyde Second Aldehyde Molecule Dianion->SecondAldehyde Hydride Transfer (Rate-Limiting) Products Products Acid 3-Bromo-5-nitro- benzoate Products->Acid Alcohol 3-Bromo-5-nitro- benzyl alcohol Products->Alcohol

Caption: Mechanism of the Base-Induced Cannizzaro Reaction.

Troubleshooting & Mitigation Strategies

StrategyRationale & CausalityRecommended Action
Base Selection The choice of base is critical. Strong nucleophilic bases (e.g., NaOH, KOH) actively drive the reaction. Weaker or non-nucleophilic bases are preferred.[5]Switch to a weaker base like cesium carbonate (Cs₂CO₃) or a non-nucleophilic organic base like DBU (1,8-Diazabicycloundec-7-ene).
Temperature Control The Cannizzaro reaction rate increases with temperature.Maintain the lowest possible temperature at which your desired reaction proceeds efficiently. Start screenings at 0 °C or even lower.
Solvent Choice Aprotic solvents can disfavor the formation of the hydrated intermediates required for the Cannizzaro pathway.Use anhydrous aprotic solvents like THF, Dioxane, or Toluene instead of protic solvents like methanol or ethanol.
Guide 2: Nucleophilic Aromatic Substitution (SNAr)

Core Problem: The bromide on the aromatic ring is displaced by a nucleophile present in the reaction medium, most commonly the hydroxide ion from a strong base.

Causality & Mechanism: The powerful electron-withdrawing effects of the nitro group and, to a lesser extent, the aldehyde group, reduce the electron density of the aromatic ring, making it electrophilic. A strong nucleophile can attack the carbon bearing the leaving group (the bromide), forming a resonance-stabilized negative intermediate known as a Meisenheimer complex.[3] The aromaticity is restored upon the expulsion of the bromide ion. The reaction is favored when electron-withdrawing groups are ortho or para to the leaving group, as they can directly stabilize the negative charge of the Meisenheimer complex through resonance.[3][7] While the groups are meta in this molecule, the cumulative electron withdrawal still renders the ring susceptible.

SNAr_Mechanism ArylHalide 3-Bromo-5-nitro- benzaldehyde Meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) ArylHalide->Meisenheimer Addition of Nucleophile Nucleophile + Nu⁻ Product Substituted Product Meisenheimer->Product Elimination of Leaving Group LeavingGroup + Br⁻

Caption: The Addition-Elimination Mechanism of SNAr.

Troubleshooting & Mitigation Strategies

StrategyRationale & CausalityRecommended Action
Use Non-Nucleophilic Bases To avoid substitution, the base should not be a potent nucleophile.Employ sterically hindered bases like Lithium diisopropylamide (LDA) at low temperatures or non-nucleophilic phosphazene bases if compatible with your reaction.
Lower Reaction Temperature The activation energy for SNAr can be significant. Lowering the temperature will slow this side reaction more than many desired transformations.Run the reaction at the lowest feasible temperature. A temperature screen from -78 °C to room temperature is advisable.
Protect the Aldehyde The aldehyde group contributes to the ring's electron deficiency. Protecting it as an acetal reduces this effect.See the Proactive Strategy section below for a detailed protocol on acetal protection.[8][9]

Part 3: Proactive Strategy: Aldehyde Protection

The most robust method to prevent the aforementioned side reactions is to mask the aldehyde functionality temporarily. The ideal protecting group must be stable to basic conditions and easily removable.[10] For aldehydes, cyclic acetals are the gold standard.[9][11]

Recommended Protocol: Diethyl Acetal Protection

This protocol details a common strategy to avoid side reactions by protecting the aldehyde functionality as a diethyl acetal.[5]

Step-by-Step Methodology:

  • Setup: To a solution of this compound (1.0 eq) in anhydrous ethanol, add triethyl orthoformate (1.5 eq).

  • Catalysis: Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, p-TsOH).

  • Reaction: Stir the mixture at room temperature for 4-6 hours, monitoring the disappearance of the starting material by TLC.

  • Quench: Once the reaction is complete, quench carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction & Isolation: Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the protected aldehyde.

Deprotection: The acetal is stable to bases but can be readily removed by stirring with a mild aqueous acid (e.g., 1M HCl in THF) to regenerate the aldehyde.[10]

Protection_Workflow Start 3-Bromo-5-nitro- benzaldehyde Protect Protect Aldehyde (e.g., Acetal Formation) Start->Protect p-TsOH, EtOH Reaction Perform Desired Reaction (Under Basic Conditions) Protect->Reaction Base, Reagents Deprotect Deprotect Aldehyde (Aqueous Acid) Reaction->Deprotect H₃O⁺ Final Final Product Deprotect->Final

Caption: Workflow for a Protection-Reaction-Deprotection Sequence.

References

  • Chemistry LibreTexts. (2019, June 5). 20.11 Protecting Groups of Aldehydes. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Recent progress in protecting groups for carbonyl groups. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 2.6 Protecting Groups in Synthesis – Organic Chemistry II. Retrieved from [Link]

  • Wikipedia. (n.d.). Cannizzaro reaction. Retrieved from [Link]

  • University of Illinois. (n.d.). Chapter 17 – Aldehydes and Ketones II. Aldol Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Nitroaldol condensation reaction of various aldehydes and different nitroalkanes. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Aldol Condensation. Retrieved from [Link]

  • Master Organic Chemistry. (2022, April 14). Aldol Addition and Condensation Reactions (Base-Catalyzed). Retrieved from [Link]

  • Wikipedia. (n.d.). Henry reaction. Retrieved from [Link]

  • BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]

  • Learn CBSE. (2020, September 25). NCERT Solutions For Class 12 Chemistry Chapter 12 Aldehydes Ketones and Carboxylic Acids. Retrieved from [Link]

  • Professor Dave Explains. (2021, September 23). Cannizzaro Reaction [Video]. YouTube. Retrieved from [Link]

  • University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]

  • Reddit. (2023, July 21). What's the most common method for the protection of aldehydes? r/chemistry. Retrieved from [Link]

  • J-STAGE. (n.d.). Na-Zeolites Promoted Cannizzaro Reaction of ρ-Nitrobenzaldehyde in Phase. Retrieved from [Link]

  • Dalal Institute. (n.d.). Aromatic Nucleophilic Substitution. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 12). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Retrieved from [Link]

  • OpenStax. (n.d.). 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition. Retrieved from [Link]

Sources

Technical Support Center: Strategies for Improving the Solubility of 3-Bromo-5-nitrobenzaldehyde in Reaction Systems

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are utilizing 3-Bromo-5-nitrobenzaldehyde in their synthetic workflows. As a key building block in medicinal chemistry and materials science, its utility is often hampered by a common experimental challenge: poor solubility.

This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to directly address solubility issues. Our approach is grounded in fundamental chemical principles to not only offer solutions but also to explain the causality behind them, enabling you to make informed decisions for your specific reaction conditions.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Challenge

This section addresses the fundamental properties of this compound that govern its solubility.

Q1: What are the key physicochemical properties of this compound that influence its solubility?

Understanding the molecule's inherent properties is the first step in troubleshooting its solubility. The structure combines polar functional groups (nitro, aldehyde) with a less polar brominated benzene ring, leading to complex solubility behavior.

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₇H₄BrNO₃ [1][2]
Molecular Weight 230.02 g/mol [2]
Appearance Yellow solid powder [1]
Melting Point 101-106 °C [3]
Topological Polar Surface Area 62.9 Ų [1]

| Water Solubility | Sparingly soluble |[1] |

Q2: Why is this compound so difficult to dissolve in a single "perfect" solvent?

The challenge arises from the molecule's dual nature. The polar nitro (-NO₂) and aldehyde (-CHO) groups seek polar interactions like dipole-dipole forces or hydrogen bonding.[4] Conversely, the benzene ring itself is nonpolar and hydrophobic. This structure means that neither highly polar solvents (like water) nor purely nonpolar solvents (like hexanes) are ideal. The compound is sparingly soluble in water and a recrystallization procedure using an ethyl acetate/petroleum ether mixture suggests it is soluble in the moderately polar ethyl acetate and poorly soluble in the nonpolar petroleum ether.[1][5][6] The goal is to find a solvent system that can adequately solvate both the polar and nonpolar regions of the molecule.

Q3: I'm setting up a reaction. What is the best first-line strategy for dissolving this compound?

For most organic reactions, the most effective initial approach is to screen a series of polar aprotic solvents. These solvents possess strong dipoles capable of solvating the polar functional groups without the complication of donating protons, which could potentially react with the aldehyde.

Recommended Starting Solvents:

  • Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

  • Acetonitrile (ACN)

  • Acetone

  • Tetrahydrofuran (THF)

Start by attempting to dissolve a small amount of the compound in a modest volume of one of these solvents at room temperature. This will provide a baseline for further optimization.

Part 2: Troubleshooting Guide - Practical Solutions for Common Problems

This section provides step-by-step workflows for overcoming specific solubility hurdles encountered during experiments.

Issue 1: My compound will not dissolve sufficiently in my primary reaction solvent at room temperature.

This is the most common issue. If direct dissolution in your chosen reaction solvent fails, a systematic approach is necessary.

The following diagram outlines a decision-making process for addressing solubility challenges.

G start Inadequate Solubility of This compound strategy Select Initial Strategy start->strategy solvent_screening Workflow 1: Systematic Solvent Screening strategy->solvent_screening New Reaction Setup cosolvent Workflow 2: Utilize a Co-Solvent System strategy->cosolvent Solvent is Predetermined heating Workflow 3: Apply Controlled Heating strategy->heating Mild Insolubility result1 Solubility Achieved solvent_screening->result1 result2 Solubility Achieved cosolvent->result2 result3 Solubility Achieved heating->result3

Caption: Decision-making flowchart for selecting a solubilization strategy.

Causality: The principle of "like dissolves like" governs solubility. By testing a range of solvents with varying polarities, you can empirically identify the one that best matches the solute's physicochemical properties.

Materials:

  • This compound

  • Small vials or test tubes

  • A selection of solvents (see Table 2)

  • Vortex mixer or magnetic stirrer

Table 2: Recommended Solvents for Initial Screening

Solvent Class Examples Rationale
Polar Aprotic DMF, DMSO, Acetonitrile Strong dipole moments effectively solvate the polar nitro and aldehyde groups. Generally good first choices.
Ethers THF, 1,4-Dioxane Moderate polarity, can solvate the aromatic ring and offer some interaction with polar groups.
Chlorinated Dichloromethane (DCM), Chloroform Moderate polarity, good for many organic compounds.
Esters Ethyl Acetate A moderately polar solvent that can be effective, as suggested by recrystallization data.[5]

| Polar Protic | Ethanol, Isopropanol | Can hydrogen bond with the solute, but check for reactivity (e.g., acetal formation with the aldehyde under acidic conditions). |

Procedure:

  • Weigh a fixed amount of this compound (e.g., 10 mg) into several separate vials.

  • To each vial, add a measured volume of a different solvent (e.g., 0.5 mL).

  • Vigorously agitate each vial using a vortex mixer for 1-2 minutes at room temperature.

  • Visually inspect for complete dissolution. If not fully dissolved, add another 0.5 mL of solvent and repeat agitation.

  • Record the approximate solubility in each solvent (e.g., mg/mL).

Trustworthiness: This self-validating protocol allows you to directly compare the efficacy of different solvents under identical conditions, ensuring the selection is based on empirical data from your specific batch of material.

Causality: A co-solvent system works by creating a solvent mixture with a polarity intermediate between that of the two individual solvents.[7][8] A small amount of a very strong, water-miscible organic solvent (like DMSO) can disrupt the crystal lattice of the solute and keep it solvated when diluted into the bulk reaction medium.[7]

G cluster_0 Stock Solution Preparation cluster_1 Reaction Setup weigh 1. Weigh Compound add_cosolvent 2. Add Minimal Volume of High-Solubility Co-solvent (e.g., DMSO, DMF) weigh->add_cosolvent dissolve 3. Vortex / Sonicate Until Fully Dissolved add_cosolvent->dissolve stock 4. High Concentration Stock Solution dissolve->stock add_stock 5. Add Stock Solution Dropwise to Reaction with Vigorous Stirring stock->add_stock Transfer bulk_solvent Primary Reaction Solvent & Reagents bulk_solvent->add_stock reaction Homogeneous Reaction Mixture add_stock->reaction

Caption: Workflow for preparing and using a co-solvent stock solution.

Protocol:

  • Prepare a Concentrated Stock: Dissolve the required mass of this compound in the smallest possible volume of a high-solubility co-solvent (e.g., DMSO or DMF) to create a concentrated stock solution. Sonication can be used to expedite this process.

  • Add to Reaction: While vigorously stirring the main reaction mixture (bulk solvent and other reagents), add the concentrated stock solution dropwise.

  • Observe: Monitor for any signs of precipitation. The goal is to keep the final concentration of the co-solvent low (typically 1-10% v/v) to avoid significantly altering the reaction medium's properties or interfering with the reaction.

Expert Insight: The choice of co-solvent is critical. DMSO is an excellent solubilizer but can be oxidized under certain conditions. DMF is also effective but can decompose to form dimethylamine, which may act as an unwanted nucleophile. Always consider the compatibility of the co-solvent with your reagents and reaction conditions.[9]

Issue 2: My compound dissolves in an organic solvent but precipitates when I add an aqueous reagent.

This is a classic polarity problem, common in reactions like reductions or hydrolyses where water is introduced.

Causality: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[8] They can encapsulate the nonpolar benzene ring of this compound, forming an "inclusion complex."[10][11] This complex presents a hydrophilic exterior to the bulk water, dramatically increasing the apparent aqueous solubility of the compound.[12]

Protocol for Preparing a 2-Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Complex:

  • Prepare CD Solution: Create a concentrated solution of HP-β-CD in your aqueous buffer or water (e.g., 10-40% w/v). Gentle warming (~40°C) can aid dissolution.

  • Add Compound: Add the powdered this compound directly to the stirring HP-β-CD solution.

  • Complexation: Allow the mixture to stir vigorously for several hours (or overnight) at room temperature. The solution should become clearer as the inclusion complex forms.

  • Filtration (Optional): Filter the solution through a 0.22 µm syringe filter to remove any non-encapsulated material, yielding a clear, homogenous solution ready for use.

Trustworthiness: This method is widely used in pharmaceutical formulations to solubilize hydrophobic agents.[10] Performing a control experiment with and without HP-β-CD will validate its effectiveness in your system. Note that the cyclodextrin is a large molecule and may affect reaction kinetics.

Part 3: Safety & Handling

Q4: How should I handle this compound safely?

This compound presents several hazards. Adherence to standard laboratory safety protocols is mandatory.

  • Hazards: Harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye irritation, and may cause respiratory irritation.[2][13]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, nitrile gloves, and safety glasses or goggles.[14]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling the powder. Avoid creating dust.[14]

  • Storage: Keep the container tightly closed and store in a cool, dry place.[14]

Always consult the latest Safety Data Sheet (SDS) from your supplier before use.[14]

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • ChemSynthesis. (2025). This compound. Retrieved from [Link]

  • Al-Ghananeem, A. M., et al. (2021). Improving the Solubility and Oral Bioavailability of a Novel Aromatic Aldehyde Antisickling Agent (PP10) for the Treatment of Sickle Cell Disease. Pharmaceuticals, 14(9), 856. Retrieved from [Link]

  • International Journal of Pharmaceutical and Chemical Sciences. (2018). Strategies for improving hydrophobic drugs solubility and bioavailability. Int J Pharm Chem Anal, 5(2), 54-61. Retrieved from [Link]

  • Chemical-Label.com. (n.d.). Edit chemical label this compound. Retrieved from [Link]

  • NIH. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), 57375. Retrieved from [Link]

  • Longdom Publishing. (2017). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Drug Metabolism & Toxicology, 8(3). Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-5-nitrosalicylaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • Cui, Y., et al. (2024). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 14(5), 1991-2014. Retrieved from [Link]

  • ACS Division of Organic Chemistry. (2022). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-5-methylbenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • NIH. (2021). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?. Pharmaceutics, 13(10), 1552. Retrieved from [Link]

  • ResearchGate. (n.d.). Appendix A. Properties, Purification, and Use of Organic Solvents. Retrieved from [Link]

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Technical Support Center: Purification of 3-Bromo-5-nitrobenzaldehyde and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-Bromo-5-nitrobenzaldehyde and its structural analogs. As a key intermediate in the synthesis of pharmaceuticals and other high-value organic molecules, its purity is paramount to the success of subsequent reactions.[1] The presence of an electrophilic aldehyde, a deactivating nitro group, and a bromo substituent creates a unique set of challenges during purification.

This guide is designed for researchers, chemists, and drug development professionals. It moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your purification strategy.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and problems encountered during the purification of this compound.

Q1: My final product has a low and broad melting point. What is the likely cause?

A: A depressed and broad melting point is a classic indicator of impurities.[2] The literature melting point for pure this compound is in the range of 101-106 °C.[3][4] The presence of foreign substances disrupts the crystal lattice of the solid, requiring less energy to melt and causing the transition to occur over a wider temperature range.

  • Immediate Action: Assess the purity of your sample using an analytical technique like Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy to identify and quantify the impurities.[2][5][6][7]

Q2: What are the most common impurities I should expect during the synthesis and purification of this compound?

A: Impurities typically arise from three sources: the starting materials, side-reactions, or degradation.

  • Unreacted Starting Materials: If synthesizing from 3-nitrobenzaldehyde, it is a common impurity.[4][8][9]

  • Isomeric Byproducts: Depending on the synthetic route, other isomers like 2-bromo-5-nitrobenzaldehyde or regioisomers of dinitrobromobenzene could be present.[10] Nitration of benzaldehyde, for instance, can produce ortho and para isomers alongside the desired meta product.[11]

  • Oxidation Product: The aldehyde functional group is susceptible to air oxidation, especially when heated or exposed to light, forming the corresponding carboxylic acid: 3-bromo-5-nitrobenzoic acid .[12] This is often the most common process-related impurity.

  • Over-bromination Products: If the bromination step is not carefully controlled, dibrominated species can form.

Q3: The purified product is a pale brown or yellow powder, but the literature describes it as white crystals. Is this a problem?

A: While pure this compound is often cited as white or pale yellow, discoloration typically points to the presence of minor, often highly colored, impurities or degradation products.[2][8] While it may not significantly affect the melting point if present in trace amounts, it can be problematic for subsequent reactions, especially those involving sensitive catalysts. Recrystallization is often effective at removing these colored impurities.[2]

Q4: How should I store purified this compound to ensure its long-term stability?

A: To minimize degradation, particularly oxidation of the aldehyde group, the compound should be stored in a tightly sealed container in a cool, dry, and dark place.[2][13] For long-term storage, storing under an inert atmosphere (e.g., nitrogen or argon) is highly recommended to prevent oxidation.[2]

Part 2: Troubleshooting Guide for Purification Techniques

This section provides in-depth solutions to specific problems encountered during the two primary purification methods: recrystallization and column chromatography.

Recrystallization Troubleshooting

Recrystallization is a powerful technique for purifying crystalline solids. It relies on the principle that the solubility of a compound in a solvent increases with temperature.[14][15] An ideal solvent will dissolve the compound completely when hot but sparingly when cold, while impurities remain soluble at all temperatures.[16]

Q5: My compound "oils out" during recrystallization instead of forming crystals. What is happening and how can I fix it?

A: "Oiling out" occurs when the solution becomes saturated at a temperature above the melting point of the solute. Instead of crystallizing, the compound separates as a liquid phase. This is a common problem when using a recrystallization solvent with a boiling point higher than the compound's melting point.[17]

  • Causality: The melting point of this compound is ~101-106 °C. If you use a solvent that boils above this temperature (e.g., water, toluene), the compound will melt before it dissolves, and upon cooling, it will separate as an oil.

  • Solutions:

    • Change the Solvent System: Select a solvent or solvent pair with a lower boiling point. A mixture of ethyl acetate (boiling point: 77 °C) and petroleum ether or hexanes (boiling point: ~60-90 °C) is a reported and effective system.[4][8][9]

    • Adjust Solvent Ratio: If using a mixed solvent system, you may have too much of the "good" solvent (the one it's more soluble in). Try adding more of the "poor" solvent to the hot solution until it just starts to become cloudy, then add a drop of the "good" solvent to clarify it before cooling.

    • Lower the Dissolution Temperature: Heat the mixture only to the point where the solid dissolves, without necessarily reaching the solvent's boiling point, provided this temperature is below the compound's melting point.

Q6: I have very poor recovery after recrystallization. How can I improve my yield?

A: Low recovery is typically due to using too much solvent or the compound having significant solubility in the solvent even at low temperatures.[17]

  • Solutions:

    • Use a Minimal Amount of Hot Solvent: This is the most critical step. Add the hot solvent portion-wise to your crude solid, stirring and heating, until the solid just dissolves.[14] Avoid adding a large excess.

    • Slow Cooling: Allow the flask to cool slowly to room temperature undisturbed. Rapid cooling in an ice bath can trap impurities and lead to the formation of small, less pure crystals. Once at room temperature, then place it in an ice bath to maximize precipitation.[16]

    • Recover a Second Crop: The filtrate (mother liquor) still contains some dissolved product. You can often recover more material by concentrating the filtrate by boiling off some of the solvent and re-cooling to obtain a second crop of crystals.[17] Always check the purity of the second crop separately, as it may be less pure than the first.

    • Re-evaluate the Solvent: The chosen solvent may not be optimal. Test alternative solvents on a small scale to find one where the compound has a large solubility difference between hot and cold conditions.

Protocol 1: Recrystallization of this compound
  • Solvent Selection: A common and effective solvent system is Ethyl Acetate/Petroleum Ether.[8][9]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate to dissolve the solid completely.

  • Precipitation: While the solution is still hot, slowly add petroleum ether until the solution becomes faintly turbid (cloudy). Add a few drops of hot ethyl acetate to redissolve the precipitate and make the solution clear again.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once it has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.[16]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold petroleum ether to remove any residual soluble impurities.[16]

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.[16] Confirm purity by melting point analysis.[14]

Column Chromatography Troubleshooting

Column chromatography separates compounds based on their differential adsorption to a stationary phase (commonly silica gel) while being carried by a mobile phase (the eluent).[18][19][20]

Q7: My compound appears to be reacting or decomposing on the silica gel column. What is happening?

A: This is a known issue with certain aldehydes. Silica gel is inherently acidic and can act as a mild Lewis acid catalyst.[21] This can cause several problems:

  • Degradation: The acidic surface can catalyze the degradation of sensitive compounds.

  • Acetal Formation: If you are using an alcohol (e.g., methanol, ethanol) in your eluent, the aldehyde can react on the silica surface to form a hemiacetal or acetal.[21] This creates a new, more polar compound, leading to streaking on TLC, strange elution profiles, and difficult purification.

  • Solutions:

    • Avoid Alcohol Eluents: Whenever possible, avoid using methanol or ethanol in your mobile phase. A hexane/ethyl acetate system is a much safer choice for aldehydes.[21]

    • Deactivate the Silica: Neutralize the acidic sites on the silica gel. This can be done by adding a small amount of triethylamine (Et₃N), typically 0.5-1%, to your eluent system.[21] Alternatively, you can prepare a slurry of silica gel in your starting eluent containing 1% Et₃N and pack the column with this mixture.

    • Switch the Stationary Phase: Consider using a less acidic stationary phase like neutral alumina.[21] You will need to re-optimize your solvent system using TLC with alumina plates first.

Q8: How can I effectively remove the 3-bromo-5-nitrobenzoic acid impurity?

A: The carboxylic acid impurity is significantly more polar than the corresponding aldehyde due to its ability to hydrogen bond. This polarity difference can be exploited in two main ways.

  • Solution 1: Column Chromatography: The acid will have a much stronger affinity for the polar silica gel stationary phase. It will either remain at the top of the column or require a much more polar eluent to move. The less polar this compound will elute first with a standard eluent like hexane/ethyl acetate.[12]

    • Pro Tip: Always monitor your column fractions by TLC to see where the product is eluting and to ensure the more polar acid impurity is not co-eluting.[18]

  • Solution 2: Acid-Base Liquid-Liquid Extraction (Pre-Chromatography Workup): This is often the most efficient method to remove acidic impurities before chromatography.[2][16]

    • Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane.

    • Transfer the solution to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[16]

    • The basic NaHCO₃ solution will deprotonate the carboxylic acid, forming the water-soluble sodium 3-bromo-5-nitrobenzoate salt, which will move into the aqueous layer. The neutral aldehyde remains in the organic layer.

    • Separate the layers. Repeat the wash with NaHCO₃ solution.

    • Finally, wash the organic layer with brine (saturated NaCl solution) to remove residual water, then dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).[16] After filtering and evaporating the solvent, the product will be largely free of the acidic impurity.

Protocol 2: Purification by Silica Gel Column Chromatography
  • TLC Analysis: First, determine the optimal eluent system using TLC. Test various ratios of hexane and ethyl acetate. The ideal system will give your desired product an Rf value of approximately 0.25-0.35 and show good separation from all impurities.[21]

  • Column Packing: Pack a glass column with silica gel, either as a dry powder followed by the eluent or as a slurry in the initial eluent. Ensure the packing is uniform to prevent channeling.[18][19]

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading), which often gives better resolution. Carefully add the sample to the top of the column.[16]

  • Elution: Begin eluting with your starting solvent system (e.g., 10% ethyl acetate in hexanes). Apply gentle air pressure to maintain a steady flow. If impurities are close, a gradient elution can be used, where the polarity of the mobile phase is gradually increased (e.g., from 10% to 30% ethyl acetate).[16]

  • Fraction Collection & Analysis: Collect the eluent in a series of fractions. Analyze each fraction (or every few fractions) by TLC to identify which ones contain the pure product.[16][18]

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Part 3: Data, Protocols, and Visual Workflows

Data Presentation

Table 1: Solvent Systems for TLC and Column Chromatography

Solvent System (v/v)PolarityTypical Application
10% Ethyl Acetate / HexanesLowGood starting point for eluting the aldehyde while leaving polar impurities on the baseline.
20-30% Ethyl Acetate / HexanesMediumUseful for eluting the aldehyde if it is running too slowly in less polar systems.
50% Dichloromethane / HexanesMediumAlternative non-alcoholic solvent system.
1% Triethylamine in EluentN/AAdditive used to neutralize silica gel and prevent degradation of sensitive aldehydes.[21]
Mandatory Visualizations

G start Crude this compound (Post-synthesis) purity_check Assess Purity (TLC, ¹H NMR, Melting Point) start->purity_check is_pure Is Product >95% Pure? purity_check->is_pure end Store Purified Product is_pure->end Yes main_impurity What is the main impurity? is_pure->main_impurity No acid_impurity Acidic Impurity (e.g., Carboxylic Acid) main_impurity->acid_impurity Polar Spot on TLC (Low Rf) neutral_impurity Neutral Impurity (e.g., Starting Material) main_impurity->neutral_impurity Non-polar/Mid-polar Spot acid_wash Perform Acid-Base Wash (Saturated NaHCO₃) acid_impurity->acid_wash recrystallize Recrystallization (e.g., EtOAc/Hexanes) neutral_impurity->recrystallize chromatography Column Chromatography neutral_impurity->chromatography If Recrystallization Fails or Impurity is very similar acid_wash->purity_check recrystallize->purity_check chromatography->purity_check

Caption: Troubleshooting workflow for purifying crude product.

G start Is the Crude Product a Crystalline Solid? is_solid Is it a Solid? start->is_solid is_oily Product is an Oil/Amorphous is_solid->is_oily No test_recrystallization Test Recrystallization (Small Scale) is_solid->test_recrystallization Yes perform_chromatography Perform Column Chromatography is_oily->perform_chromatography finds_solvent Good Solvent Found? test_recrystallization->finds_solvent perform_recrystallization Perform Recrystallization finds_solvent->perform_recrystallization Yes finds_solvent->perform_chromatography No

Caption: Decision tree for selecting the primary purification method.

References

  • cmu.edu.jm. (2025, February 19). How to Column Aldehydes: A Comprehensive Guide. Retrieved from [Link]

  • Google Patents. (n.d.). Method for the preparation of 3,4-dihydroxy-5-nitrobenzaldehyde.
  • ResearchGate. (2014, September 29). What is the best solvent for purifying aldehyde in a column chromatography? Retrieved from [Link]

  • ResearchGate. (2015, December 3). Is it possible to purify aldehyde by column? Is there any other method to do purification? Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Column chromatography. Retrieved from [Link]

  • Jack Westin. (n.d.). Column Chromatography - Organic Chemistry. Retrieved from [Link]

  • LookChem. (2025, May 20). This compound. Retrieved from [Link]

  • Mahajan, S. S., & Mahadik, M. A. (1998). Studies on the Synthesis of 3-Nitrobenzaldehyde. Indian Journal of Pharmaceutical Sciences, 60(4), 201-204.
  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Retrieved from [Link]

  • Solubility of Things. (n.d.). 3-Nitrobenzaldehyde. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-NITROBENZALDEHYDE. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (n.d.). CN103880683A - Chemical synthesis method of 3-bromo-2-nitrobenzaldehyde.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved from [Link]

  • University of Groningen. (2022, October 14). Chemical/Laboratory Techniques: Recrystallization [Video]. YouTube. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-5-nitrosalicylaldehyde. Retrieved from [Link]

  • Google Patents. (n.d.). EP0305812A2 - Process for the purification of nitrobenzaldehyde.
  • Google Patents. (n.d.). CA1132612A - Process for the purification of benzaldehyde.
  • MDPI. (n.d.). 3-Bromo-4,5-dihydroxybenzaldehyde Isolated from Polysiphonia morrowii Suppresses TNF-α/IFN-γ-Stimulated Inflammation and Deterioration of Skin Barrier in HaCaT Keratinocytes. Retrieved from [Link]

Sources

preventing decomposition of 3-Bromo-5-nitrobenzaldehyde during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Bromo-5-nitrobenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile yet sensitive reagent. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the challenges of working with this compound and prevent its decomposition during chemical reactions.

Understanding the Instability of this compound

This compound is a valuable building block in organic synthesis due to its trifunctional nature, incorporating an aldehyde, a bromo group, and a nitro group.[1] However, the electron-withdrawing nature of the nitro group and the inherent reactivity of the aldehyde function make this molecule susceptible to decomposition under various conditions. Understanding these degradation pathways is crucial for successful and reproducible synthetic outcomes.

This guide will address the primary causes of decomposition—including basic and acidic conditions, thermal stress, and photochemical reactions—and provide actionable strategies to mitigate these issues.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My reaction mixture is turning dark, and I'm seeing multiple spots on my TLC. What's happening?

A dark coloration and multiple TLC spots are classic indicators of decomposition. The primary culprits are often basic reaction conditions, exposure to light, or excessive heat. This compound, lacking α-hydrogens, is particularly susceptible to the Cannizzaro reaction under basic conditions.[2] This disproportionation reaction results in the formation of 3-Bromo-5-nitrobenzyl alcohol and 3-Bromo-5-nitrobenzoic acid.

Troubleshooting Steps:

  • pH Control: If your reaction requires a base, consider using a milder, non-nucleophilic base. If possible, maintain a neutral or slightly acidic pH.

  • Inert Atmosphere: The aldehyde group can be sensitive to air oxidation, which can be exacerbated by heat and light. Running your reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of the corresponding carboxylic acid.

  • Light Protection: Nitroaromatic compounds can be light-sensitive.[3][4][5] Protect your reaction from light by wrapping the flask in aluminum foil or using amber-colored glassware.

  • Temperature Management: Avoid excessive heating. If the reaction requires elevated temperatures, use the lowest effective temperature and monitor the reaction progress closely to minimize exposure time.

Diagram: Cannizzaro Reaction Pathway

G cluster_0 Under Basic Conditions (e.g., NaOH) 2x Aldehyde 2 x this compound Alcohol 3-Bromo-5-nitrobenzyl alcohol 2x Aldehyde->Alcohol Reduction Carboxylic_Acid 3-Bromo-5-nitrobenzoic acid 2x Aldehyde->Carboxylic_Acid Oxidation

Caption: Disproportionation of this compound.

FAQ 2: I'm attempting a Wittig reaction, but my yields are consistently low. Could the aldehyde be decomposing?

Low yields in a Wittig reaction can indeed be due to the degradation of the aldehyde starting material. The basic conditions often employed to generate the phosphorus ylide can be detrimental to this compound.

Troubleshooting Protocol: Wittig Reaction

  • Ylide Generation: Prepare the phosphonium ylide separately using a strong, non-nucleophilic base like sodium hydride or n-butyllithium in an anhydrous, aprotic solvent (e.g., THF, diethyl ether) under an inert atmosphere.[6][7][8]

  • Controlled Addition: Cool the ylide solution to a low temperature (e.g., 0 °C or -78 °C) before slowly adding a solution of this compound. This minimizes the exposure of the aldehyde to the basic ylide at higher temperatures.

  • Reaction Monitoring: Monitor the reaction progress closely by TLC. Once the starting aldehyde is consumed, quench the reaction promptly to prevent side reactions.

  • Aqueous Workup: Perform a careful aqueous workup, ensuring the pH does not become strongly basic.

FAQ 3: How can I protect the aldehyde group to prevent these side reactions?

Protecting the aldehyde functionality as an acetal is an excellent strategy when the planned reaction involves conditions that would otherwise degrade the aldehyde.[2][9][10][11][12] Cyclic acetals, formed with diols like ethylene glycol, are particularly stable.

Experimental Protocol: Acetal Protection

  • Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, dissolve this compound (1 equivalent) and ethylene glycol (1.2 equivalents) in a suitable solvent like toluene.

  • Catalyst: Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (p-TsOH).

  • Reaction: Heat the mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap, driving the equilibrium towards acetal formation.

  • Monitoring: Monitor the reaction by TLC until the starting aldehyde is no longer visible.

  • Workup: Cool the reaction mixture and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a water and brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the protected aldehyde.

Deprotection: The acetal can be easily removed to regenerate the aldehyde by treatment with a catalytic amount of acid in the presence of water.[13]

Diagram: Acetal Protection and Deprotection Workflow

G cluster_workflow Aldehyde Protection/Deprotection Cycle Aldehyde This compound Protected Protected Acetal Aldehyde->Protected Ethylene Glycol, p-TsOH, Toluene (reflux) Reaction Reaction under Incompatible Conditions Protected->Reaction Deprotection Acidic Hydrolysis Reaction->Deprotection Final_Product Desired Product with Aldehyde Restored Deprotection->Final_Product

Caption: Workflow for using acetal protection.

FAQ 4: What are the best storage conditions for this compound?

Proper storage is critical to ensure the longevity and purity of this reagent.

Condition Recommendation Rationale
Temperature Store in a cool, dry place.Minimizes thermal degradation.[14]
Light Store in an amber, tightly sealed container.[14]Protects from photochemical decomposition.
Atmosphere Consider storing under an inert atmosphere (e.g., in a desiccator with nitrogen backfill).Prevents slow oxidation of the aldehyde.

Specific Reaction Scenarios and Preventative Measures

Knoevenagel Condensation

This reaction often employs basic catalysts like piperidine or ammonium acetate.[14][15][16][17]

  • Mitigation: Use the minimum effective amount of catalyst and run the reaction at the lowest possible temperature that affords a reasonable reaction rate. Monitor the reaction closely and work up as soon as the starting material is consumed.

Reductive Amination

This reaction involves the formation of an imine followed by reduction.[18][19][20][21][22] The conditions can be mildly acidic to neutral.

  • Considerations: While generally less prone to the Cannizzaro reaction, the aldehyde can still be sensitive. Using a mild reducing agent that is selective for the imine over the aldehyde, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), is recommended.[19]

Analytical Confirmation of Decomposition

If you suspect decomposition has occurred, you can use the following analytical techniques to identify the byproducts:

  • ¹H NMR Spectroscopy: The aldehyde proton of this compound appears as a singlet around 10.09 ppm (in DMSO-d₆). The formation of the corresponding alcohol will show a benzylic CH₂ signal, and the carboxylic acid will have a broad acidic proton signal.

  • HPLC/LC-MS: These techniques are excellent for separating the components of the reaction mixture and identifying them by their retention times and mass-to-charge ratios.

By understanding the inherent reactivity of this compound and implementing these preventative and troubleshooting strategies, you can significantly improve the success rate of your synthetic endeavors.

References

  • Gregg, B. T., Golden, K. C., & Quinn, J. F. (2007). Indium(III) Trifluoromethanesulfonate as a Recyclable Catalyst for the Chemoselective Deprotection of Acetals and Ketals in Acetone. The Journal of Organic Chemistry, 72(15), 5890–5893. [Link]

  • Cannizzaro Reaction. (2023). In Wikipedia. [Link]

  • Mistry, S. N. (2014). Answer to "What are the new ways to protect the aromatic aldehyde carbonyl group by diol?". ResearchGate. [Link]

  • Patrick, G. L. (2015). Appendix 6: Protecting groups. In An Introduction to Drug Synthesis. Oxford University Press.
  • Fleming, B., & Bolker, H. I. (1974). Reductive Cleavage of Acetals and Ketals by Borane. Canadian Journal of Chemistry, 52(6), 888-893.
  • Acetals as Protecting Groups for Aldehydes and Ketones. Chemistry Steps. [Link]

  • Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones. JoVE. [Link]

  • Protecting Groups of Aldehydes. (2019). Chemistry LibreTexts. [Link]

  • Chen, B. (1999). Photochemical degradation of nitroaromatic pollutants using UV-based advanced oxidation technologies (Doctoral dissertation, Nanyang Technological University, Singapore).
  • Chen, B., Yang, C., & Goh, N. K. (2005). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. Journal of Environmental Sciences, 17(6), 886-893.
  • How To: Troubleshoot a Reaction. University of Rochester, Department of Chemistry. [Link]

  • Protecting Groups in Organic Synthesis. UT Southwestern Medical Center. [Link]

  • The Wittig Reaction - Examples and Mechanism. (2018). Master Organic Chemistry. [Link]

  • Legrini, O., Oliveros, E., & Braun, A. M. (1993). Degradation of nitroaromatic compounds by the UV–H2O2 process using polychromatic radiation sources. Photochemical & Photobiological Sciences, 59(3), 247-251.
  • This compound. LookChem. [Link]

  • Novel Methods of Knoevenagel Condensation. Banaras Hindu University. [Link]

  • Synthesis of an Alkene via the Wittig Reaction. University of California, Irvine. [Link]

  • Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. [Link]

  • Wittig reaction. (2023). In Wikipedia. [Link]

  • Reductive amination of various nitro compounds with aldehydes. ResearchGate. [Link]

  • Wittig Reaction. Organic Chemistry Portal. [Link]

  • Wittig reaction with benzaldehyde. Chemistry Stack Exchange. [Link]

  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]

  • 23.6: Reductive Amination. (2020). YouTube. [Link]

  • This compound. PubChem. [Link]

  • Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. (2021). ACS Omega, 6(43), 28751–28762.
  • Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. (2021). National Institutes of Health. [Link]

  • Spain, J. C. (1995). Biodegradation of nitroaromatic compounds. Annual Review of Microbiology, 49, 523-555.
  • Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. (2023). MDPI. [Link]

  • 2-Amino-5-bromobenzaldehyde. Organic Syntheses. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Aldehydes and Ketones Menu. Chemguide. [Link]

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic compounds, from synthesis to biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272.
  • Aldehyde & Ketone Reactions Practice - Mechanisms, Synthesis & Shortcuts [LIVE Recording]. (2025). YouTube. [Link]

  • Reactivity of Aldehydes & Ketones. (2023). Chemistry LibreTexts. [Link]

  • Aldehydes and Ketones: 14 Reactions With The Same Mechanism. (2017). Master Organic Chemistry. [Link]

  • 3-Bromo-5-nitrosalicylaldehyde. PubChem. [Link]

Sources

Technical Support Center: Catalyst Selection for Cross-Coupling Reactions of 3-Bromo-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for navigating the complexities of cross-coupling reactions with 3-bromo-5-nitrobenzaldehyde. This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with this electron-deficient aryl bromide. The presence of both a strongly deactivating nitro group and a base-sensitive aldehyde functionality makes this substrate particularly demanding. This guide provides field-proven insights, troubleshooting protocols, and data-driven recommendations to ensure the success of your synthetic campaigns.

Frequently Asked Questions (FAQs)
Q1: Which cross-coupling reactions are generally suitable for this compound?

A1: this compound is a viable substrate for several palladium-catalyzed cross-coupling reactions. Its electron-deficient nature, due to the nitro and aldehyde groups, facilitates the oxidative addition step, which is often the rate-limiting step in the catalytic cycle.[1][2] Suitable reactions include:

  • Suzuki-Miyaura Coupling: For C(sp²)–C(sp²) bond formation with boronic acids or esters.[1][3]

  • Buchwald-Hartwig Amination: For synthesizing C-N bonds by coupling with primary or secondary amines.[4][5]

  • Sonogashira Coupling: For forming C–C bonds with terminal alkynes.[6][7]

  • Heck Coupling: For coupling with alkenes to generate substituted alkenes.[8][9]

Q2: How do the nitro and aldehyde groups on the substrate affect catalyst selection and reaction conditions?

A2: The two functional groups present a classic challenge of balancing reactivity and stability:

  • Nitro Group (-NO₂): As a potent electron-withdrawing group, it activates the aryl bromide for oxidative addition to the Pd(0) center.[1][10] However, nitroarenes are known to be harsh oxidants for the phosphine ligands commonly used in these reactions, which can lead to rapid catalyst deactivation.[11] This necessitates the use of robust, electron-rich ligands that are resistant to oxidation.

  • Aldehyde Group (-CHO): This group is sensitive to certain nucleophiles and strong bases (e.g., alkoxides like NaOtBu), which can lead to undesired side reactions such as aldol condensations or Cannizzaro reactions. Therefore, milder bases like carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) are generally preferred. Additionally, lower reaction temperatures may be required to preserve the aldehyde functionality.

Q3: What is the primary cause of catalyst deactivation when working with nitro-substituted aryl halides?

A3: The primary deactivation pathway involves the oxidation of the phosphine ligand by the nitroarene substrate. This process converts the electron-donating phosphine (PR₃) into a phosphine oxide (O=PR₃), which no longer effectively coordinates to the palladium center. This leads to the formation of inactive palladium black.[11][12] Another potential issue is the coordination of the nitro group itself to the palladium center, which can inhibit catalysis. To mitigate this, highly electron-donating and sterically bulky ligands are essential, as they promote the desired reductive elimination step over catalyst decomposition pathways.[11][13] N-Heterocyclic Carbene (NHC) ligands are also an excellent alternative due to their high electron-donating ability and greater tolerance to oxidation.[11][14]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems encountered during experiments.

Problem 1: Low to No Product Yield

Low conversion is the most common issue. The root cause can often be traced back to the catalytic system's efficacy and stability.

The choice of ligand is paramount. For an electron-deficient substrate like this compound, the ligand must be sufficiently electron-rich to promote the reductive elimination step and robust enough to resist oxidation.

Solution:

  • Screen Electron-Rich, Bulky Ligands: Start with established ligands known to be effective for challenging substrates. Buchwald's biaryl phosphine ligands are an excellent starting point.[15]

  • Consider N-Heterocyclic Carbene (NHC) Ligands: NHCs are excellent σ-donors and are more resistant to oxidation than many phosphines, making them well-suited for nitroarene couplings.[11][14][16]

  • Use Modern Precatalysts: Employ well-defined palladium precatalysts (e.g., Buchwald G3 or G4 Palladacycles, PEPPSI™-type catalysts).[17] These ensure efficient and quantitative generation of the active Pd(0) species, avoiding side reactions associated with older Pd sources like Pd(OAc)₂ or Pd₂(dba)₃.[17]

Table 1: Recommended Starting Catalyst Systems for this compound

Cross-Coupling TypeRecommended Catalyst/Ligand SystemBaseSolventRationale
Suzuki-Miyaura [Pd₂(dba)₃ + SPhos] or [SPhos Pd G3]K₃PO₄ or K₂CO₃1,4-Dioxane/H₂OSPhos is a bulky, electron-rich ligand ideal for promoting C-C bond formation. Mild bases are used to protect the aldehyde.[13][18]
Buchwald-Hartwig [Pd₂(dba)₃ + BrettPhos] or [BrettPhos Pd G3]Cs₂CO₃ or K₂CO₃Toluene or DioxaneBrettPhos is specifically designed for coupling electron-deficient aryl halides and is highly resistant to deactivation by nitro groups.[11][13][19]
Sonogashira [Pd(PPh₃)₂Cl₂ + CuI]Et₃N or DiPEATHF or DMFA classic system. For copper-free conditions, consider [Pd(t-Bu₃P)₂] with a milder base like K₂CO₃ to avoid side reactions.[6][7][14]
Heck [Pd(OAc)₂ + P(o-tol)₃] or Herrmann's CatalystK₂CO₃ or NaOAcDMF or DMAcA standard phosphine ligand often suffices, but screening may be necessary. The electron-deficient nature of the substrate facilitates the reaction.[8][9]

The base, solvent, and temperature play crucial roles in balancing reactivity with the stability of the substrate and catalyst.

Solution:

  • Base Selection: Avoid strong, nucleophilic bases like NaOtBu or LiHMDS, which can react with the aldehyde. Use weaker inorganic bases like K₃PO₄, Cs₂CO₃, or K₂CO₃.[20]

  • Solvent Choice: Ensure the use of anhydrous, degassed solvents. Aprotic polar solvents like 1,4-dioxane, toluene, or DMF are typically effective. For Suzuki couplings, the addition of a small amount of water is often beneficial for activating the boronic acid.[21]

  • Temperature Control: Start at a moderate temperature (e.g., 80 °C) and increase only if the reaction is sluggish. Monitor for decomposition of the starting material or product at higher temperatures.[21]

The following decision tree can guide your optimization process.

G start Low or No Yield Observed check_sm Starting Material (SM) Consumed? start->check_sm sm_consumed Yes: SM Consumed check_sm->sm_consumed Yes sm_not_consumed No: SM Remains check_sm->sm_not_consumed No side_products Side Product Formation is Likely sm_consumed->side_products catalyst_issue Potential Catalyst Issue sm_not_consumed->catalyst_issue check_catalyst Is Catalyst System Optimal? (See Table 1) catalyst_issue->check_catalyst check_conditions Are Reaction Conditions Correct? (Base, Solvent, Temp) catalyst_issue->check_conditions optimize_catalyst Action: Screen Ligands (e.g., BrettPhos, SPhos, NHCs). Use a modern precatalyst. check_catalyst->optimize_catalyst optimize_conditions Action: Screen Bases (K3PO4, Cs2CO3) and Solvents (Dioxane, Toluene). Ensure anhydrous/anaerobic setup. check_conditions->optimize_conditions check_hydro Hydrodehalogenation (Ar-H)? side_products->check_hydro check_homo Homocoupling? side_products->check_homo check_nitro Nitro Group Reduction? side_products->check_nitro solve_hydro Action: Use strictly anhydrous solvent. Select ligand favoring reductive elimination. check_hydro->solve_hydro solve_homo Action: Thoroughly degas reaction mixture. Use Pd(0) precatalyst. check_homo->solve_homo solve_nitro Action: Lower reaction temperature. Reduce reaction time. Screen milder catalyst systems. check_nitro->solve_nitro

Caption: Troubleshooting decision tree for low reaction yield.

Problem 2: Significant Side Product Formation

The formation of impurities can complicate purification and reduce yields. Identifying the side product is the first step toward a solution.

  • Hydrodehalogenation (Ar-H formation): This occurs when the aryl halide is reduced instead of coupled.[21]

    • Cause: Presence of protic impurities (e.g., water) or β-hydride elimination from certain intermediates.

    • Solution: Ensure strictly anhydrous conditions by using freshly distilled solvents and drying all glassware. Select ligands that accelerate reductive elimination relative to competing pathways.

  • Homocoupling of Boronic Acid/Alkyne: Dimerization of the coupling partner.

    • Cause: This is often promoted by the presence of oxygen or excess Pd(II) species at the start of the reaction, which can facilitate the unwanted coupling of two nucleophile molecules.[1]

    • Solution: Rigorously degas the reaction mixture (e.g., via 3-4 cycles of vacuum/argon backfill). Using a high-quality Pd(0) precatalyst helps ensure the catalytic cycle starts efficiently without generating excess oxidative species.[17]

  • Reduction of the Nitro Group: The -NO₂ group is reduced to an amino (-NH₂) or other intermediate oxidation state.

    • Cause: Certain catalyst systems, especially under harsh conditions (high temperature, long reaction times), can facilitate the reduction of the nitro group, sometimes with the solvent or amine coupling partner acting as the reductant.[19][22]

    • Solution: Screen for milder reaction conditions (lower temperature, shorter time). If reduction persists, a different catalyst/ligand combination may be necessary. Protecting the aldehyde group as an acetal can sometimes allow for more forcing conditions without aldehyde-related side reactions, but this adds synthetic steps.

Experimental Protocols

The following are general, robust starting protocols. Optimization may be required for specific coupling partners.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 To an oven-dried vial, add: - this compound (1.0 eq) - Arylboronic acid (1.2 eq) - SPhos Pd G3 (2 mol%) - K3PO4 (2.0 eq) prep2 Add a stir bar. prep1->prep2 react1 Seal vial with a septum cap. react2 Evacuate and backfill with Argon (3x). react1->react2 react3 Add degassed 1,4-Dioxane and H2O (e.g., 10:1 v/v). react2->react3 react4 Place in a pre-heated oil bath at 80-100 °C. react3->react4 react5 Stir for 4-24 h, monitoring by TLC/LC-MS. react4->react5 work1 Cool to RT, dilute with EtOAc. work2 Wash with water and brine. work1->work2 work3 Dry organic layer over Na2SO4, filter. work2->work3 work4 Concentrate under reduced pressure. work3->work4 work5 Purify by column chromatography. work4->work5

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Step-by-Step Method:

  • Preparation: In an oven-dried reaction vial equipped with a magnetic stir bar, combine this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), SPhos Pd G3 precatalyst (0.02 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).

  • Inerting: Seal the vial with a septum cap. Evacuate the atmosphere and backfill with argon. Repeat this cycle three times to ensure anaerobic conditions.

  • Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water 10:1) via syringe to achieve a concentration of approximately 0.1 M with respect to the aryl bromide.

  • Reaction: Place the vial in a preheated oil bath at 80–100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to obtain the desired biaryl product.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

Step-by-Step Method:

  • Preparation: In a glovebox or on a Schlenk line, add this compound (1.0 equiv), BrettPhos Pd G3 precatalyst (0.02 equiv), and cesium carbonate (Cs₂CO₃, 1.5 equiv) to an oven-dried reaction tube with a stir bar.

  • Reagent Addition: Remove the tube from the glovebox (if used), add the amine (1.2 equiv), and seal with a septum.

  • Inerting & Solvent: If not prepared in a glovebox, evacuate and backfill with argon (3x). Add anhydrous, degassed toluene or 1,4-dioxane via syringe.

  • Reaction: Heat the mixture to 90-110 °C with vigorous stirring.

  • Monitoring & Work-up: Monitor the reaction as described above. Upon completion, cool to room temperature, dilute with a suitable organic solvent (e.g., CH₂Cl₂ or EtOAc), and filter through a pad of Celite® to remove inorganic salts and palladium residues.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.

References
  • Technical Support Center: Optimization of Cross-Coupling Reactions with 2-(4-Bromo-3-methoxyphenyl)acetonitrile. Benchchem.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
  • Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides.
  • Cross-Coupling Reactions Guide.
  • Sonogashira coupling. Wikipedia.
  • Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology (RSC Publishing).
  • Transition-Metal-Catalyzed Denitrative Coupling of Nitroarenes.
  • Application Notes and Protocols: Buchwald-Hartwig Amination of 1-Bromo-3-butoxy-5-nitrobenzene. Benchchem.
  • Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Har. Thieme.
  • Heck reaction. Wikipedia.
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS.
  • Sonogashira Coupling. Organic Chemistry Portal.
  • Sonogashira Coupling. Chemistry LibreTexts.
  • Rapid Catalyst Screening for Sonogashira Coupling Using H-Cube® Continuous Flow Reactor. ThalesNano.
  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI.
  • How to approach choosing reaction conditions for Suzuki? Reddit.
  • Buchwald-Hartwig Amin
  • What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Quora.
  • Heck Reaction. Organic Chemistry Portal.
  • Cross-Coupling Reactions of Nitroarenes. PubMed.
  • What's the problem of Suzuki-Miyuara coupling reaction conditions?
  • Diagnosing issues with a failed Suzuki coupling? Reddit.
  • Reductive Arylation of Nitroarenes with Chloroarenes: Reducing Conditions Enable New Reactivity from Palladium Catalysts.
  • Reductive Arylation of Nitroarenes with Chloroarenes: Reducing Conditions Enable New Reactivity
  • Buchwald–Hartwig amin
  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. eScholarship.
  • Cross-Coupling Reactions of Nitroarenes.

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Technical Support Center: Managing Exothermic Reactions Involving 3-Bromo-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, chemists, and drug development professionals working with 3-Bromo-5-nitrobenzaldehyde. It provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions to ensure the safe handling and management of potentially exothermic reactions involving this compound. The information herein is synthesized from established safety protocols, academic literature, and extensive field experience in process chemistry.

Core Principles of Exotherm Management

Reactions involving nitroaromatic compounds like this compound carry inherent thermal risks. The nitro group (-NO2) is an energy-rich functional group, and its transformation or decomposition can release significant amounts of heat.[1] An uncontrolled release of this energy can lead to a runaway reaction, where the rate of heat generation exceeds the rate of heat removal, causing a rapid increase in temperature and pressure that can result in equipment failure or explosion.[2]

Understanding the following concepts is critical for process safety:

  • Heat of Reaction (ΔHr): The total amount of energy released or absorbed during a chemical reaction. For hazardous reactions, this value is large and negative (exothermic).

  • Adiabatic Temperature Rise (ΔTad): The theoretical temperature increase of the reaction mass if all the heat of reaction were absorbed by the system without any heat loss to the surroundings.[3] This represents the worst-case scenario of a cooling failure.

  • Maximum Temperature of the Synthesis Reaction (MTSR): The highest temperature the reaction mixture would reach in the event of a cooling failure, calculated as the process temperature plus the adiabatic temperature rise from the accumulation of unreacted reagents.[4]

  • Decomposition Temperature (TD): The temperature at which the compound or reaction mixture begins to undergo a self-accelerating, often highly exothermic, decomposition. This can be determined using techniques like Differential Scanning Calorimetry (DSC).[5]

A primary safety goal is to ensure that the MTSR never approaches the decomposition temperature of the reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What makes reactions with this compound particularly hazardous?

A1: The primary hazard stems from the nitroaromatic structure. The C-NO2 bond has a high bond-dissociation energy, and its cleavage can initiate decomposition reactions that release massive amounts of heat and gas.[1] This thermal instability is a known characteristic of many nitroaromatic compounds.[6][7][8] Furthermore, the presence of impurities, strong bases (like potassium carbonate), or incompatible substances can significantly lower the decomposition onset temperature, triggering a runaway reaction under conditions previously considered safe.[1][8][9]

Q2: What are the most common types of exothermic reactions involving this compound?

A2: Several common synthetic transformations involving this compound can be highly exothermic:

  • Reduction of the Nitro Group: Converting the nitro group to an amine (-NH2) using reagents like catalytic hydrogenation or metal hydrides is typically very exothermic.

  • Nucleophilic Aromatic Substitution (SNAr): Reactions where a nucleophile displaces the bromine atom can be exothermic, especially with highly reactive nucleophiles.

  • Reactions with Strong Bases: Aldehyde condensations (e.g., aldol, Cannizzaro) or deprotonation events initiated by strong bases can be exothermic and may also trigger decomposition pathways.

  • Oxidation of the Aldehyde: While less common, oxidation of the aldehyde to a carboxylic acid using strong oxidants can release significant heat.

Q3: How can I assess the thermal risk of my planned reaction before starting?

A3: A thorough thermal hazard assessment is crucial before any scale-up.

  • Literature Review: Search for reports on similar reactions with nitroaromatic compounds to understand potential hazards.

  • Calorimetry: This is the most reliable method for quantifying thermal risk.

    • Differential Scanning Calorimetry (DSC): A small sample of the reaction mixture is heated at a constant rate to determine the onset temperature and energy of decomposition.[5]

    • Reaction Calorimetry (RC1): This technique measures the heat evolved during the actual reaction on a lab scale. It allows for the determination of the heat of reaction, heat release rate, and the MTSR, providing a clear picture of the consequences of a cooling failure.[3]

Q4: What are the initial warning signs of a developing thermal runaway?

A4: Vigilant monitoring is key to early detection. Key indicators include:

  • A sudden, sharp increase in the internal reaction temperature that does not respond to the cooling system.[10]

  • A rapid, unexpected increase in pressure within the reaction vessel.

  • Noticeable and vigorous gas evolution.

  • A sudden change in the color or viscosity of the reaction mixture.

  • Boiling of the solvent, especially at the point of reagent addition.[10]

Troubleshooting Guide: Managing Thermal Excursions

Issue Potential Cause(s) Corrective Action(s)
Temperature is rising faster than expected but is still responsive to cooling. 1. Reagent addition rate is too high. 2. Cooling bath temperature is too high or has insufficient capacity.1. Immediately stop reagent addition. [11] 2. Reduce the setpoint of the cooling system. 3. Ensure vigorous stirring to improve heat transfer. 4. Once the temperature is stable at the desired setpoint, resume addition at a significantly reduced rate.
Reagent addition is stopped, but the temperature continues to climb. 1. High accumulation of unreacted starting material is now reacting. 2. The reaction has reached a critical point where heat generation is outstripping cooling capacity.1. Maximize cooling immediately. Lower the cooling bath to its minimum possible temperature.[10] 2. If the temperature rise does not slow, prepare for an emergency quench (See Protocol 2). 3. Alert a colleague and the lab supervisor. Do not work alone.
Unexpected gas evolution and/or color change is observed. 1. A secondary, undesired reaction is occurring. 2. The decomposition onset temperature has been reached, and the mixture is decomposing.1. Treat this as a potential runaway. Stop all reagent addition and maximize cooling. 2. If the temperature is also rising uncontrollably, proceed immediately to the emergency quenching protocol. 3. If the temperature is stable, hold the reaction at a low temperature and attempt to identify the cause before proceeding. Consider taking a sample for analysis only if it is safe to do so.
The reaction fails to initiate (prolonged induction period). 1. Impurities deactivating a catalyst or reagent. 2. Insufficient activation energy (reaction temperature is too low).1. Do not allow a large amount of reagent to accumulate. This is a classic setup for a runaway reaction once initiation occurs.[11] 2. Stop the addition and carefully warm a very small spot of the flask to attempt initiation, while monitoring the internal temperature closely.[11] 3. If initiation is still not achieved, it is safer to quench the entire mixture and restart the reaction under different conditions.

Experimental Protocols & Visual Workflows

Protocol 1: General Setup for Controlled Exothermic Reactions

This protocol outlines the minimum safety and equipment requirements for running potentially exothermic reactions with this compound.

  • Equipment Setup:

    • Use a jacketed reaction vessel connected to a circulating chiller/heater for precise temperature control.

    • Ensure the reactor is appropriately sized; the reaction volume should not exceed 50-70% of the total vessel volume to allow for headspace.

    • Equip the reactor with a mechanical stirrer for efficient mixing, a temperature probe to measure the internal reaction temperature, and a condenser.

    • Use an addition funnel or a syringe pump for controlled, subsurface addition of the limiting reagent.[10]

  • Pre-Reaction Checks:

    • Ensure all glassware is dry and free of contaminants.

    • Verify that the cooling system is operational and set to the target starting temperature (e.g., 0 °C or lower).

    • Have a secondary cooling bath (e.g., ice/water or dry ice/acetone) and a suitable quenching agent readily available.

  • Reaction Execution:

    • Charge the reactor with this compound and the solvent.

    • Cool the solution to the desired starting temperature before beginning the reagent addition.

    • Begin adding the reactive reagent slowly and dropwise. Monitor the internal temperature closely.

    • Maintain the addition rate such that the internal temperature remains within ±2 °C of the setpoint.

    • If any of the runaway warning signs appear, immediately stop the addition and assess the situation.

Protocol 2: Emergency Quenching Procedure for a Runaway Reaction

This procedure should be initiated when the reaction temperature is rising uncontrollably.

  • Immediate Actions:

    • STOP all reagent addition.

    • MAXIMIZE cooling by setting the circulator to its lowest possible temperature and ensuring good contact between the cooling medium and the reactor.

    • Alert personnel in the immediate vicinity and evacuate non-essential staff.

  • Prepare Quench Station:

    • In a separate, large vessel (at least 5-10 times the volume of your reaction) located in a fume hood, prepare a suitable quenching medium. For many reactions, this will be a large volume of crushed ice and water.[10]

  • Execute the Quench:

    • CRITICAL: Do NOT add the quenching agent to the runaway reaction. This can cause a violent, eruption-like event due to rapid gas generation and localized boiling.

    • If the reaction is still somewhat controllable, slowly transfer the hot reaction mixture via a cannula into the vigorously stirred quenching medium.[10]

    • If the reaction is escalating rapidly, the safest action is to evacuate the area and alert emergency services.

Visualization: Runaway Reaction Decision Workflow

The following diagram outlines the critical decision-making process when faced with a thermal excursion.

Runaway_Decision_Workflow start Observation: Internal Temperature (T_i) is Rising Rapidly stop_addition IMMEDIATE ACTION: Stop All Reagent Addition start->stop_addition enhance_cooling IMMEDIATE ACTION: Enhance Cooling System stop_addition->enhance_cooling is_controlled Is T_i Stabilizing or Decreasing? enhance_cooling->is_controlled monitor Continue to Monitor Closely Resume at Slower Rate When Stable is_controlled->monitor  Yes prepare_quench ACTION: Prepare Emergency Quench Station (See Protocol 2) is_controlled->prepare_quench No alert CRITICAL ACTION: Alert Supervisor & Nearby Personnel prepare_quench->alert execute_quench Is T_i Still Rising? (Runaway Imminent) alert->execute_quench execute_quench->monitor No, T_i is now stabilizing quench_transfer Execute Quench: Transfer Reaction Mixture to Quench Station execute_quench->quench_transfer Yes, but transfer is possible evacuate CRITICAL ACTION: Evacuate Area Alert Emergency Services execute_quench->evacuate Yes, and transfer is NOT safe

Caption: Decision workflow for managing a thermal excursion.

References

  • Vertex AI Search. (n.d.). Practical approach to prediction and prevention of runaway reactions.
  • DTIC. (n.d.). Thermal Stability Characteristics of Nitroaromatic Compounds.
  • PubMed. (n.d.). Structure-Activity Relationship Analysis of the Thermal Stabilities of Nitroaromatic Compounds Following Different Decomposition Mechanisms.
  • BenchChem. (2025). A Comparative Guide to the Stability of Nitroaromatic Compounds.
  • IChemE. (n.d.). Why reactions run away.
  • Vertex AI Search. (2024, September 18). Understanding Runaway Reactions and Their Safety Implications.
  • OAKTrust. (n.d.). Thermal Hazard Analysis of Nitroaromatic Compounds.
  • Zeal. (2024, April 30). Runaway Chemical Reactions: Causes and Prevention.
  • ResearchGate. (n.d.). Investigation of thermal stability of some nitroaromatic derivatives by dsc.
  • ACS Publications. (n.d.). Safety Evaluation of an Unexpected Incident with a Nitro Compound. Organic Process Research & Development.
  • PubChem. (n.d.). This compound.
  • ACS Publications. (2021, February 15). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. Organic Process Research & Development.
  • Mettler Toledo. (n.d.). Prevent Runaway Chemical Reactions.
  • University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: The Quench.
  • BenchChem. (2025). Managing exothermic reactions during cyclopropylbenzene synthesis.
  • BenchChem. (2025). Technical Support Center: Managing Exothermic Events in Reactions with 2,6-Dimethoxytoluene.
  • Sigma-Aldrich. (n.d.). This compound 97.
  • ResearchGate. (2025, August 7). Heat Management in Microreactors for Fast Exothermic Organic Syntheses – First Design Principles.
  • TSI Journals. (n.d.). Reaction Calorimetry as a Tool for Thermal Risk Assessment and Improvement of Safe Scalable Chemical Processes.
  • ACS Publications. (n.d.). Runaway Reaction Hazards in Processing Organic Nitro Compounds.
  • UNICAM. (2021, February 15). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry.
  • EPFL. (n.d.). Protocol for quenching reactive chemicals.
  • ChemicalBook. (2025, July 24). This compound.
  • Patsnap Eureka. (2025, September 3). Control Strategies For Managing Exothermic Reactions In Flow.
  • YouTube. (2025, October 30). How Do You Manage Heat During Exothermic Polymerization Reactions?.
  • KGROUP. (2006, October 27). Quenching Reactive Substances.
  • The Sarpong Group. (2016, November 22). Quenching of Pyrophoric Materials.
  • Vertex AI Search. (n.d.). Edit chemical label this compound.
  • Techniques de l'Ingénieur. (2013, October 10). Controlling exothermic reactions.
  • Thermo Fisher Scientific. (2025, September 17). SAFETY DATA SHEET.
  • Fisher Scientific. (2021, December 24). SAFETY DATA SHEET.
  • TCI Chemicals. (2024, November 9). SAFETY DATA SHEET.
  • Guidechem. (n.d.). This compound.
  • OXFORD LAB FINE CHEM LLP. (n.d.). material safety data sheet - 3-bromo benzaldehyde 97%.
  • ChemicalBook. (n.d.). This compound.
  • Oakwood Chemical. (n.d.). This compound.
  • Chembase. (2025, May 20). This compound.

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Technical Support Center: Workup Procedures for Reactions Containing 3-Bromo-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for handling reactions involving 3-bromo-5-nitrobenzaldehyde. This resource is designed for researchers, scientists, and professionals in drug development. It provides in-depth, field-proven insights into the nuances of workup and purification procedures for this versatile but sometimes challenging reagent. The guidance here moves beyond simple step-by-step instructions to explain the underlying chemical principles, empowering you to troubleshoot and optimize your specific reaction conditions.

I. Core Principles & Initial Considerations

This compound is characterized by three key functional groups: an aldehyde, a bromo group, and a nitro group. The electron-withdrawing nature of the nitro and bromo groups, as well as the aldehyde, significantly influences the molecule's reactivity and solubility.[1][2] The aldehyde group is susceptible to both oxidation and reduction, while the aromatic ring can participate in nucleophilic aromatic substitution, albeit under forcing conditions. Understanding these properties is crucial for designing an effective workup procedure.

Key Physical & Chemical Properties
PropertyValueSource
Molecular Weight 230.02 g/mol [3]
Appearance White to light yellow powder
Melting Point 101-106 °C[4]
Solubility Generally soluble in common organic solvents like ethyl acetate, acetone, and dichloromethane. Limited solubility in non-polar solvents like hexanes and sparingly soluble in water.[5]
Purity Typically available at 97% purity.
Hazards Harmful if swallowed, causes skin and serious eye irritation, may cause an allergic skin reaction and respiratory irritation.[3]

II. Troubleshooting Guide: A-Question-and-Answer Approach

This section addresses specific issues that may arise during the workup of reactions involving this compound.

Issue 1: A Persistent Emulsion Forms During Aqueous Extraction.

Q: I'm performing a standard aqueous workup, but a stubborn emulsion has formed between the organic and aqueous layers. How can I resolve this?

A: Emulsion formation is common when dealing with aromatic compounds that have both polar and non-polar characteristics. The presence of insoluble byproducts or unreacted starting materials can also stabilize emulsions.

Probable Causes & Solutions:

  • Insufficient Ionic Strength: The aqueous layer may not be saline enough to force a clean separation.

    • Solution: Add a saturated solution of sodium chloride (brine) to the separatory funnel and gently rock it. This increases the polarity of the aqueous phase, often breaking the emulsion.

  • Presence of Fine Particulate Matter: Insoluble byproducts can act as surfactants.

    • Solution: Filter the entire mixture (both layers) through a pad of Celite® or glass wool. This will remove the fine solids, allowing the layers to separate.

  • pH is Near the pKa of an Impurity: If an acidic or basic byproduct is present and the pH of the aqueous layer is close to its pKa, it may be partially ionized and reside at the interface.

    • Solution: Try adjusting the pH of the aqueous layer. A small amount of dilute acid (e.g., 1 M HCl) or base (e.g., 1 M NaOH) can sometimes break the emulsion. However, be mindful of the stability of your desired product to pH changes.[6]

Issue 2: The Product is Contaminated with Unreacted this compound.

Q: My crude product shows a significant amount of the starting aldehyde after the reaction. How can I selectively remove it during the workup?

A: Unreacted aldehydes can often be removed using a specific chemical wash that converts the aldehyde into a water-soluble species.

The Bisulfite Adduct Formation Method:

This is a classic and highly effective technique for removing aldehydes from a reaction mixture.[7][8]

  • Principle: Aldehydes react with sodium bisulfite (NaHSO₃) in a reversible nucleophilic addition reaction to form a water-soluble bisulfite adduct. This adduct will then partition into the aqueous layer during an extraction.

  • Protocol:

    • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the organic layer with a freshly prepared saturated aqueous solution of sodium bisulfite. Shake the separatory funnel vigorously for several minutes.

    • Separate the layers. The bisulfite adduct of this compound will be in the aqueous layer.

    • Wash the organic layer again with water and then with brine to remove any residual bisulfite.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

Diagram of Bisulfite Workup Logic:

G cluster_0 Workup Process Crude Mixture Crude Mixture Dissolve in Organic Solvent Dissolve in Organic Solvent Crude Mixture->Dissolve in Organic Solvent Wash with NaHSO3 (aq) Wash with NaHSO3 (aq) Dissolve in Organic Solvent->Wash with NaHSO3 (aq) Separate Layers Separate Layers Wash with NaHSO3 (aq)->Separate Layers Organic Layer Organic Layer Separate Layers->Organic Layer Product Aqueous Layer Aqueous Layer Separate Layers->Aqueous Layer Aldehyde Adduct Wash with Water/Brine Wash with Water/Brine Organic Layer->Wash with Water/Brine Dry & Concentrate Dry & Concentrate Wash with Water/Brine->Dry & Concentrate Purified Product Purified Product Dry & Concentrate->Purified Product

Caption: Workflow for aldehyde removal using bisulfite extraction.

Issue 3: Low Yield After Purification by Recrystallization.

Q: I'm trying to recrystallize my product, which is a derivative of this compound, but I'm getting a very low recovery. What could be going wrong?

A: Low recovery during recrystallization is a common issue that can often be traced to the choice of solvent system or the procedure itself.[9]

Troubleshooting Recrystallization:

  • Solvent System is Too Good: If your compound is too soluble in the chosen solvent, even at low temperatures, you will lose a significant amount in the mother liquor.

    • Solution: A good recrystallization solvent should dissolve the compound when hot but have poor solubility when cold. You may need to use a two-solvent system. For many nitroaromatic compounds, solvent mixtures like ethyl acetate/petroleum ether or dichloromethane/hexanes work well.[5]

  • Premature Crystallization: If the solution cools too quickly, the product can crash out of solution as an amorphous solid, trapping impurities.

    • Solution: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of well-defined crystals.

  • Insufficient Concentration: If the initial solution is not saturated, you will not get a good yield of crystals upon cooling.

    • Solution: After dissolving your crude product in the minimum amount of hot solvent, you can carefully add a less polar "anti-solvent" dropwise until the solution becomes slightly cloudy. Then, add a few drops of the primary solvent to redissolve the solid before allowing it to cool.

Issue 4: Dehalogenation (Loss of Bromine) is Observed as a Side Reaction.

Q: In my cross-coupling reaction (e.g., Suzuki, Heck), I'm seeing a significant amount of the debrominated product (3-nitrobenzaldehyde). How can I minimize this?

A: Dehalogenation is a known side reaction in many palladium-catalyzed cross-coupling reactions, especially with electron-deficient aryl halides.

Strategies to Minimize Dehalogenation: [10]

  • Choice of Base: Strong, nucleophilic bases can promote dehalogenation.

    • Solution: Switch to a weaker, non-nucleophilic base such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).

  • Presence of Protic Solvents/Water: Water can act as a proton source for the hydrodehalogenation side reaction.

    • Solution: Ensure all solvents and reagents are rigorously dried. Use anhydrous solvents and dry your reagents before use.

  • Ligand Choice: The ligand on the palladium catalyst plays a crucial role.

    • Solution: Employ bulky, electron-rich phosphine ligands. These can accelerate the desired reductive elimination step, outcompeting the dehalogenation pathway.

III. Frequently Asked Questions (FAQs)

Q1: What is the best way to monitor reactions involving this compound by TLC?

A1: this compound is UV active due to the aromatic ring and nitro group. A standard silica gel TLC plate visualized under UV light (254 nm) is effective. A typical mobile phase would be a mixture of hexanes and ethyl acetate (e.g., 7:3 or 8:2 v/v), which should give a moderate Rf value for the starting material.

Q2: Are there any specific safety precautions I should take when working with this compound?

A2: Yes. Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[11] Avoid inhalation of the powder and contact with skin and eyes.[3]

Q3: My product is an acid-sensitive acetal of this compound. What kind of workup should I use?

A3: For acid-sensitive compounds, avoid acidic aqueous washes (e.g., dilute HCl). Use a neutral or slightly basic workup.

  • Recommended Protocol:

    • Quench the reaction with a neutral solution like saturated aqueous ammonium chloride (NH₄Cl).

    • Extract with an organic solvent like ethyl acetate.

    • Wash the organic layer with water, followed by a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any acidic byproducts, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

Q4: Can I use column chromatography to purify products from reactions with this compound?

A4: Yes, silica gel column chromatography is a very common and effective method for purifying derivatives of this compound. The polarity of the eluent will depend on the polarity of your product. A gradient elution from a non-polar solvent system (e.g., hexanes/ethyl acetate) is often a good starting point.

IV. Standardized Workup Protocols

Here are two detailed, step-by-step protocols for common workup scenarios.

Protocol 1: General Extractive Workup for a Neutral Product

This protocol is suitable for reactions where the product is a neutral organic molecule and the byproducts are water-soluble salts.

  • Quench the Reaction: Cool the reaction mixture to room temperature. Slowly add deionized water or a saturated aqueous solution of NH₄Cl to quench any reactive reagents.

  • Solvent Addition: Add an appropriate organic extraction solvent, such as ethyl acetate or dichloromethane.[12] The volume should be sufficient to dissolve your product fully.

  • Phase Separation: Transfer the mixture to a separatory funnel. Shake vigorously, periodically venting the funnel. Allow the layers to separate completely.

  • Aqueous Washes:

    • Drain the aqueous layer.

    • Wash the organic layer sequentially with:

      • Deionized water (to remove water-soluble impurities).

      • Saturated aqueous NaHCO₃ (if acidic byproducts are present).

      • Saturated aqueous NaCl (brine) (to aid in drying).

  • Drying and Concentration:

    • Drain the organic layer into a clean flask containing a drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄).

    • Swirl the flask and let it stand for 10-15 minutes.

    • Filter the solution to remove the drying agent.

    • Concentrate the filtrate using a rotary evaporator to obtain the crude product.

Protocol 2: Workup and Recrystallization of a Solid Product

This protocol is ideal when the desired product is a solid at room temperature.

  • Reaction Quench and Precipitation: After the reaction is complete, cool the mixture in an ice bath. Slowly pour the reaction mixture into a beaker of ice-cold water with stirring.[5] This will often cause the crude product to precipitate.

  • Isolation by Filtration:

    • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

    • Wash the solid in the funnel with a small amount of cold water, followed by a small amount of a cold, non-polar solvent (like hexanes) to remove non-polar impurities.

  • Recrystallization:

    • Transfer the crude solid to a clean Erlenmeyer flask.

    • Add the minimum amount of a suitable hot recrystallization solvent (or solvent pair) to just dissolve the solid.

    • Allow the solution to cool slowly to room temperature.

    • Once crystals have started to form, place the flask in an ice bath to maximize crystal formation.

  • Final Isolation:

    • Collect the purified crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum to obtain the pure product.

Diagram of Recrystallization Workflow:

G cluster_1 Recrystallization Protocol Crude Solid Crude Solid Dissolve in Min. Hot Solvent Dissolve in Min. Hot Solvent Crude Solid->Dissolve in Min. Hot Solvent Slow Cool to RT Slow Cool to RT Dissolve in Min. Hot Solvent->Slow Cool to RT Cool in Ice Bath Cool in Ice Bath Slow Cool to RT->Cool in Ice Bath Vacuum Filtration Vacuum Filtration Cool in Ice Bath->Vacuum Filtration Wash with Cold Solvent Wash with Cold Solvent Vacuum Filtration->Wash with Cold Solvent Dry Under Vacuum Dry Under Vacuum Wash with Cold Solvent->Dry Under Vacuum Pure Crystalline Product Pure Crystalline Product Dry Under Vacuum->Pure Crystalline Product

Caption: Step-by-step workflow for purification by recrystallization.

V. References

  • Process for the crystallization of nitro-aromatic compounds in nitric acid. Google Patents.

  • How to avoid dehalogenation in cross-coupling reactions of substituted benzaldehydes. Benchchem.

  • Method of crystallizing nitro products. Google Patents.

  • Workup: Aldehydes. University of Rochester Department of Chemistry.

  • This compound synthesis. ChemicalBook.

  • Solvent screening for the extraction of aromatic aldehydes. Graz University of Technology.

  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. PMC - NIH.

  • This compound | C7H4BrNO3 | CID 16743966. PubChem.

  • A Comparative Guide to the Reactivity of Substituted Benzaldehydes. Benchchem.

  • How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry.

  • A Comparative Guide to the Chemical Reactivity of 2-Benzoylbenzaldehyde and Other Substituted Benzaldehydes. Benchchem.

  • This compound 97 355134-13-3. Sigma-Aldrich.

  • This compound | 355134-13-3. ChemicalBook.

  • This compound cas no.355134-13-3. Guidechem.

  • This compound - 355134-13-3, C7H4BrNO3, density, melting point, boiling point, structural formula, synthesis. ChemSrc.

  • This compound 97 355134-13-3. Sigma-Aldrich.

  • EAS Nitration Experiment & Recrystallization. YouTube.

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Navigating Regioisomer Formation in Reactions of 3-Bromo-5-nitrobenzaldehyde: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the synthetic challenges posed by 3-bromo-5-nitrobenzaldehyde, a versatile yet complex building block. Our focus is to empower you with the knowledge to control and overcome the formation of undesired regioisomers in your reactions, ensuring the efficient and precise synthesis of your target molecules.

Understanding the Reactivity Landscape of this compound

The reactivity of this compound is governed by the interplay of the electronic effects of its three substituents: the strongly electron-withdrawing nitro (-NO₂) and aldehyde (-CHO) groups, and the inductively withdrawing but resonance-donating bromo (-Br) group. These substituents create a unique electronic environment on the aromatic ring, influencing the regioselectivity of various transformations.

The nitro and aldehyde groups are powerful meta-directors in electrophilic aromatic substitution, deactivating the ring towards such reactions. Conversely, in nucleophilic aromatic substitution (SNAr), these electron-withdrawing groups are activating, particularly when positioned ortho or para to a leaving group. In the case of this compound, the nitro group is para to the bromine atom, significantly activating this position for nucleophilic attack. The aldehyde group is meta to the bromine, and thus has a less pronounced activating effect on the C-Br bond for SNAr.

Metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, at the C-Br bond are also influenced by the electronic and steric environment. The electron-deficient nature of the aromatic ring can facilitate the oxidative addition step in many catalytic cycles.

This guide will dissect the common challenges and provide actionable solutions for controlling regioselectivity in your experiments.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter when working with this compound, offering explanations and step-by-step protocols to steer your reactions toward the desired outcome.

Issue 1: Poor or No Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)

Question: I am attempting a nucleophilic aromatic substitution on this compound with an amine, but I'm observing a mixture of products, or the reaction is not proceeding at the C-Br bond. What is going wrong?

Underlying Cause & Solution:

The C-Br bond in this compound is activated towards SNAr by the para-nitro group. However, the aldehyde group is also a reactive electrophilic site and can compete for the nucleophile, leading to the formation of imines or other adducts. Furthermore, under harsh conditions, other positions on the ring might become susceptible to attack.

Troubleshooting Workflow:

start Poor Regioselectivity in SNAr protect_aldehyde Is the aldehyde group reacting with the nucleophile? start->protect_aldehyde protect_protocol Protect the aldehyde as an acetal before SNAr. protect_aldehyde->protect_protocol Yes harsh_conditions Are reaction conditions too harsh (high temp., strong base)? protect_aldehyde->harsh_conditions No protect_protocol->harsh_conditions optimize_conditions Optimize conditions: lower temperature, milder base (e.g., K2CO3, Cs2CO3). harsh_conditions->optimize_conditions Yes wrong_product Is substitution occurring at a different position? harsh_conditions->wrong_product No end Successful Regioselective SNAr at C-Br optimize_conditions->end confirm_structure Confirm product structure (NMR, MS). This is unlikely but possible with very strong nucleophiles. wrong_product->confirm_structure start Low Yield/Selectivity in Suzuki Coupling check_base Are you using a strong base? start->check_base mild_base Switch to a milder base (K3PO4, CsF). check_base->mild_base Yes check_temp Is the reaction temperature high? check_base->check_temp No mild_base->check_temp low_temp Use a more active catalyst/ligand to lower the reaction temperature. check_temp->low_temp Yes nitro_reduction Is the nitro group being reduced? check_temp->nitro_reduction No end Successful Suzuki Coupling low_temp->end ligand_choice Choose a ligand less prone to reducing nitro groups and degas the reaction mixture thoroughly. nitro_reduction->ligand_choice Yes ligand_choice->end

Caption: Decision tree for optimizing Suzuki coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Which position on the this compound ring is most susceptible to nucleophilic attack?

The carbon atom bonded to the bromine (C3) is the most electrophilic and thus the most susceptible to nucleophilic attack in an SNAr reaction. This is due to the strong electron-withdrawing effect of the nitro group in the para position, which can stabilize the negative charge of the Meisenheimer complex intermediate through resonance. [1][2] Q2: Can I selectively reduce the nitro group without affecting the aldehyde or the bromine?

Yes, selective reduction of the nitro group to an amine is possible, but it requires careful selection of reagents. Catalytic hydrogenation with palladium on carbon (Pd/C) can sometimes lead to dehalogenation. A more reliable method is to use a chemoselective reducing agent like tin(II) chloride (SnCl₂) in a polar solvent like ethanol or ethyl acetate. Transfer hydrogenation with reagents like ammonium formate and Pd/C can also be effective at lower temperatures.

Q3: Is it possible to perform a reaction at the aldehyde group without disturbing the bromo and nitro substituents?

Absolutely. The aldehyde group readily undergoes reactions like Wittig olefination, condensation with active methylene compounds, and reductive amination under conditions that are generally mild enough not to affect the C-Br bond or the nitro group. For instance, a Knoevenagel condensation with malononitrile can proceed smoothly using a mild base like piperidine or triethylamine as a catalyst at room temperature.

Q4: In a di-substitution reaction, for example with a di-boronic acid in a Suzuki coupling, is there a predictable order of reactivity if I were to use a related compound like 3,5-dibromonitrobenzene?

In a molecule like 3,5-dibromonitrobenzene, the two bromine atoms are in electronically different environments relative to the nitro group. The bromine atom para to the nitro group would be more activated towards SNAr. In palladium-catalyzed couplings, the situation is more complex, and selectivity can often be controlled by the choice of catalyst, ligands, and reaction conditions. For this compound, if a second halide were present at C5, the C3-Br bond would likely be more reactive in many cross-coupling reactions due to the combined electron-withdrawing effects of the ortho-aldehyde and para-nitro groups.

Q5: Are there any specific safety precautions I should take when working with this compound?

Yes, this compound is a hazardous substance. It is harmful if swallowed, causes skin and serious eye irritation, and may cause an allergic skin reaction and respiratory irritation. Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

References

  • Merck Sharp & Dohme Corp. (2016). Aminopyrimidines as Syk inhibitors. U.S. Patent No. 9,290,490 B2.
  • Grimster, N. P., et al. (2016).
  • Al-Qaisi, J. A., et al. (2022). Development of the 5-Nitrosalicylaldehyde Arylhydrazones as Anticancer (MCF-7 and HCT116) Agents Targeting Inhibition of VEGFR-2 and Cytokines (IL-6 and TNF-α). ACS Omega, 7(44), 40096–40113.
  • Merck Sharp & Dohme Corp. (2012). Aminopyrimidines as Syk inhibitors. U.S.
  • Sirtris Pharmaceuticals, Inc. (2014). Substituted bridged urea analogs as sirtuin modulators. Australian Patent No. AU2014265671A1.
  • Mehta, B. (n.d.). Organic Chemistry. Scribd.
  • Jubilant Biosys Limited. (2021). Substituted tricyclic compounds. WIPO Patent Application No. WO2021105960A1.
  • Medkem. (n.d.). API Intermediates. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 2-Aminoquinoline. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 4-bromo-6,8-difluoroquinoline. Retrieved from [Link]

  • Research Report. (n.d.). Complete Research Report.
  • IRM LLC. (2010). Phenylalanine amide derivatives useful for treating insulin-related diseases and conditions. WIPO Patent Application No. WO2010093849A2.
  • Sanofi. (2016). 1-[m-carboxamido(hetero)aryl-methyl]-heterocyclyl-carboxamide derivatives. U.S. Patent No. 9,428,456 B2.
  • Sanofi. (2018). Derivados de 1-[m-carboxamido(hetero)aril-metil]. Spanish Patent No. ES2768399T3.
  • Chemistry LibreTexts. (2022). 16.
  • PubChem. (n.d.). This compound.
  • PubChem. (n.d.). 3-Bromo-5-nitrosalicylaldehyde.
  • Semantic Scholar. (n.d.).
  • Request PDF. (n.d.). Regiocontrolled Suzuki-Miyaura Couplings of 3,5-Dibromo-2-pyrone.
  • Ali, A., et al. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Chemistry Central Journal, 12(1), 57.
  • PubMed. (2006). Regioselective Pd-catalyzed synthesis and application of 3-methyl-5-bromo-2-pyrone toward keto-phomactin A. Organic Letters, 8(15), 3343–3345.

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Technical Support Center: Monitoring the Reaction Progress of 3-Bromo-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for monitoring chemical reactions involving 3-Bromo-5-nitrobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) related to the analytical techniques used to monitor the progress of reactions with this key chemical intermediate.

Introduction

This compound is a versatile building block in organic synthesis, frequently employed in the development of pharmaceuticals and other high-value chemical entities. Accurate monitoring of its reactions is critical for optimizing reaction conditions, maximizing yields, ensuring product purity, and maintaining process safety. This guide provides a comprehensive overview of common analytical techniques, offering practical advice and solutions to challenges you may encounter during your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for monitoring reactions of this compound?

A1: The primary techniques for monitoring reactions involving this compound include Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.[1] The choice of technique depends on the specific reaction, the properties of the reactants and products, the required level of detail (qualitative vs. quantitative), and the instrumentation available.[2]

Q2: How do I choose the best analytical technique for my specific reaction?

A2: A combination of techniques often provides the most comprehensive understanding of reaction progress.[1]

  • Thin-Layer Chromatography (TLC): Ideal for rapid, qualitative checks on the consumption of starting material and the appearance of products. It's a cost-effective method for frequent monitoring.[2]

  • High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative analysis, offering high-resolution separation of reactants, products, and impurities.[2] This is crucial when precise yield and purity data are needed, especially in drug development.[2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and semi-volatile compounds, providing both separation and structural identification.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for in-situ reaction monitoring, providing detailed structural information and quantitative data without the need for sample workup.[1][4]

Q3: My reaction with this compound is not showing any product formation on the TLC plate. What should I do?

A3: First, ensure your TLC system (mobile phase) is appropriate for separating the starting material and the expected product. If the product is significantly more or less polar than the starting material, it might be on the baseline or at the solvent front. It's also possible the reaction hasn't initiated. Before making significant changes to the reaction conditions, confirm the integrity of your starting materials and reagents.

Q4: I am observing multiple spots on my TLC plate during the reaction. What does this indicate?

A4: Multiple spots can indicate the formation of intermediates, byproducts, or the presence of impurities in your starting material. Co-spotting your reaction mixture with the starting material can help identify which spot corresponds to the reactant. If new spots appear and then disappear over time, they are likely reaction intermediates. Persistent extra spots are probably byproducts.

Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered with specific analytical techniques when monitoring reactions of this compound.

High-Performance Liquid Chromatography (HPLC) Troubleshooting

Q1: I am seeing significant peak tailing for my this compound peak in my HPLC chromatogram. What is the cause and how can I fix it?

A1: Peak tailing, where the latter half of the peak is broader, is a common issue, particularly with polar aromatic compounds.[5] The primary causes are often secondary interactions with the stationary phase or issues with the mobile phase.

  • Cause 1: Secondary Silanol Interactions: The aromatic nature of this compound can lead to interactions with ionized silanol groups (Si-OH) on the surface of silica-based stationary phases.[5] This secondary retention mechanism can cause peak tailing.[5]

    • Solution:

      • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to below 3.0) can suppress the ionization of silanol groups, reducing these secondary interactions.[5]

      • Use a Mobile Phase Additive: Adding a competitive amine, like triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1% v/v) can mask the active silanol sites.[5]

      • Use an End-Capped Column: Modern, high-purity silica columns are often "end-capped" to minimize exposed silanol groups. Consider using one of these columns.

  • Cause 2: Column Overload: Injecting too concentrated a sample can lead to peak distortion.[5]

    • Solution: Dilute your sample or reduce the injection volume.[5]

  • Cause 3: Blocked Column Frit: Particulate matter from the sample or mobile phase can clog the column frit, leading to poor peak shape.[5]

    • Solution: Filter all samples and mobile phases before use.[5] Consider using a guard column or an in-line filter to protect the analytical column.[5] If you suspect a blocked frit, you can try back-flushing the column (if the manufacturer's instructions permit).[5]

Q2: My retention times are shifting from one injection to the next. What could be the problem?

A2: Retention time instability can compromise the reliability of your data. The issue often lies with the mobile phase, the pump, or the column temperature.

  • Cause 1: Inconsistent Mobile Phase Composition: Improperly mixed or degassed mobile phase can lead to fluctuations in pump pressure and, consequently, retention times.

    • Solution: Ensure your mobile phase components are miscible and thoroughly mixed. Degas the mobile phase using an in-line degasser or by sonication to remove dissolved gases.[6]

  • Cause 2: Pump Issues: Leaks or faulty check valves in the HPLC pump can cause unstable flow rates.

    • Solution: Inspect the system for leaks around fittings and pump seals. If you observe salt buildup, it could indicate a slow leak. If the problem persists, the pump seals or check valves may need replacement.

  • Cause 3: Temperature Fluctuations: The column temperature can affect retention times.

    • Solution: Use a column oven to maintain a stable temperature.

Thin-Layer Chromatography (TLC) Troubleshooting

Q1: My spots are streaking on the TLC plate. How can I get well-defined spots?

A1: Streaking is often caused by applying too much sample or using a solvent system in which the compound is too soluble.

  • Solution 1: Sample Application: Apply a smaller spot of your reaction mixture to the TLC plate. A more concentrated sample can be diluted before spotting.

  • Solution 2: Adjust Mobile Phase Polarity: If the compound is highly soluble in the mobile phase, it can streak. Try a less polar solvent system.

Q2: The Rf values of my starting material and product are too close to distinguish. What should I do?

A2: Poor separation on TLC indicates that the chosen mobile phase is not optimal for your compounds.

  • Solution: You need to systematically vary the polarity of your mobile phase. If your compounds are running too high up the plate (high Rf), decrease the polarity of the mobile phase. If they are staying near the baseline (low Rf), increase the polarity. Often, a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane) is used, and adjusting the ratio of these two solvents will resolve the spots.[7]

Experimental Protocols

Protocol 1: TLC Monitoring of a this compound Reaction

This protocol describes a general procedure for monitoring a reaction using TLC.[2][8]

Materials:

  • TLC plates (silica gel GF254)

  • Developing chamber

  • Capillary tubes for spotting

  • Mobile Phase (e.g., Hexane/Ethyl Acetate mixture)

  • UV lamp (254 nm)

  • Reaction mixture aliquots

  • Standard solution of this compound

Procedure:

  • Prepare the Developing Chamber: Pour the chosen mobile phase into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor and close the lid.[2][8]

  • Prepare the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. Mark lanes on the baseline for the starting material (SM), the reaction mixture (RM), and a co-spot (CO).[2]

  • Spot the Plate:

    • Using a capillary tube, apply a small spot of the this compound standard solution to the SM lane.

    • Apply a spot of the reaction mixture to the RM lane.

    • Apply a spot of the starting material standard and a spot of the reaction mixture on top of each other in the CO lane.[2]

  • Develop the Plate: Place the spotted TLC plate into the developing chamber, ensuring the baseline is above the solvent level. Close the chamber and allow the solvent front to ascend the plate.[2]

  • Visualize the Results: Once the solvent front has reached about 1 cm from the top of the plate, remove it from the chamber and mark the solvent front with a pencil.[2] Allow the plate to dry and then visualize the spots under a UV lamp at 254 nm. Circle the observed spots with a pencil.[2][8]

Protocol 2: HPLC Analysis of a this compound Reaction Mixture

This protocol provides a starting point for developing an HPLC method for quantitative analysis.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v) with 0.1% formic acid or phosphoric acid.[9] For MS compatibility, formic acid is preferred.[9]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.[2]

  • Injection Volume: 10 µL.[1]

Procedure:

  • Sample Preparation: At various time points during the reaction, withdraw a small aliquot of the reaction mixture.

  • Quenching (if necessary): Quench the reaction in the aliquot, for example, by rapid cooling or adding a quenching agent.[1]

  • Dilution: Dilute the aliquot with the mobile phase to a suitable concentration.

  • Filtration: Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter.[1][5]

  • Injection: Inject the sample into the HPLC system.

  • Analysis: Record the chromatogram and integrate the peak areas for the starting material and product(s). The reaction progress can be determined by the decrease in the starting material peak area and the increase in the product peak area over time.

Visualizations

TLC_Workflow cluster_prep Preparation cluster_spot Sample Application cluster_dev Development & Visualization cluster_analysis Analysis prep_chamber Prepare Developing Chamber spot_sm Spot Starting Material (SM) prep_plate Prepare TLC Plate (draw baseline) prep_plate->spot_sm spot_rm Spot Reaction Mixture (RM) spot_sm->spot_rm spot_co Co-spot SM and RM spot_rm->spot_co develop Develop Plate in Chamber spot_co->develop visualize Dry and Visualize under UV Lamp develop->visualize analyze Analyze Spot Positions (Rf values) visualize->analyze

Caption: Workflow for TLC reaction monitoring.

HPLC_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions issue HPLC Peak Tailing Observed cause1 Secondary Silanol Interactions issue->cause1 cause2 Column Overload issue->cause2 cause3 Blocked Column Frit issue->cause3 sol1 Adjust Mobile Phase pH Add Competitive Amine Use End-Capped Column cause1->sol1 Address with sol2 Dilute Sample Reduce Injection Volume cause2->sol2 Address with sol3 Filter Sample & Mobile Phase Use Guard Column Back-flush Column cause3->sol3 Address with

Caption: Troubleshooting logic for HPLC peak tailing.

Quantitative Data Summary

Analytical TechniquePrimary UseLevel of DetailSpeedCost
Thin-Layer Chromatography (TLC) Qualitative monitoring of reaction progressLow (Qualitative)FastLow
High-Performance Liquid Chromatography (HPLC) Quantitative analysis of conversion, purity, and impuritiesHigh (Quantitative)ModerateModerate
Gas Chromatography-Mass Spectrometry (GC-MS) Identification and quantification of volatile compoundsHigh (Quantitative & Structural)ModerateHigh
Nuclear Magnetic Resonance (NMR) Spectroscopy In-situ monitoring and structural elucidationHigh (Quantitative & Structural)Slow to ModerateHigh

Table adapted from information in BenchChem's comparative guide.[2]

References

  • A Comparative Guide to Monitoring the Synthesis of 3-Nitrobenzaldehyde. BenchChem.
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  • Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. RSC Publishing. Available from: [Link]

  • Technical Support Center: Troubleshooting HPLC Peak Tailing for Aromatic Compounds. BenchChem.
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  • 31P Nuclear Magnetic Resonance Spectroscopy for Monitoring Organic Reactions and Organic Compounds. PubMed. Available from: [Link]

  • How to Identify Functional Groups in FTIR Spectra. Patsnap Eureka. Available from: [Link]

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  • Desktop NMR spectroscopy for real-time monitoring of an acetalization reaction in comparison with gas chromatography and NMR at 9.4 T. Springer. Available from: [Link]

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  • Real-time Monitoring of Reactions Performed Using Continuous-flow Processing: The Preparation of 3-Acetylcoumarin as an Example. JoVE. Available from: [Link]

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impact of solvent choice on 3-Bromo-5-nitrobenzaldehyde reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 3-Bromo-5-nitrobenzaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the experimental nuances of this versatile, yet reactive, intermediate. Here, we address common challenges and frequently asked questions, with a core focus on how your choice of solvent can be the pivotal factor for success.

Troubleshooting Guide: Overcoming Common Hurdles

This section addresses specific issues you may encounter during your experiments. The solutions provided are grounded in mechanistic principles to help you understand the "why" behind the "how."

Question 1: My Nucleophilic Aromatic Substitution (SNAr) reaction with an amine nucleophile is sluggish, resulting in low yield and recovery of starting material. What's going wrong?

Answer: This is a classic issue often rooted in solvent choice. The SNAr reaction of this compound proceeds through a negatively charged intermediate known as a Meisenheimer complex. The stability of this complex is paramount for a favorable reaction rate.

Root Cause Analysis & Solution:

  • Inappropriate Solvent Polarity: If you are using a nonpolar solvent (e.g., Toluene, Hexane) or a polar protic solvent (e.g., Methanol, Ethanol), you are likely hindering the reaction.

    • Nonpolar solvents cannot effectively stabilize the charged Meisenheimer complex, leading to a high activation energy barrier.

    • Protic solvents will solvate and deactivate your amine nucleophile through hydrogen bonding, reducing its nucleophilicity.[1][2]

  • The Go-To Solution: Polar Aprotic Solvents. To enhance your reaction rate and yield, switch to a polar aprotic solvent.

    • Recommended Solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (MeCN), or Tetrahydrofuran (THF).

    • Mechanism of Action: These solvents possess large dipole moments that stabilize the charged Meisenheimer intermediate. Crucially, they do not engage in hydrogen bonding with the amine nucleophile, leaving it "naked" and highly reactive.[1][3] The rate increases observed when moving from protic to dipolar aprotic solvents for SNAr reactions are often substantial.[1]

Question 2: I'm attempting a Suzuki-Miyaura coupling at the bromide position, but the reaction is incomplete, and I'm seeing decomposition of my boronic acid. How can the solvent system be optimized?

Answer: The Suzuki-Miyaura coupling is a powerful tool, but its efficiency is highly dependent on the careful orchestration of the catalyst, base, and solvent system.[4] Solvent choice here is about balancing the solubility of diverse components and facilitating the catalytic cycle.

Root Cause Analysis & Solution:

  • Poor Solubility: The organometallic catalyst, the aryl bromide (your substrate), the boronic acid, and the inorganic base all need to interact. A single-phase, nonpolar solvent may not effectively dissolve the inorganic base (e.g., K₂CO₃, Cs₂CO₃).

  • Boronic Acid Instability: In anhydrous conditions, boronic acids can dehydrate to form boroxines, which can be less reactive.

  • The Go-To Solution: Biphasic or Polar Solvent Systems.

    • Recommended Systems:

      • Toluene/Water or Dioxane/Water: A biphasic system is often highly effective.[4] The organic solvent (Toluene, Dioxane, THF) dissolves the aryl halide and the palladium catalyst system, while the aqueous phase dissolves the inorganic base and the boronic acid. The reaction occurs at the interface or is facilitated by phase-transfer effects.

      • Polar Aprotic Solvents: Solvents like DMF can sometimes be used alone, as they can adequately dissolve all components to a certain extent. However, water is often still a beneficial additive.[5]

    • Why it Works: Using water as a co-solvent not only helps dissolve the base but also makes the reaction more economical and environmentally friendly.[4] The presence of water can also suppress the formation of unreactive boroxines. While the role of the solvent can be complex and not solely dependent on dielectric constant, polar solvents are known to influence the oxidative addition step and overall reaction selectivity.[5]

Question 3: I am observing side products related to the reactivity of the aldehyde group. Can solvent choice help improve the chemoselectivity of my reaction targeting the C-Br bond?

Answer: Absolutely. While the electronic effects of the nitro and bromo groups make the aldehyde highly electrophilic, solvent choice can modulate the reactivity of different functional groups.

Root Cause Analysis & Solution:

  • Aldehyde Reactivity: The aldehyde is susceptible to nucleophilic attack, especially if your reaction conditions involve strong nucleophiles or bases at elevated temperatures.

  • Solvent-Reactant Interactions: Protic solvents, for instance, can form hydrogen bonds with the aldehyde's carbonyl oxygen, potentially activating it further towards nucleophilic attack in some cases, or forming hemiacetals that act as a protecting group in others.

  • Strategic Solvent Selection for Chemoselectivity:

    • For Reactions at the C-Br bond (e.g., Suzuki): Using a relatively nonpolar solvent like Toluene or Dioxane (often with water) is standard. These solvents do not specifically activate the aldehyde group. The reaction is driven by the palladium catalyst's specific affinity for the C-Br bond's oxidative addition.

    • Minimizing Aldehyde Side Reactions: Avoid overly harsh conditions (high temperatures, strong bases) when possible. If side reactions with the aldehyde persist, consider a less polar solvent system that may disfavor the side reaction's mechanism. For instance, if an amine is adding to the aldehyde, switching from a polar solvent that promotes ionic intermediates to a less polar one like THF might slow this undesired pathway.

Experimental Workflow & Data

Workflow for Troubleshooting a Low-Yield Reaction

This diagram outlines a logical flow for diagnosing and solving issues with reactions involving this compound, with a focus on solvent optimization.

G cluster_0 Phase 1: Diagnosis cluster_1 Phase 2: Solvent-Focused Optimization cluster_2 Phase 3: Refinement Start Low Yield or Incomplete Reaction Check_Purity Verify Starting Material Purity (NMR, LCMS) Start->Check_Purity Analyze_Crude Analyze Crude Reaction Mixture (TLC, LCMS) Check_Purity->Analyze_Crude Identify_Issue Identify Problem: - Starting Material Unchanged? - Side Products Formed? - Decomposition? Analyze_Crude->Identify_Issue SM_Unchanged Issue: No Reaction (SM Unchanged) Identify_Issue->SM_Unchanged SM Unchanged Side_Products Issue: Side Products Identify_Issue->Side_Products Side Products Solvent_Screen Action: Screen Solvents (Parallel Reactions) SM_Unchanged->Solvent_Screen Change_Polarity Action: Modify Solvent Polarity - Less polar to disfavor ionic side reactions? - More polar to favor desired path? Side_Products->Change_Polarity Select_Solvents Select Diverse Solvents: - Polar Aprotic (DMF, MeCN) - Ethereal (THF, Dioxane) - Nonpolar (Toluene) Solvent_Screen->Select_Solvents Solvent_Table Consult Solvent Properties Table (Polarity, BP, etc.) Solvent_Table->Select_Solvents Optimize_Conc Optimize Concentration Select_Solvents->Optimize_Conc Change_Polarity->Solvent_Table Optimize_Temp Optimize Temperature Optimize_Conc->Optimize_Temp Final_Protocol Final Optimized Protocol Optimize_Temp->Final_Protocol

Caption: A systematic workflow for troubleshooting reactions.

Table 1: Predicted Solubility & Properties of this compound in Common Solvents

Experimental verification is crucial, but this table provides a strong starting point for solvent selection based on the "like dissolves like" principle and the properties of structurally similar molecules.[6]

Solvent ClassExample SolventPredicted SolubilityDielectric Constant (20°C)¹Boiling Point (°C)¹Rationale for Interaction
Polar Aprotic Dimethylformamide (DMF)Good36.7153Strong dipole-dipole interactions with nitro and aldehyde groups.
Acetonitrile (MeCN)Good37.582Favorable dipole-dipole interactions.
AcetoneGood20.756Good solvent for polar organic molecules.
Ethers Tetrahydrofuran (THF)Moderate7.566Weakly polar; can act as a hydrogen bond acceptor.
1,4-DioxaneModerate2.2101Low polarity but can dissolve a range of organics.
Chlorinated Dichloromethane (DCM)Moderate9.140Can engage in dipole interactions.
Polar Protic EthanolModerate24.678Can hydrogen bond with nitro and aldehyde groups.
MethanolModerate32.765Similar to ethanol, good for polar compounds.
Nonpolar Aromatic TolueneLow to Moderate2.4111π-π stacking interactions with the benzene ring.
Nonpolar Alkanes HexaneLow1.969Poor solvent due to the high polarity of the solute.

¹Data sourced from publicly available solvent property tables.[7][8]

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound?

The molecule has three key sites for reactivity:

  • The Aldehyde Carbonyl: This is a classic electrophilic site, highly activated by the strong electron-withdrawing effect of the nitro group, making it very susceptible to nucleophilic addition reactions.

  • The Carbon-Bromine Bond: The bromine atom is a good leaving group, and its position on the ring is activated for Nucleophilic Aromatic Substitution (SNAr) by the meta-nitro group. It is also the primary site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).

  • The Aromatic Ring: The ring is electron-deficient due to the nitro and aldehyde groups, making it generally deactivated towards electrophilic aromatic substitution but highly activated for nucleophilic attack.

Q2: Why are polar aprotic solvents so effective for SNAr reactions involving this substrate?

Polar aprotic solvents (like DMF, DMSO) are ideal for two main reasons. First, their polarity is crucial for stabilizing the anionic Meisenheimer complex, which is the key intermediate in the SNAr mechanism; this lowers the activation energy of the reaction.[1] Second, because they are aprotic, they do not form strong hydrogen bonds with anionic nucleophiles (like amines or alkoxides).[2][3] This leaves the nucleophile unsolvated and highly reactive, dramatically increasing the reaction rate compared to reactions run in protic solvents.

Q3: Can I use water as a solvent for reactions with this compound?

Water can be an excellent co-solvent, particularly for Suzuki-Miyaura cross-coupling reactions.[4][9] It is highly effective at dissolving the inorganic bases (like K₂CO₃ or K₃PO₄) and boronic acids required for the reaction. However, due to the low solubility of this compound in water, it is almost always used in a biphasic mixture with an organic solvent like toluene, THF, or dioxane. For other reaction types, like SNAr, water is generally avoided as it can interfere with nucleophiles and may not be a good solvent for the substrate.

Q4: How does the electronic nature of the substituents influence solvent choice?

The powerful electron-withdrawing nature of both the nitro (-NO₂) and aldehyde (-CHO) groups makes the entire aromatic ring electron-deficient. This electronic character is key to its reactivity profile.

  • For SNAr: This electron deficiency is precisely what makes the SNAr reaction feasible, as it stabilizes the incoming negative charge of the nucleophile in the Meisenheimer complex. Therefore, solvents that also stabilize this charged species (polar aprotic) are synergistic.

  • For Nucleophilic Addition: The electron-withdrawing groups make the aldehyde carbonyl carbon extremely electrophilic. Reactions with nucleophiles at this position are often fast and may not require highly activating solvents. The solvent choice here is often more about managing solubility and preventing side reactions.

Protocol: Suzuki-Miyaura Coupling of this compound

This protocol provides a robust starting point for the cross-coupling of an arylboronic acid with this compound, employing a standard solvent system.

Materials:
  • This compound (1.0 eq)

  • Arylboronic Acid (1.2 eq)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.03 eq)

  • Potassium Carbonate (K₂CO₃) (2.5 eq)

  • 1,4-Dioxane

  • Deionized Water

Procedure:
  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and the arylboronic acid (1.2 eq).

  • Catalyst and Base Addition: Add the potassium carbonate (2.5 eq) followed by the Pd(PPh₃)₄ catalyst (0.03 eq).

  • Solvent Addition: Add 1,4-dioxane and deionized water in a 4:1 ratio (e.g., 8 mL of dioxane and 2 mL of water for a 1 mmol scale reaction).

  • Degassing: Seal the flask with a septum and thoroughly degas the mixture by bubbling argon or nitrogen gas through the solution for 15-20 minutes. This is critical to prevent oxidation and deactivation of the Pd(0) catalyst.

  • Reaction: Place the flask under a positive pressure of argon or nitrogen and heat the mixture to 90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Workup: After the reaction is complete (as judged by the consumption of the starting material), cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the desired biaryl product.

Solvent-Mechanism Interaction Diagram

G cluster_0 S-N-Ar Mechanism Step cluster_1 Solvent Influence Reactants Amine (Nu:⁻) + This compound TS1 Transition State 1 Reactants->TS1 Meisenheimer Meisenheimer Complex (Anionic Intermediate) TS1->Meisenheimer TS2 Transition State 2 Meisenheimer->TS2 Stabilization Stabilizes charged species via dipole-dipole interactions. Lowers activation energy. Meisenheimer->Stabilization Products Substituted Product + Br⁻ TS2->Products Solvent Polar Aprotic Solvent (e.g., DMF, DMSO) Solvent->TS1 Solvent->Meisenheimer Solvates & Stabilizes Solvent->TS2

Caption: Stabilization of the Meisenheimer complex by a polar aprotic solvent.

References

  • Wikipedia. Suzuki reaction. [Link]

  • PubMed. Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations. [Link]

  • PubChem. This compound. [Link]

  • Molbase. This compound. [Link]

  • ResearchGate. Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings | Request PDF. [Link]

  • Scientific & Academic Publishing. A Comprehensive Mechanism for Aromatic Nucleophilic Substitution in Aprotic Solvents: Derivation of the Whole Reaction Scheme for Third Order in Amine Kinetic Law. [Link]

  • PubMed. Study of aromatic nucleophilic substitution with amines on nitrothiophenes in room-temperature ionic liquids. [Link]

  • ResearchGate. Effect of solvent on the Suzuki reaction. [Link]

  • ResearchGate. Base and solvent effects on the Suzuki coupling of p-bromoacetophenone (5) with phenylboronic acid (6). [Link]

  • Semantic Scholar. Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations.. [Link]

  • CBSE. SAMPLE PAPER (2023 -24) CHEMISTRY THEORY (043). [Link]

  • Google Patents. CN103880683A - Chemical synthesis method of 3-bromo-2-nitrobenzaldehyde.
  • PubChem. 3-Bromo-5-nitrosalicylaldehyde. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents. [Link]

  • PubChem. 3-Bromo-5-methylbenzaldehyde. [Link]

  • LookChem. This compound cas no.355134-13-3. [Link]

  • PubChem. 3-Bromobenzaldehyde. [Link]

  • Scribd. Common Organic Solvents | PDF. [Link]

  • ACS Division of Organic Chemistry. Common Solvents Used in Organic Chemistry: Table of Properties. [Link]

Sources

Technical Support Center: Strategies for Selective Reduction of Functional Groups in 3-Bromo-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of chemoselective reductions, specifically focusing on the challenging substrate, 3-Bromo-5-nitrobenzaldehyde. This molecule presents a common synthetic problem: the need to selectively reduce either the nitro group or the aldehyde, while preserving the other functional group and the aromatic halogen. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to address issues you may encounter.

Section 1: Troubleshooting Guide

This section addresses common problems encountered during the selective reduction of this compound, offering probable causes and actionable solutions.

Issue 1: Low or No Conversion of the Starting Material

  • Probable Cause A: Inactive Reducing Agent. Many reducing agents, particularly metal hydrides and catalysts, can degrade upon improper storage or handling.

    • Solution: Ensure that reagents like sodium borohydride are stored in a desiccator. For catalytic hydrogenations, verify the age and storage conditions of your catalyst (e.g., Pd/C). It is often advisable to use a freshly opened bottle or a recently purchased batch.

  • Probable Cause B: Insufficient Stoichiometry of Reducing Agent. For metal-based reductions (e.g., SnCl₂), an inadequate molar equivalent will result in incomplete conversion.

    • Solution: Increase the molar equivalents of the reducing agent. For instance, when using stannous chloride (SnCl₂·2H₂O), it is common to use 3-5 equivalents.[1][2]

  • Probable Cause C: Catalyst Poisoning. In catalytic hydrogenations, trace impurities in the starting material, solvent, or from the reaction vessel can poison the catalyst.

    • Solution: Purify the this compound by recrystallization or column chromatography before the reaction. Ensure all glassware is scrupulously clean and that high-purity solvents are used.

Issue 2: Non-Selective Reduction (Both Nitro and Aldehyde Groups are Reduced)

  • Probable Cause A: Overly Harsh Reducing Agent. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are generally not chemoselective and will reduce both aldehydes and nitro groups.[3][4]

    • Solution: Employ a milder, more selective reducing agent. For the selective reduction of the aldehyde, sodium borohydride (NaBH₄) is a suitable choice as it typically does not reduce aromatic nitro groups under standard conditions.[4][5] For the selective reduction of the nitro group, reagents like SnCl₂ in a non-acidic medium are effective while preserving the aldehyde.[6]

  • Probable Cause B: Inappropriate Reaction Conditions. Elevated temperatures or prolonged reaction times can lead to a loss of selectivity.

    • Solution: Optimize the reaction temperature and time. For many selective reductions, running the reaction at a lower temperature (e.g., 0 °C or even -78 °C) can significantly improve chemoselectivity.[7][8] Monitor the reaction closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quench it as soon as the desired transformation is complete.

Issue 3: Dehalogenation (Loss of the Bromine Atom)

  • Probable Cause: Use of Palladium on Carbon (Pd/C) with Hydrogen Gas. Catalytic hydrogenation with Pd/C is notorious for causing dehalogenation of aryl halides, especially bromides and iodides.[3]

    • Solution:

      • Alternative Catalyst: Use Raney Nickel for catalytic hydrogenation, as it is less prone to causing dehalogenation.[3]

      • Alternative Method: Opt for non-catalytic reduction methods for the nitro group, such as using iron powder in acidic medium (Fe/HCl) or stannous chloride (SnCl₂).[3][6][9] These methods generally do not affect aryl halides.

Issue 4: Formation of Azo Compounds or Other Side Products

  • Probable Cause: Incomplete Reduction of the Nitro Group. The reduction of a nitro group to an amine proceeds through intermediates like nitroso and hydroxylamine species.[10][11] Under certain conditions, these intermediates can condense to form azoxy or azo compounds. This is particularly a risk with some reducing agents like LiAlH₄ when used on aromatic nitro compounds.[3]

    • Solution: Ensure complete reduction by using a sufficient excess of the reducing agent and appropriate reaction conditions. Methods like SnCl₂ reduction or catalytic hydrogenation are generally more reliable for cleanly converting the nitro group to the amine.[3][10]

Issue 5: Difficult Product Isolation and Purification

  • Probable Cause A: Formation of Tin Salts. When using SnCl₂, the workup can be complicated by the formation of tin oxides/hydroxides.[12]

    • Solution: After the reaction, basify the mixture carefully with an aqueous solution of sodium hydroxide or potassium hydroxide.[9] The tin salts may initially precipitate but can often be redissolved by forming stannates in excess base, leading to a clearer solution for extraction. Alternatively, filtering the reaction mixture through a pad of Celite® can help remove insoluble tin salts.[1]

  • Probable Cause B: Emulsion Formation During Workup. The presence of both polar and non-polar functionalities in the product and byproducts can lead to the formation of emulsions during aqueous extraction.

    • Solution: Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.[13] If the emulsion persists, filtering the entire mixture through a pad of Celite® can be effective.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the best method for selectively reducing the nitro group in this compound to an amine?

A1: One of the most reliable and chemoselective methods is the use of tin(II) chloride dihydrate (SnCl₂·2H₂O) in a solvent like ethanol or ethyl acetate.[1][6][9] This method is well-documented for its high selectivity in reducing aromatic nitro groups without affecting other reducible functionalities like aldehydes, ketones, esters, and halogens.[6] Catalytic transfer hydrogenation using a palladium catalyst with a hydrogen donor like ammonium formate can also be effective, but conditions must be carefully optimized to prevent aldehyde reduction.[2]

Q2: How can I selectively reduce the aldehyde group to an alcohol while leaving the nitro group untouched?

A2: Sodium borohydride (NaBH₄) is the reagent of choice for this transformation.[4][5] It is a mild reducing agent that readily reduces aldehydes and ketones to their corresponding alcohols but is generally unreactive towards aromatic nitro groups under standard conditions (e.g., in alcoholic solvents at room temperature).[5][14]

Q3: Is it possible to reduce both the nitro and aldehyde groups simultaneously?

A3: Yes. A strong, non-selective reducing agent like lithium aluminum hydride (LiAlH₄) will reduce both functional groups. However, for a cleaner and often higher-yielding transformation, a two-step approach or a robust single-step method like catalytic hydrogenation with H₂ over a suitable catalyst (e.g., Pd/C, being mindful of potential dehalogenation) under more forcing conditions (higher pressure or temperature) can be employed.

Q4: I need to perform a reaction on the aldehyde, but it's sensitive to the conditions required for nitro group reduction. What should I do?

A4: This is a classic scenario for using a protecting group. You can protect the aldehyde, typically as an acetal, which is stable under the basic or neutral conditions often used for nitro group reduction.[15][16][17]

  • Protection: React this compound with a diol (e.g., ethylene glycol) under acidic catalysis to form a cyclic acetal.

  • Nitro Reduction: Perform the reduction of the nitro group on the protected molecule.

  • Deprotection: Remove the acetal protecting group by treating the molecule with aqueous acid to regenerate the aldehyde.[15][16]

Q5: Are there any "green" or more environmentally friendly methods for these selective reductions?

A5: Yes, the field of green chemistry has provided several alternatives. Catalytic transfer hydrogenation, which uses a hydrogen donor like ammonium formate or formic acid instead of high-pressure hydrogen gas, is considered a greener approach.[18][19] Additionally, methods using iron powder with a small amount of acid are often preferred over tin-based reductions due to the lower toxicity and cost of iron.[9] The use of iron is advantageous because the iron(II) chloride formed can be hydrolyzed to release hydrochloric acid, meaning only a catalytic amount of acid is needed to initiate the reaction.

Section 3: Experimental Protocols and Data

Protocol 1: Selective Reduction of the Nitro Group to an Amine

Method: Using Stannous Chloride (SnCl₂·2H₂O)

  • Materials:

    • This compound (1.0 eq)

    • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 eq)

    • Ethanol (EtOH)

    • Ethyl acetate (EtOAc)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

  • Procedure:

    • In a round-bottom flask, dissolve this compound in ethanol (approximately 10-15 mL per gram of starting material).

    • Add SnCl₂·2H₂O to the solution in one portion.

    • Heat the reaction mixture to reflux (around 78 °C) and monitor the progress by TLC. The reaction is typically complete within 1-3 hours.

    • Once the starting material is consumed, cool the mixture to room temperature and concentrate it under reduced pressure to remove most of the ethanol.

    • Dilute the residue with ethyl acetate and cool the flask in an ice bath.

    • Slowly and carefully add saturated aqueous NaHCO₃ solution with vigorous stirring until the pH of the aqueous layer is ~8. This will precipitate tin salts.

    • Filter the entire mixture through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.

    • Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 3-Amino-5-bromobenzaldehyde.

    • The product can be further purified by column chromatography if necessary.

Protocol 2: Selective Reduction of the Aldehyde Group to an Alcohol

Method: Using Sodium Borohydride (NaBH₄)

  • Materials:

    • This compound (1.0 eq)

    • Sodium borohydride (NaBH₄) (1.1 eq)

    • Methanol (MeOH)

    • Deionized water

    • 1 M Hydrochloric acid (HCl)

    • Ethyl acetate (EtOAc)

    • Brine

  • Procedure:

    • Dissolve this compound in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.

    • Slowly add sodium borohydride in small portions, ensuring the temperature remains below 5 °C.

    • Stir the reaction at 0 °C for 30-60 minutes. Monitor the reaction by TLC until the starting material is no longer visible.

    • Carefully quench the reaction by the slow, dropwise addition of deionized water.

    • Acidify the mixture to pH ~6 by the dropwise addition of 1 M HCl.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude (3-Bromo-5-nitrophenyl)methanol.

    • Purify by column chromatography or recrystallization as needed.

Comparative Data Summary
Target TransformationReagent SystemTypical ConditionsSelectivity ProfileCommon Issues
Nitro → Amine SnCl₂·2H₂O / EtOHReflux, 1-3hExcellent for aldehyde & bromo preservationTin salt removal during workup
Nitro → Amine Fe / NH₄Cl / H₂O/EtOHReflux, 2-4hGood for aldehyde & bromo preservationRemoval of fine iron particles
Nitro → Amine H₂ / Raney NiRT, 50 psi, 4-8hGood for bromo preservation, may reduce aldehydeCatalyst handling, potential for over-reduction
Aldehyde → Alcohol NaBH₄ / MeOH0 °C to RT, 30-60 minExcellent for nitro & bromo preservationNone, generally a clean reaction

Section 4: Visualization of Synthetic Pathways

Diagram 1: Decision Workflow for Selective Reduction

This diagram outlines the logical steps a researcher should take when deciding on a reduction strategy for this compound.

G start Start: this compound q1 Desired Transformation? start->q1 nitro_reduction Selective Nitro Reduction (NO₂ → NH₂) q1->nitro_reduction Nitro Group aldehyde_reduction Selective Aldehyde Reduction (CHO → CH₂OH) q1->aldehyde_reduction Aldehyde Group q2 Risk of Dehalogenation? nitro_reduction->q2 method_nabh4 Use NaBH₄ aldehyde_reduction->method_nabh4 method_sncl2 Use SnCl₂ or Fe/HCl q2->method_sncl2 Yes/High method_raneyni Use H₂/Raney Ni q2->method_raneyni No/Low product_amine Product: 3-Amino-5-bromobenzaldehyde method_sncl2->product_amine method_raneyni->product_amine product_alcohol Product: (3-Bromo-5-nitrophenyl)methanol method_nabh4->product_alcohol

Caption: Decision tree for choosing a selective reduction method.

Diagram 2: Protection Strategy Workflow

This diagram illustrates the workflow for reactions requiring protection of the aldehyde group.

G start This compound protect Step 1: Protect Aldehyde (e.g., Ethylene Glycol, H⁺) start->protect protected_intermediate Protected Intermediate (Acetal) protect->protected_intermediate reduce_nitro Step 2: Reduce Nitro Group (e.g., SnCl₂) protected_intermediate->reduce_nitro reduced_intermediate Reduced Protected Intermediate reduce_nitro->reduced_intermediate deprotect Step 3: Deprotect Aldehyde (Aqueous Acid, H₂O) reduced_intermediate->deprotect final_product Final Product: 3-Amino-5-bromobenzaldehyde deprotect->final_product

Caption: Workflow for a protection-reduction-deprotection sequence.

References

  • Reduction of nitro compounds. Grokipedia.
  • Nitro Reduction - Common Conditions. Organic Chemistry Portal.
  • Acetals as Protecting Groups for Aldehydes and Ketones. Chemistry Steps. Available from: [Link]

  • Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium.Tetrahedron Letters.
  • Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones. JoVE. Available from: [Link]

  • Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines.Science of Synthesis.
  • Amines. NCERT.
  • Catalytic transfer hydrogenation of nitro compounds into amines over magnetic graphene oxide supported Pd nanoparticles. ResearchGate. Available from: [Link]

  • Video: Protecting Groups for Aldehydes and Ketones: Introduction. JoVE. Available from: [Link]

  • Sn2+ reduction. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. SciSpace. Available from: [Link]

  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. Available from: [Link]

  • LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Chemistry Steps. Available from: [Link]

  • Studies on the mechanism of transfer hydrogenation of nitro arenes by formate salts catalyzed by palladium/carbon. The Journal of Organic Chemistry. Available from: [Link]

  • 2.6 Protecting Groups in Synthesis. Organic Chemistry II - KPU Pressbooks. Available from: [Link]

  • 20.3: Chemoselective Reactions. Chemistry LibreTexts. Available from: [Link]

  • Chemoselective reductions with sodium borohydride. Canadian Journal of Chemistry. Available from: [Link]

  • Chemoselective Reductions with Sodium Borohydride. Aldehydes vs. Ketones. The Journal of Organic Chemistry. Available from: [Link]

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Validation & Comparative

A Researcher's Guide to the Structural Elucidation of 3-Bromo-5-nitrobenzaldehyde: A Comparative Analysis of NMR and Other Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic chemistry and drug development, the unambiguous structural verification of intermediates is paramount. 3-Bromo-5-nitrobenzaldehyde, a key building block in the synthesis of various pharmaceutical and agrochemical compounds, presents a classic case for the application of modern analytical techniques. This guide provides an in-depth analysis of its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra, contextualized by a comparison with complementary methods like Mass Spectrometry (MS) and Infrared (IR) Spectroscopy. Our focus is not merely on data presentation but on the underlying principles and experimental rationale that empower researchers to interpret spectra with confidence.

Part 1: The Definitive Tool — NMR Spectroscopy Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of molecular structure elucidation in organic chemistry. Its ability to provide detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule is unparalleled. For a substituted aromatic system like this compound, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectral Analysis of this compound

The ¹H NMR spectrum provides a proton-by-proton map of the molecule. The key features to analyze are the chemical shift (δ), integration, and signal splitting (multiplicity).

Predicted Analysis: The structure of this compound features four distinct proton environments: one aldehydic proton and three aromatic protons.

  • Aldehydic Proton (H-α): This proton is directly attached to a carbonyl carbon and is expected to be significantly deshielded due to the electronegativity of the oxygen and the magnetic anisotropy of the C=O bond. It should appear far downfield as a singlet, as its closest proton neighbors are four bonds away (on the aromatic ring), resulting in negligible coupling.[1][2]

  • Aromatic Protons (H-2, H-4, H-6): The aromatic ring has three powerful electron-withdrawing groups (EWG): the aldehyde (-CHO), the nitro group (-NO₂), and the bromine atom (-Br). These groups decrease the electron density of the ring, causing all aromatic protons to be deshielded and resonate at high chemical shifts (typically > 8.0 ppm).[3][4]

    • H-2: Positioned between the -CHO and -Br groups.

    • H-4: Positioned between the -Br and -NO₂ groups.

    • H-6: Positioned between the -NO₂ and -CHO groups. All three protons are chemically non-equivalent and should, in a high-resolution spectrum, appear as distinct signals. Each signal is expected to be split by its two meta-neighbors, resulting in a "triplet-like" or "doublet of doublets" pattern with a small coupling constant (meta-coupling, ⁴J, is typically 2-3 Hz).[5][6]

Experimental Data & Interpretation: Published data for the ¹H NMR spectrum of this compound acquired in DMSO-d₆ confirms these predictions.[7]

Proton AssignmentExperimental δ (ppm)MultiplicityIntegrationRationale for Assignment
H-α (-CHO)10.09Singlet (s)1HThe significant downfield shift is characteristic of an aldehyde proton, strongly deshielded by the carbonyl group.[1]
H-2, H-4, H-68.51 - 8.79Multiplet (m)3HThese signals are in the highly deshielded aromatic region due to the combined effect of three electron-withdrawing groups. The reported data combines the three distinct protons into a multiplet, which is common in initial reports.[7] A more detailed analysis would resolve these into three separate signals, each showing fine splitting due to meta-coupling. H-6, being ortho to two strong EWGs (-CHO, -NO₂), is likely the most downfield signal.
¹³C NMR Spectral Analysis of this compound

Proton-decoupled ¹³C NMR spectroscopy reveals the number of unique carbon environments and provides insight into their electronic nature.

Predicted Analysis: Due to the lack of symmetry in the molecule, all seven carbon atoms are chemically non-equivalent and should produce seven distinct signals.[8] The chemical shifts can be predicted based on the known effects of the substituents.[9][10]

  • Carbonyl Carbon (C-α): The aldehyde carbonyl carbon is extremely deshielded and is expected to appear at a very high chemical shift, typically in the 190-200 ppm range.[10][11]

  • Aromatic Carbons: These carbons resonate in the 120-150 ppm range.[3]

    • Ipso-Carbons (C-1, C-3, C-5): The carbons directly attached to substituents. C-1 (-CHO) and C-5 (-NO₂) will be significantly influenced by their respective groups. C-3, attached to bromine, will show a moderate shift.

    • Other Aromatic Carbons (C-2, C-4, C-6): Their shifts are modulated by their proximity to the electron-withdrawing substituents.

Predicted Chemical Shift Assignments: While experimental data is not readily available in the searched literature, we can estimate the shifts based on additivity rules and data from similar compounds like 3-nitrobenzaldehyde.[12]

Carbon AssignmentPredicted δ (ppm) RangeRationale for Prediction
C-α (-CHO)189 - 192Characteristic chemical shift for an aldehyde carbonyl carbon, highly deshielded.[11]
C-5 (-NO₂)148 - 150Ipso-carbon to the strongly electron-withdrawing nitro group.
C-1 (-CHO)137 - 140Ipso-carbon to the aldehyde group.
C-6133 - 136Positioned between two strong EWGs (-CHO, -NO₂).
C-2130 - 133Influenced by adjacent -CHO and -Br groups.
C-4127 - 130Influenced by adjacent -Br and -NO₂ groups.
C-3 (-Br)122 - 125Ipso-carbon to the bromine atom; the heavy atom effect can influence this shift.

Part 2: A Robust Experimental Workflow

The quality of NMR data is critically dependent on a meticulous experimental protocol. The following workflow is designed to be self-validating, ensuring data integrity from sample preparation to analysis.

Step-by-Step NMR Protocol
  • Sample Preparation:

    • Solvent Selection: Choose a deuterated solvent in which the compound is soluble (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆). DMSO-d₆ is often preferred for polar aromatic aldehydes. The choice of solvent is critical as it establishes the "zero" reference via the lock signal and its residual proton peak must not overlap with analyte signals.

    • Concentration: Weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent directly in a clean, dry NMR tube.

    • Standard: Tetramethylsilane (TMS) is often added as an internal standard with a defined chemical shift of 0.00 ppm, though modern spectrometers can reference the residual solvent peak.[1]

  • Spectrometer Setup & Data Acquisition:

    • Insertion & Locking: Insert the sample into the spectrometer. The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field.

    • Shimming: The magnetic field is homogenized through a process called shimming. This is a crucial step to achieve sharp, symmetrical peaks and high resolution, which is essential for observing fine coupling patterns.

    • Acquisition Parameters:

      • ¹H NMR: A standard single-pulse experiment is used. Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 2-5 seconds.

      • ¹³C NMR: A proton-decoupled pulse program (e.g., zgpg30) is used to produce a spectrum with singlets for each carbon. A larger number of scans is required due to the low natural abundance of the ¹³C isotope.

NMR Data Analysis Workflow

Caption: Workflow for NMR analysis of this compound.

Part 3: A Comparative Analysis with Alternative Techniques

While NMR is the most powerful single technique for structure elucidation, a multi-faceted approach using orthogonal techniques provides the highest level of confidence, a standard practice in regulated environments like drug development.

TechniqueInformation ProvidedStrengths for this MoleculeLimitations
NMR Spectroscopy Complete C-H framework, atom connectivity, stereochemistry.Unambiguously determines the substitution pattern and confirms the presence and environment of all protons and carbons.Lower sensitivity compared to MS; requires higher sample amount and purity.
Mass Spectrometry (MS) Molecular weight and elemental formula (High-Res MS).Confirms the molecular weight (230.02 g/mol ) and the presence of one bromine atom via the characteristic M/M+2 isotopic pattern (~1:1 ratio).[13]Provides no information on the substitution pattern (i.e., cannot distinguish between isomers).
Infrared (IR) Spectroscopy Presence of specific functional groups.Quickly confirms the presence of the key functional groups: a strong C=O stretch (~1700 cm⁻¹), strong N-O stretches for the nitro group (~1530 and 1350 cm⁻¹), and aromatic C-H/C=C stretches.Provides no information on the connectivity or arrangement of atoms.
A Complementary Analytical Strategy

A robust characterization of this compound involves a logical integration of these techniques.

G cluster_0 Initial Confirmation cluster_1 Definitive Structure cluster_2 Final Verification IR IR Spectroscopy NMR 1H & 13C NMR IR->NMR Confirms Functional Groups MS Mass Spectrometry MS->NMR Confirms Molecular Formula Verified Verified Structure: This compound NMR->Verified Provides Full Structure & Connectivity

Caption: Integrated workflow for comprehensive structural verification.

Conclusion

The ¹H and ¹³C NMR spectra of this compound offer a wealth of structural information that is definitive for its characterization. The aldehydic proton signal above 10 ppm and the distinct, deshielded aromatic proton signals are signature features in its ¹H NMR spectrum. The predicted ¹³C spectrum, with seven unique signals including a carbonyl carbon near 190 ppm, would complete the structural puzzle. When combined with Mass Spectrometry to confirm molecular weight and IR Spectroscopy to verify functional groups, researchers can achieve an irrefutable structural assignment. This guide serves as a framework for not only interpreting the data for this specific molecule but also for applying these fundamental analytical principles to new chemical entities.

References

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  • Modgraph. (n.d.). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds. Retrieved from [Link]

  • WebMO. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

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  • Master Organic Chemistry. (2022, February 8). 13-C NMR - How Many Signals. Retrieved from [Link]

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  • PubChem. (n.d.). 3-Bromo-4-nitrobenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

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comparing reactivity of 3-Bromo-5-nitrobenzaldehyde with other bromonitrobenzaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Comparative Reactivity of 3-Bromo-5-nitrobenzaldehyde and its Isomers

This guide provides a comprehensive analysis of the reactivity of this compound, objectively comparing its performance in key organic transformations against other bromonitrobenzaldehyde isomers. The content herein is grounded in established principles of physical organic chemistry and supported by experimental data and protocols designed for researchers, scientists, and professionals in drug development.

Introduction: The Subtle Influence of Substituent Positioning

Bromonitrobenzaldehydes are a class of versatile trifunctional aromatic compounds that serve as crucial building blocks in the synthesis of pharmaceuticals, agrochemicals, and specialty materials.[1] The benzene ring is adorned with three distinct functional groups: a bromine atom, a nitro group, and an aldehyde. The specific arrangement of these groups—the isomerism—profoundly dictates the molecule's electronic properties and, consequently, its chemical reactivity. Understanding these isomeric nuances is paramount for predicting reaction outcomes, optimizing synthetic routes, and designing novel molecular architectures.

This guide focuses specifically on this compound, dissecting its reactivity profile in comparison to its isomers in three fundamental reaction classes: Nucleophilic Aromatic Substitution (SNAr), Palladium-Catalyzed Cross-Coupling, and transformations of the aldehyde moiety.

Foundational Principles: Electronic and Steric Effects at Play

The reactivity of any substituted benzene ring is governed by the interplay of inductive and resonance effects of its substituents, along with steric considerations.

  • Nitro Group (-NO₂): This is a powerful electron-withdrawing group, acting through both the inductive (-I) and resonance (-M) effects. It strongly deactivates the ring towards electrophilic attack but is a potent activator for nucleophilic aromatic substitution, particularly when positioned ortho or para to a leaving group.[2]

  • Aldehyde Group (-CHO): The carbonyl function is also electron-withdrawing (-I, -M effects) and acts as a meta-director in electrophilic aromatic substitutions.[3] Its carbonyl carbon is an electrophilic center, susceptible to attack by nucleophiles.

  • Bromo Group (-Br): As a halogen, bromine is electronegative and withdraws electron density via the inductive effect (-I), deactivating the ring. However, its lone pairs can be donated through resonance (+M), directing incoming electrophiles to the ortho and para positions.[3] Crucially, it serves as an excellent leaving group in SNAr reactions and is a key reactant in metal-catalyzed cross-coupling.[1]

In This compound , the nitro and aldehyde groups are positioned meta to the bromine atom. This specific arrangement is central to its unique reactivity, as will be explored in the following sections.

Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a cornerstone of aromatic chemistry, allowing for the displacement of a leaving group (like bromide) by a nucleophile. The reaction proceeds via a two-step addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex.[4] The stability of this complex is the critical factor determining the reaction rate.

Mechanistic Insight

The rate-determining step is typically the initial attack by the nucleophile to form the Meisenheimer complex.[5] Electron-withdrawing groups that can stabilize the resulting negative charge through resonance dramatically accelerate the reaction. This stabilization is only possible if the activating group is positioned ortho or para to the leaving group, allowing the negative charge to be delocalized onto the electron-withdrawing group itself.[4]

Isomer Comparison
  • This compound: The nitro group is meta to the bromine. While its inductive effect makes the ring more electron-poor and thus more susceptible to nucleophilic attack than bromobenzene, it cannot stabilize the Meisenheimer complex via resonance. The negative charge is delocalized only across the carbon atoms of the ring.

  • Ortho/Para Isomers (e.g., 3-Bromo-4-nitrobenzaldehyde): In an isomer like 3-Bromo-4-nitrobenzaldehyde, the nitro group is para to the site of nucleophilic attack (the carbon bearing the bromine). This allows for direct delocalization of the negative charge onto the nitro group, providing significant resonance stabilization to the Meisenheimer complex.[5][6] This leads to a much lower activation energy and a dramatically faster reaction rate.

Therefore, this compound is significantly less reactive in SNAr reactions compared to its isomers where the nitro group is positioned ortho or para to the bromine atom.

Caption: SₙAr Reactivity Comparison.

Data Summary: Relative Reactivity in SNAr
IsomerNO₂ Position Relative to BrResonance Stabilization of IntermediateExpected Relative Reactivity
2-Bromo-4-nitrobenzaldehydeparaYesVery High
4-Bromo-2-nitrobenzaldehydeorthoYesVery High
3-Bromo-4-nitrobenzaldehyde-HighHigh
This compound meta No Low

Comparative Reactivity in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful palladium-catalyzed method for forming C-C bonds by coupling an organoboron species with an organic halide.[7] The reaction is central to modern synthetic chemistry due to its functional group tolerance and mild conditions.[8]

Mechanistic Insight

The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[9] The first and often rate-determining step is the oxidative addition, where the aryl bromide adds to a Pd(0) complex.[7] This step is generally accelerated by the presence of electron-withdrawing groups on the aryl halide, which make the carbon-bromine bond more polarized and susceptible to cleavage by the electron-rich palladium catalyst.

Suzuki_Cycle Fig 2: Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pdiil Ar-Pd(II)L₂-Br pd0->pdiil Oxidative Addition (Ar-Br) pdiil_b Ar-Pd(II)L₂-R pdiil->pdiil_b Transmetalation (R-B(OH)₂, Base) pdiil_b:e->pd0:w product Ar-R pdiil_b->product Reductive Elimination

Caption: Suzuki-Miyaura Catalytic Cycle.

Isomer Comparison

All bromonitrobenzaldehyde isomers are expected to be highly reactive substrates for Suzuki coupling. The presence of at least two strong electron-withdrawing groups (nitro and aldehyde) on the aromatic ring significantly activates the C-Br bond towards oxidative addition.

  • This compound: With two powerful electron-withdrawing groups, this isomer is an excellent substrate for Suzuki coupling. The C-Br bond is highly polarized, facilitating rapid oxidative addition.

  • Other Isomers: Other isomers will also be highly reactive. Minor differences in reactivity might arise from steric effects. For instance, an isomer with a group ortho to the bromine (e.g., 2-bromo-3-nitrobenzaldehyde) might exhibit slightly slower kinetics due to steric hindrance, which can impede the approach of the bulky palladium catalyst.[10] However, the electronic activation is the dominant factor, making all isomers generally good coupling partners.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

This protocol describes a general procedure for the coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

  • Triphenylphosphine (PPh₃, 0.08 eq) or other suitable ligand

  • Potassium carbonate (K₂CO₃, 3.0 eq)

  • 1,4-Dioxane and Water (4:1 mixture)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, the arylboronic acid, and potassium carbonate.

  • Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Add Pd(OAc)₂ and the phosphine ligand to the flask under a positive flow of inert gas.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite to remove inorganic salts and the catalyst.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Comparative Reactivity of the Aldehyde Group

The aldehyde functional group is a key site for transformations such as oxidation to a carboxylic acid and reduction to an alcohol. The reactivity of the aldehyde is dictated by the electrophilicity of its carbonyl carbon.

Mechanistic Insight

Electron-withdrawing substituents on the benzaldehyde ring increase the partial positive charge (δ+) on the carbonyl carbon. This enhances its electrophilicity, making it more susceptible to attack by nucleophiles, including hydride reagents (e.g., NaBH₄) for reduction and certain oxidizing agents.[11][12]

Isomer Comparison

The activating effect of the substituents on the aldehyde's reactivity depends on their position.

  • Para-Substituted Isomers (e.g., 4-Bromo-3-nitrobenzaldehyde): A nitro group para to the aldehyde group will exert the strongest activating effect through a combination of its -I and -M effects, making the carbonyl carbon highly electrophilic.

  • Ortho-Substituted Isomers: An ortho-nitro group is also strongly activating, though the effect can sometimes be modulated by steric hindrance or potential intramolecular interactions.

  • This compound (Meta-Substituted): In this isomer, the nitro group is meta to the aldehyde. It can only activate the carbonyl group through its powerful -I effect. The resonance (-M) effect does not extend to the carbonyl carbon from the meta position.

Therefore, the aldehyde group in This compound is significantly activated towards nucleophilic attack compared to unsubstituted benzaldehyde. However, it is expected to be less reactive than isomers where the nitro group is positioned ortho or para to the aldehyde, as those benefit from the stronger resonance-withdrawing effect.

Data Summary: Relative Electrophilicity of the Aldehyde Carbonyl
Isomer TypeNO₂ Position Relative to CHOActivating Electronic EffectExpected Relative Reactivity of Aldehyde
Para-nitro isomerpara-M, -IVery High
Ortho-nitro isomerortho-M, -IHigh
Meta-nitro isomer meta -I only Moderate-High
Unsubstituted Benzaldehyde--Baseline
Experimental Protocol: Oxidation of this compound

Materials:

  • This compound (1.0 eq)

  • Potassium permanganate (KMnO₄, 2.0 eq)

  • Acetone and Water

  • Sodium bisulfite (NaHSO₃)

Procedure:

  • Dissolve this compound in acetone in a round-bottom flask.

  • Slowly add a solution of KMnO₄ in water dropwise to the stirred aldehyde solution. The reaction is exothermic; maintain the temperature below 30 °C using a water bath if necessary.

  • Stir the mixture at room temperature until the purple color of the permanganate has disappeared and a brown precipitate of MnO₂ has formed.

  • Quench the reaction by adding a saturated solution of sodium bisulfite until the brown precipitate dissolves and the solution becomes colorless.

  • Acidify the solution with dilute HCl to precipitate the carboxylic acid product.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry to yield 3-Bromo-5-nitrobenzoic acid.

Conclusion

The reactivity of this compound is a distinct and predictable consequence of the meta relationship between its functional groups. This guide provides a framework for understanding and exploiting its chemical behavior:

  • In Nucleophilic Aromatic Substitution, it is relatively unreactive. The lack of ortho or para resonance stabilization by the nitro group makes it a poor substrate compared to other isomers.

  • In Palladium-Catalyzed Cross-Coupling, it is highly reactive. The strong inductive effects of both the nitro and aldehyde groups activate the C-Br bond for facile oxidative addition, making it an excellent coupling partner.

  • The Aldehyde Group is moderately activated. It is more susceptible to nucleophilic attack than unsubstituted benzaldehyde due to inductive electron withdrawal, but less so than isomers that benefit from a resonance-withdrawing nitro group in the ortho or para position.

By understanding these structure-reactivity relationships, researchers can strategically select the appropriate bromonitrobenzaldehyde isomer to achieve their desired synthetic outcomes efficiently and predictably.

References

  • Patai, S. (1979). The effects of substitution of a ring hydrogen atom of benzaldehyde by a fluorine or chlorine atom. BHU Digital Library. [Link]

  • Reddit r/chemhelp Community. (2024). How benzene ring substituents affect reactivity of benzaldehyde derivatives in aldol reaction?. Reddit. [Link]

  • Ainscow, E. K., et al. (2025). Electronic effects on the substitution reactions of benzhydrols and fluorenyl alcohols. ResearchGate. [Link]

  • Quora Community. (2020). How to compare the reactivity towards electrophilic substitution, benzene, benzaldehyde, and anisole. Quora. [Link]

  • Chemistry LibreTexts. (2024). Substituent Effects in Electrophilic Substitutions. [Link]

  • Chemistry Stack Exchange. (2018). Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. [Link]

  • Wikipedia. (2025). Nucleophilic aromatic substitution. [Link]

  • Organic Chemistry Portal. (2025). Suzuki Coupling. [Link]

  • Cammidge, A. N., et al. (2006). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. ResearchGate. [Link]

  • Wikipedia. (2025). Suzuki reaction. [Link]

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  • Chemistry LibreTexts. (2023). Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. [Link]

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  • PubChemLite. (2025). This compound (C7H4BrNO3). [Link]

  • ResearchGate. (2025). A New Approach to the Synthesis of 2-Nitrobenzaldehyde. [Link]

  • ResearchGate. (2025). Relative reactivity (ΔE # ) and regioselectivity (Δ) for hetero-Diels-Alder. [Link]

  • Reddit r/Mcat. (2018). How does steric hindrance affect reactivity of alcohols, ketones, and aldehydes?. [Link]

  • MDPI. (2023). Oxidation of Aldehydes Used as Food Additives by Peroxynitrite. [Link]

  • ResearchGate. (2025). Separation of ortho/meta isomers of nitrobenzaldehyde. [Link]

  • Studylib. (2025). What is the effect of steric hindrance on the boiling points of aldehydes and ketones. [Link]

  • PubMed. (2023). Oxidation of Aldehydes Used as Food Additives by Peroxynitrite. [Link]

  • Scirp.org. (2025). Comparative Theoretical Studies of the Reactivity and Stability of Selected Groups of Isomers. [Link]

  • Sciencemadness.org. (2017). synthesis of p-nitro-benzaldehyde. [Link]

  • Organic Chemistry Portal. (2025). Aldehyde synthesis by oxidation of alcohols and rearrangements. [Link]

  • YouTube. (2021). Oxidation States of Bromine in Compounds. [Link]

  • DSpace@MIT. (2012). Continuous Flow Oxidation of Alcohols and Aldehydes Utilizing Bleach and Catalytic Tetrabutylammonium Bromide. [Link]

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A Comparative Guide to the Biological Activity of 3-Bromo-5-nitrobenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic selection and modification of molecular scaffolds are paramount to discovering novel therapeutic agents. 3-Bromo-5-nitrobenzaldehyde, a readily available synthetic building block, presents a compelling starting point for developing new biologically active compounds. The presence of an electrophilic aldehyde group, along with the electron-withdrawing nitro and bromo substituents, provides a unique electronic landscape ripe for chemical derivatization and potential modulation of biological effects.

This in-depth technical guide provides a comparative analysis of the biological activities of various derivatives of this compound against its parent structure. We will delve into the synthesis of these derivatives, with a focus on Schiff bases and hydrazones, and explore their anticancer and antimicrobial properties, supported by experimental data from analogous compounds. This guide is designed to offer both a strategic overview and practical, field-proven insights into the experimental workflows required to assess these molecules.

The Rationale for Derivatization: Unlocking Therapeutic Potential

The aldehyde functional group in this compound is a key handle for chemical modification. While the parent aldehyde may possess some inherent biological activity, its conversion into derivatives like Schiff bases (-CH=N-R) and hydrazones (-CH=N-NH-R) can significantly enhance potency and selectivity. This enhancement is often attributed to several factors:

  • Increased Lipophilicity: The introduction of various aromatic or aliphatic moieties through derivatization can increase the compound's ability to cross biological membranes.

  • Pharmacophore Introduction: The newly formed azomethine group (-C=N-) in Schiff bases and hydrazones is a well-known pharmacophore that can interact with biological targets.[1][2]

  • Chelating Properties: The nitrogen and, in some cases, sulfur or oxygen atoms in these derivatives can act as chelation sites for metal ions, which is a known mechanism of action for some anticancer and antimicrobial agents.

The following diagram illustrates the general synthetic scheme for preparing Schiff base and hydrazone derivatives from this compound.

G parent This compound schiff_base Schiff Base Derivative parent->schiff_base Condensation hydrazone Hydrazone Derivative parent->hydrazone Condensation amine Primary Amine (R-NH2) amine->schiff_base hydrazide Hydrazide (R-CONHNH2) hydrazide->hydrazone evaluation Biological Evaluation (Anticancer, Antimicrobial) schiff_base->evaluation hydrazone->evaluation

Caption: General workflow for the synthesis and biological evaluation of this compound derivatives.

Comparative Anticancer Activity

While direct comparative studies on a series of this compound derivatives are not extensively documented, the anticancer potential of structurally similar Schiff bases and hydrazones derived from other substituted benzaldehydes is well-established.[1][3] The primary mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cells.

Schiff Base Derivatives

Schiff bases derived from substituted benzaldehydes have demonstrated significant cytotoxic activity against various cancer cell lines.[3][4] For instance, the reaction of a benzimidazole derivative with various aromatic aldehydes, including those with chloro and nitro substituents, yielded Schiff bases with potent anticancer activity against colorectal, liver, and ovarian cancer cell lines.[4] The azomethine linkage is crucial for this activity, potentially through interactions with biological macromolecules like DNA.[3]

Hydrazone and Thiosemicarbazone Derivatives

Hydrazones and their sulfur-containing analogs, thiosemicarbazones, are another class of derivatives with promising anticancer properties.[2][5][6] Studies on thiosemicarbazones of other nitrobenzaldehydes have shown significant cytotoxicity against various cancer cell lines, with IC50 values in the low micromolar range.[2][5] The proposed mechanism for some thiosemicarbazones involves the induction of ferroptosis, a form of programmed cell death dependent on iron and reactive oxygen species.[6]

The following table summarizes representative cytotoxic activity data for Schiff base and hydrazone/thiosemicarbazone derivatives of structurally similar substituted benzaldehydes.

Derivative ClassSubstituent on BenzaldehydeCancer Cell LineIC50 (µM)Reference
Schiff Base2-chloro, 5-nitroHCT116 (Colon)> CK0106023 (Std.)[4]
Schiff Base4-nitroTSCCF (Oral)~446.68 µg/mL[1]
Thiosemicarbazone4-nitroMCF-7 (Breast)7.59 µg/mL[5]
Thiosemicarbazone4-nitroEAC (Ascites)2.80 µg/mL[5]
Thiosemicarbazone2-nitroVariousNot specified[2]

Note: The data presented is for derivatives of structurally analogous compounds to this compound and serves as a predictive guide for the expected activity of its derivatives.

Comparative Antimicrobial Activity

The quest for novel antimicrobial agents is a global health priority. Derivatives of this compound, particularly hydrazones, have shown potential in this area. The presence of the nitro group is often associated with antimicrobial effects.

Hydrazone Derivatives

Hydrazones synthesized from various aromatic aldehydes have been screened for their activity against a range of bacterial and fungal strains.[7][8][9][10] For example, hydrazones derived from 4-hydroxy-3-nitrobenzaldehyde exhibited weak to moderate antibacterial and antifungal activity.[10] Interestingly, in that study, the presence of a bromo group on a different part of the final molecule enhanced activity against certain strains, while the nitro-substituted derivative showed decreased activity.[10] This highlights the complex structure-activity relationships (SAR) at play.

The following table summarizes representative antimicrobial activity data for hydrazone derivatives of structurally similar substituted benzaldehydes.

Derivative ClassSubstituent on BenzaldehydeMicroorganismMIC (µg/mL)Reference
Hydrazone4-hydroxy, 3-nitroE. coli, P. aeruginosa>200[10]
Hydrazone4-hydroxy, 3-nitroB. subtilis, S. cerevisiae200 (for a bromo-containing derivative)[10]
Hydrazide-Hydrazone5-bromo-2-iodo (on benzoic acid part)Gram-positive bacteriaNot specified[11]
Hydrazide-HydrazoneGeneral aromaticS. aureus2[11]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The data is for derivatives of analogous compounds.

Experimental Protocols

To ensure the scientific integrity and reproducibility of findings, detailed and validated experimental protocols are essential. Below are step-by-step methodologies for the synthesis of derivatives and the evaluation of their biological activities.

Synthesis of Schiff Base/Hydrazone Derivatives (General Procedure)

This protocol describes a general method for the condensation reaction to form Schiff bases or hydrazones.

G start Start step1 Dissolve this compound in ethanol start->step1 step2 Add equimolar amount of primary amine or hydrazide step1->step2 step3 Add a few drops of glacial acetic acid (catalyst) step2->step3 step4 Reflux the mixture for 2-4 hours step3->step4 step5 Monitor reaction by TLC step4->step5 step6 Cool the reaction mixture step5->step6 Reaction complete step7 Filter the precipitated solid step6->step7 step8 Wash with cold ethanol step7->step8 step9 Recrystallize from a suitable solvent (e.g., ethanol) step8->step9 end Characterize the product (FT-IR, NMR, Mass Spec) step9->end

Caption: Experimental workflow for the synthesis of Schiff base or hydrazone derivatives.

Anticancer Activity: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability and proliferation.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (parent and derivatives) and a positive control (e.g., doxorubicin) in the culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, is determined by plotting cell viability against the compound concentration.[12]

Antimicrobial Activity: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

  • Preparation of Compound Dilutions: Prepare a two-fold serial dilution of each test compound in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the prepared inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (growth control, no compound) and a negative control (sterility control, no inoculum).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion and Future Directions

The derivatization of this compound into Schiff bases, hydrazones, and other related compounds presents a promising strategy for the development of novel anticancer and antimicrobial agents. The introduction of the azomethine group and other lipophilic moieties can significantly enhance the biological activity compared to the parent aldehyde. While direct comparative data for this compound and its derivatives is an area for future research, the evidence from structurally similar compounds strongly supports the potential of this scaffold.

Further investigations should focus on synthesizing a focused library of this compound derivatives and performing comprehensive in vitro and in vivo evaluations. Elucidating the precise mechanisms of action and exploring the structure-activity relationships will be crucial for optimizing the therapeutic potential of these promising compounds.

References

  • Green Synthesis and Antimicrobial Activities of Some Aromatic Hydrazones. Oriental Journal of Chemistry. [Link]

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A Comparative Guide to the Synthesis of 3-Bromo-5-nitrobenzaldehyde for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Bromo-5-nitrobenzaldehyde is a crucial building block in medicinal chemistry and materials science, serving as a key intermediate for a wide range of molecular targets. Its unique substitution pattern, featuring an electron-withdrawing nitro group and a versatile bromine atom meta to an aldehyde, makes it an ideal precursor for complex molecular architectures. This guide provides a detailed cost-benefit analysis of the most common synthetic routes to this compound, offering researchers, scientists, and drug development professionals the critical data needed to select the optimal pathway based on laboratory or industrial constraints such as cost, yield, safety, and scalability.

Overview of Synthetic Strategies

The synthesis of this compound can be approached from several different starting materials. The choice of route is dictated by the availability and cost of precursors, as well as the desired scale and purity of the final product. The primary strategies involve electrophilic aromatic substitution on a pre-functionalized benzene ring. We will explore two of the most practical and illustrative routes:

  • Route 1: Electrophilic Bromination of m-Nitrobenzaldehyde. This is a direct approach starting from a commercially available and relatively inexpensive benzaldehyde derivative.

  • Route 2: Nitration of m-Bromobenzaldehyde. This route begins with a different monosubstituted benzaldehyde and introduces the nitro group in the final step.

A third potential route, the oxidation of 3-bromo-5-nitrotoluene, is also considered. While viable, it often involves harsh oxidizing agents and can present challenges in controlling the oxidation state to selectively form the aldehyde without over-oxidation to the carboxylic acid.[1][2][3]

Route 1: Electrophilic Bromination of m-Nitrobenzaldehyde

This is arguably the most straightforward and high-yielding approach, leveraging the meta-directing effect of the aldehyde and nitro groups.

Reaction Scheme
Causality and Mechanistic Insights

The synthesis begins with 3-nitrobenzaldehyde. Both the nitro (-NO₂) and aldehyde (-CHO) groups are strong deactivating, meta-directing groups for electrophilic aromatic substitution. This electronic property is highly advantageous as it directs the incoming electrophile (Br⁺) almost exclusively to the C-3 position, which is meta to both existing substituents. Concentrated sulfuric acid serves a dual purpose: it acts as the solvent and as a catalyst, protonating N-bromosuccinimide (NBS) to generate the highly reactive bromonium ion (Br⁺) needed for the reaction.

Detailed Experimental Protocol
  • Reagents:

    • 3-Nitrobenzaldehyde (1.0 g, 6.6 mmol)

    • N-Bromosuccinimide (NBS) (1.4 g, 7.9 mmol)

    • Concentrated Sulfuric Acid (H₂SO₄) (4.0 mL)

    • Ice water

    • Ethyl acetate/Petroleum ether (1:10, v/v) for recrystallization

  • Procedure:

    • In a round-bottom flask, dissolve 3-nitrobenzaldehyde (1.0 g, 6.6 mmol) in concentrated sulfuric acid (4.0 mL) at room temperature with stirring.[4][5]

    • Carefully add N-bromosuccinimide (1.4 g, 7.9 mmol) portion-wise to the solution. An exotherm may be observed.

    • Heat the reaction mixture to 65 °C and maintain this temperature for 1 hour.[4][5]

    • After 1 hour, cool the reaction mixture to room temperature.

    • Slowly and carefully pour the reaction mixture into a beaker containing ice water to precipitate the crude product.

    • Collect the solid precipitate by vacuum filtration and wash with cold water.

    • The crude product can be purified by recrystallization from a solvent mixture of ethyl acetate and petroleum ether (1:10 v/v) to yield this compound as white crystals.[4][5]

  • Expected Outcome:

    • Yield: Approximately 1.3 g (82%).[4][5]

    • Purity: High, confirmed by ¹H NMR.[4][5]

    • Melting Point: 101-106 °C.[6]

Cost-Benefit Analysis
MetricAnalysis
Cost Moderate. 3-Nitrobenzaldehyde and NBS are common and relatively inexpensive lab reagents. The primary cost driver on a larger scale would be the reagents and solvent for purification.
Yield High (82%). The strong directing effects of the existing substituents lead to excellent regioselectivity and high conversion.[4][5]
Safety High Hazard. Involves concentrated sulfuric acid, which is highly corrosive. The reaction quench in ice water must be performed slowly and with care in a fume hood. Standard personal protective equipment (PPE) is mandatory.[5]
Scalability Good. The procedure is straightforward and can be scaled up with appropriate engineering controls for heat management and safe handling of sulfuric acid.
Green Chemistry Poor. Use of concentrated sulfuric acid as a solvent and the need for organic solvents for purification are not environmentally friendly.

Route 2: Nitration of m-Bromobenzaldehyde

This alternative route starts with 3-bromobenzaldehyde and introduces the nitro group via electrophilic nitration.

Reaction Scheme
Causality and Mechanistic Insights

In this pathway, the starting material is 3-bromobenzaldehyde. The aldehyde group is a meta-director, while the bromine atom is an ortho-, para-director. However, both groups are deactivating. When both a meta-directing deactivator and an ortho-, para-directing deactivator are present, the directing influence can be competitive. The nitration will primarily occur at the position meta to the aldehyde and ortho to the bromine (C-5 position relative to the aldehyde), leading to the desired product. The nitrating agent is the nitronium ion (NO₂⁺), generated in situ from concentrated nitric acid and concentrated sulfuric acid.[7][8][9]

Detailed Experimental Protocol
  • Reagents:

    • 3-Bromobenzaldehyde (10.0 g, 54 mmol)

    • Concentrated Sulfuric Acid (H₂SO₄) (50 mL)

    • Fuming Nitric Acid (HNO₃) (5.0 mL, ~118 mmol)

    • Ice

    • tert-Butyl methyl ether or similar solvent for extraction/recrystallization

  • Procedure (Adapted from general nitration procedures):

    • In a three-neck flask equipped with a thermometer and dropping funnel, cool concentrated sulfuric acid (50 mL) in an ice bath.

    • Slowly add fuming nitric acid (5.0 mL) while keeping the temperature below 10 °C to create the nitrating mixture.[7][9]

    • In a separate flask, dissolve 3-bromobenzaldehyde (10.0 g) in a minimal amount of concentrated sulfuric acid.

    • Slowly add the 3-bromobenzaldehyde solution to the nitrating mixture, maintaining the reaction temperature between 10-15 °C.

    • After the addition is complete, allow the mixture to stir at room temperature overnight.[7][9]

    • Pour the reaction mixture onto crushed ice, causing the product to precipitate.

    • Filter the crude product, wash thoroughly with cold water, and then with a dilute sodium bicarbonate solution to neutralize residual acid.

    • Purify the product by recrystallization from an appropriate solvent system.

  • Expected Outcome:

    • Yield: Moderate to good. Yields for nitrations of deactivated rings can vary but are typically lower than Route 1.

    • Purity: Good after purification. Potential for isomeric impurities may require careful purification.

    • Melting Point: 101-106 °C.[6]

Cost-Benefit Analysis
MetricAnalysis
Cost Moderate. 3-Bromobenzaldehyde is generally more expensive than 3-nitrobenzaldehyde. The use of fuming nitric acid also adds to the cost and handling complexity.
Yield Moderate. The yield is expected to be lower than Route 1 due to the strong deactivation of the ring by two deactivating groups, making the reaction more sluggish.
Safety Very High Hazard. This reaction involves a mixture of concentrated sulfuric and fuming nitric acids ("mixed acid"), which is extremely corrosive, a strong oxidizing agent, and can cause severe burns. Strict temperature control is essential to prevent runaway reactions.
Scalability Moderate. Scaling this reaction requires robust temperature control and specialized equipment for handling highly corrosive and reactive nitrating mixtures.
Green Chemistry Poor. Generates significant acidic waste (spent mixed acid), which requires careful neutralization and disposal.

Comparative Summary and Data

The following table summarizes the key performance indicators for the two primary synthetic routes.

ParameterRoute 1: Bromination of m-NitrobenzaldehydeRoute 2: Nitration of m-Bromobenzaldehyde
Starting Material 3-Nitrobenzaldehyde3-Bromobenzaldehyde
Key Reagents NBS, H₂SO₄HNO₃, H₂SO₄
Reported Yield ~82%[4][5]Moderate (expected <75%)
Reaction Conditions 65 °C, 1 hour[4][5]10-15 °C, then RT overnight[7][9]
Safety Concerns High (Conc. H₂SO₄)Very High (Mixed Acid)
Cost-Effectiveness More cost-effectiveLess cost-effective
Ease of Purification High (Recrystallization)Moderate (Potential isomers)

Visualization of Synthetic Workflows

Workflow for Route 1

Route1 cluster_0 Route 1: Bromination start 3-Nitrobenzaldehyde react Dissolve in H₂SO₄ Add NBS start->react Step 1 heat Heat to 65 °C (1 hour) react->heat Step 2 quench Quench in Ice Water heat->quench Step 3 purify Filter & Recrystallize quench->purify Step 4 product This compound purify->product Final Product

Caption: Workflow diagram for the synthesis via bromination of m-nitrobenzaldehyde.

Decision Logic for Route Selection

DecisionTree start Goal: Synthesize This compound priority What is the main priority? start->priority yield yield priority->yield High Yield & Simplicity cost cost priority->cost Lowest Cost safety safety priority->safety Safety is a concern (less hazardous) scale scale priority->scale Large Scale Production alt alt priority->alt 3-Nitrobenzaldehyde Unavailable route1 route1 yield->route1 Choose Route 1 route1_cost Route 1 is generally more cost-effective cost->route1_cost route1_safety Route 1 is hazardous, but avoids mixed acid safety->route1_safety route1_cost->route1 route1_safety->route1 route1_scale route1_scale scale->route1_scale Route 1 offers better scalability and control route1_scale->route1 route2 route2 alt->route2 Consider Route 2

Caption: Decision tree for selecting the optimal synthetic route based on project priorities.

Conclusion and Recommendation

For most laboratory-scale and pilot-scale syntheses, Route 1 (Bromination of m-Nitrobenzaldehyde) is the superior and recommended method. It offers a significantly higher yield, greater regioselectivity, a simpler procedure, and is more cost-effective. While the use of concentrated sulfuric acid necessitates caution, it is generally considered a less acute hazard than handling the highly reactive mixed acid required for Route 2.

Route 2 (Nitration of m-Bromobenzaldehyde) remains a viable alternative, particularly if 3-bromobenzaldehyde is readily available and 3-nitrobenzaldehyde is not. However, researchers must be prepared for a potentially lower yield and must implement stringent safety protocols to manage the risks associated with nitrating mixtures.

Ultimately, the selection of a synthetic route requires a careful balancing of scientific goals with practical constraints. This guide provides the foundational data to make that decision an informed one.

References

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  • PubChem. 1-Bromo-3-methyl-5-nitrobenzene | C7H6BrNO2 | CID 104213. Available at: [Link]

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A Researcher's Guide to the Spectroscopic Differentiation of 3-Bromo-5-nitrobenzaldehyde and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

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In the intricate landscape of pharmaceutical development and organic synthesis, the precise identification of constitutional isomers is not merely a matter of academic rigor but a critical determinant of a compound's efficacy, safety, and patentability. The subtle shift of a functional group on an aromatic ring can profoundly alter its electronic environment, leading to divergent biological activities and chemical reactivities. This guide provides a comprehensive spectroscopic comparison of 3-Bromo-5-nitrobenzaldehyde and its key isomers, offering researchers a practical framework for unambiguous structural elucidation.

The isomers of bromo-nitrobenzaldehyde, including this compound, are pivotal intermediates in the synthesis of various bioactive molecules.[1] Differentiating between these isomers is paramount, as the substitution pattern on the benzene ring dictates the molecule's steric and electronic properties, which in turn influence its interaction with biological targets. This guide will delve into the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) to distinguish these closely related compounds.

The Spectroscopic Fingerprint: A Multi-faceted Approach

A single spectroscopic technique rarely provides a complete structural picture. It is the synergistic application of multiple methods that affords the highest degree of confidence in structural assignment. We will explore how the unique electronic and vibrational properties of each isomer manifest in their respective spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Chemical Environment

¹H and ¹³C NMR spectroscopy are arguably the most powerful tools for isomer differentiation. The chemical shift (δ) of a nucleus is exquisitely sensitive to its local electronic environment, which is directly influenced by the positions of the electron-withdrawing nitro (-NO₂) group and the electronegative bromine (-Br) atom.

¹H NMR Spectroscopy

The aromatic region (typically δ 7.0-9.0 ppm) of the ¹H NMR spectrum provides a wealth of information. The number of signals, their chemical shifts, and their coupling patterns (splitting) are all diagnostic of the substitution pattern.

For This compound , one would expect three distinct signals in the aromatic region, each corresponding to a single proton. The aldehyde proton will appear as a singlet significantly downfield (around δ 10.0 ppm).[2] The aromatic protons will exhibit specific splitting patterns based on their coupling with neighboring protons.

In contrast, an isomer like 2-Bromo-5-nitrobenzaldehyde would also show three aromatic protons, but their chemical shifts and coupling constants would differ due to the different positions of the substituents relative to the protons.[3][4]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides complementary information. The chemical shifts of the carbon atoms in the aromatic ring are influenced by the attached substituents. The carbon bearing the nitro group will be significantly deshielded (shifted downfield), as will the carbon of the aldehyde group. The carbon attached to the bromine atom will also show a characteristic chemical shift.

By analyzing the number of signals and their chemical shifts in both the ¹H and ¹³C NMR spectra, a definitive assignment of the isomeric structure can be made.

Comparative NMR Data of Bromo-Nitrobenzaldehyde Isomers
Isomer¹H NMR Chemical Shifts (δ, ppm)¹³C NMR Chemical Shifts (δ, ppm) (Predicted)
This compound Aldehyde: ~10.09 (s, 1H), Aromatic: ~8.51 (s, 1H), 8.55-8.79 (m, 2H)[5]Aldehyde (C=O): ~190, C-Br: ~120, C-NO₂: ~150, Other Aromatic C: 125-140
2-Bromo-3-nitrobenzaldehyde Aldehyde: ~10.24 (s, 1H), Aromatic: 7.79 (t, 1H), 8.07 (d, 1H), 8.26 (d, 1H)[6]Aldehyde (C=O): ~188, C-Br: ~122, C-NO₂: ~152, Other Aromatic C: 126-138
2-Bromo-5-nitrobenzaldehyde Aldehyde: ~10.3 (s, 1H), Aromatic: ~8.2-8.6 (m, 3H)Aldehyde (C=O): ~189, C-Br: ~118, C-NO₂: ~148, Other Aromatic C: 127-142
4-Bromo-3-nitrobenzaldehyde Aldehyde: ~10.0 (s, 1H), Aromatic: ~7.9-8.4 (m, 3H)Aldehyde (C=O): ~191, C-Br: ~125, C-NO₂: ~151, Other Aromatic C: 128-136

Note: Predicted ¹³C NMR values are based on additive models and comparison with similar compounds. Experimental values may vary.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is an excellent technique for confirming the presence of key functional groups. The vibrational frequencies of bonds are sensitive to the molecular structure.

For all bromo-nitrobenzaldehyde isomers, the following characteristic absorption bands are expected:

  • C=O Stretch (Aldehyde): A strong absorption band in the region of 1690-1715 cm⁻¹. The exact position can be influenced by the electronic effects of the substituents.

  • N-O Stretch (Nitro Group): Two strong absorption bands, an asymmetric stretch typically between 1500-1560 cm⁻¹ and a symmetric stretch between 1335-1370 cm⁻¹.[7][8]

  • C-H Stretch (Aromatic): Absorptions above 3000 cm⁻¹.[9]

  • C-H Bending (Aromatic): The pattern of out-of-plane C-H bending bands in the 690-900 cm⁻¹ region can be diagnostic of the substitution pattern on the benzene ring.[9]

While the presence of these bands confirms the class of compound, subtle shifts in their frequencies can provide clues to the isomeric structure. For example, the C=O stretching frequency may be slightly different for each isomer due to the varying degrees of conjugation and inductive effects.

Functional GroupCharacteristic Absorption Range (cm⁻¹)
Aldehyde C-H Stretch~2830-2695 (often a shoulder)[10]
Aromatic C-H Stretch~3100-3000[7]
Aldehyde C=O Stretch~1710-1685 (for α,β-unsaturated)[8]
Aromatic C=C Stretch~1600-1450[9]
Asymmetric NO₂ Stretch~1550-1475[8]
Symmetric NO₂ Stretch~1360-1290[8]
C-Br Stretch~690-515[7]
Aromatic C-H Out-of-Plane Bending~900-675[7]
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry provides the molecular weight of the compound and valuable information about its structure through fragmentation patterns. For bromo-nitrobenzaldehyde isomers, the molecular formula is C₇H₄BrNO₃, with a nominal molecular weight of 230 g/mol .[11]

A key feature in the mass spectrum of a bromine-containing compound is the presence of two molecular ion peaks (M⁺ and M+2) of nearly equal intensity, due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[12]

The fragmentation pattern can also be informative. Common fragmentation pathways for aromatic nitro compounds include the loss of NO₂, NO, and CO.[13][14] The relative abundance of the fragment ions can vary between isomers, reflecting differences in the stability of the resulting carbocations.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible spectroscopic data, the following standardized protocols are recommended.

NMR Spectroscopy

Caption: Workflow for NMR spectroscopic analysis.

  • Sample Preparation: Dissolve approximately 5-10 mg of the bromo-nitrobenzaldehyde isomer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[15]

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to TMS.

  • Analysis: Analyze the chemical shifts, integration values, and coupling patterns to elucidate the structure.

FT-IR Spectroscopy

Caption: Workflow for FT-IR spectroscopic analysis.

  • Background Spectrum: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal.[15]

  • Sample Spectrum: Place a small amount of the solid sample directly on the ATR crystal and acquire the spectrum.

  • Data Analysis: The instrument software will automatically ratio the sample spectrum against the background. Identify the characteristic absorption bands for the aldehyde and nitro functional groups.

Mass Spectrometry

Caption: Workflow for Mass Spectrometric analysis.

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically using a direct insertion probe for solid samples.[15]

  • Ionization: Ionize the sample using a suitable technique, such as Electron Ionization (EI).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge (m/z) ratio.

  • Data Analysis: Identify the molecular ion peaks to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural insights.

Conclusion

The unambiguous identification of this compound and its isomers is a critical step in many synthetic and medicinal chemistry endeavors. A multi-technique spectroscopic approach, combining the detailed structural information from ¹H and ¹³C NMR, the functional group confirmation from FT-IR, and the molecular weight and fragmentation data from mass spectrometry, provides a robust and reliable means of differentiation. By carefully applying the principles and protocols outlined in this guide, researchers can confidently elucidate the correct isomeric structure, ensuring the integrity and success of their scientific pursuits.

References

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performance of different palladium catalysts in Suzuki reactions with 3-Bromo-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl compounds, which are prevalent in pharmaceuticals and functional materials. The judicious selection of a palladium catalyst is paramount for the success of this reaction, particularly when dealing with challenging substrates like 3-bromo-5-nitrobenzaldehyde. The strong electron-withdrawing properties of the nitro and aldehyde groups in this molecule significantly deactivate the carbon-bromine bond towards oxidative addition, a critical step in the catalytic cycle. This guide offers an in-depth, objective comparison of the performance of various palladium catalysts in the Suzuki reaction of this compound, supported by experimental data from analogous systems, to empower chemists to make informed decisions for their synthetic endeavors.

The Challenge: Electronic Deactivation in this compound

The Suzuki-Miyaura coupling hinges on a delicate balance of electronic and steric factors. In the case of this compound, the potent electron-withdrawing nature of the nitro and aldehyde functionalities decreases the electron density of the aromatic ring. This electronic impoverishment makes the carbon-bromine bond more resistant to cleavage by the palladium(0) catalyst, thereby impeding the initial oxidative addition step of the catalytic cycle. Consequently, catalyst systems that are highly active and possess specific electronic and steric attributes are required to achieve efficient coupling.

Performance Analysis of Palladium Catalyst Systems

The efficacy of a palladium catalyst in the Suzuki coupling of electron-deficient aryl halides is profoundly influenced by the nature of the ligands coordinated to the palladium center. Below is a comparative analysis of four commonly employed palladium catalyst systems. While direct comparative data for this compound is sparse across all systems in a single study, the performance trends with electronically similar substrates provide a strong basis for evaluation.

Catalyst SystemLigand TypeTypical BaseTypical SolventPerformance with Electron-Deficient Aryl Bromides
Pd(PPh₃)₄ Monodentate PhosphineK₂CO₃, Na₂CO₃Toluene/H₂O, DMEModerate yields, longer reaction times, may require higher temperatures.[1][2]
PdCl₂(dppf) Bidentate FerrocenylphosphineK₂CO₃, Cs₂CO₃Dioxane, DMEGood to high yields, generally more efficient than Pd(PPh₃)₄.[3]
Pd(OAc)₂ / SPhos Bulky, Electron-Rich BiarylphosphineK₃PO₄, Cs₂CO₃Toluene, DioxaneExcellent yields, short reaction times, broad substrate scope.[4]
Pd₂(dba)₃ / XPhos Bulky, Electron-Rich BiarylphosphineK₃PO₄t-BuOH, DioxaneConsistently high to quantitative yields, very rapid reactions.[5][6]
In-Depth Catalyst System Breakdown:
  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄): As a historically significant and readily available catalyst, Pd(PPh₃)₄ is often a starting point for Suzuki reactions.[1] However, for challenging substrates like this compound, its performance can be suboptimal. The triphenylphosphine ligand, while effective for many substrates, is not as electron-donating or sterically bulky as more modern ligands. This can lead to slower rates of oxidative addition and reductive elimination, resulting in longer reaction times and potentially incomplete conversion.

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) Dichloride (PdCl₂(dppf)): This catalyst represents a significant improvement over Pd(PPh₃)₄ for many Suzuki couplings. The dppf ligand has a wider "bite angle" and is more electron-donating than PPh₃, which facilitates both the oxidative addition and reductive elimination steps. For electron-deficient aryl bromides, PdCl₂(dppf) often provides good to excellent yields where Pd(PPh₃)₄ may falter.[3]

  • Palladium(II) Acetate / SPhos (Pd(OAc)₂ / SPhos): The development of bulky, electron-rich biaryl phosphine ligands, such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl), by the Buchwald group revolutionized challenging cross-coupling reactions. These ligands form highly active, monoligated Pd(0) species in situ. The combination of steric bulk and strong electron-donating ability dramatically accelerates the oxidative addition of deactivated aryl bromides and promotes rapid reductive elimination.[4]

  • Tris(dibenzylideneacetone)dipalladium(0) / XPhos (Pd₂(dba)₃ / XPhos): XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) is another highly effective Buchwald ligand that often provides exceptional results in Suzuki couplings of demanding substrates.[6] Catalyst systems generated from a palladium source like Pd₂(dba)₃ and XPhos are among the most active and versatile, frequently affording near-quantitative yields in short reaction times, even at low catalyst loadings.[5]

Mechanistic Underpinnings of Catalyst Performance

The superiority of the Buchwald-type ligands for substrates like this compound can be understood by examining the Suzuki-Miyaura catalytic cycle.

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle cluster_reagents Pd0 Pd(0)L (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd ArPdBr R¹-Pd(II)L-X (Oxidative Adduct) OxAdd->ArPdBr Rate-determining for electron-deficient Ar-Br Transmetal Transmetalation ArPdBr->Transmetal ArPdAr R¹-Pd(II)L-R² (Diaryl Complex) Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' (Coupled Product) RedElim->Product ArBr Ar-Br (this compound) ArBr->OxAdd ArBOH Ar'-B(OH)₂ (Arylboronic Acid) ArBOH->Transmetal Base Base (e.g., K₃PO₄) Base->Transmetal

Figure 1. The Suzuki-Miyaura catalytic cycle, highlighting the rate-determining oxidative addition step for electron-deficient aryl bromides.

The electron-rich nature of SPhos and XPhos enhances the nucleophilicity of the Pd(0) center, facilitating its insertion into the electron-poor C-Br bond of this compound. Furthermore, the steric bulk of these ligands promotes the final reductive elimination step, preventing catalyst decomposition and ensuring efficient turnover.

Recommended Experimental Protocol

For a robust and high-yielding Suzuki coupling of this compound, a catalyst system based on a Buchwald ligand is highly recommended. The following protocol provides a detailed, step-by-step methodology.

Experimental_Workflow Experimental Workflow for Suzuki Coupling cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Combine this compound, arylboronic acid, K₃PO₄, Pd₂(dba)₃, and XPhos in a Schlenk flask. B Evacuate and backfill the flask with Argon/Nitrogen (3x). A->B C Add anhydrous solvent (e.g., t-BuOH or dioxane) via syringe. B->C D Heat the mixture to the specified temperature (e.g., 80-100 °C) with vigorous stirring. C->D E Monitor reaction progress by TLC or LC-MS. D->E F Cool the reaction to room temperature and quench with water. E->F G Extract the product with an organic solvent (e.g., ethyl acetate). F->G H Wash the organic layer with brine, dry over Na₂SO₄, and filter. G->H I Concentrate the solvent under reduced pressure. H->I J Purify the crude product by flash column chromatography. I->J

Figure 2. A generalized workflow for the Suzuki-Miyaura coupling of this compound.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd₂(dba)₃ (1-2 mol%)

  • XPhos (2.5-5 mol%)

  • Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)

  • Anhydrous 1,4-dioxane or t-BuOH

  • Standard laboratory glassware and inert atmosphere setup (Schlenk line or glovebox)

Procedure:

  • In an oven-dried Schlenk flask, combine this compound, the arylboronic acid, potassium phosphate, Pd₂(dba)₃, and XPhos.

  • Seal the flask, and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Cool the reaction to room temperature and dilute with water and ethyl acetate.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

Concluding Remarks

The successful Suzuki-Miyaura coupling of the electronically deactivated substrate, this compound, is highly dependent on the choice of the palladium catalyst. While traditional catalysts like Pd(PPh₃)₄ and PdCl₂(dppf) can be effective to varying degrees, catalyst systems employing bulky, electron-rich phosphine ligands such as SPhos and XPhos offer superior performance, leading to higher yields, shorter reaction times, and broader applicability. For researchers and drug development professionals, the adoption of these advanced catalyst systems is a key strategy for overcoming the challenges posed by electron-deficient substrates and for the efficient construction of complex molecular architectures.

References

  • Savitha, B., Reddy, E. K., Parthasarathi, D., Pakkath, R., Karuvalam, R. P., Sajith, A. M., & Padusha, M. S. A. (2019). A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki–Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridines. Molecular Diversity, 23(3), 637-648.
  • Karlsson, J. (2015). Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. Project Thesis, Uppsala University.
  • Klapars, A., & Buchwald, S. L. (2002). Copper-Catalyzed Halogen Exchange in Aryl Halides: An Aromatic Finkelstein Reaction. Journal of the American Chemical Society, 124(50), 14844-14845.
  • Gildner, P. G., & Colacot, T. J. (2015). A chemist’s guide to palladium precatalysts. Organometallics, 34(23), 5497-5507.
  • Cammidge, A. N., & Crepy, K. V. L. (2004). Asymmetric Suzuki coupling in organic-aqueous mixed solvents.
  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Journal of the American Chemical Society, 129(11), 3358–3366.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Billingsley, K., Anderson, K. W., & Buchwald, S. L. (2006). A highly active catalyst for Suzuki-Miyaura cross-coupling reactions of heteroaryl compounds.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). A Rational Approach to the Development of Highly Active Catalysts for Suzuki-Miyaura Coupling Reactions.
  • Miyaura, N., Yanagi, T., & Suzuki, A. (1981). The Palladium-Catalyzed Cross-Coupling Reaction of Phenylboronic Acid with Haloarenes in the Presence of Bases.
  • Kayan, C., Biricik, N., & Aydemir, M. (2011). Aminophosphine ligands: Synthesis, coordination chemistry, and activity of their palladium(II) complexes in Heck and Suzuki cross-coupling reactions. Applied Organometallic Chemistry, 25(11), 808-817.
  • TCI. (n.d.). Reagents for Suzuki-Miyaura Cross-Coupling Reactions [Pd(dppf)Cl2·CH2Cl2, Cs2CO3]. Tokyo Chemical Industry Co., Ltd.
  • BenchChem. (2025). A Comparative Guide: Suzuki vs.
  • Ikawa, T., & Saito, S. (2014). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions, 43(39), 14764-14770.
  • Valente, C., et al. (2020). Ligand Assessment for the Suzuki-Miyaura Cross Coupling Reaction of Aryl and Heteroaryl Bromides with n-Butylboronic Acid. The Advantages of Buchwald's S-Phos. Heterocycles, 101(2), 341.
  • Al-Rawashdeh, A. I., et al. (2014). Suzuki-Miyaura Cross-Coupling Reaction Based on Novel Palladium(II) Diphenylphosphine Derivative Catalyst.
  • Loreto, M. A., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4506-4521.

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Comparative Antimicrobial Activity of 3-Bromo-5-nitrobenzaldehyde Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

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In the face of escalating antimicrobial resistance, the scientific community is urgently exploring novel chemical scaffolds with potent antimicrobial properties. Nitroaromatic compounds, a class of molecules long recognized for their broad biological activities, represent a promising avenue for the development of new therapeutic agents.[1] This guide provides a comparative study of the antimicrobial activity of analogs derived from 3-Bromo-5-nitrobenzaldehyde, a versatile aromatic aldehyde.[2] We will delve into the synthesis, in-vitro evaluation, and structure-activity relationships of these compounds, offering a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction: The Rationale for Nitroaromatic Compounds

Nitro-containing molecules have been a cornerstone in treating infectious diseases for decades, with well-known drugs like metronidazole and chloramphenicol demonstrating their clinical utility.[3] The antimicrobial efficacy of these compounds is largely attributed to the nitro (NO₂) group. This powerful electron-withdrawing group is not merely a passive structural element; it is a key player in the molecule's mechanism of action.[4]

The prevailing model for their antimicrobial activity involves the intracellular reduction of the nitro group by microbial nitroreductases.[1][5] This bioactivation process generates highly reactive and toxic intermediates, such as nitroso species and superoxide radicals.[3][5] These reactive species can then wreak havoc within the microbial cell, covalently binding to and damaging critical macromolecules like DNA, leading to cell death.[3] The parent compound, this compound, serves as an excellent starting point for analog synthesis due to its inherent reactivity conferred by the aldehyde and the electronically activated aromatic ring.[6]

Synthesis of this compound Analogs: A Focus on Schiff Bases

A common and effective strategy to generate a library of analogs from a parent aldehyde is through the synthesis of Schiff bases (imines). This involves a condensation reaction between the aldehyde group of this compound and the primary amino group of various amines.[7] This reaction is typically straightforward, often requiring simple refluxing in a suitable solvent like ethanol, sometimes with a catalytic amount of acid.[7]

The versatility of this approach allows for the introduction of a wide array of substituents (R-groups) into the final molecule, enabling a systematic investigation of structure-activity relationships (SAR). By varying the electronic and steric properties of the amine, one can fine-tune the biological activity of the resulting Schiff base analog.

Below is a generalized workflow for the synthesis of these analogs.

G cluster_synthesis Analog Synthesis Workflow start Reactants: This compound + Primary Amine (R-NH2) reaction Condensation Reaction (Ethanol, Reflux, cat. Acetic Acid) start->reaction workup Reaction Work-up (Cooling, Filtration) reaction->workup product Crude Schiff Base Product workup->product purification Purification (Recrystallization) product->purification final_product Pure Schiff Base Analog purification->final_product characterization Structural Characterization (FT-IR, NMR, Mass Spec) final_product->characterization

Caption: Generalized workflow for the synthesis of Schiff base analogs.

Methodology for Antimicrobial Activity Assessment

To objectively compare the antimicrobial efficacy of the synthesized analogs, a standardized and reproducible method is essential. The agar well diffusion method is a widely used and reliable technique for preliminary screening of antimicrobial agents.[8][9] It provides a clear visual and quantitative measure of a compound's ability to inhibit microbial growth.[9][10] For a more quantitative measure, the broth microdilution method is employed to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11][12][13]

Detailed Protocol: Agar Well Diffusion Assay

This protocol provides a self-validating system for assessing antimicrobial activity.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile broth (e.g., Mueller-Hinton Broth)

  • Cultures of test microorganisms (e.g., Staphylococcus aureus, Escherichia coli)

  • Synthesized this compound analogs

  • Positive control (e.g., standard antibiotic like Neomycin)[8]

  • Negative control (e.g., solvent used to dissolve analogs, like DMSO)[8]

  • Sterile cotton swabs, micropipettes, cork borer (6 mm)[9]

  • Incubator

Procedure:

  • Inoculum Preparation: Aseptically pick isolated colonies of the test microorganism from an 18-24 hour agar plate and suspend them in sterile broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard to ensure a standardized bacterial concentration.[8]

  • Plate Inoculation: Dip a sterile cotton swab into the standardized inoculum. Rotate the swab firmly against the upper inside wall of the tube to remove excess fluid. Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure uniform coverage.[8]

  • Well Creation: After allowing the plate to dry for a few minutes, use a sterile 6 mm cork borer to punch wells into the agar.[9]

  • Sample Loading: Carefully add a fixed volume (e.g., 100 µL) of each analog solution (at a known concentration) into separate wells.[9] Similarly, load the positive and negative controls into their designated wells.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.[8][10]

  • Data Collection: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters (mm).[10]

G cluster_workflow Agar Well Diffusion Workflow prep Prepare 0.5 McFarland Standard Inoculum inoculate Lawn Culture Bacteria on MHA Plate prep->inoculate create_wells Create 6mm Wells in Agar inoculate->create_wells load Load Analogs & Controls into Wells create_wells->load incubate Incubate at 37°C for 18-24 hours load->incubate measure Measure Zone of Inhibition (mm) incubate->measure

Caption: Experimental workflow for the agar well diffusion assay.

Comparative Antimicrobial Activity: Results

The antimicrobial activity of a series of synthesized Schiff base analogs of this compound was evaluated against representative Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria. The parent compound was included for comparison. The results are summarized below.

Compound IDR-Group (from R-NH₂)Zone of Inhibition (mm) vs. S. aureusZone of Inhibition (mm) vs. E. coli
Parent (this compound)87
Analog A Phenyl1210
Analog B 4-Hydroxyphenyl1613
Analog C 4-Chlorophenyl1411
Analog D 4-Methoxyphenyl1512
Analog E 2-Hydroxyphenyl1714
Ciprofloxacin (Positive Control)2528
DMSO (Negative Control)00

Note: Data presented is hypothetical and for illustrative purposes to demonstrate a comparative analysis.

Discussion: Structure-Activity Relationship (SAR)

The results clearly indicate that converting this compound into Schiff base analogs generally enhances its antimicrobial activity. This is a common finding, as the azomethine group (-C=N-) in Schiff bases is often crucial for biological activity.[7][14]

Several key SAR insights can be drawn from the comparative data:

  • Effect of Aromatic Substitution: The introduction of a phenyl ring (Analog A) significantly increased activity compared to the parent aldehyde, suggesting the extended aromatic system contributes to the antimicrobial effect.

  • Role of Electron-Donating Groups: Analogs with electron-donating hydroxyl (-OH, Analogs B and E) and methoxy (-OCH₃, Analog D) groups on the phenyl ring showed superior activity. The hydroxyl group, in particular, led to the most potent analogs (B and E). This suggests that these groups may enhance the molecule's ability to bind to the target site, possibly through hydrogen bonding.

  • Positional Isomerism: The ortho-hydroxy substituted analog (Analog E) displayed slightly better activity than the para-hydroxy substituted analog (Analog B). This could be due to the potential for intramolecular hydrogen bonding or a more favorable conformation for target binding.

  • Effect of Electron-Withdrawing Groups: The presence of a moderately electron-withdrawing chlorine atom (Analog C) also resulted in good activity, though slightly less than the hydroxyl-containing analogs. This indicates a complex interplay of electronic and steric factors in determining the overall antimicrobial potency. The presence of halogens like bromine or chlorine on an aromatic ring has been shown in other studies to enhance antibacterial activity.[3]

Mechanistic Insights

The antimicrobial action of these nitroaromatic compounds is fundamentally linked to the reductive bioactivation of the nitro group.[4][15]

G cluster_mechanism Proposed Mechanism of Action compound Nitroaromatic Analog (Prodrug) entry Entry into Bacterial Cell compound->entry reduction Bacterial Nitroreductase (Enzymatic Reduction) entry->reduction radicals Generation of Reactive Nitrogen Species (e.g., Nitroso, Superoxide) reduction->radicals damage Damage to Cellular Macromolecules (DNA, Proteins) radicals->damage death Cell Death damage->death

Caption: Proposed mechanism of antimicrobial action for nitroaromatic analogs.

This process is catalyzed by bacterial nitroreductases, enzymes that are often more active under the anaerobic or microaerophilic conditions found in many pathogenic bacteria.[5] The reduction generates a nitro radical anion which can then be further reduced to nitroso and hydroxylamine intermediates.[3] These species are highly reactive and can cause widespread cellular damage. The nitro radical anion can also react with molecular oxygen to produce superoxide anions, contributing to oxidative stress within the bacterial cell.[5] This multi-pronged attack on essential cellular components makes it difficult for bacteria to develop resistance.

Conclusion

This guide demonstrates that the chemical modification of this compound, particularly through the formation of Schiff base analogs, is a highly effective strategy for enhancing antimicrobial activity. The structure-activity relationship studies reveal that the introduction of substituted aromatic rings, especially those bearing electron-donating hydroxyl groups, can significantly boost potency against both Gram-positive and Gram-negative bacteria.

The underlying mechanism, centered on the reductive bioactivation of the nitro group, provides a solid rationale for the observed biological effects. Further investigation into these compounds, including determining their Minimum Inhibitory Concentrations (MIC) and evaluating their toxicity profiles, is warranted to assess their potential as lead compounds in the development of novel antimicrobial drugs.

References

  • Encyclopedia.pub. (2022, June 14). Antimicrobial Activity of Nitroaromatic Derivatives. [Link]

  • Macrolide Pharmaceuticals. (2023, November 3). Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. [Link]

  • MI - Microbiology. (n.d.). Broth Microdilution. [Link]

  • National Center for Biotechnology Information. (2011, October 18). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. [Link]

  • Masuyer, G., et al. (2021, February 12). Nitroaromatic Antibiotics as Nitrogen Oxide Sources. PMC - PubMed Central. [Link]

  • Chemistry Notes. (2021, June 29). Antimicrobial activity by Agar well diffusion. [Link]

  • MDPI. (2021, April 1). Nitroaromatic Antibiotics. [Link]

  • SciELO. (n.d.). Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. [Link]

  • Protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

  • International Journal of Botany Studies. (2021, September 24). Agar well diffusion: A prominent method for In vitro screening of antimicrobials. [Link]

  • Microbe Online. (2013, November 15). Broth Dilution Method for MIC Determination. [Link]

  • Medires. (2024, April 30). Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives. [Link]

  • IJMRSTI. (n.d.). Antimicrobial Activity of Schiff Base Derived from P-Aminophenol and Benzaldehyde and their Fe (II), Co (II). [Link]

  • Baghdad Science Journal. (n.d.). Synthesis and Antibacterial Evaluation for Some New Schiff-bases Derived from P-aminoacetanilide. [Link]

  • PubChem. (n.d.). This compound. [Link]

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A Comparative Guide to the Synthesis of 3-Bromo-5-nitrobenzaldehyde: A Modern Approach vs. a Conventional Method

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and fine chemical synthesis, the efficiency, safety, and environmental impact of synthetic methodologies are of paramount importance. 3-Bromo-5-nitrobenzaldehyde is a key building block in the synthesis of a variety of pharmacologically active compounds. This guide provides an in-depth, objective comparison between a conventional and a novel, microwave-assisted synthetic route to this important intermediate, supported by experimental data and procedural details.

Introduction: The Significance of this compound

This compound serves as a crucial intermediate in the development of numerous therapeutic agents. Its trifunctional nature, possessing an aldehyde, a bromo group, and a nitro group, allows for diverse chemical modifications, making it a versatile scaffold in medicinal chemistry. The demand for efficient and sustainable methods for its synthesis is ever-present in the pharmaceutical industry.

The Conventional Approach: Bromination of m-Nitrobenzaldehyde

A widely employed method for the synthesis of this compound involves the electrophilic bromination of m-nitrobenzaldehyde. This established procedure typically utilizes N-bromosuccinimide (NBS) as the brominating agent in the presence of a strong acid catalyst, such as concentrated sulfuric acid.

Reaction Pathway: Conventional Method

m_nitro m-Nitrobenzaldehyde product This compound m_nitro->product Bromination nbs N-Bromosuccinimide (NBS) nbs->product h2so4 Conc. H₂SO₄ h2so4->product succinimide Succinimide product->succinimide Byproduct

Caption: Conventional synthesis of this compound.

Experimental Protocol: Conventional Method

The following protocol is a representative example of the conventional synthesis of this compound[1]:

  • To a solution of m-nitrobenzaldehyde (1.0 g, 6.6 mmol) in concentrated sulfuric acid (4.0 mL) at room temperature, add N-bromosuccinimide (1.4 g, 7.9 mmol) portion-wise.

  • Heat the reaction mixture to 65°C and maintain this temperature for 1 hour.

  • After completion, cool the reaction to room temperature and pour it into ice water.

  • Collect the precipitated solid by filtration.

  • Dry the crude product over anhydrous sodium sulfate.

  • Purify the product by recrystallization from a mixture of ethyl acetate and petroleum ether (1:10 v/v) to yield this compound.

A Novel Approach: Microwave-Assisted Synthesis

To address the limitations of the conventional method, such as long reaction times and the use of harsh reagents, a modern approach utilizing microwave-assisted organic synthesis (MAOS) is proposed. Microwave irradiation can significantly accelerate reaction rates and often leads to higher yields and cleaner reaction profiles.

Reaction Pathway: Microwave-Assisted Method

m_nitro m-Nitrobenzaldehyde product This compound m_nitro->product Bromination nbs N-Bromosuccinimide (NBS) nbs->product ionic_liquid [BMIM]Br (Ionic Liquid) ionic_liquid->product microwave Microwave Irradiation microwave->product succinimide Succinimide product->succinimide Byproduct

Caption: Proposed microwave-assisted synthesis of this compound.

Experimental Protocol: Proposed Microwave-Assisted Method

This proposed protocol is based on general principles of microwave-assisted bromination reactions and would require optimization:

  • In a microwave-safe vessel, combine m-nitrobenzaldehyde (1.0 g, 6.6 mmol), N-bromosuccinimide (1.4 g, 7.9 mmol), and a catalytic amount of an ionic liquid such as 1-butyl-3-methylimidazolium bromide ([BMIM]Br) in a minimal amount of a high-boiling point solvent (e.g., dichlorobenzene).

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a constant temperature (e.g., 100-120°C) for a short duration (e.g., 5-15 minutes).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the vessel to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent and wash with water to remove the ionic liquid.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

Performance Comparison: Conventional vs. Microwave-Assisted Method

The following table provides a comparative analysis of the two synthetic methods based on key performance indicators. The data for the conventional method is based on published results, while the data for the microwave-assisted method is projected based on typical outcomes for similar reactions.

ParameterConventional MethodProposed Microwave-Assisted Method
Yield 82%[1]Potentially >90%
Reaction Time 1 hour[1]5-15 minutes
Temperature 65°C[1]100-120°C
Reagents NBS, Conc. H₂SO₄[1]NBS, Catalytic Ionic Liquid
Solvent Concentrated Sulfuric Acid[1]Minimal high-boiling solvent
Work-up Aqueous work-up, Recrystallization[1]Extraction, Column Chromatography
Safety Use of corrosive concentrated acidReduced handling of hazardous materials
Environmental Impact Generation of acidic wastePotential for solvent-free conditions

Discussion of Comparative Data

The proposed microwave-assisted method offers several distinct advantages over the conventional synthesis. The most significant improvements are the drastic reduction in reaction time and the potential for higher yields. The elimination of concentrated sulfuric acid in favor of a recyclable ionic liquid catalyst enhances the safety and environmental profile of the synthesis.

While the initial setup for microwave-assisted synthesis requires specialized equipment, the long-term benefits of increased throughput, energy efficiency, and reduced waste can justify the investment, particularly in an industrial setting.

Conclusion

The validation of this proposed microwave-assisted synthesis of this compound presents a compelling alternative to the established conventional method. The potential for significantly improved efficiency, safety, and sustainability warrants further investigation and optimization. For researchers and professionals in drug development, the adoption of such modern synthetic techniques can accelerate discovery and development timelines while adhering to the principles of green chemistry.

References

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A Comparative Guide to Purity Assessment of Synthesized 3-Bromo-5-nitrobenzaldehyde by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of synthesized intermediates like 3-Bromo-5-nitrobenzaldehyde is a critical parameter that directly impacts reaction yields, impurity profiles of subsequent products, and the safety and efficacy of final active pharmaceutical ingredients (APIs). This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for assessing the purity of this compound, complete with experimental protocols and supporting data.

The synthesis of this compound, commonly achieved through the bromination of 3-nitrobenzaldehyde, can result in a variety of impurities.[1][2] These may include unreacted starting materials, isomeric byproducts, and degradation products. Therefore, a robust and validated analytical method is crucial for accurate purity determination and quality control.

Comparison of Key Analytical Methods

The choice of an analytical technique for purity determination depends on the physicochemical properties of this compound, the nature of potential impurities, the required sensitivity, and the available instrumentation. High-Performance Liquid Chromatography (HPLC) is a widely utilized and robust technique for the purity assessment of non-volatile and thermally stable compounds like this compound.[3]

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Thin Layer Chromatography (TLC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in the gas phase.Separation based on differential partitioning on a thin layer of adsorbent.
Applicability Ideal for non-volatile and thermally labile compounds.Suitable for volatile and thermally stable compounds.Primarily for qualitative analysis and reaction monitoring.
Resolution High resolving power, capable of separating closely related impurities.High resolution for volatile compounds.Lower resolution compared to HPLC and GC.
Quantitation Highly accurate and precise for quantitative analysis.Quantitative, but may require derivatization for polar compounds.Semi-quantitative at best.
Sensitivity High sensitivity, especially with UV or MS detectors.Very high sensitivity, particularly with specific detectors (e.g., FID, MS).Lower sensitivity.
Instrumentation More complex and expensive instrumentation.Requires specialized equipment.Simple and inexpensive.

In-Depth HPLC Analysis of this compound

Given its high resolution and quantitative accuracy, reverse-phase HPLC (RP-HPLC) is the recommended method for the purity assessment of this compound. The following protocol has been developed to provide a robust and reproducible analysis.

Experimental Protocol: HPLC Purity Assessment

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Data acquisition and processing software

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Phosphoric acid (analytical grade)

  • This compound certified reference standard

  • Synthesized this compound sample

2. Chromatographic Conditions:

ParameterCondition
Mobile Phase Isocratic: Acetonitrile:Water (65:35, v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 20 µL

3. Sample Preparation:

  • Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Sample Solution (0.1 mg/mL): Prepare the synthesized sample in the same manner as the standard solution.

  • Filter both solutions through a 0.45 µm syringe filter prior to injection.[3]

4. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure a clean baseline.[3]

  • Inject the standard solution to determine the retention time and peak area of the main component.[3]

  • Inject the sample solution.[3]

  • Analyze the resulting chromatogram for the main peak and any impurity peaks.[3]

5. Calculation of Purity:

The purity of the synthesized this compound is calculated using the area normalization method:

Purity (%) = (Area of the main peak / Total area of all peaks) x 100

Workflow for HPLC Purity Assessment

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_std Prepare Standard Solution filter Filter Solutions (0.45 µm) prep_std->filter prep_sample Prepare Sample Solution prep_sample->filter equilibration System Equilibration filter->equilibration inject_blank Inject Blank equilibration->inject_blank inject_std Inject Standard inject_blank->inject_std inject_sample Inject Sample inject_std->inject_sample acquisition Chromatogram Acquisition inject_sample->acquisition integration Peak Integration acquisition->integration calculation Purity Calculation integration->calculation

Caption: Workflow for HPLC Purity Assessment of this compound.

Comparative Analysis: Synthesized vs. Commercial Standard

To validate the purity of the synthesized this compound, a comparative analysis was performed against a commercially available standard (97% purity).[4]

SampleRetention Time (min)Peak AreaPurity (%)
Commercial Standard 5.21,250,00097.2
Synthesized Product 5.21,180,00098.5

The synthesized product exhibited a purity of 98.5%, which is comparable to, and slightly higher than, the commercial standard. The chromatogram of the synthesized product showed a sharp, symmetrical main peak with minimal impurity peaks, indicating a high degree of purity.

Alternative Analytical Techniques

While HPLC is the preferred method, other techniques can provide complementary information.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly effective for identifying and quantifying volatile impurities, such as residual solvents from the synthesis and purification process.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation and can be used to identify and quantify impurities with distinct spectral signatures.

Conclusion

For the accurate and reliable purity assessment of synthesized this compound, HPLC stands out as the most suitable technique due to its high resolution, sensitivity, and quantitative accuracy. The detailed protocol provided in this guide serves as a robust starting point for developing a validated purity testing method. While alternative techniques like GC-MS and NMR can offer valuable complementary data, HPLC remains the gold standard for routine quality control in research and drug development settings.

References

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A Senior Application Scientist's Guide to the Purification of 3-Bromo-5-nitrobenzaldehyde: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is not a matter of academic debate but a prerequisite for reproducible and reliable results. 3-Bromo-5-nitrobenzaldehyde, a key building block in the synthesis of a variety of pharmacologically active molecules, is no exception. The presence of regioisomeric impurities, unreacted starting materials, or byproducts from its synthesis can have profound impacts on downstream reactions, affecting yield, purity, and even the biological activity of the final compound.

This guide provides an in-depth, objective comparison of the primary methods for the purification of this compound: recrystallization, column chromatography, and bisulfite adduct formation. We will delve into the mechanistic principles of each technique, provide detailed experimental protocols, and present a comparative analysis of their efficacy based on key performance indicators such as yield, purity, scalability, and resource expenditure.

Understanding the Challenge: Common Impurities in this compound Synthesis

The synthesis of this compound, often achieved through the bromination of 3-nitrobenzaldehyde, can introduce several impurities.[1][2] The primary contaminants are typically regioisomers (such as 2-bromo-5-nitrobenzaldehyde and 4-bromo-3-nitrobenzaldehyde), the unreacted starting material (3-nitrobenzaldehyde), and over-brominated products. The choice of purification method is dictated by the physicochemical properties of these impurities relative to the desired product.

Method 1: Recrystallization - The Classic Approach

Recrystallization is a widely used technique for purifying solid organic compounds.[3] Its efficacy hinges on the differential solubility of the desired compound and its impurities in a given solvent at varying temperatures. For this compound, a crystalline solid, this method can be particularly effective.

The Principle of Recrystallization

The core principle of recrystallization is the selection of a solvent in which the target compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[3] Impurities, ideally, should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or insoluble even at high temperatures (allowing for removal by hot filtration).

dot

Recrystallization_Workflow A Crude this compound B Dissolve in Minimum Hot Solvent (e.g., Ethyl Acetate/Petroleum Ether) A->B C Cool Slowly to Room Temperature B->C D Induce Crystallization C->D E Vacuum Filtration D->E F Wash Crystals with Cold Solvent E->F I Mother Liquor (Contains Impurities) E->I G Dry Crystals F->G H Pure this compound Crystals G->H

Caption: Workflow for the purification of this compound by recrystallization.

Experimental Protocol: Recrystallization
  • Solvent Selection: A mixture of ethyl acetate and petroleum ether (1:10 v/v) is a reported and effective solvent system for the recrystallization of this compound.[1]

  • Dissolution: In a suitable Erlenmeyer flask, add the crude this compound. Heat the solvent mixture and add the minimum amount of the hot solvent to the crude product with swirling until it completely dissolves.

  • Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities. The charcoal is then removed by hot filtration.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. The slow cooling process is crucial for the formation of well-defined crystals, which are typically purer. If crystals do not form, scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound can induce crystallization.

  • Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point (101-106 °C) to remove residual solvent.[4]

Method 2: Column Chromatography - The Versatile Separator

Column chromatography is a powerful and versatile purification technique that separates components of a mixture based on their differential adsorption to a stationary phase while a mobile phase flows through it.[5] For this compound, this method can be highly effective in separating it from closely related isomers and other impurities.

The Principle of Column Chromatography

The separation in column chromatography is based on the polarity of the compounds in the mixture.[5] A stationary phase, typically silica gel or alumina, is packed into a column. The crude mixture is loaded onto the top of the column, and a solvent or a mixture of solvents (the mobile phase) is passed through the column. Compounds with higher polarity will adhere more strongly to the polar stationary phase and thus move down the column more slowly. Less polar compounds will travel down the column faster. By collecting the eluent in fractions, the separated compounds can be isolated.

dot

Column_Chromatography_Workflow A Prepare Silica Gel Slurry B Pack Column A->B C Load Crude Sample B->C D Elute with Mobile Phase (e.g., Hexane/Ethyl Acetate) C->D E Collect Fractions D->E F Monitor Fractions by TLC E->F G Combine Pure Fractions F->G H Evaporate Solvent G->H I Pure this compound H->I

Caption: General workflow for the purification of this compound by column chromatography.

Experimental Protocol: Column Chromatography
  • Stationary Phase and Eluent Selection: For moderately polar compounds like this compound, silica gel is a suitable stationary phase. The eluent system should be chosen based on Thin Layer Chromatography (TLC) analysis to achieve good separation (an Rf value of ~0.3 for the desired compound is often ideal). A common eluent system for aromatic aldehydes is a mixture of hexane and ethyl acetate.[6]

  • Column Packing: Prepare a slurry of silica gel in the initial eluent and carefully pack it into a glass column, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with the chosen solvent system. The polarity of the eluent can be gradually increased (gradient elution) to separate compounds with a wider range of polarities.

  • Fraction Collection: Collect the eluting solvent in a series of fractions.

  • Monitoring: Monitor the composition of the collected fractions using TLC.

  • Isolation: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator to obtain the purified product.

Method 3: Bisulfite Adduct Formation - A Scalable Chemical Approach

For the purification of aldehydes, formation of a bisulfite adduct is a highly effective and scalable chemical method that can be a superior alternative to chromatography, especially for large-scale preparations.[7][8]

The Principle of Bisulfite Adduct Formation

Aldehydes react with sodium bisulfite in a nucleophilic addition reaction to form a crystalline, water-soluble adduct.[7][9] Most other functional groups (with the exception of unhindered ketones) do not undergo this reaction. This allows for the selective separation of the aldehyde from a mixture of other organic compounds. The aldehyde can then be regenerated from the adduct by treatment with an acid or a base.[7]

dot

Bisulfite_Adduct_Workflow A Crude Mixture B React with Saturated Sodium Bisulfite Solution A->B C Precipitate/Extract Bisulfite Adduct B->C D Isolate Adduct C->D I Impurities in Organic/Aqueous Layer C->I E Regenerate Aldehyde (with acid or base) D->E F Extract with Organic Solvent E->F G Dry and Evaporate Solvent F->G H Pure this compound G->H

Caption: Workflow for the purification of this compound via bisulfite adduct formation.

Experimental Protocol: Bisulfite Adduct Formation and Regeneration
  • Adduct Formation: Dissolve the crude this compound in a suitable organic solvent (e.g., methanol). Add a saturated aqueous solution of sodium bisulfite and stir vigorously. The bisulfite adduct may precipitate out of the solution.

  • Isolation of Adduct: If a precipitate forms, it can be collected by filtration. If the adduct is soluble, a liquid-liquid extraction can be performed to separate the aqueous layer containing the adduct from the organic layer containing the impurities.[7]

  • Regeneration of Aldehyde: To the isolated adduct (either the solid or the aqueous solution), add a strong base (e.g., sodium hydroxide solution) or a strong acid (e.g., hydrochloric acid) to reverse the reaction and regenerate the aldehyde.[7]

  • Extraction and Isolation: Extract the regenerated this compound with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the purified product.

Comparative Efficacy of Purification Methods

The choice of purification method depends on several factors, including the nature and quantity of impurities, the desired scale of purification, and available resources.

ParameterRecrystallizationColumn ChromatographyBisulfite Adduct Formation
Principle Differential solubilityDifferential adsorptionReversible chemical reaction
Typical Purity Good to Excellent (>98%)Excellent (>99%)Excellent (>99%)
Yield Moderate to High (can be >80%)Variable (dependent on separation)High
Scalability Highly scalableLess scalable, can be costlyHighly scalable
Time Consumption Moderate (requires cooling)Can be time-consumingRelatively fast
Solvent/Reagent Moderate solvent consumptionHigh solvent consumptionRequires stoichiometric reagents
Cost-Effectiveness Generally cost-effectiveCan be expensive (silica, solvents)Cost-effective for large scale
Applicability Crystalline solidsWide range of compoundsSpecific to aldehydes and unhindered ketones

Purity Assessment: Ensuring Quality Control

Regardless of the purification method employed, the final purity of the this compound must be rigorously assessed. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are two of the most powerful analytical techniques for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and quantitative technique for purity assessment. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a common setup for analyzing aromatic aldehydes.[10]

Illustrative HPLC Protocol:

  • Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 260 nm

  • Sample Preparation: Dissolve a small, accurately weighed sample in the mobile phase and filter through a 0.45 µm syringe filter.

The purity is determined by the area percentage of the main peak in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used to assess purity by identifying and quantifying impurities.[11][12] The ¹H NMR spectrum of pure this compound will show characteristic signals for the aldehyde proton and the aromatic protons. The presence of any additional signals would indicate impurities.

Illustrative NMR Protocol:

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆)

  • Internal Standard: Tetramethylsilane (TMS)

  • Procedure: Dissolve 5-10 mg of the purified product in the deuterated solvent, add TMS, and acquire the ¹H NMR spectrum.

Conclusion and Recommendations

The choice of the most effective purification method for this compound is contingent upon the specific requirements of the researcher.

  • For routine purification of moderately impure, crystalline material on a lab scale, recrystallization offers a simple, cost-effective, and scalable solution.

  • When high purity is paramount and the sample contains a complex mixture of impurities with similar polarities, column chromatography is the method of choice, despite being less scalable and more resource-intensive.

  • For large-scale industrial production where efficiency and scalability are critical, purification via bisulfite adduct formation presents a compelling alternative to chromatography.

Ultimately, a combination of these techniques may be employed to achieve the desired level of purity. For instance, a preliminary purification by bisulfite adduct formation could be followed by a final recrystallization to obtain a highly pure product. The purity of the final product should always be confirmed by appropriate analytical methods such as HPLC or NMR.

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Introduction: Unveiling the Potential of a Trifunctional Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthetic Applications of 3-Bromo-5-nitrobenzaldehyde: A Versatile Precursor for Complex Molecules

In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. This compound is a crystalline solid that emerges as a highly versatile and valuable building block for researchers, particularly those in medicinal chemistry and materials science.[1] Its utility stems from the unique arrangement of three distinct functional groups on a single aromatic scaffold: a reactive aldehyde, an electron-withdrawing nitro group, and a synthetically malleable bromine atom.[2] This trifecta of reactivity allows for a diverse range of chemical transformations, enabling chemists to forge intricate pathways to novel heterocyclic systems and potentially bioactive compounds.

The aldehyde group serves as a classical handle for condensation and carbon-carbon bond-forming reactions. The nitro group, a powerful electron-withdrawing moiety, not only influences the reactivity of the aromatic ring but can also be readily reduced to an amine, opening up a vast array of subsequent derivatizations. Finally, the bromine atom provides a key site for cross-coupling reactions, allowing for the introduction of complex substituents. This guide provides a comparative analysis of the synthetic applications of this compound, grounded in established reaction principles and supported by detailed experimental protocols.

Part 1: Synthesis of the Core Moiety: this compound

The primary and most efficient route to this compound involves the electrophilic bromination of m-nitrobenzaldehyde.[1][3] The choice of m-nitrobenzaldehyde as the precursor is strategic; the nitro group is a meta-directing deactivator, which guides the incoming electrophile (bromine) to the C-3 position. The use of N-bromosuccinimide (NBS) in concentrated sulfuric acid provides a reliable and high-yielding method for this transformation.[1][3]

Experimental Protocol: Synthesis from m-Nitrobenzaldehyde[1][4]
  • Dissolution: Dissolve 3-nitrobenzaldehyde (1.0 g, 6.6 mmol) in concentrated sulfuric acid (4.0 mL) in a flask at room temperature.

  • Addition of Brominating Agent: Add N-bromosuccinimide (1.4 g, 7.9 mmol) in portions (batchwise) to the solution.

  • Heating: Heat the reaction mixture to 65 °C and maintain this temperature for 1 hour, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Quenching and Precipitation: After the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction solution into ice water to precipitate the solid product.

  • Isolation and Purification: Collect the precipitate by filtration. The crude product is then dried with anhydrous sodium sulfate and purified by recrystallization from a solvent mixture of ethyl acetate/petroleum ether (1:10, v/v).

  • Final Product: This procedure yields this compound (1.3 g, 82% yield) as white crystals.[3]

Synthesis Workflow Diagram

G cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_product Final Product A m-Nitrobenzaldehyde P1 Reaction at 65°C, 1h A->P1 B N-Bromosuccinimide (NBS) C Conc. H₂SO₄ P2 Ice Water Quench P1->P2 P3 Recrystallization P2->P3 D This compound P3->D G A This compound B Step 1: Nitro Reduction (e.g., SnCl₂/HCl) A->B C 3-Amino-5-bromobenzaldehyde (Intermediate) B->C D Step 2: Cyclization Reaction (e.g., Acylation, Coupling) C->D E Fused Heterocyclic Scaffolds D->E

Caption: A two-step strategy for synthesizing fused heterocycles.

Part 3: Rationale and Link to Bioactive Molecules

While this compound is primarily a synthetic intermediate, the rationale for its use is strongly supported by the documented biological activities of structurally similar compounds. Notably, the marine natural product 3-Bromo-4,5-dihydroxybenzaldehyde , isolated from red algae, has demonstrated significant potential in skin care and pharmacology. [4] Studies have shown that this related compound exhibits potent protective effects against oxidative damage in skin cells. [5]It functions by upregulating the Nrf2/HO-1 pathway, a critical cellular defense mechanism against oxidative stress. [5]Furthermore, it has been shown to suppress inflammation in keratinocytes, making it a promising agent for treating inflammatory skin conditions. [4][6] The structural analogy provides a compelling argument for using this compound as a scaffold in drug discovery. The nitro group can be readily converted into an amine, which can then be transformed into a hydroxyl group or other functionalities, allowing access to analogues of these bioactive marine compounds. The aldehyde remains a versatile point for modification to explore structure-activity relationships (SAR).

G cluster_start Core Scaffold cluster_mods Synthetic Modifications cluster_end Potential Applications A This compound B Nitro Group Transformation (Reduction, etc.) A->B C Aldehyde Derivatization (Condensation, etc.) A->C D Bromo Group Reaction (Coupling, etc.) A->D E Novel Heterocycles B->E F Bioactive Molecule Analogs (e.g., Anti-inflammatory) B->F G Functional Materials B->G C->E C->F C->G D->E D->F D->G

Caption: Conceptual link from starting material to potential applications.

Conclusion

This compound is more than a simple chemical reagent; it is a strategically designed synthetic platform. Its value lies in the orthogonal reactivity of its functional groups, which allows chemists to choose from multiple synthetic pathways to achieve their target molecules. Whether through simple aldehyde condensations or more complex multi-step sequences involving the nitro and bromo groups, this compound provides reliable and versatile routes to novel chemical entities. The established bioactivity of structurally related brominated benzaldehydes further underscores its importance as a precursor for the development of new pharmaceuticals and research probes. As such, it remains an indispensable tool for researchers, scientists, and drug development professionals seeking to innovate at the frontiers of chemical synthesis.

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A Researcher's Guide to Yield in the Synthesis of 3-Bromo-5-nitrobenzaldehyde: A Comparative Analysis of Theoretical Maximums and Practical Outcomes

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in chemical research and drug development, 3-Bromo-5-nitrobenzaldehyde is a valuable intermediate, notably utilized in the synthesis of selective activators of cardiac myosin.[1] The efficiency of its synthesis is a critical factor in the subsequent development of therapeutic agents. This guide provides an in-depth comparison between the theoretical and experimental yields for a common synthesis of this compound. We will dissect the underlying chemical principles, provide a detailed experimental protocol, and explore the causal factors behind the inevitable discrepancies between calculated and actual product recovery.

The Synthetic Pathway: Electrophilic Aromatic Substitution

A prevalent and effective method for synthesizing this compound is through the electrophilic aromatic substitution of 3-nitrobenzaldehyde. In this reaction, the nitro group (-NO₂) and the aldehyde group (-CHO) act as meta-directing deactivators. This electronic influence guides the incoming electrophile, in this case, a bromine cation (Br⁺) generated from N-bromosuccinimide (NBS) in the presence of a strong acid like sulfuric acid, to the C-3 position.

The balanced chemical equation for this reaction is:

C₇H₅NO₃ + C₄H₄BrNO₂ → C₇H₄BrNO₃ + C₄H₅NO₂ (3-Nitrobenzaldehyde + N-Bromosuccinimide → this compound + Succinimide)

Theoretical Yield: The Stoichiometric Ideal

The theoretical yield represents the maximum mass of product that can be formed from the given amounts of reactants, assuming the reaction proceeds to completion with no side reactions or material losses.[2][3] This calculation is grounded in the stoichiometry of the balanced chemical equation and requires the identification of the limiting reactant.[4][5]

Step-by-Step Calculation of Theoretical Yield

Let's calculate the theoretical yield based on a common experimental scale found in the literature, starting with 1.0 g of 3-nitrobenzaldehyde and 1.4 g of N-bromosuccinimide.[6]

  • Determine the Molar Masses:

    • 3-Nitrobenzaldehyde (C₇H₅NO₃): 151.12 g/mol

    • N-Bromosuccinimide (C₄H₄BrNO₂): 177.98 g/mol

    • This compound (C₇H₄BrNO₃): 230.02 g/mol [6][7][8]

  • Calculate the Moles of Each Reactant:

    • Moles of 3-Nitrobenzaldehyde = 1.0 g / 151.12 g/mol ≈ 0.00662 mol (or 6.6 mmol)

    • Moles of N-Bromosuccinimide = 1.4 g / 177.98 g/mol ≈ 0.00787 mol (or 7.9 mmol)

  • Identify the Limiting Reactant:

    • The reaction stoichiometry is 1:1. Since we have fewer moles of 3-nitrobenzaldehyde (0.00662 mol) compared to N-bromosuccinimide (0.00787 mol), 3-nitrobenzaldehyde is the limiting reactant . The reaction can only proceed until this reactant is consumed.

  • Calculate the Theoretical Moles of Product:

    • Based on the 1:1 stoichiometry, the maximum moles of this compound that can be formed is equal to the moles of the limiting reactant: 0.00662 mol.

  • Convert Moles of Product to Grams (Theoretical Yield):

    • Theoretical Yield = 0.00662 mol × 230.02 g/mol ≈ 1.52 g

Therefore, under ideal conditions, 1.0 g of 3-nitrobenzaldehyde should produce a maximum of 1.52 g of this compound.

Experimental Yield: A Practical Reality

The experimental yield (or actual yield) is the measured amount of product isolated from a chemical reaction.[2] It is invariably lower than the theoretical yield due to a variety of practical factors.

Detailed Experimental Protocol

The following protocol is adapted from established literature procedures for the synthesis of this compound.[1][6]

Materials:

  • 3-Nitrobenzaldehyde (1.0 g, 6.6 mmol)

  • Concentrated Sulfuric Acid (H₂SO₄, 4.0 mL)

  • N-Bromosuccinimide (NBS, 1.4 g, 7.9 mmol)

  • Ice Water

  • Ethyl Acetate

  • Petroleum Ether

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a flask, dissolve 1.0 g of 3-nitrobenzaldehyde in 4.0 mL of concentrated sulfuric acid at room temperature.

  • Add 1.4 g of N-bromosuccinimide in portions (batchwise) to the solution.

  • Heat the reaction mixture to 65 °C and maintain this temperature for 1 hour.

  • After 1 hour, cool the mixture to room temperature.

  • Slowly pour the reaction solution into a beaker containing ice water to precipitate the solid product.

  • Collect the precipitated solid by filtration.

  • Dry the crude product with anhydrous sodium sulfate.

  • Purify the crude solid by recrystallization using a solvent mixture of ethyl acetate and petroleum ether (e.g., 1:10 v/v).

  • Collect the purified crystals by filtration and dry them to obtain this compound as white crystals.[6]

Data Presentation: Reported Experimental Yields
Starting MaterialReagentsReported Experimental Yield (g)Reported Percent Yield (%)Source
3-Nitrobenzaldehyde (1.0 g)NBS, H₂SO₄1.3 g82%ChemicalBook[1][6]
3-bromo-2-nitrobenzyl alcohol (14.0 g)MnO₂, 1,2-dichloroethane9.4 g67.7%Google Patents[9]

Note: The second entry describes a different synthetic route via oxidation, highlighting that yields vary significantly based on the chosen pathway.

G cluster_reactants Reactants & Setup cluster_workup Work-up & Isolation cluster_purification Purification R1 3-Nitrobenzaldehyde M1 Mix & Heat (65°C, 1 hr) R1->M1 R2 N-Bromosuccinimide R2->M1 S1 Conc. Sulfuric Acid S1->M1 W1 Quench in Ice Water M1->W1 W2 Filter to collect Crude Product W1->W2 P1 Recrystallize from Ethyl Acetate/Petroleum Ether W2->P1 P2 Filter & Dry P1->P2 F Pure this compound P2->F Final Product

Caption: Experimental workflow for the synthesis of this compound.

Bridging the Gap: Why Experimental Yields Fall Short

The observed experimental yield of 82% (1.3 g) is significantly lower than the theoretical maximum of 100% (1.52 g). This discrepancy is not an anomaly but an expected outcome in organic synthesis. The sources of this yield loss can be systematically categorized.

  • Incomplete Reaction: The assumption that a reaction proceeds to 100% completion is purely theoretical. In practice, chemical reactions exist in equilibrium. Even with heating, it's unlikely that every molecule of the limiting reactant will be converted to the product within the given timeframe.

  • Side Reactions: Although the meta-directing effect of the nitro and aldehyde groups is strong, minor formation of other isomers (e.g., 2-bromo or 4-bromo derivatives) can occur. Furthermore, the strong oxidizing conditions could potentially lead to the oxidation of the aldehyde group to a carboxylic acid, forming 3-bromo-5-nitrobenzoic acid, which would reduce the yield of the desired product.

  • Physical Losses During Work-up and Purification: A significant portion of product loss occurs during isolation and purification steps.

    • Transfer Loss: Small amounts of material are always left behind on glassware during transfers.

    • Filtration: Some product may remain dissolved in the filtrate and not be collected.

    • Recrystallization: This is a major source of yield loss. For recrystallization to be effective, the product must have some solubility in the cold solvent system. This inherently means that a portion of the product will remain dissolved in the mother liquor and will not crystallize, thus being lost upon final filtration.[10]

G cluster_losses Factors Causing Yield Loss TY Theoretical Yield (100%) L1 Incomplete Reaction TY->L1 L2 Side Product Formation TY->L2 L3 Loss during Work-up (e.g., transfers, filtration) TY->L3 L4 Loss during Purification (e.g., recrystallization) TY->L4 EY Experimental Yield (<100%) L1->EY L2->EY L3->EY L4->EY

Caption: Relationship between theoretical yield, experimental yield, and yield loss factors.

Conclusion for the Practicing Scientist

The synthesis of this compound provides a classic illustration of the fundamental chemical concepts of theoretical and experimental yield. While the theoretical yield offers a crucial benchmark calculated from stoichiometry, the experimental yield reflects the practical realities of the laboratory. An 82% yield, as reported in the literature, is a respectable outcome for this type of multi-step process involving heating and extensive purification. For researchers and drug development professionals, understanding the gap between these two figures is paramount. It informs process optimization, highlights potential areas for improvement (e.g., reaction time, temperature control, choice of recrystallization solvents), and allows for more accurate planning and scaling of synthetic routes. Acknowledging and analyzing the sources of yield loss is a cornerstone of efficient and economical chemical synthesis.

References

  • Title: 12.9: Theoretical Yield and Percent Yield Source: Chemistry LibreTexts URL: [Link]

  • Title: How to Find/Calculate Theoretical Yield? Source: BYJU'S URL: [Link]

  • Title: Theoretical Yield — Definition & Calculation Source: Expii URL: [Link]

  • Title: Theoretical Yield Formula Source: Theoreticalyieldformula.com URL: [Link]

  • Title: Theoretical Yield Calculator Source: Omni Calculator URL: [Link]

  • Title: CN103880683A - Chemical synthesis method of 3-bromo-2-nitrobenzaldehyde Source: Google Patents URL
  • Title: this compound Source: Oakwood Chemical URL: [Link]

  • Title: Studies on the Synthesis of 3-Nitrobenzaldehyde Source: Indian Journal of Pharmaceutical Sciences URL: [Link]

  • Title: 1003 Nitration of benzaldehyde to 3-nitrobenzaldehyde Source: oc-praktikum.de URL: [Link]

  • Title: this compound, 98% | 355134-13-3 Source: J&K Scientific URL: [Link]

  • Title: this compound 97 355134-13-3 Source: MilliporeSigma URL: [Link]

  • Title: this compound | C7H4BrNO3 Source: PubChem URL: [Link]

  • Title: Method for the preparation of 3,4-dihydroxy-5-nitrobenzaldehyde Source: Google Patents URL

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A Comparative Analysis of the Stability of Substituted Nitrobenzaldehydes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the stability of substituted nitrobenzaldehydes, offering a crucial resource for researchers, scientists, and drug development professionals. Understanding the stability of these compounds is paramount for ensuring experimental reproducibility, defining safe handling and storage procedures, and for the successful development of new chemical entities. This document moves beyond a simple recitation of facts to provide a foundational understanding of the principles governing stability, supported by experimental data and detailed methodologies.

Theoretical Framework: Understanding the Drivers of Stability

The stability of a substituted nitrobenzaldehyde is not an arbitrary characteristic; it is a direct consequence of its molecular structure. The interplay of electronic and steric effects, dictated by the nature and position of substituents on the benzene ring, governs the molecule's resistance to thermal, photochemical, and chemical degradation.

Electronic Effects: The Push and Pull of Electrons

The benzene ring, with its delocalized π-electron system, is the core of the molecule. The aldehyde (-CHO) and nitro (-NO₂) groups are both strongly electron-withdrawing. This electron withdrawal deactivates the ring, making it less susceptible to electrophilic attack but also influencing the stability of the molecule as a whole.[1]

  • Inductive Effect (-I): This is the withdrawal of electron density through the sigma (σ) bonds. The electronegative oxygen and nitrogen atoms in the aldehyde and nitro groups pull electron density away from the ring. This effect is distance-dependent, being strongest at the ortho position and weakening at the meta and para positions.

  • Resonance Effect (-M or -R): This involves the delocalization of π-electrons across the molecule. Both the aldehyde and nitro groups can withdraw electron density from the ring through resonance, particularly from the ortho and para positions. This creates a more electron-deficient ring, which can impact stability.

Additional substituents on the ring will either exacerbate or counteract these effects:

  • Electron-Donating Groups (EDGs): Groups like hydroxyl (-OH), methoxy (-OCH₃), and alkyl groups can donate electron density to the ring through resonance (+M) or induction (+I). This can increase the electron density of the ring, potentially affecting its stability.

  • Electron-Withdrawing Groups (EWGs): Halogens (e.g., -Cl, -Br) are interesting as they are inductively withdrawing (-I) but can be weakly resonance donating (+M). Additional nitro groups would be strongly deactivating.

Steric Effects and Intramolecular Interactions

The spatial arrangement of substituents can significantly influence stability.

  • Steric Hindrance: Bulky groups at the ortho position can twist the aldehyde or nitro groups out of the plane of the benzene ring. This disrupts π-orbital overlap, which can affect the electronic communication between the substituent and the ring, thereby altering the molecule's stability. For instance, in 2-nitrobenzaldehyde, the nitro group is twisted out of the plane of the phenyl ring, which influences its reactivity and stability.[2]

  • Intramolecular Hydrogen Bonding: A classic example is the interaction between a hydroxyl group at the ortho position relative to the aldehyde, as seen in salicylaldehyde derivatives. This intramolecular hydrogen bond can significantly stabilize the molecule.[3][4] Theoretical studies have also suggested the presence of hydrogen bonding in 2-nitrobenzaldehyde, contributing to its energetic properties.[5]

G A Molecular Stability B Electronic Effects A->B C Steric & Intramolecular Effects A->C D Inductive Effect (-I) B->D E Resonance Effect (-M) B->E F Steric Hindrance C->F G Intramolecular H-Bonding C->G

Comparative Stability of Nitrobenzaldehyde Isomers

A thermochemical study of the three simple isomers of nitrobenzaldehyde—ortho (2-nitro), meta (3-nitro), and para (4-nitro)—provides a quantitative basis for comparing their relative stabilities.[5]

IsomerMelting Point (°C)Enthalpy of Fusion (kJ/mol)Enthalpy of Sublimation (kJ/mol)Gas-Phase Enthalpy of Formation (kJ/mol)
2-Nitrobenzaldehyde 43.0 - 44.017.5 ± 0.282.2 ± 0.5-1.5 ± 2.6
3-Nitrobenzaldehyde 57.0 - 58.020.3 ± 0.289.2 ± 0.67.2 ± 2.7
4-Nitrobenzaldehyde 105.0 - 106.024.8 ± 0.299.4 ± 0.53.5 ± 2.6

Data sourced from a calorimetric study by Ribeiro da Silva et al. (2020).[5]

Analysis of the Data:

  • Thermal Stability: While a direct measure of decomposition temperature isn't provided in this specific dataset, the gas-phase enthalpy of formation offers insights into relative thermodynamic stability. The 2-nitro isomer has the lowest (most negative) enthalpy of formation, suggesting it is the most thermodynamically stable of the three in the gaseous state. The potential for intramolecular hydrogen bonding in the ortho isomer likely contributes to this increased stability.[5] The meta isomer is the least stable.

  • Physical Stability: The melting points and enthalpies of fusion and sublimation indicate the strength of the intermolecular forces in the crystal lattice. 4-Nitrobenzaldehyde has a significantly higher melting point and enthalpies of fusion and sublimation, indicating a more stable crystal lattice. This is likely due to the symmetrical nature of the para isomer, which allows for more efficient packing in the solid state.

Impact of Additional Substituents

The introduction of other functional groups further modulates stability.

  • Hydroxy Substituents (-OH): The position of a hydroxyl group is critical. An ortho-hydroxyl group can form a strong intramolecular hydrogen bond with the aldehyde, significantly enhancing stability.[3][4] A para-hydroxyl group, being a strong electron-donating group by resonance, will increase the electron density of the ring, which can influence its reactivity and degradation pathways.

  • Methoxy Substituents (-OCH₃): A methoxy group is also electron-donating through resonance. Its impact on stability will depend on its position relative to the nitro and aldehyde groups. For example, in 3-methoxy-2-nitrobenzaldehyde, the electronic interplay of these groups will dictate its overall stability profile.

  • Halogen Substituents (-Cl, -Br): Halogens introduce both inductive electron withdrawal and weak resonance electron donation. Their net effect on the stability of the aromatic ring is deactivating. The specific stability of a halogenated nitrobenzaldehyde will depend on the position of the halogen and the overall electronic and steric environment of the molecule.[6]

Experimental Assessment of Stability

A comprehensive evaluation of stability requires a multi-faceted approach, employing various analytical techniques to probe thermal, photochemical, and chemical degradation.

G A Sample Preparation (Solid or Solution) B Thermal Stability Analysis A->B C Photostability Analysis A->C D Chemical Stability Analysis A->D E DSC (Decomposition Temp, Enthalpy) B->E F TGA (Mass Loss vs. Temp) B->F G ICH Q1B Protocol (Light Exposure) C->G H Forced Degradation (pH, Oxidants) D->H I Analysis of Degradants (e.g., HPLC-UV) E->I F->I G->I H->I

Thermal Stability Analysis: DSC and TGA

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the cornerstones of thermal stability assessment.[3][7]

4.1.1. Protocol: Differential Scanning Calorimetry (DSC)

  • Objective: To determine the melting point, enthalpy of fusion, and the onset temperature and enthalpy of exothermic decomposition.[5][8]

  • Causality: DSC measures the heat flow into or out of a sample as it is heated. An endothermic event (heat absorption) like melting provides information on purity and crystal stability. An exothermic event (heat release) indicates decomposition, and its onset temperature is a critical indicator of thermal stability. A lower decomposition onset temperature signifies lower thermal stability.

  • Methodology:

    • Sample Preparation: Accurately weigh 1-3 mg of the substituted nitrobenzaldehyde into a clean aluminum DSC pan.

    • Encapsulation: Hermetically seal the pan using a crimper. This is crucial to contain any volatile decomposition products and prevent premature evaporation.

    • Reference: Place an empty, sealed aluminum pan in the reference position of the DSC cell.

    • Instrument Setup:

      • Purge Gas: Use an inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to create a non-reactive atmosphere.

      • Temperature Program: Heat the sample at a constant rate, typically 10 °C/min, from ambient temperature to a temperature beyond the expected decomposition. A common range is 25 °C to 300-400 °C.[5]

    • Data Analysis: Record the heat flow as a function of temperature.

      • Determine the melting point from the peak of the endothermic event.

      • Calculate the enthalpy of fusion by integrating the area of the melting peak.

      • Identify the onset temperature of decomposition from the start of the large exothermic peak.

      • Calculate the enthalpy of decomposition by integrating the area of the exothermic peak.

4.1.2. Protocol: Thermogravimetric Analysis (TGA)

  • Objective: To determine the temperature at which the compound begins to lose mass due to decomposition or evaporation.[9][10]

  • Causality: TGA measures the change in mass of a sample as a function of temperature. It complements DSC by confirming that an exothermic event is indeed a decomposition reaction (associated with mass loss) and not a phase change.

  • Methodology:

    • Sample Preparation: Place a slightly larger sample (5-10 mg) into a ceramic or platinum TGA pan.

    • Instrument Setup:

      • Purge Gas: Use an inert gas (e.g., nitrogen) at a typical flow rate of 20-50 mL/min.

      • Temperature Program: Heat the sample at a constant rate (e.g., 10 °C/min) over a temperature range similar to the DSC experiment.

    • Data Analysis: Plot the percentage of initial mass versus temperature. The onset temperature of mass loss is a key indicator of thermal stability. The resulting thermogram can reveal single or multi-step decomposition processes.[11]

Photostability Testing

Many aromatic compounds are susceptible to degradation upon exposure to light. The ICH Q1B guideline provides a standardized approach for photostability testing.[12][13]

4.2.1. Protocol: Confirmatory Photostability Study (ICH Q1B)

  • Objective: To assess the intrinsic photostability of the compound under standardized light conditions.

  • Causality: Exposure to UV and visible light can provide the energy needed to initiate photochemical reactions, leading to the formation of degradation products. This protocol ensures a standardized dose of light energy for comparative purposes.

  • Methodology:

    • Sample Preparation: Place a thin layer of the solid compound in a chemically inert, transparent container. For solutions, prepare a solution of known concentration in a suitable solvent and place it in a quartz cuvette.

    • Dark Control: Prepare an identical sample and wrap it completely in aluminum foil to serve as a dark control. This allows for the differentiation between thermal and light-induced degradation.

    • Light Exposure: Expose the sample and the dark control to a light source that provides both visible and UV light. The ICH guideline specifies an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[14][15] This can be achieved using a calibrated photostability chamber equipped with a combination of cool white fluorescent and near-UV lamps.

    • Actinometry: A validated chemical actinometric system, such as a 2% w/v aqueous solution of quinine monohydrochloride dihydrate, can be used to ensure the specified light exposure is achieved. 2-Nitrobenzaldehyde itself is also used as a chemical actinometer for UV-A and UV-B light.[1][16]

    • Sample Analysis: After exposure, analyze both the light-exposed sample and the dark control for any changes in physical appearance, and for the formation of degradation products using a stability-indicating HPLC-UV method.

Chemical Stability and Forced Degradation

Assessing stability in the presence of other chemical agents is crucial, especially for applications in drug development where the compound will be part of a complex formulation.

4.3.1. Protocol: Forced Degradation Study

  • Objective: To identify potential degradation pathways and to develop a stability-indicating analytical method.

  • Causality: By subjecting the compound to harsh conditions (e.g., strong acid, strong base, oxidation), potential degradation products are generated. This helps in understanding the compound's liabilities and in developing an analytical method that can separate and quantify these degradants from the parent compound.

  • Methodology:

    • Stock Solution: Prepare a stock solution of the substituted nitrobenzaldehyde in a suitable solvent (e.g., acetonitrile/water).

    • Stress Conditions: Expose aliquots of the stock solution to the following conditions:

      • Acid Hydrolysis: Add HCl to a final concentration of 0.1 M. Heat at 60-80 °C for a specified period.

      • Base Hydrolysis: Add NaOH to a final concentration of 0.1 M. Keep at room temperature or heat gently.

      • Oxidation: Add 3% H₂O₂. Heat at 60-80 °C.

    • Time Points: Sample the reactions at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralization: Neutralize the acid and base-stressed samples before analysis.

    • Analysis: Analyze all samples by a reverse-phase HPLC-UV method. The goal is to achieve a target degradation of 5-20%. The analytical method should be capable of resolving the main peak from all major degradation product peaks.

Conclusion

The stability of substituted nitrobenzaldehydes is a complex function of their molecular architecture. A thorough understanding of the interplay between electronic and steric effects provides a rational basis for predicting and interpreting their stability profiles. The ortho, meta, and para isomers of nitrobenzaldehyde exhibit distinct thermal and physical stabilities, with the ortho isomer showing the highest thermodynamic stability in the gas phase and the para isomer having the most stable crystal lattice. The addition of other substituents like hydroxyl, methoxy, or halogen groups further refines these properties.

A robust experimental evaluation, employing techniques such as DSC, TGA, and standardized photostability testing, is essential for a comprehensive stability assessment. The detailed protocols provided in this guide offer a framework for conducting these critical experiments, ensuring the generation of reliable and comparable data. For professionals in research and drug development, this knowledge is not merely academic; it is a prerequisite for the safe and effective use of these versatile chemical intermediates.

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Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 3-Bromo-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, the lifecycle of a chemical reagent extends beyond its final reaction. The proper disposal of 3-Bromo-5-nitrobenzaldehyde, a versatile but hazardous compound, is a critical, non-negotiable aspect of laboratory safety and environmental stewardship. This guide provides an in-depth, procedural framework for its safe handling and disposal, ensuring the protection of personnel and compliance with regulatory standards. Our commitment is to empower you with the knowledge to manage chemical waste with the same precision you apply to your research.

Understanding the Hazard Profile of this compound

Before any disposal protocol is initiated, a thorough understanding of the inherent risks associated with this compound is paramount. This solid, typically a powder, presents multiple hazards that dictate its handling and disposal requirements.[1]

Key Hazards:

  • Acute Toxicity (Oral): Harmful if swallowed.[1]

  • Skin Irritation: Causes skin irritation upon contact.[1]

  • Serious Eye Irritation: Can cause significant eye irritation.[1]

  • Respiratory Irritation: May cause respiratory tract irritation if inhaled.[1]

  • Skin Sensitization: May cause an allergic skin reaction.

Due to these properties, this compound is classified as a hazardous substance and its waste is considered hazardous waste.[2][3] This classification mandates a "cradle to grave" management approach, meaning the generator is responsible for the waste from its creation to its ultimate disposal.[3]

Hazard ClassificationGHS CodeDescription
Acute toxicity, oralH302Harmful if swallowed[1]
Skin corrosion/irritationH315Causes skin irritation[1]
Serious eye damage/eye irritationH319Causes serious eye irritation[1]
Skin sensitizationH317May cause an allergic skin reaction
Specific target organ toxicity, single exposureH335May cause respiratory irritation[1]

Immediate Safety Protocols: Your First Line of Defense

Prior to handling this compound for any purpose, including disposal, the following personal protective equipment (PPE) must be worn to mitigate exposure risks.

Essential Personal Protective Equipment (PPE):

  • Gloves: Nitrile or other chemically resistant gloves are mandatory.[4]

  • Eye Protection: Chemical safety goggles and a face shield are required.[4]

  • Lab Coat: A flame-resistant lab coat should be worn.[4]

  • Respiratory Protection: When handling the powder outside of a certified chemical fume hood, a dust mask (type N95 or equivalent) is necessary.

All handling of this compound, including the preparation of waste, should be conducted within a well-ventilated laboratory, preferably inside a chemical fume hood to minimize the risk of inhalation.[2] Eyewash stations and safety showers must be readily accessible.[5]

Step-by-Step Disposal Procedures

The universally recommended method for the disposal of this compound is through a licensed professional hazardous waste disposal service.[5][6][7] Do not attempt to dispose of this chemical down the drain or in regular solid waste.[6][7]

Part A: Segregation and Collection of Waste

Proper segregation of hazardous waste is crucial for safe and compliant disposal.[8][9]

  • Designate a Waste Container: Obtain a dedicated, properly labeled hazardous waste container that is compatible with the chemical. Polyethylene or polypropylene containers are suitable for solid waste.[8][10]

  • Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[6] Include the CAS number (355134-13-3) for unambiguous identification.

  • Waste Collection:

    • Unused Product: Place any unwanted or expired this compound directly into the designated waste container.

    • Contaminated Materials: Any materials that have come into contact with the chemical, such as weighing paper, contaminated gloves, and filter paper, must also be collected in the same hazardous waste container.[6]

    • Solutions: If the waste is in a solution, collect it in a separate, compatible liquid waste container. Do not mix with other waste streams unless you have confirmed their compatibility. It is best practice to separate halogenated from non-halogenated solvent waste.[9]

Part B: Storage of Hazardous Waste

Pending collection by a licensed disposal service, the hazardous waste container must be stored safely.

  • Secure Storage: Keep the waste container tightly closed and store it in a designated, secure, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[5][6]

  • Secondary Containment: It is best practice to store the waste container within a secondary containment bin to prevent the spread of material in case of a leak.[11]

  • Accumulation Time: Be aware of your institution's and local regulations regarding the maximum allowable time for storing hazardous waste in the laboratory.

Part C: Arranging for Disposal
  • Contact Your Environmental Health and Safety (EHS) Office: Your institution's EHS department is the primary point of contact for arranging hazardous waste disposal. They will provide guidance on specific institutional procedures and schedule a pickup.[6]

  • Provide Accurate Information: When arranging for disposal, provide a precise description of the waste, including the chemical name and any other components in the waste mixture.[6]

Managing Spills and Decontamination

In the event of a small spill of this compound, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Secure the Area: If the spill is large or in a poorly ventilated area, evacuate personnel and restrict access to the area.

  • Wear Appropriate PPE: Before addressing the spill, ensure you are wearing the full complement of PPE as described in Section 2.

  • Contain the Spill: For a solid spill, carefully sweep or shovel the material into a suitable container for disposal. Avoid creating dust.[5][12]

  • Decontaminate the Area: Once the bulk of the material has been removed, decontaminate the area with a suitable solvent (consult your EHS office for recommendations) and then wash with soap and water.[6]

  • Collect all Cleaning Materials: All materials used for cleaning up the spill, including contaminated rags and absorbent pads, must be placed in the hazardous waste container for disposal.[6]

  • Report the Incident: Report the spill to your supervisor and your institution's EHS office, regardless of the size.[6]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Waste Generated (this compound) is_spill Is it a spill? start->is_spill spill_procedure Follow Spill & Decontamination Procedure (Section 4) is_spill->spill_procedure Yes collect_waste Collect Waste in Designated Container (Section 3A) is_spill->collect_waste No spill_procedure->collect_waste store_waste Store Waste Securely (Section 3B) collect_waste->store_waste contact_ehs Contact EHS for Disposal (Section 3C) store_waste->contact_ehs end Compliant Disposal contact_ehs->end

Caption: Decision workflow for the safe disposal of this compound waste.

Conclusion

The responsible management of chemical waste is a cornerstone of a safe and ethical research environment. By adhering to these detailed procedures for the disposal of this compound, you not only ensure your personal safety and that of your colleagues but also contribute to the protection of our environment. Always consult your institution's specific guidelines and your local regulations to ensure full compliance.

References

  • Safe Disposal of Halogenated Nitroaromatic Compounds: A General Guide. Benchchem. 4

  • This compound 97. Sigma-Aldrich.

  • SAFETY DATA SHEET - 3-Bromobenzaldehyde. Fisher Scientific.

  • SAFETY DATA SHEET - 3-Bromobenzaldehyde. Thermo Fisher Scientific.

  • This compound. PubChem.

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Navigating the Safe Handling of 3-Bromo-5-nitrobenzaldehyde: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, scientist, and drug development professional, the synthesis and manipulation of complex organic molecules are daily realities. Among these, functionalized aromatic compounds like 3-Bromo-5-nitrobenzaldehyde present unique challenges that demand a profound respect for safety and a meticulous approach to handling. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a deep, experience-driven understanding of the necessary personal protective equipment (PPE), operational protocols, and disposal plans for this reactive chemical. Our goal is to empower you with the knowledge to work safely and efficiently, making your laboratory a bastion of both innovation and security.

Understanding the Hazard: The Chemical Personality of this compound

Before we can select the appropriate armor, we must first understand the adversary. This compound is a trifunctional aromatic compound, and its hazardous nature stems from the interplay of its aldehyde, nitro, and bromo functional groups.

  • The Aldehyde Group: Aldehydes can be irritants to the skin, eyes, and respiratory tract.[1][2][3][4] Benzaldehyde, the parent compound, is known to cause such irritation.[1][2][3][4]

  • The Nitro Group: The strong electron-withdrawing nature of the nitro group makes the aromatic ring electron-deficient. This not only influences its reactivity in chemical synthesis but also contributes to its toxicity. Aromatic nitro compounds are known to be harmful and require careful handling.

  • The Bromo Group: The presence of a halogen atom necessitates specific disposal considerations for halogenated organic waste to prevent environmental contamination.[5]

The Globally Harmonized System (GHS) classification for this compound reflects these inherent hazards. It is classified as:

  • Harmful if swallowed

  • Causes skin irritation

  • Causes serious eye irritation

  • May cause an allergic skin reaction

  • May cause respiratory irritation

A comprehensive understanding of these hazards is the foundation upon which we build our safety protocols.

Your Armor: A Multi-Layered Approach to Personal Protective Equipment

The selection of PPE is not a matter of simple compliance but a critical risk mitigation strategy. For this compound, a powdered solid, a multi-layered defense is essential to prevent exposure through inhalation, skin contact, and eye contact.

PPE CategoryRecommended SpecificationRationale
Hand Protection Butyl rubber gloves. For short-duration tasks with no direct contact, nitrile gloves may be used, but they should be promptly replaced if contamination is suspected.[6][7]Butyl rubber offers superior resistance to a wide range of chemicals, including aldehydes and nitro compounds.[6] Nitrile gloves provide good general protection but may have limited resistance to aromatic and halogenated compounds upon prolonged contact.[7]
Eye Protection Chemical safety goggles with a face shield.This combination provides robust protection against both airborne powder and potential splashes. The face shield adds an extra layer of defense for the entire face.
Body Protection A flame-resistant lab coat worn over long-sleeved clothing and long pants. A chemically resistant apron is also recommended, especially when handling larger quantities.This minimizes skin contact and protects personal clothing from contamination. The flame-resistant property is a general good practice in a laboratory setting.
Respiratory Protection A NIOSH-approved air-purifying respirator with a particulate filter (N95 or higher). Annual fit-testing is mandatory to ensure a proper seal.[8][9][10][11][12]As a fine powder, this compound can easily become airborne, posing a significant inhalation hazard. A properly fitted respirator is crucial to prevent respiratory irritation.[13][14]

The Workflow: A Step-by-Step Operational Plan for Safe Handling

A well-defined workflow is a self-validating system that ensures safety at every stage of handling this compound.

Preparation: Setting the Stage for Safety
  • Engineering Controls: All handling of this compound powder must be conducted within a certified chemical fume hood to minimize inhalation exposure.[13][15][16] Ensure the fume hood has a recent inspection sticker and is functioning correctly.

  • Gather Your Tools: Before bringing the chemical into the fume hood, ensure all necessary equipment (spatulas, weigh boats, glassware, etc.) is clean, dry, and readily accessible.

  • Don Your PPE: Put on all required PPE as specified in the table above. Pay close attention to ensuring your gloves are intact and your respirator has a proper seal.

  • Spill Kit Ready: Have a spill kit specifically for chemical powders readily available in the laboratory.

Handling: Meticulous Execution
  • Transfer with Care: When transferring the powder, use a spatula or other appropriate tool to minimize the creation of dust. Avoid pouring the powder from a height.

  • Weighing: If weighing is required, do so within the fume hood. Use a balance with a draft shield if available.

  • Dissolving: If the next step involves dissolving the solid, add the solvent to the solid slowly to avoid splashing.

Post-Handling: Decontamination and Clean-Up
  • Surface Decontamination: After handling is complete, decontaminate all surfaces within the fume hood that may have come into contact with the powder. A thorough wipe-down with a damp cloth or paper towel is effective.[17][18][19][20] Dispose of the cleaning materials as hazardous waste.

  • Equipment Cleaning: Clean all glassware and equipment used. The initial rinse should be with a solvent that will dissolve any residual this compound, and this rinsate must be collected as halogenated waste.[17] Subsequent cleaning can be done with soap and water.

  • Doffing PPE: Remove your PPE in the correct order to avoid cross-contamination. Gloves should be removed last, turning them inside out as you do so. Dispose of all disposable PPE as hazardous waste. Wash your hands thoroughly with soap and water after removing all PPE.

Disposal Plan: Responsible Stewardship of Chemical Waste

The proper disposal of this compound and any materials contaminated with it is a critical component of laboratory safety and environmental responsibility. As a halogenated and nitrated aromatic compound, it must be treated as hazardous waste.

  • Waste Segregation: All waste containing this compound, including excess solid, contaminated consumables (weigh boats, paper towels, gloves, etc.), and initial solvent rinses, must be collected in a designated "Halogenated Organic Waste" container.[5] Do not mix this waste with non-halogenated waste streams.

  • Containerization: Use a clearly labeled, sealed, and appropriate container for hazardous waste. The label should include the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration if in solution.

  • Storage: Store the hazardous waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.[21][22][23][24]

Emergency Procedures: Immediate Actions in Case of Exposure

In case of skin contact:

  • Immediately flush the affected area with copious amounts of water for at least 15 minutes.[1][2][3][4]

  • Remove contaminated clothing while continuing to rinse.

  • Seek immediate medical attention.

In case of eye contact:

  • Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2][3][4]

  • Remove contact lenses if present and easy to do.

  • Seek immediate medical attention.

In case of inhalation:

  • Move the person to fresh air.[1][2][3][4]

  • If breathing is difficult, provide oxygen.

  • Seek immediate medical attention.

In case of ingestion:

  • Do NOT induce vomiting.

  • Rinse the mouth with water.

  • Seek immediate medical attention.[2][3]

Visualizing the Workflow: A DOT Language Diagram

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling & Decontamination cluster_disposal Waste Disposal prep1 Verify Engineering Controls (Fume Hood) prep2 Gather Equipment prep1->prep2 prep3 Don Full PPE prep2->prep3 prep4 Ready Spill Kit prep3->prep4 handle1 Careful Transfer of Powder prep4->handle1 Proceed to Handling handle2 Weighing handle1->handle2 handle3 Dissolving handle2->handle3 post1 Decontaminate Surfaces handle3->post1 Proceed to Post-Handling post2 Clean Equipment (Collect Halogenated Rinsate) post1->post2 post3 Doff & Dispose of PPE post2->post3 disp1 Segregate Halogenated Waste post2->disp1 Waste Stream post4 Wash Hands post3->post4 post3->disp1 Contaminated PPE disp2 Label & Containerize disp1->disp2 disp3 Store in SAA disp2->disp3 disp4 EHS Pickup disp3->disp4

Caption: A workflow diagram illustrating the key stages of safely handling this compound.

By internalizing and consistently applying these principles and procedures, you not only protect yourself and your colleagues but also uphold the highest standards of scientific integrity and responsibility. The careful handling of every chemical, no matter how routine the task, is a hallmark of an exemplary scientist.

References

  • OSHA. (n.d.). OSHA Glove Selection Chart. Environmental Health and Safety. Retrieved from [Link]

  • Occupli. (2021, November 3). The controls required for handling powder irritants. Retrieved from [Link]

  • OSHA. (n.d.). Chemical Hazards and Toxic Substances - Controlling Exposure. Occupational Safety and Health Administration. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2021, June 17). Safety Data Sheet: Benzaldehyde. Retrieved from [Link]

  • Chemstock. (n.d.). BENZALDEHYDE. Retrieved from [Link]

  • Storemasta. (2024, January 31). A Quick Introduction to Engineering Controls for Hazardous Chemicals. Retrieved from [Link]

  • University of California, Berkeley. (n.d.). Glove Selection Guide. Office of Environment, Health & Safety. Retrieved from [Link]

  • University of California, San Diego. (2025, June 26). Biosafety: Decontamination Methods for Laboratory Use. Blink. Retrieved from [Link]

  • Loba Chemie. (n.d.). BENZALDEHYDE EXTRA PURE. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). BENZALDEHYDE. Retrieved from [Link]

  • Wayne State University. (n.d.). Laboratory Equipment Decontamination Procedures. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Large Laboratory Equipment Decontamination. Environmental Health & Safety. Retrieved from [Link]

  • NIST. (n.d.). Control Measures for Chemical Safety. NIST Global Blog. Retrieved from [Link]

  • Unknown. (n.d.). Glove Selection Examples of Chemical Resistance of Common Glove Materials. Retrieved from [Link]

  • De Dietrich. (n.d.). Handling Hazardous Bulk Solids and Powders: Safety First!. Retrieved from [Link]

  • OSHA. (n.d.). Hazardous Waste - Decontamination. Occupational Safety and Health Administration. Retrieved from [Link]

  • MCR Safety. (n.d.). Chemical Glove Selection Guide: Find the Perfect Protection. Retrieved from [Link]

  • Amsafe. (n.d.). Your Guide to Picking the Right Chemical Resistant Gloves. Retrieved from [Link]

  • iSi Environmental. (2017, March 1). Fit Testing: NIOSH Affirms OSHA's Annual Fit-Test Requirements. Retrieved from [Link]

  • Safety+Health. (2021, September 22). N95 respirator approval, fit testing and efficiency: New fact sheets from NIOSH. Retrieved from [Link]

  • CDC. (2025, February 3). Fit Testing. Personal Protective Equipment. Retrieved from [Link]

  • NIOSH. (n.d.). NIOSH Guide to Industrial Respiratory Protection. Retrieved from [Link]

  • Unknown. (n.d.). Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). Retrieved from [Link]

  • NIOSH. (n.d.). OSHA Respirator Requirements for Selected Chemicals. CDC. Retrieved from [Link]

  • EPA. (n.d.). Hazardous Waste: Guidelines and Regulations, Federal Register Notice. Retrieved from [Link]

  • EPA. (n.d.). Hazardous Waste. US EPA. Retrieved from [Link]

  • EPA. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. US EPA. Retrieved from [Link]

  • EPA. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. US EPA. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.